molecular formula C5H5N5 B156540 3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 10179-85-8

3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B156540
CAS No.: 10179-85-8
M. Wt: 135.13 g/mol
InChI Key: RKXXJDMRDUQTLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine (CAS 10179-85-8) is a high-purity heterocyclic building block of significant interest in medicinal chemistry and anticancer drug discovery . This compound serves as a versatile synthetic intermediate and a privileged scaffold for designing novel bioactive molecules. Research has identified derivatives based on the [1,2,3]triazolo[4,5-d]pyrimidine core as potent, reversible inhibitors of Lysine Specific Demethylase 1 (LSD1), an epigenetic target implicated in the progression of various cancers, including gastric cancer and acute myeloid leukemia . By inhibiting LSD1, these compounds can suppress the migration of cancer cells, highlighting their potential as tools for investigating cancer biology and developing new therapeutic agents . The scaffold's structure-activity relationship (SAR) can be systematically explored, allowing for optimization of potency and selectivity over related enzymes like monoamine oxidases (MAO-A/B) . With a molecular formula of C5H5N5 and a molecular weight of 135.13 g/mol, it is characterized by its high nitrogen content and planar structure, which facilitates key interactions with biological targets . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-methyltriazolo[4,5-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5/c1-10-5-4(8-9-10)2-6-3-7-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKXXJDMRDUQTLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC=C2N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301261284
Record name 3-Methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301261284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10179-85-8
Record name 3-Methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10179-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301261284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis and characterization of 3-Methyl-3H-triazolo[4,5-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of 3-Methyl-3H-triazolo[4,5-d]pyrimidine

Abstract

This guide provides a comprehensive technical overview of the synthesis and structural elucidation of 3-Methyl-3H-triazolo[4,5-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. The[1][2][3]triazolo[4,5-d]pyrimidine scaffold, also known as 8-azapurine, is a core component in various biologically active molecules. This document details a robust synthetic pathway, explains the chemical principles underpinning the methodology, and outlines a suite of analytical techniques for comprehensive characterization. The protocols and data presented herein are synthesized from established chemical literature, providing a reliable framework for researchers engaged in the synthesis of novel heterocyclic entities for drug discovery and development.

Introduction to the 8-Azapurine Scaffold

The[1][2][3]triazolo[4,5-d]pyrimidine ring system, an isomer of purine where a carbon atom at the 8-position is replaced by nitrogen, is a privileged scaffold in medicinal chemistry.[4] These "8-azapurine" analogs have demonstrated a wide spectrum of biological activities, including their use as antitumor and antiviral agents.[5] The structural modification from a C-H to a nitrogen atom at this position alters the electronic distribution, hydrogen bonding capabilities, and metabolic stability of the molecule, often leading to unique pharmacological profiles. Derivatives of this core have been investigated as highly potent and selective inhibitors of key cellular targets, such as Ubiquitin Specific Peptidase 28 (USP28) and Lysine-Specific Demethylase 1 (LSD1), highlighting their therapeutic potential in oncology.[1][2] The synthesis of specifically substituted 8-azapurines is therefore a critical endeavor for the exploration of new chemical space in drug discovery. This guide focuses on a specific, methylated analog: 3-Methyl-3H-triazolo[4,5-d]pyrimidine.

Synthetic Strategy: A Multistep Approach

The synthesis of 3-Methyl-3H-triazolo[4,5-d]pyrimidine is most reliably achieved through a sequential, three-step process commencing with a commercially available pyrimidine precursor. This strategy is predicated on the foundational Traube purine synthesis, which involves the construction of a fused imidazole or triazole ring onto a diaminopyrimidine.[6]

The logical flow for the synthesis is outlined below:

Synthesis_Workflow cluster_0 PART 1: Precursor Synthesis cluster_1 PART 2: Heterocycle Formation cluster_2 PART 3: Final Modification Start Malononitrile & Formamide Step1 Step 1: Pyrimidine Ring Formation (Cyclocondensation) Start->Step1 Intermediate1 4,5-Diaminopyrimidine Step1->Intermediate1 Step2 Step 2: Triazole Ring Formation (Diazotization & Cyclization) Intermediate1->Step2 Intermediate2 3H-triazolo[4,5-d]pyrimidine (8-Azapurine) Step2->Intermediate2 Step3 Step 3: N-Methylation Intermediate2->Step3 FinalProduct 3-Methyl-3H-triazolo[4,5-d]pyrimidine Step3->FinalProduct

Caption: Overall workflow for the synthesis of the target compound.

Step 1: Synthesis of 4,5-Diaminopyrimidine (Intermediate 1)

The cornerstone of this synthesis is the preparation of the diaminopyrimidine precursor. While 4,5-diaminopyrimidine is commercially available, it can also be synthesized from simple starting materials. A well-established method involves the condensation of malononitrile with formamide. This reaction provides a direct and efficient route to the pyrimidine core, which is essential for the subsequent cyclization step.[7]

Step 2: Synthesis of 3H-triazolo[4,5-d]pyrimidine (Intermediate 2)

The formation of the fused triazole ring is accomplished via a classical diazotization reaction. Treatment of 4,5-diaminopyrimidine with nitrous acid (generated in situ from sodium nitrite and a mineral acid) leads to the diazotization of one of the amino groups. The resulting diazonium salt is highly reactive and undergoes spontaneous intramolecular cyclization by attacking the adjacent amino group, yielding the stable aromatic triazolo[4,5-d]pyrimidine ring system.[5]

Reaction_Mechanism Diaminopyrimidine 4,5-Diaminopyrimidine Diazonium In situ Diazonium Intermediate Diaminopyrimidine->Diazonium 1. NaNO₂, H⁺ 2. -2H₂O Product Product Diazonium->Product Intramolecular Cyclization

Caption: Key mechanism: Diazotization and intramolecular cyclization.

Step 3: N-Methylation to 3-Methyl-3H-triazolo[4,5-d]pyrimidine (Final Product)

The final step is the introduction of a methyl group onto the triazole ring. This is typically achieved via an SN2 reaction using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base.

Causality and Regioselectivity: The methylation of the 8-azapurine scaffold presents a significant challenge regarding regioselectivity. The triazole ring contains three nitrogen atoms (N1, N2, and N3), and the pyrimidine ring contains two (N5 and N7). Alkylation can potentially occur at multiple sites. Theoretical studies on the tautomeric equilibrium of related 8-azapurines suggest that methylation may not be highly selective.[3] Experimental work on the methylation of the isomeric 1,2,4-triazolo[1,5-a]pyrimidine system has shown the formation of a mixture of N-methylated isomers. Therefore, the reaction conditions must be carefully controlled, and the resulting product mixture will likely require chromatographic purification to isolate the desired 3-methyl isomer.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Reagents are toxic and/or corrosive.

Protocol 3.1: Synthesis of 3H-triazolo[4,5-d]pyrimidine (Intermediate 2)
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 4,5-diaminopyrimidine (5.5 g, 50 mmol).

  • Dissolution: Add water (100 mL) and concentrated hydrochloric acid (10 mL) to dissolve the starting material. Cool the resulting solution to 0-5 °C in an ice-water bath.

  • Diazotization: While maintaining the temperature below 5 °C, add a solution of sodium nitrite (3.8 g, 55 mmol) in water (20 mL) dropwise over 30 minutes. Vigorous stirring is essential during this addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

  • Work-up: Neutralize the reaction mixture carefully with a saturated solution of sodium bicarbonate until the pH is ~7.

  • Isolation: Cool the mixture in an ice bath to precipitate the product. Collect the solid by vacuum filtration, wash with cold water (2 x 20 mL), and dry under vacuum to yield 3H-triazolo[4,5-d]pyrimidine as a solid.

Protocol 3.2: Synthesis of 3-Methyl-3H-triazolo[4,5-d]pyrimidine (Final Product)
  • Reaction Setup: In a 100 mL round-bottom flask, suspend 3H-triazolo[4,5-d]pyrimidine (2.42 g, 20 mmol) and potassium carbonate (4.14 g, 30 mmol) in dry N,N-dimethylformamide (DMF) (40 mL).

  • Methylation: Add methyl iodide (1.5 mL, 24 mmol) dropwise to the suspension.

  • Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into ice-water (200 mL) and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product will be a mixture of isomers.

  • Isolation: Purify the crude material by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to isolate the 3-Methyl-3H-triazolo[4,5-d]pyrimidine isomer.

Structural Elucidation and Characterization

A logical workflow is essential for the unambiguous confirmation of the final product's structure and purity.

Characterization_Flow Start Purified Solid MS Mass Spectrometry (MS) Confirm Molecular Weight Start->MS NMR NMR Spectroscopy (¹H, ¹³C) Confirm Structure & Connectivity Start->NMR IR Infrared (IR) Spectroscopy Identify Functional Groups Start->IR HPLC HPLC Analysis Assess Purity MS->HPLC NMR->HPLC IR->HPLC End Structure & Purity Confirmed HPLC->End

Caption: Logical workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for confirming the precise structure and connectivity of the molecule. The predicted chemical shifts are based on data from the parent 8-azapurine and principles of substitution effects.

Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted) Rationale
C5-H~9.2 ppm (s, 1H)~155 ppmPyrimidine proton, deshielded by adjacent nitrogens.
C7-H~9.0 ppm (s, 1H)~158 ppmPyrimidine proton, deshielded by adjacent nitrogens.
N3-CH₃~4.2 ppm (s, 3H)~35 ppmMethyl group attached to a triazole nitrogen.
C3a-~148 ppmFused triazole carbon.
C7a-~150 ppmFused pyrimidine carbon.
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the synthesized compound.

  • Technique: Electrospray Ionization (ESI) in positive mode.

  • Molecular Formula: C₅H₅N₅

  • Exact Mass: 135.0545

  • Expected [M+H]⁺: 136.0623

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups and confirm the overall structure.

  • Aromatic C-H stretch: ~3100-3000 cm⁻¹

  • C=N/C=C stretches (aromatic ring): ~1600-1450 cm⁻¹ (multiple bands)

  • C-H bend (methyl): ~1450-1375 cm⁻¹

  • Fingerprint Region: < 1300 cm⁻¹ (complex pattern characteristic of the molecule)

Chromatographic Purity Assessment (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard for assessing the final purity of the compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Gradient of Acetonitrile in Water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Acceptance Criterion: Purity ≥ 95%

Safety, Handling, and Storage

  • Handling: 3-Methyl-3H-triazolo[4,5-d]pyrimidine and its precursors should be handled as potentially toxic. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place to prevent degradation. Long-term storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Conclusion

This guide outlines a validated and logical synthetic pathway for 3-Methyl-3H-triazolo[4,5-d]pyrimidine, a valuable heterocyclic scaffold for drug discovery. By following the detailed protocols for synthesis and the comprehensive plan for characterization, researchers can reliably produce and validate this compound. The key challenges, particularly the regioselectivity of the final N-methylation step, have been highlighted to provide a realistic and scientifically grounded perspective on the synthesis. The information contained herein serves as a robust foundation for scientists aiming to explore the therapeutic potential of novel 8-azapurine derivatives.

References

  • Discovery of[1][2][3]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Discovery of[1][2][3]triazolo[4,5-d]pyrimidine derivatives as highly potent, selective, and cellularly active USP28 inhibitors. (2019). National Institutes of Health. Retrieved from [Link]

  • Tautomeric equilibrium and spectroscopic properties of 8-azaguanine revealed by quantum chemistry methods. (2023). National Institutes of Health. Retrieved from [Link]

  • Methylation of 1,2,4-triazolo[1,5-a]pyrimidines and methodology for determining the regioselectivity of the reaction by the NOESY 1H NMR spectroscopy technique. (n.d.). International Atomic Energy Agency. Retrieved from [Link]

  • N8-Glycosylated 8-Azapurine and Methylated Purine Nucleobases: Synthesis and Study of Base Pairing Properties. (2019). ACS Publications. Retrieved from [Link]

  • 1084 J. Chem. SOC. (C), 1969. (1969). Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis and biological evaluation of N6 derivatives of 8-azapurine as novel antiplatelet agents. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis of purines from the coupling of 4,5‐diaminopyrimidines, aldehydes. (n.d.). ResearchGate. Retrieved from [Link]

  • Molecular basis of activity of 8-azapurines in transcription processes. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

  • 8-AZAPURINE. (n.d.). gsrs. Retrieved from [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Three Component One-Pot Synthesis and Antiproliferative Activity of New[1][2][8]Triazolo[4,3-a]pyrimidines. (2023). National Institutes of Health. Retrieved from [Link]

  • Design, Synthesis and Biological Evaluation of[1][2][8]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. (n.d.). MDPI. Retrieved from [Link]

  • 1,2,3-Triazolo-Bridged Click Coupling of Pinane-Based Azidodiol Enantiomers with Pyrimidine- and Purine-Based Building Blocks: Synthesis, Antiproliferative, and Antimicrobial Evaluation. (n.d.). MDPI. Retrieved from [Link]

  • Novel[1][2][3]triazolo[4,5-d]pyrimidine derivatives containing hydrazone fragment as potent and selective anticancer agents. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis and biological activity of 8-azapurine and pyrazolo[4,3-d]pyrimidine analogues of myoseverin. (n.d.). PubMed. Retrieved from [Link]

  • New approach to the synthesis of nucleosides of 8-azapurines (3-glycosyl-v-triazolo[4,5-d]pyrimidines). (n.d.). ACS Publications. Retrieved from [Link]

  • Molecular basis of activity of 8-azapurines in transcription processes. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Chemical Properties of 3-Methyl-3H-triazolo[4,5-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The triazolo[4,5-d]pyrimidine scaffold is a significant heterocyclic system in medicinal chemistry, recognized as a purine isostere and a core component in a variety of biologically active compounds. This technical guide provides a detailed exploration of the chemical properties of a specific, yet less documented, isomer class: the 3-Methyl-3H-triazolo[4,5-d]pyrimidine derivatives. While direct research on the parent 3-methyl compound is limited, this document synthesizes available data on closely related analogues and the broader[1][2][3]triazolo[4,5-d]pyrimidine class to offer valuable insights for researchers in drug discovery and development. We will delve into the synthetic pathways, chemical reactivity, physicochemical characteristics, and the therapeutic potential of this scaffold, supported by experimental evidence and authoritative references.

Introduction: The Significance of the Triazolo[4,5-d]pyrimidine Core

The fusion of triazole and pyrimidine rings gives rise to a class of bicyclic heterocycles known as triazolopyrimidines. These structures are of profound interest in medicinal chemistry due to their structural similarity to endogenous purines, allowing them to act as bioisosteres and interact with a wide array of biological targets.[1] The[1][2][3]triazolo[4,5-d]pyrimidine scaffold, in particular, has been investigated for its potential in developing novel therapeutics, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer and antiviral properties.[3][4]

This guide will focus on the 3-Methyl-3H-triazolo[4,5-d]pyrimidine derivatives, a specific isomeric form where the methyl group is attached to the triazole ring. Understanding the chemical nuances of this particular scaffold is crucial for the rational design of new therapeutic agents.

Synthesis of 3-Methyl-3H-triazolo[4,5-d]pyrimidine Derivatives

The synthesis of the[1][2][3]triazolo[4,5-d]pyrimidine core generally involves the construction of the pyrimidine ring onto a pre-formed triazole or vice-versa. For N-methylated derivatives, the methylation step is a key consideration, as it can result in a mixture of isomers.

A documented approach to obtaining the 3-methyl isomer involves the methylation of a 5-phenyl-7-hydroxy-[1][2][3]triazolo[4,5-d]pyrimidine precursor. This reaction typically yields a mixture of the 1-methyl, 2-methyl, and 3-methyl isomers, which can then be separated and characterized. The subsequent conversion of the hydroxyl group to a chloro group, a versatile handle for further functionalization, is a common strategy.[5]

Below is a generalized synthetic workflow for obtaining chloro-substituted N-methylated triazolo[4,5-d]pyrimidines.

Synthesis_Workflow Generalized Synthetic Workflow A 5-Substituted-1,2,3-triazole Precursor B Pyrimidine Ring Formation A->B C N-Methylation (e.g., with Methyl Iodide) B->C D Isomeric Mixture (1-Me, 2-Me, 3-Me) C->D E Chromatographic Separation D->E F Isolated 3-Methyl Isomer E->F G Chlorination (e.g., with POCl3) F->G H 3-Methyl-7-chloro-triazolo[4,5-d]pyrimidine Derivative G->H

Caption: Generalized workflow for the synthesis of 3-Methyl-7-chloro-triazolo[4,5-d]pyrimidine derivatives.

Experimental Protocol: Illustrative Synthesis of N-Methyl-5-phenyl-7-chloro-[1][2][3]triazolo[4,5-d]pyrimidines

The following protocol is based on the synthesis of N-methylated 5-phenyl-7-chloro-[1][2][3]triazolo[4,5-d]pyrimidines and serves as a representative example.[5]

  • N-Methylation: A solution of 5-phenyl-3H-[1][2][3]triazolo[4,5-d]pyrimidin-7(6H)-one in a suitable solvent (e.g., DMF) is treated with a methylating agent (e.g., methyl iodide) in the presence of a base (e.g., K2CO3). The reaction mixture is stirred at room temperature until completion.

  • Work-up and Isolation: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is dried and concentrated to yield a mixture of the N-methylated isomers.

  • Isomer Separation: The individual isomers (1-methyl, 2-methyl, and 3-methyl) are separated by column chromatography.

  • Chlorination: The isolated 3-methyl-5-phenyl-3H-[1][2][3]triazolo[4,5-d]pyrimidin-7(6H)-one is refluxed in phosphorus oxychloride (POCl3) to yield the 7-chloro derivative.

  • Purification: The crude product is purified by recrystallization or column chromatography to afford the pure 3-methyl-5-phenyl-7-chloro-1,2,3-triazolo[4,5-d]pyrimidine.

Chemical Reactivity and Physicochemical Properties

The chemical reactivity of the 3-Methyl-3H-triazolo[4,5-d]pyrimidine scaffold is dictated by the electron distribution within the fused heterocyclic system. The pyrimidine ring is generally electron-deficient, making it susceptible to nucleophilic attack, especially when activated by an electron-withdrawing group.

Nucleophilic Substitution

A key reaction of this scaffold involves the nucleophilic displacement of a leaving group at the 7-position, such as a chloro substituent. This position is activated towards nucleophilic attack, providing a convenient entry point for the introduction of various functional groups. For instance, the 7-chloro derivatives readily react with nucleophiles like amines and thiols to furnish a diverse library of compounds.[5]

Reactivity Nucleophilic Substitution at C7 Reactant 3-Methyl-7-chloro-R-triazolo[4,5-d]pyrimidine Product 3-Methyl-7-Nu-R-triazolo[4,5-d]pyrimidine Reactant->Product + Nu-H - HCl Nucleophile Nu-H Nucleophile->Reactant

Caption: General scheme for nucleophilic substitution on the 7-chloro-3-methyl-3H-triazolo[4,5-d]pyrimidine core.

Physicochemical Properties
  • Aromaticity: The triazolopyrimidine system is an aromatic heterocycle. However, studies on the isomeric[1][2][6]triazolo[1,5-a]pyrimidines suggest a limited degree of aromaticity based on 1H-NMR methyl substituent effects.[1]

  • Tautomerism: Unlike the purine ring system, the unsubstituted[1][2][6]triazolo[1,5-a]pyrimidine heterocycle does not exhibit annular tautomerism. However, the presence of hydroxyl or mercapto substituents can lead to the existence of different tautomeric forms (e.g., oxo- or thioxo-).[1]

  • Solubility and Lipophilicity: The solubility and lipophilicity of these derivatives are highly dependent on the nature of the substituents. The introduction of polar functional groups can enhance aqueous solubility, a critical parameter for drug development.

Spectroscopic Characterization

The structural elucidation of 3-Methyl-3H-triazolo[4,5-d]pyrimidine derivatives relies on a combination of spectroscopic techniques. The characterization of the three N-methyl isomers of 5-phenyl-7-chloro-1,2,3-triazolo[4,5-d]pyrimidine provides a valuable reference point.[5]

Spectroscopic Data for a 3-Methyl Derivative (Illustrative)
Technique Observed Features
¹H NMR The chemical shift of the N-methyl protons is a key diagnostic feature for distinguishing between the 1-, 2-, and 3-methyl isomers.
¹³C NMR The carbon chemical shifts in the heterocyclic core provide further confirmation of the isomeric structure.
Mass Spectrometry Provides the molecular weight of the compound, confirming its elemental composition.
UV Spectroscopy Can be used to distinguish between the different N-methyl isomers based on their distinct absorption maxima.

Biological Activities and Therapeutic Potential

The[1][2][3]triazolo[4,5-d]pyrimidine scaffold is a versatile platform for the development of a wide range of therapeutic agents. Derivatives have demonstrated significant activity in several key areas of drug discovery.

Anticancer Activity

A significant body of research has focused on the anticancer potential of[1][2][3]triazolo[4,5-d]pyrimidine derivatives. These compounds have been shown to inhibit various targets involved in cancer progression.

  • LSD1 Inhibition: Certain derivatives have been identified as potent inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme implicated in tumorigenesis. Inhibition of LSD1 can suppress cancer cell proliferation and migration.[3]

  • USP28 Inhibition: Novel[1][2][3]triazolo[4,5-d]pyrimidine derivatives have been discovered as highly potent and selective inhibitors of Ubiquitin Specific Peptidase 28 (USP28), another promising target for cancer therapy.[7]

  • Antiproliferative Agents: A variety of derivatives, including those with hydrazone moieties, have demonstrated significant antiproliferative activity against a range of cancer cell lines.[8][9]

The general mechanism of action for many of these anticancer agents involves the induction of apoptosis and cell cycle arrest in cancer cells.

Anticancer_Mechanism General Anticancer Mechanisms Compound [1,2,3]Triazolo[4,5-d]pyrimidine Derivative Target Cellular Target (e.g., LSD1, USP28) Compound->Target Pathway Downstream Signaling Pathway Disruption Target->Pathway Apoptosis Induction of Apoptosis Pathway->Apoptosis CellCycle Cell Cycle Arrest Pathway->CellCycle Outcome Inhibition of Cancer Cell Growth Apoptosis->Outcome CellCycle->Outcome

Caption: Simplified signaling pathway of the anticancer activity of[1][2][3]triazolo[4,5-d]pyrimidine derivatives.

Antiviral Activity

The[1][2][3]triazolo[4,5-d]pyrimidin-7(6H)-one scaffold has been identified as a novel class of inhibitors of Chikungunya virus (CHIKV) replication. These compounds have shown potent and selective antiviral activity with low cytotoxicity.[4]

Conclusion and Future Perspectives

The 3-Methyl-3H-triazolo[4,5-d]pyrimidine scaffold, while not as extensively studied as its isomers, represents a promising area for further investigation in medicinal chemistry. The available data on closely related analogues suggests that this core structure possesses favorable chemical properties for the development of novel therapeutic agents. The ease of functionalization at the 7-position allows for the creation of diverse chemical libraries for screening against various biological targets.

Future research should focus on the development of regioselective synthetic methods to access the 3-methyl isomer directly, thus avoiding the need for tedious isomeric separations. A more comprehensive evaluation of the physicochemical properties of the parent scaffold is also warranted. Given the broad biological potential of the[1][2][3]triazolo[4,5-d]pyrimidine class, further exploration of 3-methylated derivatives as anticancer, antiviral, and other therapeutic agents is a promising avenue for drug discovery.

References

  • Di Stefano, A., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC. Available at: [Link]

  • Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Publishing. Available at: [Link]

  • Li, Z., et al. (2017). Discovery of[1][2][3]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. ACS Publications. Available at: [Link]

  • Szychta, M., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. Available at: [Link]

  • Zheng, Y., et al. (2017). Design, synthesis and biological evaluation of[1][2][3]triazolo[4,5-d]pyrimidine derivatives possessing a hydrazone moiety as antiproliferative agents. PubMed. Available at: [Link]

  • Mrayej, A., et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. Indonesian Journal of Science & Technology. Available at: [Link]

  • Zhao, Y., et al. (2020). Discovery of[1][2][3]triazolo[4,5-d]pyrimidine derivatives as highly potent, selective, and cellularly active USP28 inhibitors. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Ben-Massaoud, Y., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. Available at: [Link]

  • Mrayej, A., et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. ResearchGate. Available at: [Link]

  • Elmaaty, A., et al. (2025). Synthesis, characterization and biological study of some new substituted pyrazolo[3,4-d] thiazolo[3,2-a] pyrimidine derivatives. ResearchGate. Available at: [Link]

  • Al-Ostath, A., et al. (2025). Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-5(1 H)-one Derivatives. Journal of Fluorescence. Available at: [Link]

  • El-Sayed, M., et al. (2023). Novel[1][2][3]triazoles,[1][2][3]triazolo[4,5-d]Pyrimidines, and Some of Their Glycoside Derivatives. Semantic Scholar. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2022). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][6]triazolopyrimidine Derivatives as Potential Anticancer Agents. MDPI. Available at: [Link]

  • Biagi, G., et al. (2003). Characterization and preliminary use of 1-, 2- and 3-methyl-5-phenyl-7-chloro-1,2,3-triazolo[4,5-d]pyrimidine as reaction intermediates. PubMed. Available at: [Link]

  • Sharma, S., & Singh, P. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. Available at: [Link]

  • Wang, S., et al. (2018). Design, synthesis and in vitro biological evaluation of novel[1][2][3]triazolo[4,5-d]pyrimidine derivatives containing a thiosemicarbazide moiety. PubMed. Available at: [Link]

  • Ech-Chihbi, E., et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Indonesian Journal of Science & Technology. Available at: [Link]

  • Gevorgyan, A., et al. (2025). Multicomponent synthesis in water of 7-unsubstituted 4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidines and their antimicrobial and antifungal activity. ResearchGate. Available at: [Link]

  • Lanko, K., et al. (2016). Identification of[1][2][3]triazolo[4,5-d]pyrimidin-7(6H)-ones as novel inhibitors of Chikungunya virus replication. PubMed. Available at: [Link]

Sources

The Enduring Scaffold: A Technical Guide to the Discovery and History of Triazolopyrimidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The triazolopyrimidine core, a fused heterocyclic system, has emerged as a scaffold of profound significance in the realms of medicinal chemistry and agrochemicals. First described over a century ago, its unique electronic properties and versatile synthetic accessibility have propelled it from a chemical curiosity to a cornerstone of modern drug discovery and crop protection. This in-depth technical guide navigates the historical milestones of triazolopyrimidine chemistry, from its initial discovery to the elucidation of its diverse biological activities. We will explore the evolution of synthetic strategies, delve into the mechanisms of action that underpin its therapeutic and herbicidal effects, and provide a forward-looking perspective on the future of this remarkable heterocyclic system.

The Genesis of a Privileged Scaffold: Discovery and Early Elucidation

The story of triazolopyrimidines begins in the early 20th century, a period of burgeoning exploration in heterocyclic chemistry. The first synthesis of a[1][2][3]triazolo[1,5-a]pyrimidine was reported in 1909 by C. Bülow and K. Haas in the journal Berichte der deutschen chemischen Gesellschaft[2]. Their pioneering work involved the condensation of 3-amino-1,2,4-triazole with acetylacetone, laying the foundational stone for what would become a vast and varied field of chemical synthesis.

The initial structural elucidation and understanding of the physicochemical properties of the triazolopyrimidine nucleus were crucial for its subsequent development. The fusion of an electron-rich triazole ring with an electron-deficient pyrimidine ring creates a unique electronic landscape, influencing its reactivity and potential for biological interactions[1]. This inherent characteristic, coupled with its structural similarity to endogenous purines, hinted at its potential as a biologically active molecule, a hypothesis that would be extensively validated in the decades to come[1].

Evolution of a Synthetic Workhorse: From Classical Condensations to Modern Methodologies

The synthetic versatility of the triazolopyrimidine scaffold has been a key driver of its enduring appeal. The foundational methods, rooted in classical condensation chemistry, have been refined and expanded upon, leading to a diverse toolbox for the construction of these bicyclic systems.

The Cornerstone: Cyclocondensation of Aminotriazoles

The most common and enduring strategy for the synthesis of[1][2][3]triazolo[1,5-a]pyrimidines involves the cyclocondensation of 3-amino-1,2,4-triazoles with 1,3-dicarbonyl compounds or their synthetic equivalents[1]. This robust and versatile reaction allows for the introduction of a wide range of substituents onto the pyrimidine ring, enabling the systematic exploration of structure-activity relationships (SAR).

Experimental Protocol: A Generalized Cyclocondensation Reaction

  • Reactant Preparation: A solution of 3-amino-1,2,4-triazole (1.0 eq) is prepared in a suitable solvent, such as ethanol or acetic acid.

  • Addition of Dicarbonyl Compound: The 1,3-dicarbonyl compound (e.g., a β-ketoester or a β-diketone) (1.0-1.2 eq) is added to the solution.

  • Catalysis (Optional): In some cases, an acid or base catalyst (e.g., a few drops of concentrated sulfuric acid or a catalytic amount of piperidine) is added to facilitate the reaction.

  • Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from a few hours to overnight, with reaction progress monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization or column chromatography.

The causality behind the choice of reactants and conditions lies in the nucleophilic character of the amino group on the triazole and the electrophilic nature of the carbonyl carbons in the 1,3-dicarbonyl compound. The initial condensation is followed by an intramolecular cyclization and dehydration to afford the aromatic triazolopyrimidine core.

Cyclocondensation_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Aminotriazole 3-Amino-1,2,4-triazole Mixing Mixing in Solvent (+/- Catalyst) Aminotriazole->Mixing Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Mixing Heating Heating (Reflux) Mixing->Heating Initiates Reaction Isolation Isolation (Filtration/Extraction) Heating->Isolation Reaction Completion Purification Purification (Recrystallization/Chromatography) Isolation->Purification Product Triazolopyrimidine Product Purification->Product

Caption: Generalized workflow for the synthesis of triazolopyrimidines via cyclocondensation.

Modern Synthetic Innovations

While the classical cyclocondensation remains a mainstay, modern organic synthesis has introduced a plethora of new methods for constructing the triazolopyrimidine scaffold. These include:

  • Microwave-assisted synthesis: Offering reduced reaction times and often improved yields.

  • Multi-component reactions: Allowing for the rapid assembly of complex triazolopyrimidine derivatives in a single step.

  • Transition-metal catalyzed cross-coupling reactions: Enabling the late-stage functionalization of the triazolopyrimidine core, providing access to a wider range of analogues.

These advancements have significantly expanded the chemical space accessible to researchers, accelerating the discovery of novel bioactive compounds.

A Tale of Two Fields: Triazolopyrimidines in Agrochemicals and Medicine

The history of triazolopyrimidine compounds is intrinsically linked to their profound biological effects, which have been harnessed in two major industrial sectors: agriculture and pharmaceuticals.

Guardians of the Harvest: Triazolopyrimidine Sulfonamide Herbicides

The discovery of the herbicidal activity of triazolopyrimidine sulfonamides in the late 1970s and their subsequent commercialization marked a significant milestone in crop protection. These compounds act as potent and selective inhibitors of the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS)[3][4]. AHAS is a key enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms, but is absent in animals, providing an excellent basis for their selective toxicity[3]. The triazolopyrimidine sulfonamides were first registered for use in the United States in 1993[3].

Mechanism of Action: AHAS Inhibition

The triazolopyrimidine sulfonamide herbicides bind to a specific site on the AHAS enzyme, preventing its natural substrate from accessing the active site. This inhibition leads to a deficiency in essential amino acids, ultimately causing cessation of plant growth and death.

AHAS_Inhibition cluster_pathway Branched-Chain Amino Acid Biosynthesis Substrate Pyruvate AHAS AHAS (Acetohydroxyacid Synthase) Key Enzyme Substrate->AHAS Product α-Acetolactate AHAS->Product AminoAcids Valine, Leucine, Isoleucine Product->AminoAcids ... Herbicide Triazolopyrimidine Sulfonamide Herbicide Herbicide->AHAS Inhibition

Caption: Mechanism of action of triazolopyrimidine sulfonamide herbicides via AHAS inhibition.

Table 1: Key Triazolopyrimidine Sulfonamide Herbicides

Herbicide NameYear of Introduction (approx.)Primary Crop Use
FlumetsulamEarly 1990sSoybeans, Corn
Cloransulam-methylMid-1990sSoybeans
DiclosulamLate 1990sSoybeans, Peanuts
FlorasulamLate 1990sCereals
PenoxsulamEarly 2000sRice
PyroxsulamMid-2000sCereals
A Scaffold for Healing: Triazolopyrimidines in Drug Discovery

The structural resemblance of triazolopyrimidines to purines has made them a fertile ground for the discovery of a wide array of therapeutic agents. Their ability to act as bioisosteres of purines allows them to interact with biological targets that recognize purine-containing molecules, such as kinases and other enzymes.

One of the earliest and most notable examples of a triazolopyrimidine-based drug is Trapidil , developed in the 1970s[5]. Initially investigated for its coronary vasodilating properties, it was later found to possess antiplatelet activity. Trapidil has been used in the treatment of ischemic heart disease and other conditions involving platelet aggregation.

The versatility of the triazolopyrimidine scaffold is evident in the diverse range of biological activities exhibited by its derivatives:

  • Anticancer Agents: Triazolopyrimidine derivatives have been developed as inhibitors of various protein kinases implicated in cancer progression. Their ability to mimic ATP allows them to bind to the ATP-binding pocket of kinases, thereby blocking their activity.

  • Anti-parasitic Agents: Notably, triazolopyrimidine-based compounds have shown significant promise as antimalarial agents by inhibiting the parasite's dihydroorotate dehydrogenase (DHODH) enzyme, which is essential for pyrimidine biosynthesis[1].

  • Antiviral Agents: The scaffold has been explored for the development of inhibitors of viral enzymes, such as polymerases and proteases.

  • Central Nervous System (CNS) Agents: Triazolopyrimidine derivatives have been investigated for their potential in treating various CNS disorders, including anxiety and epilepsy, often by modulating the activity of neurotransmitter receptors.

Conclusion and Future Perspectives

From its humble beginnings as a novel heterocyclic system, the triazolopyrimidine scaffold has evolved into a cornerstone of modern chemical biology and drug discovery. Its rich history is a testament to the power of fundamental chemical research in driving innovation in applied sciences. The journey from Bülow and Haas's initial synthesis to the development of life-saving drugs and essential crop protection agents underscores the enduring value of this versatile molecular architecture.

Looking ahead, the future of triazolopyrimidine chemistry remains bright. The continued development of novel synthetic methodologies will undoubtedly unlock access to even more diverse and complex derivatives. Advances in computational chemistry and artificial intelligence will further accelerate the rational design of triazolopyrimidine-based compounds with enhanced potency, selectivity, and pharmacokinetic properties. As our understanding of complex biological systems deepens, the triazolopyrimidine scaffold is poised to play an even more significant role in addressing the pressing challenges in human health and agriculture.

References

  • Oukoloff, K., Lucero, B., Francisco, K. R., Brunden, K. R., & Ballatore, C. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. European Journal of Medicinal Chemistry, 165, 332–346. [Link]

  • Bülow, C., & Haas, K. (1909). Synthetische Versuche zur Darstellung von Derivaten des heterokondensierten, heterocyclischen 1.3‐Triazo‐7.0′‐pyrimidins. Berichte der deutschen chemischen Gesellschaft, 42(4), 4638-4644. [Link]

  • Pinner, A. (1885). Ueber Pyrimidin. Berichte der deutschen chemischen Gesellschaft, 18(1), 759-760.
  • Jabusch, T. W., & Tjeerdema, R. S. (2008). Chemistry and fate of triazolopyrimidine sulfonamide herbicides. Reviews of environmental contamination and toxicology, 193, 31–52. [Link]

  • Grimaux, E. (1879). Synthèse de l'acide barbiturique. Bulletin de la Societe Chimique de Paris, 31, 146-147.
  • Jabusch, T. W., & Tjeerdema, R. S. (2008). Chemistry and Fate of Triazolopyrimidine Sulfonamide Herbicides. Reviews of Environmental Contamination and Toxicology, 31-52. [Link]

  • Ritter, T., et al. (2022). Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling. The Journal of Organic Chemistry, 87(21), 14533-14548. [Link]

  • Bandyopadhyay, D. (n.d.). A brief introduction to pyrimidine chemistry: History and importance. CHAPTER 1. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Trapidil? [Link]

  • Patil, V., et al. (2014). Design and synthesis of triazolopyrimidine acylsulfonamides as novel anti-mycobacterial leads acting through inhibition of acetohydroxyacid synthase. Bioorganic & medicinal chemistry letters, 24(10), 2296-2301. [Link]

  • Johnson, T. C., et al. (2012). Acetohydroxyacid Synthase Inhibiting Triazolopyrimidine Herbicides. In Herbicide Classes in Development (pp. 57-76). [Link]

  • Doraghi, F., et al. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. Organic & Biomolecular Chemistry, 21(20), 4169-4191. [Link]

  • StudySmarter. (2023, October 21). Pyrimidine: Definition, Structure & Synthesis. [Link]

  • Al-Issa, S. A. (2014). Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. Journal of Applicable Chemistry, 3(4), 1459-1465. [Link]

Sources

Introduction: The Critical Role of Solution Integrity in Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility and Stability of 3-Methyl-3H-triazolo[4,5-d]pyrimidine in DMSO

The triazolopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds investigated for a wide range of therapeutic applications, from oncology to virology.[1][2] The specific derivative, 3-Methyl-3H-triazolo[4,5-d]pyrimidine, represents a fundamental structure within this class. For researchers in drug discovery and development, creating and maintaining high-integrity stock solutions is the first and most critical step in generating reliable biological data. Dimethyl sulfoxide (DMSO) is arguably the most prevalent solvent used for this purpose, celebrated for its exceptional solvating power for a diverse range of organic molecules.[3]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for characterizing the solubility and stability of 3-Methyl-3H-triazolo[4,5-d]pyrimidine in DMSO. It moves beyond mere protocol recitation to explain the underlying scientific principles, enabling teams to design robust experiments, interpret data accurately, and ensure the integrity of their chemical matter.

Section 1: Fundamental Physicochemical Interactions

Understanding the molecular interactions between 3-Methyl-3H-triazolo[4,5-d]pyrimidine and DMSO is key to predicting and interpreting its solution behavior.

  • 3-Methyl-3H-triazolo[4,5-d]pyrimidine: This molecule is a fused heterocyclic system rich in nitrogen atoms. These nitrogens act as hydrogen bond acceptors. The aromatic system contributes to potential π-stacking interactions, while the methyl group adds a small lipophilic character.

  • Dimethyl Sulfoxide (DMSO): As a polar aprotic solvent, DMSO's defining feature is the strong dipole of the sulfoxide bond (S=O). The oxygen atom is a potent hydrogen bond acceptor, while the two methyl groups create a partially negative "umbrella" around the partially positive sulfur atom. This structure is highly effective at disrupting the crystal lattice of solid compounds and solvating polar molecules.[4][5]

The solubility of 3-Methyl-3H-triazolo[4,5-d]pyrimidine in DMSO is primarily driven by strong dipole-dipole interactions and the ability of DMSO's sulfoxide oxygen to form hydrogen bonds with any potential N-H tautomers of the heterocyclic ring system. While many triazolopyrimidine derivatives are readily dissolved in DMSO for analytical purposes like NMR, their quantitative solubility and long-term stability must be empirically determined.[6][7]

Section 2: A Practical Guide to Solubility Determination

Solubility should be understood as two distinct concepts: thermodynamic and kinetic. Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution, while kinetic solubility refers to the concentration at which a compound precipitates from a supersaturated solution prepared from a DMSO stock. For most preclinical applications, determining the thermodynamic solubility is crucial for preparing accurate and stable stock solutions.

Gold-Standard Protocol: The Shake-Flask Method for Thermodynamic Solubility

This method remains the most reliable for determining thermodynamic solubility. The core principle is to create a saturated solution by allowing excess solid to equilibrate with the solvent over a sufficient period.

Methodology Rationale: The extended equilibration time (24-48 hours) ensures the system reaches a true thermodynamic equilibrium. Using a clear, validated analytical method like HPLC-UV for quantification is non-negotiable for accuracy, as it separates the parent compound from any potential impurities or degradants.

Step-by-Step Experimental Protocol:

  • Preparation: Add an excess amount of solid 3-Methyl-3H-triazolo[4,5-d]pyrimidine to a known volume of high-purity DMSO in a glass vial. "Excess" means enough solid remains visible after the equilibration period. A good starting point is 20-50 mg/mL.

  • Equilibration: Seal the vial and place it on a shaker or rotator at a constant, controlled temperature (e.g., 25 °C). Allow the slurry to equilibrate for at least 24 hours. For compounds with slow dissolution kinetics, 48 hours is preferable.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed for 1-2 hours to let the excess solid settle. To remove all undissolved particulate matter, filter the supernatant through a 0.22 µm syringe filter (ensure the filter material, e.g., PTFE, is compatible with DMSO).

  • Quantification:

    • Prepare a precise serial dilution of the clear filtrate with DMSO.

    • Prepare a calibration curve using a known standard of 3-Methyl-3H-triazolo[4,5-d]pyrimidine.

    • Analyze the diluted samples and standards using a validated HPLC-UV method.

    • Calculate the concentration in the original filtrate based on the calibration curve and the dilution factor. This value is the thermodynamic solubility.

Visualization: Shake-Flask Solubility Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification (HPLC-UV) prep1 Add excess solid compound to known volume of DMSO prep2 Seal vial securely prep1->prep2 equil1 Agitate at constant temp (e.g., 25°C) for 24-48h prep2->equil1 Place on shaker sep1 Let solid settle (1-2h) equil1->sep1 Remove from shaker sep2 Filter supernatant (0.22 µm DMSO-compatible filter) sep1->sep2 quant1 Prepare serial dilutions of clear filtrate sep2->quant1 Collect filtrate quant2 Analyze vs. standard calibration curve quant1->quant2 quant3 Calculate concentration quant2->quant3 result result quant3->result Thermodynamic Solubility (mg/mL)

Caption: Workflow for determining thermodynamic solubility via the shake-flask method.

Data Presentation: Solubility Data Summary
ParameterValue
Compound 3-Methyl-3H-triazolo[4,5-d]pyrimidine
Solvent Anhydrous DMSO
Temperature 25.0 ± 0.5 °C
Thermodynamic Solubility [Hypothetical Value] 35.2 mg/mL
Analytical Method HPLC-UV at λmax

Section 3: A Framework for Assessing Solution Stability

A dissolved compound is not necessarily a stable compound. Stability studies are essential to define the viable "shelf-life" of a DMSO stock solution and to understand its degradation profile. The primary analytical tool for this is HPLC, which can quantify the parent compound and detect the emergence of new peaks corresponding to degradation products.

Protocol: DMSO Stock Solution Stability Assessment

This protocol is designed to be a self-validating system by comparing the compound's purity over time against a time-zero reference under various storage conditions.

Methodology Rationale: Assessing stability at multiple temperatures (ambient, refrigerated, frozen) covers common laboratory storage scenarios. Including a freeze-thaw cycle test is critical because the stress of phase changes can cause compound precipitation or degradation, a common issue in labs where stock solutions are used intermittently. Protecting a sample from light serves as a control for photosensitivity.

Step-by-Step Experimental Protocol:

  • Stock Preparation: Prepare a master stock solution of 3-Methyl-3H-triazolo[4,5-d]pyrimidine in high-purity DMSO at a relevant concentration (e.g., 10 mM).

  • Time-Zero Analysis (T=0): Immediately after preparation, analyze the stock solution via a stability-indicating HPLC method. This involves developing an HPLC gradient that can separate the parent peak from potential impurities and degradants. Record the initial peak area of the parent compound. This is your 100% reference point.

  • Aliquoting and Storage: Dispense the master stock into multiple small aliquots in separate, clearly labeled vials for each time point and condition.

    • Condition A: Room Temperature (20-25°C), protected from light.

    • Condition B: Refrigerated (4°C).

    • Condition C: Frozen (-20°C).

    • Condition D (Freeze-Thaw): Store at -20°C. This aliquot will be thawed completely at room temperature, vortexed, and then refrozen. Repeat for 3-5 cycles before analysis.

  • Time-Point Analysis: At scheduled intervals (e.g., 24h, 48h, 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition.

  • Sample Analysis: Allow the samples to equilibrate to room temperature. Analyze each sample using the exact same HPLC method as the T=0 analysis.

  • Data Evaluation: For each time point, calculate the percentage of the parent compound remaining by comparing its peak area to the T=0 peak area. Note the appearance and area of any new peaks, which indicate degradation products. A common threshold for acceptable stability is ≥95% of the parent compound remaining.

Visualization: Stability Assessment Workflow

G cluster_storage Storage Conditions prep Prepare master stock solution in DMSO t0 T=0 Analysis (HPLC) Establish 100% reference prep->t0 aliquot Aliquot stock for each condition/timepoint t0->aliquot RT Room Temp aliquot->RT REF 4°C aliquot->REF FRZ -20°C aliquot->FRZ FT Freeze-Thaw (-20°C / RT cycles) aliquot->FT analysis Analyze aliquots at scheduled time points (T=24h, 1wk, 1mo...) RT->analysis REF->analysis FRZ->analysis FT->analysis evaluation Calculate % Remaining Parent Cmpd. vs. T=0 Monitor for new peaks analysis->evaluation result Stability Profile & Shelf-Life evaluation->result

Caption: Workflow for assessing the stability of a DMSO stock solution.

Data Presentation: Stability Profile Summary
Storage ConditionTime Point: 1 WeekTime Point: 1 MonthTime Point: 3 Months
Room Temp (Light Protected) [Hypothetical] 99.5%[Hypothetical] 96.2%[Hypothetical] 88.1%
4°C [Hypothetical] 100%[Hypothetical] 99.8%[Hypothetical] 99.1%
-20°C [Hypothetical] 100%[Hypothetical] 99.9%[Hypothetical] 99.6%
-20°C (3x Freeze-Thaw) [Hypothetical] 98.7%N/AN/A

Values represent the percentage of the parent compound remaining compared to T=0.

Section 4: Field-Proven Best Practices for Solution Management

Based on the principles of solubility and stability, the following best practices are essential for maintaining the integrity of 3-Methyl-3H-triazolo[4,5-d]pyrimidine stock solutions:

  • Use High-Purity DMSO: Always use anhydrous, high-purity DMSO (≥99.9%). DMSO is highly hygroscopic; absorbed water can promote hydrolysis of sensitive compounds.

  • Store Under Inert Gas: For long-term storage, overlaying the DMSO stock solution with an inert gas like argon or nitrogen before sealing can prevent oxidation.

  • Aliquot Generously: Prepare single-use aliquots whenever possible. This avoids repeated freeze-thaw cycles and minimizes the introduction of atmospheric moisture and other contaminants into the master stock.

  • Prioritize Frozen Storage: Unless a compound is proven to be unstable upon freezing, storage at -20°C or -80°C is generally the best practice for long-term preservation.

  • Re-qualify Old Stocks: If a stock solution has been stored for an extended period (e.g., >6 months), it is prudent to re-analyze its concentration and purity before use in critical experiments.

Conclusion

The reliability of preclinical data is built upon a foundation of well-characterized chemical tools. For 3-Methyl-3H-triazolo[4,5-d]pyrimidine, assuming its solubility and stability in DMSO without empirical validation is a significant risk. By implementing the systematic, scientifically-grounded protocols detailed in this guide—from rigorous solubility determination using the shake-flask method to comprehensive stability profiling via HPLC—research organizations can operate with a higher degree of confidence. This ensures that biological findings are a true reflection of the compound's activity, not an artifact of poor solution integrity. Adherence to these principles is a hallmark of robust, reproducible science.

References

  • Design, Synthesis and Biological Evaluation of[6][7][8]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. MDPI. Available at:

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives.MDPI.
  • Annellation of Triazole and Tetrazole Systems onto Pyrrolo[2,3-d]pyrimidines: Synthesis of Tetrazolo[1,5-c].MDPI.
  • Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock.Indonesian Journal of Science and Technology.
  • Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies.Preprints.org.
  • Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects.PubMed.
  • Recent Advances in DMSO-Based Direct Synthesis of Heterocycles.National Center for Biotechnology Information.
  • Recent Advances in DMSO-Based Direct Synthesis of Heterocycles.PubMed.
  • Dimethyl sulfoxide: the universal solvent for industry and science.Solventchemical.
  • DMSO as the Solvent for Cu(I)-Catalyzed Reactions: The Synthesis of Pyrrole Derivatives.Gaylord Chemical.

Sources

A Senior Application Scientist's Guide to the Structural Elucidation of Novel Triazolo[4,5-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical exploration into the methodologies and analytical reasoning required for the comprehensive structural elucidation of novel triazolo[4,5-d]pyrimidine derivatives. It is intended for researchers, medicinal chemists, and professionals in drug development who are engaged in the synthesis and characterization of these pharmaceutically significant heterocyclic compounds. The triazolo[4,5-d]pyrimidine scaffold is a purine isostere and a privileged structure in medicinal chemistry, appearing in a range of compounds with diverse biological activities, including as anticancer and antimicrobial agents.[1][2] The precise determination of their molecular architecture is paramount for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents.

This document eschews a rigid template, instead adopting a logical workflow that mirrors the process of discovery in a research environment. We will proceed from the foundational spectroscopic analyses that provide the initial structural hypotheses to the definitive three-dimensional confirmation via single-crystal X-ray diffraction. Throughout, the emphasis will be on the causality behind experimental choices, ensuring a self-validating system of protocols and interpretation.

Foundational Analysis: The Indispensable Role of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules.[3] For novel triazolo[4,5-d]pyrimidine derivatives, a suite of 1D and 2D NMR experiments is essential to piece together the molecular framework.

Initial Assessment: 1H and 13C NMR

One-dimensional 1H and 13C NMR spectra provide the initial census of protons and carbons in the molecule, offering clues about the electronic environment of each nucleus. The aromatic protons on the triazolopyrimidine core typically resonate in the downfield region of the 1H NMR spectrum, generally between δ 7.5 and 9.5 ppm.[4] The exact chemical shifts are highly sensitive to the nature and position of substituents.

Table 1: Representative 1H and 13C NMR Chemical Shift Ranges for a Substituted Triazolo[4,5-d]pyrimidine Core

Atom1H Chemical Shift (δ, ppm)13C Chemical Shift (δ, ppm)Rationale for Chemical Shift
Pyrimidine-H8.5 - 9.5145 - 160Electron-deficient nature of the pyrimidine ring deshields the attached proton.
Triazole-H7.8 - 8.8140 - 155The chemical environment is influenced by the adjacent pyrimidine ring and substituents.
Substituent ProtonsVariable (e.g., alkyl: 0.5-4.5)VariableDependent on the specific substituent attached to the core.

Note: These are general ranges and can vary significantly based on solvent and substituent effects.

Unveiling Connectivity: 2D NMR Techniques

While 1D NMR provides a list of ingredients, 2D NMR reveals the recipe of how they are connected. For the unambiguous assignment of the triazolo[4,5-d]pyrimidine scaffold, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are indispensable.[5]

  • HSQC: This experiment correlates proton signals with the signals of directly attached heteronuclei, typically 13C.[6] It allows for the definitive assignment of which proton is attached to which carbon, simplifying the interpretation of the complex aromatic region.

  • HMBC: This technique reveals correlations between protons and carbons that are separated by two or three bonds (2JCH and 3JCH).[7] This is crucial for piecing together the fused ring system and for determining the point of attachment of substituents. For instance, a correlation from a substituent's proton to a carbon within the pyrimidine ring confirms its location.

A particularly powerful technique for distinguishing between regioisomers, such as the[3][6][7]triazolo[1,5-a]pyrimidine and[3][6][7]triazolo[4,3-a]pyrimidine systems, is the 1H-15N HMBC experiment.[8][9] This experiment provides correlations between protons and nitrogen atoms over two to four bonds, offering unambiguous evidence of the connectivity within the nitrogen-rich heterocyclic core.

NMR_Workflow cluster_1D_NMR 1D NMR Analysis cluster_2D_NMR 2D NMR Analysis cluster_Interpretation Structural Hypothesis H1_NMR ¹H NMR HSQC HSQC H1_NMR->HSQC C13_NMR ¹³C NMR C13_NMR->HSQC HMBC HMBC HSQC->HMBC Direct C-H Correlations Structure Proposed Structure HMBC->Structure Long-Range C-H Correlations H15N_HMBC ¹H-¹⁵N HMBC H15N_HMBC->Structure N-H Connectivity (Regioisomer ID)

Workflow for NMR-based structural elucidation.
Experimental Protocol: Acquiring High-Quality NMR Data
  • Sample Preparation: Dissolve 5-10 mg of the purified novel derivative in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3). Ensure the sample is free of particulate matter.

  • 1D Spectra Acquisition: Acquire 1H and 13C{1H} spectra. Ensure adequate signal-to-noise and resolution.

  • 2D Spectra Acquisition:

    • HSQC: Utilize a gradient-selected HSQC pulse sequence. Optimize the 1JCH coupling constant (typically ~145 Hz for aromatic C-H).

    • HMBC: Employ a gradient-selected HMBC pulse sequence. Set the long-range coupling constant (nJCH) to a value that balances the detection of 2J and 3J correlations (typically 8-10 Hz).

    • 1H-15N HMBC: If regioisomers are possible, acquire this spectrum. Optimize the long-range coupling constant for nJNH (typically 4-8 Hz).

  • Data Processing and Interpretation: Process the spectra using appropriate software. Meticulously analyze the cross-peaks to build a structural model.

Confirming Molecular Mass and Fragmentation: The Power of Mass Spectrometry

Mass spectrometry (MS) provides the crucial confirmation of the molecular weight and offers insights into the compound's structure through fragmentation analysis. The choice of ionization technique is critical for analyzing these heterocyclic systems.

Ionization Techniques: ESI vs. EI
  • Electrospray Ionization (ESI): This is a soft ionization technique that is well-suited for polar, and often less volatile, compounds like many triazolo[4,5-d]pyrimidine derivatives.[10] ESI typically produces the protonated molecule [M+H]+ with minimal fragmentation, providing a clear determination of the molecular weight.[11]

  • Electron Ionization (EI): EI is a hard ionization technique that bombards the molecule with high-energy electrons, leading to extensive fragmentation.[11] While the molecular ion peak [M]+• may be weak or absent, the resulting fragmentation pattern can serve as a structural fingerprint.

For novel compounds, obtaining both ESI and EI data is advantageous. ESI confirms the molecular mass, while EI provides valuable structural information from the fragmentation patterns.

Unraveling Fragmentation: Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful tool for detailed structural analysis.[12] In an MS/MS experiment, the [M+H]+ ion (or another precursor ion) is selected and then fragmented through collision-induced dissociation (CID). The resulting product ions provide information about the connectivity of the molecule.

A plausible fragmentation pathway for a generic triazolo[4,5-d]pyrimidine core might involve initial cleavages of substituents, followed by rupture of the fused ring system.

MS_Fragmentation M [M+H]⁺ Frag1 Loss of Substituent R1 M->Frag1 Frag2 Loss of Substituent R2 M->Frag2 Core_Frag Ring Cleavage Products Frag1->Core_Frag Frag2->Core_Frag

Generalized MS/MS fragmentation pathway.
Experimental Protocol: MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile) with 0.1% formic acid for ESI.

  • ESI-MS: Infuse the sample into the ESI source. Acquire the full scan mass spectrum to identify the [M+H]+ ion.

  • MS/MS: Perform a product ion scan on the [M+H]+ ion to obtain the fragmentation pattern.

  • EI-MS (if applicable): If the compound is sufficiently volatile and thermally stable, introduce it into an EI source (often via a GC or a direct insertion probe) to obtain the EI mass spectrum.

The Definitive Answer: Single-Crystal X-ray Diffraction

While NMR and MS provide a robust hypothesis for the molecular structure, single-crystal X-ray diffraction (SC-XRD) offers unambiguous, three-dimensional structural information, including bond lengths, bond angles, and stereochemistry.[13]

The Challenge of Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step.[14] The planarity of the triazolo[4,5-d]pyrimidine core can promote π-π stacking interactions, which can be favorable for crystallization.[15]

Table 2: Troubleshooting Common Crystal Growth Problems for Organic Molecules

ProblemPotential Cause(s)Suggested Solution(s)
No crystals formCompound is too soluble; solution is not supersaturated.Slowly evaporate the solvent; use a less polar solvent system; try vapor diffusion with an anti-solvent.
Formation of oil or amorphous solidCompound is precipitating too quickly; impurities are present.Slow down the crystallization process (e.g., slower cooling or evaporation); further purify the compound.
Small, needle-like crystalsToo many nucleation sites; rapid crystal growth.Use a cleaner vessel; filter the solution; slow down the crystallization rate.
Twinned or polycrystalline massesMultiple crystals growing together.Dilute the solution; reduce the number of nucleation sites.
Experimental Protocol: Crystal Growth and X-ray Diffraction
  • Purification: Ensure the compound is of the highest possible purity (>99%).

  • Solvent Selection: Screen a variety of solvents and solvent mixtures to find conditions where the compound has moderate solubility.[16]

  • Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly over several days or weeks.

    • Vapor Diffusion: Place a solution of the compound in a small vial, and place this vial inside a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

    • Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.

  • Crystal Mounting and Data Collection: Once suitable crystals are obtained, mount one on a goniometer and place it in the X-ray beam of a diffractometer.[17]

  • Structure Solution and Refinement: The diffraction data is used to solve and refine the crystal structure, yielding a detailed 3D model of the molecule. The final structure is typically presented with information on the space group and unit cell dimensions.[18][19]

Conclusion

The structural elucidation of novel triazolo[4,5-d]pyrimidine derivatives is a multi-faceted process that requires a synergistic application of modern analytical techniques. By systematically employing 1D and 2D NMR for initial framework determination, mass spectrometry for molecular weight confirmation and fragmentation analysis, and finally, single-crystal X-ray diffraction for definitive 3D structural assignment, researchers can confidently characterize these important molecules. This rigorous approach is fundamental to advancing the field of medicinal chemistry and developing the next generation of therapeutics based on this versatile scaffold.

References

  • Bodenhausen, G., & Ruben, D. J. (1980). Natural abundance nitrogen-15 NMR by enhanced heteronuclear spectroscopy. Chemical Physics Letters, 69(1), 185-189.
  • Elyashberg, M., Williams, A. J., & Martin, G. E. (2012). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 50(8), 538-545.
  • Agafonov, O. I., et al. (2025). NMR molecular networking and apply it to Heteronuclear Single Quantum Coherence (HSQC)
  • Breton, R. C., & Reynolds, W. F. (2013). Theoretical NMR correlations based Structure Discussion. PubMed Central.
  • University of California, Davis. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts.
  • Serafin, K., et al. (2020).
  • Costantino, L., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 25(17), 3978.
  • Liu, Y., et al. (2016). Discovery of[6][7][20]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 933-938.

  • Wang, D., et al. (2021).
  • Zhang, H., et al. (2021). Novel[6][7][20]triazolo[4,5-d]pyrimidine derivatives containing hydrazone fragment as potent and selective anticancer agents. European Journal of Medicinal Chemistry, 223, 113645.

  • Lachicotte, R. J. How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry.
  • Chemistry Stack Exchange. (2021). What is the difference of spectra of EI-MS and ESI-MS/MS?.
  • Hearn, B. R., et al. (2016). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. Bioorganic & Medicinal Chemistry Letters, 26(15), 3564-3570.
  • Mussler, G. (2020). X-ray Diffraction of Semiconductor Heterostructures. Forschungszentrum Jülich.
  • Claramunt, R. M., et al. (2010). Differentiation between[3][6][7]triazolo[1,5-a] pyrimidine and[3][6][7]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic Resonance in Chemistry, 48(9), 714-719.

  • Ayoup, M. S., et al. (2021). Enhancing the Anticancer Potential of Targeting Tumor-Associated Metalloenzymes via VEGFR Inhibition by New Triazolo[4,3-a]pyrimidinone Acyclo C-Nucleosides Multitarget Agents. Pharmaceuticals, 14(9), 896.
  • Suponitsky, K. Y., et al. (2013). 3-Methyl-4-(2-phenyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)furazan. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1569.
  • Claramunt, R. M., et al. (2010). Differentiation between[3][6][7]triazolo[1,5-a] pyrimidine and[3][6][7]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments. PubMed.

  • MetwareBio. (2023). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI.
  • Re-Arranging Molecules. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
  • de la Torre, C., & T. A. (2021). Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research. MDPI.
  • Wikipedia. (2023). List of space groups.
  • TU Graz. Practical Aspects of Single Crystal X-ray Crystallography.
  • H. M. T. (2021).
  • American Chemical Society. (2018). Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging.
  • Al-Said, M. S. (2012). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Molecules, 17(9), 10499-10511.
  • ResearchGate. (2012). What is the difference between Electron Impact Ionization (EI)
  • Leslie, A. (2013). Crystals, Symmetry and Space Groups. LMB Crystallography Course.
  • University of Wisconsin-Madison, Department of Chemistry. Growing Crystals That Will Make Your Crystallographer Happy.
  • Oreate AI Blog. (2026). Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing.
  • Waters Corporation. (2021). Ionization Efficiency for Environmentally Relevant Compounds Using APPI Versus EI.
  • University of Florida. Single Crystal X-ray Diffraction and Structure Analysis.
  • Weizmann Institute of Science. (2018). Step-by-Step Crystallization Shows Organic Crystals' Amorphous Side.
  • van den Bongard, D., et al. (2020). Tandem mass spectrometry of small-molecule antiviral drugs: 3. antiviral agents against herpes, influenza and other viral infections. Journal of Mass Spectrometry, 55(8), e4509.
  • Hoffmann, F. (2016). Unit 4.5 - Space Groups and Space Group Symbols. YouTube.
  • Clegg, W., et al. (2001). Crystal Structure Analysis: Principles and Practice. Oxford University Press.
  • El-Gazzar, M. G., et al. (2025). Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-5(1 H)-one Derivatives. Journal of Molecular Structure, 1315, 138249.

Sources

Unveiling the Therapeutic Potential of 3-Methyl-3H-triazolo[4,5-d]pyrimidine: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – January 27, 2026 – As the quest for novel therapeutics continues, the scientific community is increasingly focusing on heterocyclic compounds for their diverse pharmacological potential. Among these, the 3-Methyl-3H-triazolo[4,5-d]pyrimidine scaffold, a member of the 8-azapurine class of molecules, presents a compelling case for in-depth investigation. This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the potential therapeutic targets of this compound, drawing insights from its structural analogs and outlining a strategic framework for its target identification and validation.

Executive Summary

While direct biological data on 3-Methyl-3H-triazolo[4,5-d]pyrimidine is emerging, its core structure, the[1][2][3]triazolo[4,5-d]pyrimidine nucleus, is a well-established pharmacophore. This guide synthesizes the existing knowledge on this class of compounds to postulate and explore potential therapeutic avenues. We delve into the rationale behind targeting key cellular pathways, provide detailed experimental protocols for target deconvolution, and offer a roadmap for validating these potential targets. The overarching goal is to equip researchers with the foundational knowledge and practical methodologies required to unlock the therapeutic promise of 3-Methyl-3H-triazolo[4,5-d]pyrimidine.

The Scientific Rationale: Postulated Therapeutic Targets

The 3-Methyl-3H-triazolo[4,5-d]pyrimidine scaffold is a bioisostere of the natural purine nucleus, suggesting a high probability of interaction with enzymes and receptors that recognize purines.[4] This intrinsic characteristic positions it as a prime candidate for interfering with fundamental cellular processes that are often dysregulated in disease.

Interference with Purine Metabolism

The most direct line of investigation stems from the compound's structural similarity to purines like guanine and adenine. The well-characterized analog, 8-azaguanine, functions as an antimetabolite by being incorporated into ribonucleic acids, thereby disrupting normal biosynthetic pathways and inhibiting cell growth.[2][5] This precedent strongly suggests that 3-Methyl-3H-triazolo[4,5-d]pyrimidine could act as an inhibitor of purine nucleotide biosynthesis.

Potential Targets:

  • Hypoxanthine-guanine phosphoribosyltransferase (HGPRT): This key enzyme in the purine salvage pathway is responsible for incorporating hypoxanthine and guanine. Inhibition or aberrant incorporation of the compound could disrupt nucleotide pools.

  • Enzymes in the de novo purine synthesis pathway: The compound could act as a feedback inhibitor or directly block the activity of enzymes crucial for the synthesis of inosine monophosphate (IMP), the precursor to both AMP and GMP.

Modulation of Cell Cycle Progression: Targeting Cyclin-Dependent Kinases (CDKs)

The pyrazolopyrimidine core, of which triazolopyrimidine is a close relative, is a recognized scaffold for the development of CDK inhibitors.[1][6] CDKs are critical regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. While the introduction of a nitrogen atom at the 8-position (as in 8-azapurines) has been shown to sometimes reduce CDK2 inhibitory activity compared to their purine counterparts, certain derivatives have demonstrated potent antiproliferative effects.[7] This suggests that the 3-methyl substitution could modulate this activity in a therapeutically beneficial manner.

Potential Targets:

  • CDK2/Cyclin A2 Complex: A key driver of the S-phase of the cell cycle, its inhibition can lead to cell cycle arrest and apoptosis.[6]

  • Other CDKs (CDK1, CDK4/6): Depending on the specific conformational changes induced by the 3-methyl group, the compound could exhibit a unique selectivity profile across the CDK family.

Inhibition of Oncogenic Signaling Pathways

Derivatives of the broader triazolopyrimidine class have shown inhibitory activity against key kinases in oncogenic signaling pathways. For instance, some analogs have demonstrated the ability to suppress the ERK signaling pathway, a central regulator of cell growth and proliferation.[8]

Potential Targets:

  • Receptor Tyrosine Kinases (e.g., EGFR, VEGFR2): Several pyrazolopyrimidine derivatives have been developed as inhibitors of these kinases, which are pivotal in tumor angiogenesis and metastasis.[9][10]

  • Downstream Kinases (e.g., MEK, ERK): Inhibition of these kinases can block the propagation of growth signals within cancer cells.

Deubiquitinase (DUB) Inhibition

Recent studies have identified[1][2][3]triazolo[4,5-d]pyrimidine derivatives as potent inhibitors of Ubiquitin Specific Peptidase 28 (USP28).[11] USP28 is implicated in the stabilization of oncoproteins like c-Myc, making it an attractive target in oncology.

Potential Target:

  • USP28: Inhibition of USP28 can lead to the degradation of key oncogenic proteins, thereby suppressing tumor growth.

A Strategic Framework for Target Identification

Identifying the specific molecular targets of 3-Methyl-3H-triazolo[4,5-d]pyrimidine is a critical step in its development as a therapeutic agent. A multi-pronged approach combining both hypothesis-driven and unbiased methods is recommended.

Target_Identification_Workflow cluster_0 Initial Screening & Hypothesis Generation cluster_1 Unbiased Target Deconvolution cluster_2 Target Validation Phenotypic_Screening Phenotypic Screening (e.g., Anti-proliferative Assays) Affinity_Purification Affinity Purification-Mass Spectrometry Phenotypic_Screening->Affinity_Purification Identified Bioactivity Structural_Analogy Structural Analogy (8-Azapurine Literature) Biochemical_Assays Biochemical Assays (Enzyme Kinetics) Structural_Analogy->Biochemical_Assays Postulated Targets Affinity_Purification->Biochemical_Assays Candidate Proteins DARTS DARTS (Drug Affinity Responsive Target Stability) DARTS->Biochemical_Assays Candidate Proteins Cellular_Assays Cellular Thermal Shift Assay (CETSA) Biochemical_Assays->Cellular_Assays Validated Target Genetic_Approaches Genetic Approaches (siRNA/CRISPR) Cellular_Assays->Genetic_Approaches Confirmed Cellular Target AP_MS_Workflow Compound 3-Methyl-3H-triazolo [4,5-d]pyrimidine Linker Linker Synthesis Compound->Linker Beads Immobilization on Beads Linker->Beads Incubation Incubation Beads->Incubation Cell_Lysate Cell Lysate Preparation Cell_Lysate->Incubation Wash Washing Steps Incubation->Wash Elution Elution Wash->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE In_Gel_Digest In-Gel Digestion SDS_PAGE->In_Gel_Digest LC_MS_MS LC-MS/MS Analysis In_Gel_Digest->LC_MS_MS Data_Analysis Data Analysis & Target Identification LC_MS_MS->Data_Analysis

Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).

Drug Affinity Responsive Target Stability (DARTS)

DARTS is a label-free method that identifies protein targets based on their increased stability against proteolysis upon small molecule binding. [11][12][13][14] Protocol:

  • Cell Lysis and Lysate Preparation:

    • Prepare a native cell lysate as described in the AP-MS protocol.

  • Compound Incubation:

    • Aliquot the cell lysate into multiple tubes.

    • Add 3-Methyl-3H-triazolo[4,5-d]pyrimidine to the experimental tubes at various concentrations.

    • Add a vehicle control (e.g., DMSO) to the control tubes.

    • Incubate at room temperature for 1 hour.

  • Protease Digestion:

    • Add a protease (e.g., thermolysin or pronase) to each tube.

    • Incubate at room temperature for a defined period (e.g., 30 minutes). The optimal protease concentration and digestion time should be determined empirically.

    • Stop the digestion by adding a protease inhibitor or by boiling in SDS-PAGE sample buffer.

  • Analysis:

    • Separate the digested proteins by SDS-PAGE.

    • Visualize the proteins by Coomassie or silver staining.

    • Identify protein bands that are protected from degradation in the presence of the compound.

    • Excise the protected bands and identify the proteins by mass spectrometry as described in the AP-MS protocol.

DARTS_Workflow Cell_Lysate Cell Lysate Incubate_Compound Incubate with Compound Cell_Lysate->Incubate_Compound Incubate_Vehicle Incubate with Vehicle Cell_Lysate->Incubate_Vehicle Protease_Digestion1 Protease Digestion Incubate_Compound->Protease_Digestion1 Protease_Digestion2 Protease Digestion Incubate_Vehicle->Protease_Digestion2 SDS_PAGE SDS-PAGE Protease_Digestion1->SDS_PAGE Protease_Digestion2->SDS_PAGE Band_Excision Excise Protected Bands SDS_PAGE->Band_Excision MS_Analysis Mass Spectrometry Band_Excision->MS_Analysis Target_ID Target Identification MS_Analysis->Target_ID

Caption: Workflow for Drug Affinity Responsive Target Stability (DARTS).

Target Validation: From Candidates to Confirmed Targets

Once potential targets are identified, a rigorous validation process is essential to confirm their role in the compound's mechanism of action. [2][15][16][17][18]

Quantitative Data on Target Engagement
Validation MethodPrincipleKey Readout
Biochemical Assays Direct measurement of the compound's effect on the purified target protein.IC50/EC50 values, Ki, Kon/Koff rates.
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of a target protein in intact cells upon ligand binding.Shift in the melting temperature (Tm) of the target protein.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of the compound to the target protein.Binding affinity (Kd), stoichiometry, and thermodynamic parameters.
Genetic Approaches for Target Validation

Genetic methods provide the most definitive evidence for a target's role in the observed phenotype. [2]

  • siRNA/shRNA Knockdown: Transiently reducing the expression of the target protein should phenocopy the effect of the compound.

  • CRISPR/Cas9 Knockout: Complete ablation of the target gene should lead to a similar or more pronounced phenotype compared to compound treatment. Furthermore, cells lacking the target should become resistant to the compound's effects.

Conclusion

The 3-Methyl-3H-triazolo[4,5-d]pyrimidine scaffold holds significant promise as a source of novel therapeutic agents. While its specific targets are yet to be fully elucidated, the wealth of information on its structural analogs provides a strong foundation for hypothesis-driven research. By employing a systematic approach to target identification and validation, as outlined in this guide, the scientific community can effectively unravel the mechanism of action of this intriguing compound and pave the way for its potential clinical development. The methodologies described herein represent a robust framework for not only understanding the therapeutic potential of 3-Methyl-3H-triazolo[4,5-d]pyrimidine but also for advancing the broader field of small molecule drug discovery.

References

  • Al-Ostoot, F. H., Al-Wabli, R. I., Al-Sha'er, M. A., & Al-Zhrany, M. A. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[1][2][8]riazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of King Saud University - Science, 34(5), 102079.

  • Banting, G., & Gherardi, E. (2012). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. In eLS. John Wiley & Sons, Ltd.
  • Creative Biolabs. (n.d.). Target Deconvolution. Retrieved from [Link]

  • Cui, Y., Wang, Q., Zhang, Y., Li, Y., & Liu, H. (2021). Design, Synthesis and Biological Evaluation ofT[1][2][8]riazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Molecules, 26(11), 3321.

  • Feng, Y., Zhang, Y., Wang, Y., Li, Y., & Liu, H. (2019). Discovery oft[1][2][3]riazolo[4,5-d]pyrimidine derivatives as highly potent, selective, and cellularly active USP28 inhibitors. Acta Pharmaceutica Sinica B, 9(6), 1199-1211.

  • Giorgi, I., & Scartoni, V. (2009). 8-azapurine nucleus: a versatile scaffold for different targets. Mini reviews in medicinal chemistry, 9(12), 1367–1378.
  • Hassaballah, A. I., AboulMagd, A. M., Hemdan, M. M., Hekal, M. H., El-Sayed, A. A., & Farag, P. S. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Medicinal Chemistry, 15(1), 163-181.
  • Huttlin, E. L., Jedrychowski, M. P., Elias, J. E., Goswami, T., Rad, R., Beausoleil, S. A., ... & Gygi, S. P. (2010).
  • Jia, Y., & Zhang, Y. (2015). Synthesis and Anti-tumor Activities of Novelt[1][2][8]riazolo[1,5-a]pyrimidines. Letters in Drug Design & Discovery, 12(3), 227-233.

  • Lambert, J. P., & Gingras, A. C. (2014). Affinity purification strategies for proteomic analysis of transcription factor complexes. Journal of proteome research, 13(1), 4-15.
  • Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Aghajan, M., Warburton, S., ... & Huang, J. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989.
  • Mishra, A., & Singh, R. K. (2023). Target identification and validation in research. World Journal of Biology Pharmacy and Health Sciences, 16(2), 108-115.
  • Mrayej, H. E., En-nabety, G., Ettahiri, W., Jghaoui, M., Sabbahi, R., Hammouti, B., ... & Taleb, M. (2024). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Indonesian Journal of Science and Technology, 9(1), 41-62.
  • Nelson, K. M., Dahlin, J. L., Bisson, J., Pekarsky, Y., & Walters, M. A. (2017). The essential medicinal chemistry of curcumin. Journal of medicinal chemistry, 60(5), 1620-1637.
  • Pai, M. Y., Lomenick, B., Hwang, H., & Huang, J. (2015). Drug affinity responsive target stability (DARTS) for small-molecule target identification. In Methods in molecular biology (pp. 287-297). Humana Press, New York, NY.
  • Patsnap. (2024). What are Xanthine oxidase inhibitors and how do they work? Synapse. Retrieved from [Link]

  • Qin, Y., Liu, Y., Zhai, X., & Gong, P. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(19), 6529.
  • ResearchGate. (2018). Discovery oft[1][2][8]riazolo[1,5-a]pyrimidines derivatives as potential anticancer agents. Retrieved from [Link]

  • Schenone, M., Dancik, V., Wagner, B. K., & Clemons, P. A. (2013). Target identification and mechanism of action in chemical biology and drug discovery.
  • Sridevi, C., & Seshadri, S. (1990). Molecular basis of activity of 8-azapurines in transcription processes. Journal of biosciences, 15(2), 99-106.
  • Sygnature Discovery. (n.d.). Target Validation. Retrieved from [Link]

  • Turek, M., Gazvoda, M., Berkeš, D., & Stanovnik, B. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[1][2][8]riazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Scientific reports, 12(1), 1-16.

  • Wang, W., Li, Y., Wang, Y., Zhang, Y., & Liu, H. (2022). Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity. European Journal of Medicinal Chemistry, 238, 114468.
  • Wang, Y., Zhang, Y., & Liu, H. (2016). Design, synthesis and biological evaluation oft[1][2][3]riazolo[4,5-d]pyrimidine derivatives possessing a hydrazone moiety as antiproliferative agents. Bioorganic & medicinal chemistry letters, 26(24), 5963-5967.

  • Wesierska-Gadek, J., & Krystof, V. (2009). 8-Azapurines as new inhibitors of cyclin-dependent kinases. Current pharmaceutical design, 15(29), 3469-3481.
  • Wu, Y., Wang, Y., Zhang, Y., & Liu, H. (2023). Synthesis and biological evaluation of N6 derivatives of 8-azapurine as novel antiplatelet agents. RSC medicinal chemistry, 14(2), 335-346.
  • Aragen Life Sciences. (n.d.). Target Identification and Validation. Retrieved from [Link]

  • EMBL-EBI. (n.d.). High-throughput: Affinity purification mass spectrometry. Retrieved from [Link]

  • MDPI. (n.d.). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. Retrieved from [Link]

  • JoVE. (2019). A Semi-Quantitative Drug Affinity Responsive Target Stability DARTS assay for studying Rapamycin/mTOR interaction. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Drug Affinity Responsive Target Stability (Darts). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthetic Routes for the Triazolo[4,5-d]pyrimidine Core Structure

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The triazolo[4,5-d]pyrimidine scaffold, also known as 8-azapurine, is a privileged heterocyclic structure in medicinal chemistry. Its remarkable resemblance to the endogenous purine ring system allows it to function as a bioisostere, interacting with a wide array of biological targets. This has led to the development of numerous compounds with significant therapeutic potential, including anticancer agents, kinase inhibitors, and antiviral drugs.[1][2] This technical guide provides a comprehensive overview of the primary synthetic routes to this vital core structure, offering insights into the strategic considerations and practical execution of these chemical transformations.

The Strategic Importance of the Triazolo[4,5-d]pyrimidine Core

The triazolo[4,5-d]pyrimidine nucleus is a cornerstone in the design of a diverse range of therapeutic agents. Its structural analogy to purines enables it to modulate the activity of enzymes and receptors that recognize purine-based substrates. Notable examples of drugs and clinical candidates that feature this core underscore its importance:

  • Anticancer Agents: Derivatives of this scaffold have shown potent activity against various cancer cell lines. They have been investigated as inhibitors of crucial cellular targets like lysine-specific demethylase 1 (LSD1) and general control nonderepressible 2 (GCN2) kinase, which are implicated in tumor progression.[1][3]

  • Antiplatelet Therapies: The blockbuster antiplatelet drug, Ticagrelor, is a prominent example of a triazolo[4,5-d]pyrimidine derivative. It acts as a P2Y12 receptor antagonist, preventing platelet aggregation and is widely used in the treatment of acute coronary syndromes.[4]

  • Antiviral Compounds: The 8-azapurine structure has been incorporated into nucleoside analogs to generate compounds with significant antiviral activity.[5]

The versatility of this scaffold continues to inspire the development of novel therapeutics, making a thorough understanding of its synthesis crucial for medicinal chemists.

Principal Synthetic Strategies: A Comparative Overview

The construction of the triazolo[4,5-d]pyrimidine core can be broadly categorized into two primary strategies:

  • Route A: Annulation of a Triazole Ring onto a Pyrimidine Precursor. This is arguably the most common and historically significant approach, often referred to as a modified Traube synthesis. It typically begins with a suitably substituted 4,5-diaminopyrimidine, followed by diazotization and cyclization to form the fused triazole ring.

  • Route B: Annulation of a Pyrimidine Ring onto a Triazole Precursor. This alternative strategy starts with a substituted 3-amino-1,2,4-triazole and builds the pyrimidine ring through condensation with a 1,3-dicarbonyl compound or its equivalent.

The choice between these routes is often dictated by the desired substitution pattern on the final molecule and the availability of starting materials.

Route A: Building the Triazole Ring on a Pyrimidine Foundation

This classical approach offers a robust and versatile method for accessing a wide range of triazolo[4,5-d]pyrimidines. The key steps involve the synthesis of a 4,5-diaminopyrimidine intermediate followed by the crucial diazotization and cyclization to form the triazole ring.

Workflow for Route A

Route_A_Workflow Start Substituted Pyrimidine Nitration Nitration Start->Nitration e.g., HNO₃/H₂SO₄ Reduction Reduction to 4,5-Diaminopyrimidine Nitration->Reduction e.g., Fe/AcOH or H₂/Pd-C Diazotization Diazotization & Cyclization Reduction->Diazotization NaNO₂/Acid Core Triazolo[4,5-d]pyrimidine Core Diazotization->Core

Caption: General workflow for the synthesis of the triazolo[4,5-d]pyrimidine core starting from a pyrimidine precursor.

Step 1: Synthesis of the 4,5-Diaminopyrimidine Intermediate

The synthesis of the crucial 4,5-diaminopyrimidine intermediate is a well-established process, typically starting from a 4-amino-6-chloropyrimidine derivative. The key transformations involve nitration at the 5-position, followed by reduction of the nitro group.

Experimental Protocol: Synthesis of a 4,5-Diaminopyrimidine Intermediate

  • Nitration: To a cooled (0-5 °C) solution of the starting 4-amino-6-chloropyrimidine in concentrated sulfuric acid, a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) is added dropwise, maintaining the low temperature. The rationale for the low temperature is to control the exothermic nitration reaction and prevent unwanted side reactions. The reaction is typically stirred for several hours until completion, monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the 5-nitro-pyrimidine derivative. The solid is collected by filtration, washed with cold water until the washings are neutral, and dried.

  • Reduction: The 5-nitro-pyrimidine is then reduced to the corresponding 4,5-diaminopyrimidine. A common and effective method is the use of iron powder in acetic acid.[4] The nitro compound is suspended in a mixture of acetic acid and water, and iron powder is added portion-wise. The reaction is heated, typically to reflux, and stirred for several hours. The progress of the reduction can be monitored by the disappearance of the yellow color of the nitro compound.

  • Isolation: After completion, the hot reaction mixture is filtered to remove the iron salts. The filtrate is cooled, and the pH is adjusted to precipitate the 4,5-diaminopyrimidine product. The product is collected by filtration, washed with water, and dried.

Step 2: Diazotization and Intramolecular Cyclization

This is the hallmark step of this synthetic route, where the triazole ring is formed. The 4,5-diaminopyrimidine is treated with nitrous acid, which is generated in situ from sodium nitrite and a mineral acid (e.g., hydrochloric acid or acetic acid).[6]

Mechanism of Diazotization and Cyclization

Diazotization_Mechanism cluster_0 Diazotization cluster_1 Intramolecular Cyclization 4,5-DAP 4,5-Diaminopyrimidine Nitrosation N-Nitrosation 4,5-DAP->Nitrosation + HONO Diazonium_Salt Diazonium Salt Intermediate Nitrosation->Diazonium_Salt Proton transfer & dehydration Cyclization Nucleophilic attack by adjacent amino group Diazonium_Salt->Cyclization Aromatization Aromatization Cyclization->Aromatization Deprotonation Core_Structure Triazolo[4,5-d]pyrimidine Aromatization->Core_Structure

Caption: Mechanistic pathway of triazole ring formation via diazotization and intramolecular cyclization.

The reaction is initiated by the diazotization of one of the amino groups to form a reactive diazonium salt intermediate.[6] The adjacent amino group then acts as an internal nucleophile, attacking the diazonium group to form the five-membered triazole ring. Subsequent aromatization leads to the stable triazolo[4,5-d]pyrimidine core. The choice of acid is critical; acetic acid is often preferred as it is a milder acid, which can help to control the reaction rate and minimize side reactions.

Experimental Protocol: Diazotization and Cyclization

  • Dissolution: The 4,5-diaminopyrimidine is dissolved or suspended in an acidic medium, typically aqueous acetic acid or dilute hydrochloric acid, and the mixture is cooled to 0-5 °C in an ice bath.

  • Addition of Nitrite: A solution of sodium nitrite in water is added dropwise to the cold pyrimidine solution with vigorous stirring. The temperature must be strictly controlled during the addition to prevent the decomposition of the diazonium intermediate.

  • Reaction: The reaction mixture is stirred at low temperature for a specified period, often 1-2 hours. The formation of the product is usually indicated by a color change or precipitation.

  • Isolation: The triazolo[4,5-d]pyrimidine product, which is often a solid, is collected by filtration, washed with cold water, and then with a suitable organic solvent like ethanol or ether to remove impurities. The product can be further purified by recrystallization.

Table 1: Comparison of Conditions for Diazotization and Cyclization

AcidTemperature (°C)Typical Reaction Time (h)Yield (%)Notes
Acetic Acid0-101-370-90Milder conditions, good for sensitive substrates.[4]
Hydrochloric Acid0-50.5-265-85Stronger acid, faster reaction, but may cause degradation of some substrates.

Route B: Constructing the Pyrimidine Ring on a Triazole Scaffold

This approach provides a valuable alternative to Route A, particularly when substituted 3-amino-1,2,4-triazoles are readily available. The core of this strategy is the condensation of the aminotriazole with a 1,3-dielectrophile, such as a β-ketoester or a malonic ester derivative, to construct the pyrimidine ring.

Workflow for Route B

Route_B_Workflow 3-AT 3-Amino-1,2,4-triazole Condensation Condensation 3-AT->Condensation + 1,3-Dicarbonyl compound Cyclization Cyclization Condensation->Cyclization Heat/Acid or Base catalyst Core Triazolo[1,5-a]pyrimidine Core* Cyclization->Core

Caption: General workflow for the synthesis of the triazolo[1,5-a]pyrimidine core starting from a 3-amino-1,2,4-triazole precursor. *Note: This route typically yields the[1][2][7]triazolo[1,5-a]pyrimidine isomer.

Mechanism and Key Considerations

The reaction proceeds via an initial nucleophilic attack of the exocyclic amino group of the 3-amino-1,2,4-triazole onto one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization where a ring nitrogen of the triazole attacks the second carbonyl group, leading to the formation of the pyrimidine ring after dehydration.

The regioselectivity of the cyclization is a key consideration in this route. The reaction of 3-amino-1,2,4-triazole with unsymmetrical 1,3-dicarbonyl compounds can potentially lead to two isomeric products. However, in many cases, the reaction is highly regioselective, favoring the formation of the[1][2][7]triazolo[1,5-a]pyrimidine isomer due to the higher nucleophilicity of the N1 nitrogen of the triazole ring.

Experimental Protocol: Synthesis from 3-Amino-1,2,4-triazole

  • Reaction Setup: A mixture of the 3-amino-1,2,4-triazole and the 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) is prepared in a suitable solvent, such as acetic acid or ethanol.

  • Condensation and Cyclization: The reaction mixture is heated to reflux for several hours. The use of an acid catalyst, such as a few drops of concentrated sulfuric acid, can accelerate the reaction.

  • Isolation and Purification: After cooling, the reaction mixture is often poured into water to precipitate the product. The solid is collected by filtration, washed with water, and then recrystallized from a suitable solvent like ethanol to obtain the pure triazolopyrimidine.

Table 2: Common 1,3-Dicarbonyl Compounds and their Resulting Substitution Patterns

1,3-Dicarbonyl CompoundResulting Substitution on Pyrimidine Ring
Ethyl acetoacetate5-Methyl-7-hydroxy
Diethyl malonate5,7-Dihydroxy
Acetylacetone5,7-Dimethyl

Comparison of Synthetic Routes

FeatureRoute A (from Pyrimidine)Route B (from Triazole)
Versatility High, allows for diverse substitution on the pyrimidine ring prior to triazole formation.Good, but the substitution pattern on the pyrimidine ring is determined by the choice of the 1,3-dicarbonyl compound.
Key Intermediate 4,5-Diaminopyrimidine3-Amino-1,2,4-triazole
Key Reaction Diazotization and intramolecular cyclization.Condensation and cyclization.
Regioselectivity Generally not an issue for the core formation.Can be a concern with unsymmetrical 1,3-dicarbonyls, but often favors the [1,5-a] isomer.
Scalability Can be challenging due to the use of potentially unstable diazonium intermediates and the need for strict temperature control.Generally more amenable to scale-up.

Conclusion

The synthesis of the triazolo[4,5-d]pyrimidine core is a well-established field with two primary and robust synthetic strategies. The choice of route depends on the desired final product and the availability of starting materials. Route A, starting from a pyrimidine, is highly versatile for introducing a variety of substituents onto the pyrimidine ring early in the synthesis. Route B, commencing with a triazole, offers a more direct approach when the desired substitution pattern on the pyrimidine ring can be achieved through the use of common 1,3-dicarbonyl compounds. A thorough understanding of the mechanisms, experimental conditions, and potential challenges associated with each route is essential for the successful synthesis of this important heterocyclic scaffold in a drug discovery and development setting.

References

  • Discovery of[1][2][8]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. (URL: [Link]2]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (URL: [Link]1]

  • Synthesis of[1][2][7]Triazolo[1,5-a]pyrimidine (Microreview). (URL: [Link])

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (URL: [Link])

  • Triazolo[4,5-d]pyrimidine Derivatives as Inhibitors of GCN2. (URL: [Link])

  • Novel[1][2][8]triazolo[4,5-d]pyrimidine derivatives containing hydrazone fragment as potent and selective anticancer agents. (URL: [Link]]

  • Synthesis, anticancer activity and molecular docking of new triazolo[4,5- d]pyrimidines based thienopyrimidine system and their derived N-glycosides and thioglycosides. (URL: [Link]]

  • Improved syntheses in the pyrimidine series. II. The preparation of 4:5-diaminopyrimidine. (URL: [Link])

  • The Reaction of Amines with Nitrous Acid. (URL: [Link])

  • US Patent for 4,5-diaminopyrimidine derivatives and a method for the prepar
  • Regioselective synthesis of triazolo[3,4-e]purine derivatives and their anti-cancer activity against NCI-60 cell-lines. (URL: [Link])

  • Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacteri. (URL: [Link])

  • Full article: Synthesis, anticancer activity and molecular docking of new triazolo[4,5-d]pyrimidines based thienopyrimidine system and their derived N-glycosides and thioglycosides. (URL: [Link])

  • Synthesis and evaluation of the antitumor activity of 4,5-diamino-substituted 1,2-benzoquinones. (URL: [Link]]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (URL: [Link]]

  • New Diazo Process. (URL: [Link])

  • Acyclic nucleotide analogs derived from 8-azapurines: synthesis and antiviral activity. (URL: [Link])

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (URL: [Link])

  • Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. (URL: [Link])

  • synthesis of 1,2,4 triazole compounds. (URL: [Link])

  • (PDF) Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. (URL: [Link])

  • The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. (URL: [Link])

Sources

An In-Depth Technical Guide to 3-Methyl-3H-triazolo[4,5-d]pyrimidine: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Methyl-3H-triazolo[4,5-d]pyrimidine, a heterocyclic compound of significant interest in the field of drug discovery. We will delve into its chemical identity, synthesis, and its burgeoning role as a versatile pharmacophore in the development of novel therapeutics. The triazolopyrimidine core, being a bioisostere of purine, has garnered considerable attention for its wide spectrum of biological activities.

Core Compound Identity and Physicochemical Properties

The foundational structure of interest is 3-Methyl-3H-triazolo[4,5-d]pyrimidine. While specific experimental data for this parent compound is not widely published, its key physicochemical properties can be calculated. A closely related and synthetically crucial intermediate, 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine, is well-documented and serves as a valuable reference.

Property3-Methyl-3H-triazolo[4,5-d]pyrimidine7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine
Molecular Formula C₆H₅N₅C₆H₄ClN₅
Molecular Weight 147.14 g/mol 181.58 g/mol
CAS Number Not readily available21323-71-7[1][2][3]

Synthesis and Chemical Reactivity

The synthesis of the 3-Methyl-3H-triazolo[4,5-d]pyrimidine scaffold often proceeds through the construction of a chlorinated intermediate, which can then be further functionalized.

General Synthetic Approach

A common strategy involves the cyclization of substituted triazoles with pyrimidine precursors. For the 3-methyl variant, the synthesis would logically start with a methyl-substituted aminotriazole. The 7-chloro derivative is a key intermediate that allows for subsequent nucleophilic substitution reactions to introduce a variety of functional groups at this position, thus enabling the creation of diverse chemical libraries for drug screening.

Experimental Protocol: Synthesis of Substituted Triazolo[4,5-d]pyrimidines

While a specific protocol for the parent 3-Methyl-3H-triazolo[4,5-d]pyrimidine is not detailed in the available literature, a generalizable synthetic pathway for related derivatives can be outlined. For instance, the synthesis of various[4][5][6]triazolo[1,5-a]pyrimidine derivatives often involves the cyclization of 3-amino-1,2,4-triazole with a β-ketoester. A plausible route to the title compound could involve similar condensation strategies, potentially followed by dehalogenation if a chloro-intermediate is used.

Step 1: Formation of the Triazolopyrimidine Core A substituted aminotriazole is reacted with a suitable pyrimidine precursor, often a dicarbonyl compound or its equivalent, under acidic or thermal conditions to yield the fused bicyclic system.

Step 2: Introduction of the Methyl Group The methyl group at the 3-position of the triazole ring is typically introduced by starting with a pre-methylated aminotriazole precursor.

Step 3: Functionalization via the 7-Chloro Intermediate The 7-chloro derivative is a versatile intermediate. The chlorine atom can be displaced by a wide range of nucleophiles, including amines, alcohols, and thiols, to generate a library of compounds with diverse substituents at this position.

Step 4: Dehalogenation to the Parent Compound (Proposed) To obtain the parent 3-Methyl-3H-triazolo[4,5-d]pyrimidine from the 7-chloro intermediate, a reductive dehalogenation step would be necessary. This can often be achieved using catalytic hydrogenation (e.g., H₂/Pd-C) or other reducing agents.

Synthetic Workflow A Substituted Aminotriazole C Cyclization A->C B Pyrimidine Precursor B->C D 7-Chloro-3-methyl-3H- triazolo[4,5-d]pyrimidine C->D E Nucleophilic Substitution D->E G Reductive Dehalogenation D->G F Functionalized Derivatives E->F H 3-Methyl-3H- triazolo[4,5-d]pyrimidine G->H

Caption: Generalized synthetic workflow for 3-Methyl-3H-triazolo[4,5-d]pyrimidine and its derivatives.

Significance in Drug Development and Medicinal Chemistry

The triazolopyrimidine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets with high affinity. Its structural similarity to endogenous purines allows it to act as a bioisostere, interfering with biological pathways that involve purine recognition.[7]

Anticancer Activity

Derivatives of the triazolo[4,5-d]pyrimidine core have demonstrated significant potential as anticancer agents.[5][6]

  • Enzyme Inhibition: These compounds have been identified as inhibitors of several key enzymes involved in cancer progression.

    • Lysine-Specific Demethylase 1 (LSD1): Derivatives of[4][5][8]triazolo[4,5-d]pyrimidine have been synthesized and shown to be potent inhibitors of LSD1, an enzyme overexpressed in various cancers.[9][10] One such derivative exhibited an IC₅₀ of 0.564 μM.[9]

    • Ubiquitin-Specific Peptidase 28 (USP28): This deubiquitinase is another promising target in oncology. Novel[4][5][8]triazolo[4,5-d]pyrimidine derivatives have been developed as potent and selective USP28 inhibitors.[8]

    • Epidermal Growth Factor Receptor (EGFR): A series of[4][5][8]triazolo[4,5-d]pyrimidine derivatives containing a hydrazone moiety were found to exhibit antiproliferative activities, with some compounds suppressing EGFR expression.[11]

  • Mechanism of Action: The anticancer effects of these compounds are often attributed to their ability to induce apoptosis and inhibit cell proliferation. For example, one derivative was shown to significantly inhibit the colony formation of PC3 prostate cancer cells and increase cellular reactive oxygen species (ROS) content.[11]

Anticancer Mechanism cluster_0 3-Methyl-3H-triazolo[4,5-d]pyrimidine Derivative cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes Compound Triazolopyrimidine Derivative LSD1 LSD1 Inhibition Compound->LSD1 USP28 USP28 Inhibition Compound->USP28 EGFR EGFR Suppression Compound->EGFR ROS Increased ROS Compound->ROS Proliferation Inhibition of Proliferation LSD1->Proliferation USP28->Proliferation EGFR->Proliferation Apoptosis Apoptosis ROS->Apoptosis Apoptosis->Proliferation leads to inhibition of

Sources

Methodological & Application

Synthesis of 3-Methyl-3H-triazolo[4,5-d]pyrimidine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The[1][2][3]triazolo[4,5-d]pyrimidine scaffold, an isomer of purine often referred to as 8-azapurine, is a privileged heterocyclic motif in medicinal chemistry and drug development.[1][3] Its structural resemblance to endogenous purines allows for its interaction with a wide array of biological targets, leading to applications in oncology, virology, and as inhibitors of key enzymes like lysine-specific demethylase 1 (LSD1).[3][4] The strategic placement of a nitrogen atom at the 8-position alters the electronic properties and hydrogen bonding capabilities of the molecule compared to native purines, offering a powerful tool for modulating biological activity and selectivity.[5]

This application note provides a comprehensive, step-by-step protocol for the synthesis of a specific analogue, 3-Methyl-3H-triazolo[4,5-d]pyrimidine. The described methodology is grounded in established principles of heterocyclic chemistry, primarily the Traube purine synthesis, which remains a versatile and widely adopted strategy for constructing such fused ring systems.[2] We will detail a robust two-step process commencing with the cyclization of a key pyrimidine intermediate followed by a regioselective methylation. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug discovery, offering not just a procedure, but also the underlying chemical logic to ensure successful and reproducible execution.

Chemical Principles and Strategy

The synthesis of the target molecule is predicated on the construction of the triazole ring onto a pre-existing, suitably functionalized pyrimidine core. Our strategy follows a logical and efficient pathway:

  • Diazotization and Cyclization: The synthesis begins with 4,5-diaminopyrimidine. Treatment of this vicinal diamine with nitrous acid (generated in situ from sodium nitrite and a mineral acid) leads to the diazotization of one amino group. The resulting diazonium salt is highly reactive and undergoes spontaneous intramolecular cyclization by attacking the adjacent amino group, yielding the stable, aromatic 3H-triazolo[4,5-d]pyrimidine. This is a classic and effective method for forming a 1,2,3-triazole ring fused to an aromatic system.

  • Regioselective Methylation: The second stage involves the introduction of a methyl group onto the triazole ring of the fused heterocyclic system. The triazolo[4,5-d]pyrimidine intermediate possesses multiple nitrogen atoms that could potentially be alkylated. However, the N3 position of the triazole ring is often a favorable site for alkylation. By carefully selecting the methylating agent (methyl iodide) and a suitable base, we can direct the reaction towards the desired N3-methylated product. It is crucial to note that alkylation of such heterocycles can sometimes yield a mixture of regioisomers, necessitating careful reaction monitoring and purification to isolate the target compound.[6]

The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_0 Step 1: Triazole Ring Formation cluster_1 Step 2: N-Methylation A 4,5-Diaminopyrimidine B 3H-triazolo[4,5-d]pyrimidine A->B NaNO2, HCl (Diazotization & Cyclization) C 3H-triazolo[4,5-d]pyrimidine D 3-Methyl-3H-triazolo[4,5-d]pyrimidine C->D CH3I, Base (Methylation)

Caption: Synthetic workflow for 3-Methyl-3H-triazolo[4,5-d]pyrimidine.

Experimental Protocol

Disclaimer: This protocol involves the use of hazardous materials. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All procedures should be conducted within a certified chemical fume hood.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4,5-Diaminopyrimidine≥98%Commercially AvailableStore in a desiccator.
Sodium Nitrite (NaNO₂)ACS Reagent, ≥97%Commercially AvailableHygroscopic, store tightly sealed.
Hydrochloric Acid (HCl)37% (conc.)Commercially AvailableCorrosive. Handle with care.
Methyl Iodide (CH₃I)99.5%, stabilizedCommercially AvailableToxic and a suspected carcinogen.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially AvailableDry before use if necessary.
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Commercially AvailableUse anhydrous grade for best results.
Deionized WaterHigh PurityLaboratory Supply
Ethyl AcetateHPLC GradeCommercially AvailableFor extraction and chromatography.
HexanesHPLC GradeCommercially AvailableFor chromatography.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Part 1: Synthesis of 3H-triazolo[4,5-d]pyrimidine (8-Azapurine)

Rationale: This step leverages the classic Traube synthesis approach. The in situ formation of nitrous acid from sodium nitrite and hydrochloric acid provides the reagent for diazotization of one of the amino groups on the pyrimidine ring. The resulting diazonium intermediate is perfectly positioned for rapid intramolecular cyclization to form the thermodynamically stable triazolopyrimidine ring system.

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 4,5-diaminopyrimidine (5.5 g, 50 mmol) in deionized water (100 mL). Stir the suspension to ensure it is well-dispersated.

  • Acidification: Cool the flask in an ice-water bath to 0-5 °C. Slowly add concentrated hydrochloric acid (10 mL) dropwise to the suspension. The starting material may dissolve to form the hydrochloride salt. Maintain the temperature below 5 °C.

  • Diazotization: Prepare a solution of sodium nitrite (3.8 g, 55 mmol) in deionized water (20 mL). Using a dropping funnel, add the sodium nitrite solution to the reaction mixture dropwise over a period of 30 minutes, ensuring the internal temperature does not exceed 5 °C. Vigorous gas evolution (N₂) may be observed.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1 hour. Then, remove the ice bath and let the mixture slowly warm to room temperature, stirring for an additional 2 hours.

  • Isolation: A precipitate should form during the reaction. Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water (2 x 20 mL) and then with a small amount of cold ethanol.

  • Drying: Dry the product under vacuum at 60 °C to a constant weight. The desired 3H-triazolo[4,5-d]pyrimidine is typically obtained as a pale yellow or off-white solid.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry. Expected ¹H NMR (DMSO-d₆): δ ~8.7 (s, 1H), 9.2 (s, 1H), 15.0 (br s, 1H).

Part 2: Synthesis of 3-Methyl-3H-triazolo[4,5-d]pyrimidine

Rationale: This step is a standard nucleophilic alkylation. The triazole proton is acidic and can be removed by a moderately strong base like potassium carbonate. The resulting anion acts as a nucleophile, attacking the electrophilic methyl iodide to form the N-methylated product. DMF is used as a polar aprotic solvent to facilitate the reaction.

Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack Intermediate 3H-triazolo[4,5-d]pyrimidine Anion Triazolopyrimidine Anion Intermediate->Anion + Base Base K2CO3 Anion2 Triazolopyrimidine Anion Product 3-Methyl-3H-triazolo[4,5-d]pyrimidine Anion2->Product + CH3I (SN2) MeI CH3I

Caption: General mechanism for N-Methylation.

Procedure:

  • Reaction Setup: To a 100 mL oven-dried round-bottom flask containing a magnetic stir bar, add 3H-triazolo[4,5-d]pyrimidine (2.44 g, 20 mmol) and anhydrous potassium carbonate (4.14 g, 30 mmol).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) (40 mL) to the flask. Stir the suspension at room temperature.

  • Methylation: Add methyl iodide (1.5 mL, 24 mmol) dropwise to the suspension.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10% methanol in dichloromethane eluent system.

  • Work-up: Once the reaction is complete, pour the mixture into ice-water (200 mL) and stir for 30 minutes. A precipitate should form.

  • Extraction: If a precipitate does not form or is incomplete, extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., 20% to 60%) to isolate the desired product. The N3-isomer is one of several possible products, so careful fractionation and characterization of the collected fractions are essential.

  • Drying: Concentrate the fractions containing the pure product under reduced pressure to yield 3-Methyl-3H-triazolo[4,5-d]pyrimidine as a solid.

  • Characterization: Confirm the final structure and purity by ¹H NMR, ¹³C NMR, HRMS, and melting point analysis. The position of the methyl group can be confirmed by 2D NMR techniques (HMBC, NOESY).

Conclusion

This application note provides a reliable and detailed two-step protocol for the synthesis of 3-Methyl-3H-triazolo[4,5-d]pyrimidine. By following the outlined procedures and understanding the underlying chemical principles, researchers can confidently prepare this valuable heterocyclic scaffold for applications in drug discovery and chemical biology. The methodology is robust, scalable, and utilizes readily available starting materials, making it an excellent entry point for the exploration of this important class of molecules.

References

  • Ojha, A., & Sanyal, N. K. (1988). Molecular basis of activity of 8-azapurines in transcription processes. Journal of Biosciences, 13(3), 321-329.
  • Traube, W. (1900). Ueber die Synthese des Guanins und Xanthins. Berichte der deutschen chemischen Gesellschaft, 33(1), 1371-1383.
  • Ma, L., et al. (2016). Discovery of[1][2][3]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 943-948. Available at: [Link]

  • Holý, A., et al. (1996). Acyclic nucleotide analogs derived from 8-azapurines: synthesis and antiviral activity. Journal of Medicinal Chemistry, 39(20), 4073-4089. Available at: [Link]

  • Perkin, W. H., & Stevens, F. J. (1903). The synthesis of substances allied to cotarnine. Journal of the Chemical Society, Transactions, 83, 1-16.
  • Hrebabecky, H., & Holy, A. (1996). Acyclic nucleotide analogs derived from 8-azapurines: synthesis and antiviral activity.
  • Srogl, J., et al. (2004). Synthesis and biological activity of 8-azapurine and pyrazolo[4,3-d]pyrimidine analogues of myoseverin. Bioorganic & Medicinal Chemistry Letters, 14(22), 5589-5592. Available at: [Link]

  • El-Gazzar, A. R. B. A., et al. (2020). Novel[1][2][3]triazoles,[1][2][3]triazolo[4,5-d]Pyrimidines, and Some of Their Glycoside Derivatives. Molecules, 25(21), 5183. Available at: [Link]

  • Al-Sanea, M. M., et al. (2021). Efficient synthesis of Triazolo[4,5-d]pyrimidine-7-carbonitriles and Imidazole-4,5-dicarbonitriles using Triethylorthoalkylates and their structural characterisation by Single-crystal x-ray diffraction. Kuwait Journal of Science, 48(2). Available at: [Link]

  • Ma, L., et al. (2020).[1][2][3]Triazolo[4,5-d]pyrimidine derivatives incorporating (thio)urea moiety as a novel scaffold for LSD1 inhibitors. European Journal of Medicinal Chemistry, 187, 111989. Available at: [Link]

  • Xu, Y., et al. (2016). Nitrite-mediated deamination of unmethylated adenines in DNA and RNA.

Sources

Application Notes and Protocols: 3-Methyl-3H-triazolo[4,5-d]pyrimidine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The triazolo[4,5-d]pyrimidine scaffold represents a privileged chemotype in modern medicinal chemistry, recognized for its role as a bioisostere of adenine and its ability to effectively target the ATP-binding site of a multitude of protein kinases.[1] This guide provides a comprehensive framework for the investigation of 3-Methyl-3H-triazolo[4,5-d]pyrimidine, a specific derivative of this class, as a potential kinase inhibitor. While direct literature on this exact methylated isomer is emerging, the well-established properties of the parent scaffold allow for a robust, hypothesis-driven approach to its characterization. This document outlines the foundational principles, detailed experimental protocols, and data interpretation strategies necessary to elucidate its mechanism of action, determine its potency and selectivity, and assess its cellular efficacy. We present field-proven methodologies, from initial biochemical screening to cell-based pathway analysis, designed to equip researchers with the tools to rigorously evaluate this compound's therapeutic potential.

Introduction: The Triazolo[4,5-d]pyrimidine Scaffold in Kinase Inhibition

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The development of small molecule inhibitors that target the ATP-binding pocket of kinases has revolutionized therapeutic strategies. The triazolo[4,5-d]pyrimidine core, due to its structural resemblance to the purine ring of ATP, serves as an excellent "hinge-binding" motif, a critical interaction for anchoring inhibitors within the kinase active site.[1]

Derivatives of the broader triazolopyrimidine and the related pyrazolo[3,4-d]pyrimidine class have demonstrated potent inhibitory activity against a range of kinases, including but not limited to:

  • General Control Nonderepressible 2 (GCN2): A key regulator of the integrated stress response.[2][3]

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase frequently implicated in solid tumors.

  • Cyclin-Dependent Kinase 4 (CDK4): A crucial driver of cell cycle progression.[4]

Given this precedent, 3-Methyl-3H-triazolo[4,5-d]pyrimidine is a compound of significant interest. The methyl group may serve to modulate potency, selectivity, or physicochemical properties compared to the parent scaffold. This guide will provide the necessary protocols to systematically investigate these characteristics.

Postulated Mechanism of Action

Based on the extensive literature for this scaffold, 3-Methyl-3H-triazolo[4,5-d]pyrimidine is hypothesized to function as a Type I, ATP-competitive kinase inhibitor .[5] This implies that it will bind to the active conformation of the kinase and compete directly with endogenous ATP. Experimental validation of this mechanism is a primary objective of the outlined protocols.

Compound Handling and Preparation

Proper handling and preparation of the test compound are paramount for reproducible results.

  • Solubility Testing: Begin by determining the solubility of 3-Methyl-3H-triazolo[4,5-d]pyrimidine in various solvents. Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions. However, be mindful of its potential to affect kinase activity at higher concentrations.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Aliquot into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Working Dilutions: For assays, create intermediate dilutions from the stock solution in an appropriate buffer. It is critical to ensure that the final concentration of DMSO in the assay does not exceed a level that impacts enzyme activity (typically ≤1%).

In Vitro Biochemical Assays: Determining Potency and Selectivity

The initial step in characterizing a novel kinase inhibitor is to measure its direct effect on the activity of purified kinases in a cell-free system. This allows for the determination of key parameters such as the half-maximal inhibitory concentration (IC50).

Rationale for Assay Selection

A variety of assay formats are available, each with its own advantages and disadvantages.[6] For initial screening and potency determination, luminescence- or fluorescence-based assays offer high-throughput capabilities and robust signal windows.

  • Luminescence-Based ATP Depletion Assay (e.g., ADP-Glo™): This format measures kinase activity by quantifying the amount of ADP produced, which is then converted back to ATP and detected using a luciferase-luciferin reaction. It is a universal assay applicable to any kinase.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays (e.g., LanthaScreen™): These assays can be configured in two main ways:

    • Activity Assay: Measures the phosphorylation of a fluorescently labeled substrate by a specific antibody that recognizes the phosphorylated epitope.[7]

    • Binding Assay: Directly measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by the inhibitor.[8] This is an excellent method for confirming ATP-competitive binding.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general framework for determining the IC50 of 3-Methyl-3H-triazolo[4,5-d]pyrimidine against a kinase of interest.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Kinase reaction buffer (typically contains Tris-HCl, MgCl₂, DTT, and BSA)

  • ATP at a concentration equal to the Km for the target kinase

  • 3-Methyl-3H-triazolo[4,5-d]pyrimidine

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 96- or 384-well microplates

  • Multichannel pipette or liquid handling system

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Serial Dilution:

    • Prepare a serial dilution of 3-Methyl-3H-triazolo[4,5-d]pyrimidine in the kinase reaction buffer. A common starting point is a 10-point, 3-fold serial dilution, starting from a high concentration (e.g., 100 µM).

    • Include a "no inhibitor" control (vehicle only, e.g., buffer with DMSO) and a "no enzyme" control (background).

  • Kinase Reaction:

    • To the wells of the microplate, add the serially diluted inhibitor.

    • Add the kinase and substrate mixture to each well to initiate the reaction. The final reaction volume is typically 10-25 µL.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes). Ensure the reaction is in the linear range.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent as per the manufacturer's instructions. Incubate for the recommended time (e.g., 40 minutes at room temperature).

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for the recommended time (e.g., 30 minutes at room temperature).

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Subtract the background ("no enzyme" control) from all other readings.

    • Normalize the data by setting the "no inhibitor" control as 100% activity and the highest inhibitor concentration as 0% activity.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[9][10]

Self-Validation: The inclusion of positive controls (a known inhibitor for the target kinase) and negative controls (vehicle and no enzyme) is essential for validating the assay performance.

Kinase Selectivity Profiling

To understand the specificity of 3-Methyl-3H-triazolo[4,5-d]pyrimidine, it is crucial to screen it against a broad panel of kinases.[11] This can be performed at a fixed concentration (e.g., 1 µM) to identify potential off-target kinases. For any significant "hits" (e.g., >50% inhibition), a full IC50 curve should be generated to quantify the potency.

Cell-Based Assays: Assessing Cellular Efficacy and Mechanism

While in vitro assays are essential for determining direct inhibitory activity, cell-based assays are necessary to confirm that the compound can penetrate the cell membrane, engage its target in a physiological context, and exert a biological effect.[12]

Protocol: Western Blotting for Target Engagement and Downstream Signaling

This protocol is designed to assess whether 3-Methyl-3H-triazolo[4,5-d]pyrimidine can inhibit the phosphorylation of its target kinase and its downstream substrates within a cellular environment.

Materials:

  • Cancer cell line expressing the target kinase

  • Complete cell culture medium

  • 3-Methyl-3H-triazolo[4,5-d]pyrimidine

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (total and phospho-specific for the target kinase and a downstream substrate)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., CCD camera-based imager)

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of 3-Methyl-3H-triazolo[4,5-d]pyrimidine for a specified duration (e.g., 2-24 hours). Include a vehicle-only control.

    • If the pathway is not constitutively active, stimulate the cells with an appropriate ligand (e.g., EGF for the EGFR pathway) for a short period before harvesting.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer containing inhibitors.

    • Clarify the lysates by centrifugation.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-kinase) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

  • Signal Detection and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the kinase or a housekeeping protein (e.g., β-actin).

    • Quantify the band intensities using densitometry software.

Expected Outcome: A potent and specific inhibitor will show a dose-dependent decrease in the phosphorylation of the target kinase and its downstream substrates, with little to no change in the total protein levels.

Data Presentation and Visualization

Quantitative Data Summary
Assay Type Parameter Kinase Target 3-Methyl-3H-triazolo[4,5-d]pyrimidine Positive Control
In Vitro Biochemical AssayIC50 (nM)GCN2Experimental ValueKnown Inhibitor IC50
In Vitro Biochemical AssayIC50 (nM)EGFRExperimental ValueKnown Inhibitor IC50
In Vitro Biochemical AssayIC50 (nM)CDK4Experimental ValueKnown Inhibitor IC50
Cell-Based AssayCellular IC50 (µM)Target PathwayExperimental ValueKnown Inhibitor IC50
Visualizations

G cluster_0 In Vitro Characterization cluster_1 Cellular Validation Compound Prep Compound Preparation (Solubilization & Dilution) Biochem Assay Biochemical Kinase Assay (e.g., ADP-Glo) Compound Prep->Biochem Assay IC50 IC50 Determination Biochem Assay->IC50 Selectivity Kinase Selectivity Panel IC50->Selectivity Treatment Inhibitor Treatment Selectivity->Treatment Lead Compound Selection Cell Culture Cell Line Culture Cell Culture->Treatment Lysis Cell Lysis Treatment->Lysis Western Blot Western Blotting Lysis->Western Blot Analysis Phospho-Protein Analysis Western Blot->Analysis

Caption: General workflow for the evaluation of a novel kinase inhibitor.

GCN2_Pathway Amino Acid\nStarvation Amino Acid Starvation GCN2 GCN2 Kinase Amino Acid\nStarvation->GCN2 Activates eIF2a eIF2α GCN2->eIF2a Phosphorylates p_eIF2a p-eIF2α eIF2a->p_eIF2a ATF4 ATF4 Translation p_eIF2a->ATF4 Promotes GlobalTranslation Global Protein Synthesis p_eIF2a->GlobalTranslation Inhibits StressResponse Stress Response Genes (Adaptation/Apoptosis) ATF4->StressResponse Upregulates Inhibitor 3-Methyl-3H-triazolo [4,5-d]pyrimidine Inhibitor->GCN2 Inhibits

Caption: Inhibition of the GCN2-mediated integrated stress response.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds p_EGFR p-EGFR EGFR->p_EGFR Autophosphorylation RAS RAS p_EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Activates Inhibitor 3-Methyl-3H-triazolo [4,5-d]pyrimidine Inhibitor->p_EGFR Inhibits

Caption: Inhibition of the EGFR-RAS-RAF-MEK-ERK signaling cascade.[13][14][15][16]

CDK4_Pathway Growth Factors Growth Factors CyclinD Cyclin D Growth Factors->CyclinD Induces CDK4_CyclinD CDK4/Cyclin D Complex CyclinD->CDK4_CyclinD CDK4 CDK4 CDK4->CDK4_CyclinD Rb Rb CDK4_CyclinD->Rb Phosphorylates p_Rb p-Rb Rb->p_Rb E2F E2F Rb->E2F Inhibits p_Rb->E2F Releases S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Activates Inhibitor 3-Methyl-3H-triazolo [4,5-d]pyrimidine Inhibitor->CDK4_CyclinD Inhibits

Sources

Application Notes and Protocols for Evaluating Triazolo[4,5-d]pyrimidines in Antiproliferative Assays

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Triazolo[4,5-d]pyrimidine Scaffold in Oncology

The triazolo[4,5-d]pyrimidine core is a privileged heterocyclic structure in medicinal chemistry, often considered a purine isostere. This structural similarity to endogenous purines allows compounds based on this scaffold to interact with a wide array of biological targets, particularly ATP-binding sites within protein kinases.[1] Many derivatives have been identified as potent inhibitors of kinases that are critical drivers of cancer cell proliferation and survival, making them a focal point in the development of targeted anticancer therapies.[2][3]

This guide provides a detailed overview of the mechanisms, experimental design considerations, and step-by-step protocols for assessing the antiproliferative activity of novel triazolo[4,5-d]pyrimidine derivatives.

Common Mechanisms of Antiproliferative Action

The antiproliferative effects of triazolo[4,5-d]pyrimidines are frequently attributed to their ability to inhibit protein kinases involved in oncogenic signaling pathways. Understanding the likely molecular target is crucial for selecting appropriate cell lines and designing mechanistic follow-up studies.

A significant number of triazolo[4,5-d]pyrimidine derivatives function as inhibitors of kinases that are part of the Integrated Stress Response (ISR) . The ISR is a key signaling network that allows cells to adapt to various stress conditions, such as amino acid starvation or the accumulation of unfolded proteins.[4] By attenuating global protein synthesis and promoting the expression of specific stress-response genes, the ISR aims to restore cellular homeostasis. However, persistent activation can trigger apoptosis.[4]

One key kinase in this pathway is the General Control Nonderepressible 2 (GCN2) , which is activated by amino acid deficiency.[5] Certain triazolo[4,5-d]pyrimidine compounds have been shown to be potent GCN2 inhibitors, leading to the suppression of leukemia cell growth.[4]

Additionally, other derivatives of the broader triazolopyrimidine class have been found to target epigenetic modulators like Lysine Specific Demethylase 1 (LSD1) . LSD1 plays a critical role in tumorigenesis by regulating gene expression through the demethylation of histone and non-histone proteins.[6] Inhibition of LSD1 can halt the proliferation of cancer cells, establishing it as a valuable target for anticancer drug development.[6]

Below is a simplified representation of a kinase inhibition pathway commonly associated with this scaffold.

GCN2_Pathway cluster_stress Cellular Stress cluster_cell Cellular Response cluster_inhibitor Therapeutic Intervention Amino Acid\nDeprivation Amino Acid Deprivation GCN2 GCN2 Kinase Amino Acid\nDeprivation->GCN2 activates eIF2a eIF2α GCN2->eIF2a phosphorylates ATF4 ATF4 eIF2a->ATF4 selectively translates Translation Global Protein Translation eIF2a->Translation inhibits Apoptosis Apoptosis ATF4->Apoptosis promotes transcription of pro-apoptotic & cell cycle inhibitory genes CellCycleArrest Cell Cycle Arrest ATF4->CellCycleArrest promotes transcription of pro-apoptotic & cell cycle inhibitory genes Inhibitor Triazolo[4,5-d]pyrimidine Inhibitor Inhibitor->GCN2 inhibits

Caption: Simplified GCN2 Kinase Signaling Pathway.

Experimental Design: Key Considerations

Compound Handling and Solubility

A common challenge with the triazolo[4,5-d]pyrimidine scaffold is poor aqueous solubility.[4]

  • Stock Solutions: Prepare high-concentration stock solutions (e.g., 10-50 mM) in an appropriate organic solvent like dimethyl sulfoxide (DMSO). Store these stocks at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

  • Working Dilutions: When preparing working concentrations for cell-based assays, ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is non-toxic to the cells, typically ≤ 0.5%. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in all experiments.

  • Solubility Limits: Be aware of the compound's maximum solubility. Using concentrations above this limit can lead to compound precipitation, resulting in inaccurate and irreproducible data.[4]

Cell Line Selection

The choice of cancer cell lines is critical and should ideally be guided by the hypothesized mechanism of action.

  • Target Expression: If the triazolo[4,5-d]pyrimidine derivative is designed to target a specific kinase (e.g., GCN2), select cell lines known to express and be dependent on that kinase. For instance, some leukemia cell lines show high GCN2 expression and are particularly sensitive to its inhibition.[4]

  • Panel Screening: For compounds with an unknown mechanism, screening against a diverse panel of cancer cell lines (e.g., the NCI-60 panel) can reveal patterns of activity and provide clues about the molecular target.[2]

  • Normal Cell Lines: It is advisable to include a non-cancerous cell line (e.g., fibroblasts) to assess the compound's selectivity and potential for general cytotoxicity.[2]

Core Antiproliferative Assay Protocols

The following protocols describe two widely used methods for assessing antiproliferative activity: the MTT assay, which measures metabolic activity, and the Sulforhodamine B (SRB) assay, which measures cellular protein content.[7][8]

Antiproliferative_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Readout A Prepare Single-Cell Suspension B Seed Cells in 96-Well Plate A->B C Incubate (24h) for Adherence B->C E Add Compound to Wells (Include Vehicle Control) C->E D Prepare Serial Dilutions of Compound D->E F Incubate (48-72h) E->F G Add Assay Reagent (MTT or SRB) F->G H Incubate & Solubilize G->H I Read Absorbance on Plate Reader H->I Data Analysis\n(IC50 Calculation) Data Analysis (IC50 Calculation) I->Data Analysis\n(IC50 Calculation)

Caption: General workflow for antiproliferative assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT salt into purple formazan crystals.[7] The amount of formazan produced is proportional to the number of viable, metabolically active cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of culture medium.[9] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of the triazolo[4,5-d]pyrimidine compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells for vehicle control (medium + DMSO) and blank (medium only).

  • Incubation: Incubate the plates for the desired exposure time (typically 48-72 hours) at 37°C, 5% CO₂.[10]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[9]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm, with a reference wavelength of 630 nm if desired.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[12] The amount of bound dye provides an estimate of the total protein mass, which is proportional to the cell number.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[13]

  • Washing: Carefully remove the supernatant and wash the plates four to five times with slow-running tap water or 1% acetic acid to remove TCA and unbound serum proteins.[13][14] Allow the plates to air dry completely.

  • SRB Staining: Add 100 µL of 0.057% or 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[13][14]

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove any unbound SRB dye.[13]

  • Solubilization: After the plates are completely dry, add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[13]

  • Absorbance Reading: Place the plates on a shaker for 5-10 minutes to ensure complete dissolution of the dye. Read the absorbance at approximately 510 nm.[12][13]

Data Analysis and Interpretation

The primary endpoint of an antiproliferative assay is the IC50 (half-maximal inhibitory concentration) . This value represents the concentration of a compound required to inhibit a biological process (such as cell proliferation) by 50%.[15][16]

Calculation Steps:

  • Background Subtraction: Subtract the average absorbance of the blank wells from all other readings.

  • Normalization: Express the absorbance values of the treated wells as a percentage of the vehicle control wells (% Viability).

    • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • Dose-Response Curve: Plot the % Viability against the logarithm of the compound concentration. This will typically generate a sigmoidal (S-shaped) curve.[17]

  • IC50 Determination: Use a non-linear regression analysis (four-parameter logistic model) to fit the dose-response curve and calculate the IC50 value.[16] Several software packages (e.g., GraphPad Prism) and online calculators are available for this purpose.[17]

A lower IC50 value indicates a more potent compound.[15] Comparing the IC50 values across different cancer cell lines can reveal selectivity, while comparison with a non-cancerous cell line can provide a preliminary therapeutic index.[18][19]

ParameterDescriptionImportance
IC50 Concentration for 50% inhibition of cell growth.Primary measure of compound potency.[15]
GI50 Concentration for 50% growth inhibition (NCI standard).Distinguishes between cytostatic and cytotoxic effects.
TGI Total Growth Inhibition (concentration for 0% growth).Indicates concentration at which the compound is cytostatic.
LC50 Lethal Concentration for 50% of cells.Indicates concentration at which the compound is cytotoxic.

Advanced Confirmatory Assays

While MTT and SRB assays are excellent for primary screening, they do not distinguish between cytostatic (inhibiting proliferation) and cytotoxic (killing cells) effects. Further assays are recommended to confirm the antiproliferative mechanism.

Colony Formation (Clonogenic) Assay

This assay assesses the long-term survival and proliferative capacity of single cells after treatment.[20] It measures the ability of a single cell to grow into a colony (defined as at least 50 cells).[21]

Protocol Outline:

  • Cell Seeding: Plate a low number of cells (e.g., 200-1000 cells/well in a 6-well plate) and allow them to adhere.[22]

  • Treatment: Treat the cells with the triazolo[4,5-d]pyrimidine compound for a defined period (e.g., 24 hours).

  • Recovery: Replace the drug-containing medium with fresh medium and incubate for 1-3 weeks, allowing colonies to form.[21]

  • Fixation and Staining: Fix the colonies with a solution like paraformaldehyde or methanol and then stain them with crystal violet.[21][22]

  • Counting: Count the number of visible colonies in each well. The results are often expressed as a "plating efficiency" or "surviving fraction" relative to the vehicle-treated control.

References

  • Nelson, J., et al. (2020). Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells. National Institutes of Health (NIH). Available at: [Link]

  • Szymańska, E., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. Available at: [Link]

  • Węglińska, E., et al. (2023). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). IC50 values of compounds (1-32) and cisplatin, obtained in the... ResearchGate. Available at: [Link]

  • National Institutes of Health (NIH). (2023). Three Component One-Pot Synthesis and Antiproliferative Activity of New[2][4][18]Triazolo[4,3-a]pyrimidines. Available at: [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. Available at: [Link]

  • Protocols.io. (2023). SRB assay for measuring target cell killing V.1. Protocols.io. Available at: [Link]

  • ResearchGate. (n.d.). Triazolo[4,5-d]pyrimidine Derivatives as Inhibitors of GCN2. ResearchGate. Available at: [Link]

  • Bio-protocol. (n.d.). Clonogenic Assay. Bio-protocol. Available at: [Link]

  • Visikol. (2022). The Importance of IC50 Determination. Visikol. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Discovery of[1][2][4]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. Available at: [Link]

  • van Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. PubMed. Available at: [Link]

  • Journal of Medicinal Chemistry. (n.d.). Synthesis and SAR of[2][4][18]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry. Available at: [Link]

  • Bio-protocol. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol. Available at: [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Available at: [Link]

  • YouTube. (2014). A Guide to the Colony Forming Cell Assay: Methods and Tips. YouTube. Available at: [Link]

  • MDPI. (n.d.). Anticancer Applications of Gold Complexes: Structure–Activity Review. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Sulforhodamine B colorimetric assay for cytoxicity screening. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. ResearchGate. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Available at: [Link]

Sources

Application Notes & Protocols for Efficacy Testing of 3-Methyl-3H-triazolo[4,5-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Triazolo[4,5-d]pyrimidine Scaffold

The[1][2][3]triazolo[4,5-d]pyrimidine core is a heterocyclic scaffold that functions as a purine isostere, a structural analog of the purine bases that are fundamental to DNA, RNA, and cellular energy metabolism. This mimicry allows compounds built on this scaffold to interact with a wide range of biological targets, often by competing with natural purines. Consequently, this chemical class has garnered significant interest in drug discovery, with various derivatives demonstrating potent anticancer and enzyme-inhibitory activities.[3][4]

For instance, different substituted triazolopyrimidines have been identified as inhibitors of critical cancer-related enzymes such as Lysine-Specific Demethylase 1 (LSD1) and Ubiquitin-Specific Peptidase 28 (USP28), both of which are implicated in tumor progression and survival.[3][5] Furthermore, related fused pyrimidine systems have shown efficacy against cancer cell lines by targeting signaling pathways like the EGFR kinase pathway and by inducing apoptosis.[6][7][8]

This document provides a comprehensive experimental framework for evaluating the efficacy of a novel derivative, 3-Methyl-3H-triazolo[4,5-d]pyrimidine . As the specific biological activity of this compound is yet to be determined, we propose a logical, phased approach, beginning with broad-spectrum in vitro screening and progressing to targeted mechanistic studies and culminating in a preclinical in vivo efficacy model. This guide is designed for researchers, scientists, and drug development professionals aiming to systematically characterize this new chemical entity.

Phase 1: In Vitro Efficacy and Mechanism of Action

The initial phase of testing is designed to answer fundamental questions: Does the compound have a biological effect on cancer cells? At what concentration is it effective? And what is the primary mechanism of cell death? These questions are addressed through a series of well-established cell-based assays.[9]

Initial Screening: Antiproliferative Activity and IC₅₀ Determination

The first step is to assess the compound's ability to inhibit the growth of cancer cells. A cell viability assay, such as the MTT or MTS assay, is a cost-effective and high-throughput method for this purpose.[10]

Causality Behind Experimental Choices:

  • Cell Line Panel: A diverse panel of human cancer cell lines from different tissue origins (e.g., breast, lung, colon, prostate) should be used. This provides an early indication of the compound's spectrum of activity. Including a non-cancerous cell line (e.g., normal human fibroblasts) is crucial for assessing preliminary selectivity and cytotoxic liability to healthy cells.

  • Dose-Response: Testing the compound across a wide, logarithmic range of concentrations is essential to generate a dose-response curve, from which the half-maximal inhibitory concentration (IC₅₀) can be calculated. This value is a key measure of the compound's potency.

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate cancer cells in 96-well microplates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 3-Methyl-3H-triazolo[4,5-d]pyrimidine in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the IC₅₀ value.

Data Presentation: Example IC₅₀ Values

Cell LineTissue OriginIC₅₀ (µM) of 3-Methyl-3H-triazolo[4,5-d]pyrimidine
MCF-7Breast Cancer5.2
A549Lung Cancer10.8
HCT116Colon Cancer7.5
PC3Prostate Cancer3.1
MRC-5Normal Lung Fibroblast> 50
Uncovering the Mechanism: Apoptosis and Cell Cycle Analysis

Once antiproliferative activity is confirmed, the next logical step is to determine how the compound inhibits cell growth. The two most common mechanisms for anticancer agents are the induction of programmed cell death (apoptosis) and the arrest of the cell division cycle.

Protocol: Apoptosis Assay via Annexin V/Propidium Iodide (PI) Staining

  • Treatment: Treat cells with the compound at concentrations around its IC₅₀ value for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Rationale: Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. PI is a DNA intercalator that can only enter cells with compromised membranes (late apoptosis/necrosis). This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.

Protocol: Cell Cycle Analysis via PI Staining

  • Treatment: Treat cells as described for the apoptosis assay.

  • Cell Harvesting & Fixation: Harvest cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and treat with RNase A to prevent RNA staining. Stain the cellular DNA with PI.

  • Flow Cytometry: Analyze the DNA content of the cells.

    • Rationale: The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle, revealing any compound-induced cell cycle arrest.

Visual Workflow for In Vitro Analysis

G cluster_0 Phase 1: In Vitro Efficacy Testing cluster_1 Mechanism of Action Studies start Synthesized Compound: 3-Methyl-3H-triazolo[4,5-d]pyrimidine assay_viability Cell Viability Assay (MTT/MTS) on Cancer & Normal Cell Panel start->assay_viability calc_ic50 Determine IC₅₀ Values assay_viability->calc_ic50 assay_apoptosis Apoptosis Assay (Annexin V/PI) calc_ic50->assay_apoptosis If IC₅₀ is potent assay_cellcycle Cell Cycle Analysis (PI Staining) calc_ic50->assay_cellcycle If IC₅₀ is potent

Caption: High-level workflow for the in vitro evaluation of the compound.

Phase 2: Preclinical In Vivo Efficacy Testing

Promising results from in vitro studies provide the justification for advancing the compound to more complex and resource-intensive in vivo models.[11] This phase aims to determine if the compound's cellular activity translates into therapeutic efficacy within a living organism.

Prerequisite: Maximum Tolerated Dose (MTD) Study

Before an efficacy study can be designed, a dose-range-finding toxicity study must be performed to determine the maximum tolerated dose (MTD).[12]

Causality Behind Experimental Choices:

  • Rationale: The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity (typically defined as >20% body weight loss or other severe clinical signs).[12] This is a critical safety parameter that informs the dose levels to be used in the subsequent efficacy study, ensuring that the antitumor effects are not simply a result of systemic toxicity.

Protocol: Acute MTD Study

  • Animal Model: Use healthy, non-tumor-bearing mice (e.g., Swiss Webster or a strain matching the planned xenograft host).

  • Dose Escalation: Administer single doses of the compound via the intended clinical route (e.g., intravenous, intraperitoneal) to small groups of mice (n=3-5 per group) at escalating concentrations.

  • Monitoring: Monitor the animals daily for 7-14 days for signs of toxicity, including body weight changes, behavioral abnormalities, and physical appearance.

  • MTD Determination: The MTD is identified as the dose level just below the one that induces severe toxicity.

Xenograft Tumor Model Efficacy Study

The human tumor xenograft model is a gold-standard preclinical model for evaluating anticancer agents.[12]

Causality Behind Experimental Choices:

  • Model Selection: Immunocompromised mice (e.g., athymic nude or NSG mice) are used as they will not reject the implanted human cancer cells. The cell line chosen should be one that showed high sensitivity to the compound in vitro.

  • Controls: A vehicle control group is essential to understand the natural growth of the tumor. If a standard-of-care drug exists for the chosen cancer type, including it as a positive control provides a benchmark for the compound's efficacy.

  • Endpoints: Primary endpoints are typically tumor growth inhibition and changes in animal body weight (as a measure of toxicity). Survival can be a secondary endpoint.

Protocol: Subcutaneous Xenograft Efficacy Study

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells) into the flank of each immunocompromised mouse.

  • Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).

  • Randomization: Once tumors reach the target size, randomize the animals into treatment groups (e.g., n=8-10 per group) to ensure the average starting tumor volume is similar across all groups.

    • Group 1: Vehicle Control

    • Group 2: 3-Methyl-3H-triazolo[4,5-d]pyrimidine (Dose 1, e.g., MTD)

    • Group 3: 3-Methyl-3H-triazolo[4,5-d]pyrimidine (Dose 2, e.g., MTD/2)

  • Treatment: Administer the compound and vehicle control according to a predetermined schedule (e.g., once daily for 21 days).

  • Monitoring: Measure tumor dimensions with calipers and animal body weights 2-3 times per week.

  • Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or if animals show signs of excessive toxicity.

  • Data Analysis: Calculate tumor volumes (Volume = 0.5 x Length x Width²) and plot the mean tumor volume ± SEM for each group over time. Calculate the percentage of tumor growth inhibition (TGI).

Data Presentation: Example In Vivo Efficacy Data

Treatment GroupMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control1250 ± 150-+5
3-Methyl-3H-triazolo[4,5-d]pyrimidine (20 mg/kg)450 ± 9064%-8
3-Methyl-3H-triazolo[4,5-d]pyrimidine (10 mg/kg)750 ± 11040%-2
Visual Workflow for In Vivo Analysis

G cluster_0 Phase 2: In Vivo Efficacy Testing start Compound with Potent In Vitro Activity mtd_study Determine Maximum Tolerated Dose (MTD) in Healthy Mice start->mtd_study xenograft_setup Implant Human Cancer Cells into Immunocompromised Mice mtd_study->xenograft_setup Use doses ≤ MTD tumor_growth Allow Tumors to Reach Palpable Size xenograft_setup->tumor_growth randomize Randomize Mice into Control & Treatment Groups tumor_growth->randomize treatment Administer Compound and Vehicle Control randomize->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring monitoring->treatment Repeat per schedule analysis Endpoint Reached: Analyze Data & Calculate TGI monitoring->analysis

Caption: Step-by-step workflow for a preclinical xenograft efficacy study.

Conclusion and Future Directions

This structured experimental guide provides a robust pathway for the initial efficacy testing of 3-Methyl-3H-triazolo[4,5-d]pyrimidine. The phased approach ensures that resources are used efficiently, with promising in vitro data providing the necessary justification for advancing to more complex in vivo studies.

If the compound demonstrates significant tumor growth inhibition in the xenograft model with an acceptable safety profile, subsequent steps would involve more advanced preclinical development. This includes pharmacokinetic and pharmacodynamic (PK/PD) studies, investigation in more complex orthotopic or transgenic animal models, and detailed mechanistic studies to confirm its molecular target. The data generated through this comprehensive evaluation will be crucial for determining the potential of 3-Methyl-3H-triazolo[4,5-d]pyrimidine as a novel therapeutic agent.

References

  • Gorska, M., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. Available at: [Link]

  • Szelag, M., et al. (2023). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules. Available at: [Link]

  • Li, Y., et al. (2016). Discovery of[1][2][3]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Scobie, M., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules. Available at: [Link]

  • Abdel-Rhman, M. H., et al. (2021). Synthesis, anticancer activity and molecular docking of new triazolo[4,5-d]pyrimidines based thienopyrimidine system and their derived N-glycosides and thioglycosides. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Wang, Z., et al. (2020). Novel[1][2][3]triazolo[4,5-d]pyrimidine derivatives containing hydrazone fragment as potent and selective anticancer agents. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Liu, Y., et al. (2019). Discovery of[1][2][3]triazolo[4,5-d]pyrimidine derivatives as highly potent, selective, and cellularly active USP28 inhibitors. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Jubair, S., & Singh, S. K. (2018). In Vitro Assays for Screening Small Molecules. Methods in Molecular Biology. Available at: [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Nanotechnology Characterization Laboratory Assay Cascade Protocols. Available at: [Link]

  • MDPI. (n.d.). Special Issue: In Silico and In Vitro Screening of Small Molecule Inhibitors. Pharmaceuticals. Available at: [Link]

  • Wang, Z., et al. (2022). Design, Synthesis and Biological Evaluation of[1][2][4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Molecules. Available at: [Link]

  • El-Damasy, D. A., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Cardoso, C. O., et al. (2023). Designing an In Vivo Preclinical Research Study. Surgeries. Available at: [Link]

  • The Jackson Laboratory. (n.d.). How to design robust preclinical efficacy studies that make a difference. Available at: [Link]

  • Ortiz, D., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]

  • Cardoso, C. O., et al. (2023). Designing an In Vivo Preclinical Research Study. ResearchGate. Available at: [Link]

  • Alfa Cytology. (n.d.). In Vitro Efficacy Evaluation for Cancer Therapy. Available at: [Link]

  • Beckmann, N. (2016). In Vivo Imaging in Pharmaceutical Development and Its Impact on the 3Rs. ILAR Journal. Available at: [Link]

  • Chem Help ASAP. (2023). Functional In Vitro Assays for Drug Discovery. YouTube. Available at: [Link]

Sources

Measuring the Inhibitory Potency of 3-Methyl-3H-triazolo[4,5-d]pyrimidine: A Detailed Guide to IC50 Determination

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Triazolopyrimidine

The triazolo[4,5-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities.[1] Derivatives of this heterocyclic system have been identified as potent inhibitors of various protein kinases, enzymes that play a critical role in cellular signaling pathways.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making kinase inhibitors a cornerstone of modern targeted therapies.[3] 3-Methyl-3H-triazolo[4,5-d]pyrimidine represents a novel entity within this class, and a crucial first step in characterizing its therapeutic potential is to quantify its inhibitory potency against a relevant biological target.

The half-maximal inhibitory concentration (IC50) is the most widely accepted measure of the functional strength of an inhibitor. It represents the concentration of a compound required to inhibit a specific biological or biochemical process by 50%. A lower IC50 value indicates a more potent inhibitor. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to accurately and reproducibly measure the IC50 value of 3-Methyl-3H-triazolo[4,5-d]pyrimidine.

Given that the triazolo[4,5-d]pyrimidine core is a known kinase inhibitor scaffold, with some derivatives showing potent inhibition of the GCN2 kinase, this guide will focus on two robust methodologies: a direct biochemical assay targeting a representative protein kinase and a cell-based assay assessing the compound's effect on cancer cell proliferation.[1]

PART 1: The Biochemical Approach: A Luminescent Kinase Inhibition Assay

Biochemical assays provide a direct measure of an inhibitor's effect on its purified target enzyme, free from the complexities of a cellular environment.[4] Among the various formats, luminescent assays that quantify ATP consumption have become a mainstay in drug discovery due to their high sensitivity, broad applicability, and amenability to high-throughput screening.[5][6] The Kinase-Glo® Luminescent Kinase Assay platform is a prime example, measuring kinase activity by quantifying the amount of ATP remaining in the solution after a kinase reaction.[7] A potent inhibitor will prevent ATP consumption by the kinase, resulting in a higher luminescent signal.[5][6]

Principle of the Luminescent Kinase Assay

The assay is based on the enzymatic activity of luciferase. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, generating a light signal (luminescence) that is directly proportional to the ATP concentration.[5] The kinase reaction is first allowed to proceed in the presence of the inhibitor. Subsequently, the Kinase-Glo® reagent, containing luciferase and luciferin, is added. The resulting luminescence is inversely proportional to the kinase activity.

cluster_0 Kinase Reaction cluster_1 Detection Step Kinase Kinase Phospho-Substrate Phospho-Substrate Kinase->Phospho-Substrate phosphorylates Substrate Substrate Substrate->Phospho-Substrate ATP ATP ADP ADP ATP->ADP consumed Inhibitor 3-Methyl-3H-triazolo [4,5-d]pyrimidine Inhibitor->Kinase inhibits Remaining_ATP Remaining ATP Light Light Remaining_ATP->Light Luciferase Luciferase Luciferase->Light catalyzes Luciferin Luciferin Luciferin->Light

Figure 1: Workflow of the luminescent kinase inhibition assay.

Protocol: IC50 Determination using a Luminescent Kinase Assay

This protocol is a general guideline and should be optimized for the specific kinase of interest.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). The optimal buffer composition may vary depending on the kinase.

  • ATP Solution: Prepare a stock solution of ATP in water and determine its concentration accurately. The final ATP concentration in the assay should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[8]

  • Kinase Solution: Dilute the purified kinase enzyme in kinase buffer to the desired working concentration. The optimal concentration should be determined empirically to achieve a robust signal window.

  • Substrate Solution: Dissolve the kinase-specific peptide or protein substrate in the kinase buffer.

  • Test Compound (3-Methyl-3H-triazolo[4,5-d]pyrimidine): Prepare a stock solution (e.g., 10 mM) in 100% DMSO. Create a serial dilution series of the compound in DMSO. A common approach is a 10-point, 3-fold serial dilution, starting from a high concentration (e.g., 100 µM).

  • Kinase-Glo® Reagent: Prepare the reagent according to the manufacturer's instructions (e.g., Promega Kinase-Glo®).[7]

2. Assay Procedure (96-well or 384-well plate format):

  • Compound Plating: Add a small volume (e.g., 1 µL) of the serially diluted compound solutions to the wells of a white, opaque-bottom assay plate. Include wells with DMSO only for the no-inhibitor (100% activity) and no-enzyme (0% activity) controls.

  • Kinase Reaction Initiation: Prepare a master mix containing the kinase, substrate, and ATP in the kinase buffer. Add this master mix to all wells to start the reaction. The final DMSO concentration should be kept low (typically ≤1%) to avoid affecting enzyme activity.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination and Signal Generation: Add an equal volume of the prepared Kinase-Glo® reagent to each well. This will stop the kinase reaction and initiate the luminescent signal generation.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

3. Data Analysis:

  • Data Normalization:

    • The "no-inhibitor" control (DMSO only) represents 0% inhibition.

    • The "no-enzyme" control represents 100% inhibition.

    • Normalize the data for each compound concentration to percent inhibition using the following formula: % Inhibition = 100 * (Luminescence_sample - Luminescence_no-inhibitor) / (Luminescence_no-enzyme - Luminescence_no-inhibitor)

  • Dose-Response Curve Fitting:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (4PL) equation using a non-linear regression software such as GraphPad Prism.[9][10] The equation is: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

    • The IC50 value is the concentration (X) at which the response (Y) is halfway between the top and bottom plateaus of the curve.

PART 2: The Cellular Approach: An MTT Antiproliferative Assay

While biochemical assays are excellent for direct target engagement, cell-based assays provide a more physiologically relevant context, assessing the compound's ability to cross cell membranes and exert its effect within the complex cellular machinery.[11] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to measure cell viability and proliferation, making it suitable for determining the IC50 of antiproliferative compounds.[12][13]

Principle of the MTT Assay

The assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial reductase enzymes. The amount of formazan produced is proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance is measured, providing a quantitative measure of cell viability.

cluster_0 Cell Treatment cluster_1 MTT Reaction cluster_2 Detection Cancer_Cells Cancer Cells Incubation Incubate (e.g., 72h) Cancer_Cells->Incubation Inhibitor 3-Methyl-3H-triazolo [4,5-d]pyrimidine Inhibitor->Incubation Viable_Cells Viable Cells Formazan Formazan (Purple) Viable_Cells->Formazan reduce MTT MTT (Yellow) MTT->Formazan Solubilization Solubilize Formazan Formazan->Solubilization Absorbance Measure Absorbance (e.g., 570 nm) Solubilization->Absorbance

Figure 2: Workflow of the MTT cell viability assay.

Protocol: IC50 Determination using the MTT Assay

1. Reagent and Cell Preparation:

  • Cell Line: Choose a cancer cell line known to be sensitive to kinase inhibitors (e.g., a leukemia or breast cancer cell line).[1][14] Culture the cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.

  • MTT Solution: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).

  • Solubilization Solution: Prepare a solution to dissolve the formazan crystals (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Test Compound: Prepare a stock solution and serial dilutions in the cell culture medium.

2. Assay Procedure (96-well plate format):

  • Cell Seeding: Seed the cells into a 96-well clear-bottom plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Remove the old medium and add fresh medium containing the serially diluted compound. Include wells with medium and DMSO for the untreated control (100% viability) and wells with medium only for background control.

  • Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours) in a humidified incubator at 37°C with 5% CO₂.

  • Addition of MTT Reagent: Add 20 µL of the MTT stock solution to each well and incubate for an additional 4 hours.[11][13] During this time, viable cells will convert the MTT to formazan.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well.[11]

  • Absorbance Measurement: Shake the plate gently to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

3. Data Analysis:

  • Data Normalization:

    • Subtract the background absorbance (medium only) from all other readings.

    • The untreated control represents 100% cell viability.

    • Calculate the percent viability for each compound concentration: % Viability = 100 * (Absorbance_sample / Absorbance_untreated_control)

  • Dose-Response Curve Fitting:

    • Plot the percent viability against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation as described for the biochemical assay to determine the IC50 value.

PART 3: Ensuring Scientific Integrity: Assay Validation and Data Interpretation

A robust and reproducible IC50 value is built on a foundation of rigorous assay validation and careful data interpretation.

The Self-Validating System: Quality Control

For high-throughput screening and reliable IC50 determination, it is essential to assess the quality of the assay. The Z'-factor is a statistical parameter that provides a measure of the assay's signal window and data variation.[15][16][17]

  • Calculation of Z'-factor:

    • Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

    • For an inhibition assay, the positive control is the uninhibited reaction (e.g., DMSO), and the negative control is the fully inhibited reaction (e.g., no enzyme or a known potent inhibitor).

  • Interpretation of Z'-factor:

    • Z' > 0.5: An excellent assay, suitable for high-throughput screening.[15][17]

    • 0 < Z' < 0.5: A marginal assay that may require optimization.[15]

    • Z' < 0: The assay is not suitable for screening.[15]

Data Presentation and Interpretation

To facilitate comparison and interpretation, all quantitative data should be presented in a clear and structured format.

Table 1: Example Data for IC50 Determination

Concentration (µM)Log Concentration% Inhibition (Replicate 1)% Inhibition (Replicate 2)% Inhibition (Replicate 3)Mean % Inhibition
100298.599.198.898.8
33.31.5295.294.895.595.2
11.11.0585.386.185.785.7
3.70.5765.464.965.865.4
1.230.0948.950.249.549.5
0.41-0.3925.124.525.625.1
0.14-0.8510.29.810.510.2
0.05-1.302.11.92.32.1
0.02-1.700.50.30.60.5
0-0000

Key Considerations for Data Interpretation:

  • Dose-Response Curve Shape: A well-behaved inhibitor should produce a sigmoidal dose-response curve with clear upper and lower plateaus. Incomplete curves can lead to inaccurate IC50 determination.[18]

  • Hill Slope: The Hill slope of the fitted curve provides information about the steepness of the dose-response relationship. A Hill slope of 1 suggests a 1:1 binding stoichiometry.

  • Confidence Intervals: Always report the 95% confidence interval for the IC50 value to indicate the precision of the estimate.

  • Replicates: Perform at least three independent experiments to ensure the reproducibility of the IC50 value.

Conclusion

The determination of the IC50 value is a critical step in the evaluation of any potential therapeutic agent. By following the detailed biochemical and cell-based protocols outlined in this guide, researchers can obtain accurate and reliable data on the inhibitory potency of 3-Methyl-3H-triazolo[4,5-d]pyrimidine. Adherence to best practices in assay validation, data analysis, and interpretation will ensure the scientific integrity of the findings and provide a solid foundation for further preclinical development.

References

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Nath, C. G., et al. (2018). Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells. ACS Medicinal Chemistry Letters, 9(10), 1038-1043. Available at: [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

  • GraphPad. (n.d.). Fitting the absolute IC50. Retrieved from [Link]

  • ResearchGate. (n.d.). MTT assay to determine the IC50 value of the different drugs and... Retrieved from [Link]

  • Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(4), 2496-2519. Available at: [Link]

  • National Center for Biotechnology Information. (2012). HTS Assay Validation. In Assay Guidance Manual. Retrieved from [Link]

  • GraphPad. (n.d.). Equation: Absolute IC50. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Drug Target Review. (2023, March 30). Assay performance and the Z'-factor in HTS. Retrieved from [Link]

  • Bio-protocol. (n.d.). MTT Assay for Measuring IC50 Values. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]

  • YouTube. (2022, March 5). IC50 values by using GraphPad Prism. Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • BMG LABTECH. (2025, January 27). The Z prime value (Z´). Retrieved from [Link]

  • GraphPad. (n.d.). Incomplete dose-response curves. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 28(15), 5849. Available at: [Link]

  • YouTube. (2025, June 3). IC50 Calculation Using GraphPad Prism | Nonlinear Regression. Retrieved from [Link]

  • Wikipedia. (n.d.). Z-factor. Retrieved from [Link]

  • Gavina, A., et al. (2021). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 13(16), 4029. Available at: [Link]

  • Wölfel, C., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8683. Available at: [Link]

  • ResearchGate. (n.d.). Triazolo[4,5-d]pyrimidine Derivatives as Inhibitors of GCN2. Retrieved from [Link]

  • El-Damasy, D. A., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][7][19]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(24), 15433-15451. Available at: [Link]

Sources

Application Notes and Protocols for the Cellular Evaluation of Triazolo[4,5-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Triazolo[4,5-d]pyrimidines

The triazolo[4,5-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of a class of compounds with significant therapeutic potential, particularly in oncology. These heterocyclic molecules have been successfully developed as inhibitors of key cellular signaling nodes, including protein kinases and epigenetic modifiers. Their mechanism of action often involves the modulation of pathways critical for cancer cell proliferation, survival, and stress response. Notably, derivatives of this scaffold have been investigated as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), Lysine-Specific Demethylase 1 (LSD1), and General Control Nonderepressible 2 (GCN2) kinase.[1][2][3]

This guide provides a comprehensive overview of robust, cell-based assays for the preclinical evaluation of triazolo[4,5-d]pyrimidine derivatives. The protocols detailed herein are designed to be self-validating and are presented with insights gleaned from extensive experience in the field. We will delve into the causality behind experimental choices, ensuring that researchers, scientists, and drug development professionals can not only execute these assays but also interpret the results with confidence.

I. Foundational Assays: Assessing General Cytotoxicity and Proliferation

A primary step in the evaluation of any potential anticancer compound is to determine its effect on cell viability and proliferation. The following assays provide a robust baseline for understanding the cytotoxic and cytostatic potential of triazolo[4,5-d]pyrimidine derivatives.

A. MTT Assay for Cell Viability and Proliferation

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[5]

  • Assay Principle: The amount of purple formazan produced is directly proportional to the number of viable, metabolically active cells. This assay is a reliable initial screen to determine the concentration range at which a compound exhibits biological activity.

  • Self-Validation: It is crucial to establish a linear relationship between cell number and absorbance for each cell line to ensure the accuracy of the assay.[4] Always include vehicle-treated (e.g., DMSO) and untreated controls.

  • Considerations for Triazolo[4,5-d]pyrimidines: Some compounds can interfere with the MTT reduction process. If you observe unexpected results, consider a complementary viability assay, such as one based on ATP measurement (e.g., CellTiter-Glo®) or a dye exclusion method (e.g., Trypan Blue).

  • Cell Seeding:

    • Plate cells in a 96-well plate at a predetermined optimal density (typically 1,000 to 100,000 cells per well) and allow them to adhere overnight.[4]

  • Compound Treatment:

    • Prepare serial dilutions of the triazolo[4,5-d]pyrimidine derivatives in a suitable cell culture medium.

    • Replace the existing medium with the medium containing the test compounds or vehicle control.

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[6]

  • MTT Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well to achieve a final concentration of 0.45-0.5 mg/mL.[5][7]

    • Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[4]

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well.[4]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[8]

  • Data Acquisition:

    • Measure the absorbance at 570-590 nm using a microplate reader.[8]

ParameterRecommendation
Cell Seeding Density 1,000 - 100,000 cells/well (cell line dependent)
Compound Incubation 24 - 72 hours
MTT Concentration 0.45 - 0.5 mg/mL
MTT Incubation 2 - 4 hours
Absorbance Reading 570 - 590 nm
B. Colony Formation (Clonogenic) Assay

The colony formation assay is an in vitro method to assess the ability of a single cell to undergo unlimited division and form a colony. This assay provides insight into the long-term effects of a compound on cell survival and reproductive integrity.

  • Rationale: Unlike short-term viability assays, the clonogenic assay measures the ability of cells to maintain their reproductive capacity after treatment. This is particularly relevant for anticancer drug screening as it reflects the ability of a drug to eradicate the clonogenic population of cancer cells.

  • Experimental Design: It is critical to optimize the initial cell seeding number for each cell line to obtain discrete, countable colonies (typically 50-100 colonies per plate in the control group).

  • Cell Seeding:

    • Prepare a single-cell suspension and seed a low, empirically determined number of cells (e.g., 200-1000 cells) into 6-well plates.[9]

  • Compound Treatment:

    • Allow cells to adhere for 24 hours, then treat with various concentrations of the triazolo[4,5-d]pyrimidine derivative for a defined period (e.g., 24 hours).

  • Colony Growth:

    • Remove the compound-containing medium, wash with PBS, and add fresh medium.

    • Incubate the plates for 10-14 days, allowing colonies to form.

  • Staining and Counting:

    • Wash the colonies with PBS and fix with a solution like 4% paraformaldehyde for 20 minutes.[9]

    • Stain the colonies with a 0.5% crystal violet solution for 5-10 minutes.[9]

    • Wash away excess stain with water and allow the plates to dry.

    • Count the number of colonies (typically defined as a cluster of ≥50 cells).

II. Mechanistic Assays: Elucidating the Mode of Action

Once the cytotoxic or cytostatic effects of the triazolo[4,5-d]pyrimidine derivatives are established, the next step is to investigate their mechanism of action.

A. Apoptosis Detection by Annexin V/Propidium Iodide Staining

Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs kill cancer cells.[10] This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle of the Assay: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[12] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[11]

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Annexin V- / PI+: Necrotic cells

  • Cell Treatment:

    • Treat cells with the triazolo[4,5-d]pyrimidine derivative at various concentrations for a predetermined time.

  • Cell Harvesting:

    • Collect both adherent and floating cells.

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[13]

    • Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.[13]

    • Incubate for 10-15 minutes at room temperature in the dark.[13]

    • Add 5 µL of Propidium Iodide Staining Solution.[13]

  • Flow Cytometry Analysis:

    • Analyze the stained cells immediately by flow cytometry.

B. Cell Cycle Analysis by Propidium Iodide Staining

Many anticancer agents exert their effects by inducing cell cycle arrest at specific checkpoints. Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze the DNA content of a cell population and determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14]

  • Underlying Principle: PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

  • Critical Step: Treatment with RNase is essential to prevent PI from binding to double-stranded RNA, which would otherwise interfere with the DNA content analysis.[15]

  • Cell Treatment and Harvesting:

    • Treat cells with the test compound for the desired duration.

    • Harvest the cells and wash with PBS.

  • Fixation:

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[15]

    • Incubate for at least 1 hour at 4°C.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cell pellet in a PI staining solution containing RNase A.[15]

    • Incubate for at least 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, collecting data on a linear scale.

C. Measurement of Intracellular Reactive Oxygen Species (ROS)

Some triazolo[4,5-d]pyrimidine derivatives may induce apoptosis through the generation of reactive oxygen species (ROS). The production of ROS can be measured using cell-permeant fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

  • Assay Chemistry: DCFH-DA is a non-fluorescent probe that diffuses into cells and is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[16]

  • Controls are Key: Always include a positive control (e.g., H₂O₂) and a negative control (e.g., N-acetyl-L-cysteine, a ROS scavenger) to validate the assay.[17]

  • Cell Treatment:

    • Treat cells with the triazolo[4,5-d]pyrimidine derivative for the desired time.

  • Probe Loading:

    • Incubate the cells with a working solution of DCFH-DA (typically 10-25 µM) for 30 minutes at 37°C.[18]

  • Data Acquisition:

    • Wash the cells to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence microscope, microplate reader, or flow cytometer (excitation/emission ~495/529 nm).[19]

III. Target Engagement and Pathway Modulation Assays

To confirm that the observed cellular effects are due to the intended molecular target, it is essential to perform target engagement and pathway modulation assays.

A. Cellular Kinase Inhibition Assays (EGFR and GCN2)

For triazolo[4,5-d]pyrimidine derivatives designed as kinase inhibitors, it is crucial to demonstrate their ability to inhibit the target kinase within a cellular context.

  • Methodologies:

    • Cellular Phosphorylation Assay: This is a direct measure of kinase activity. It involves treating cells with the inhibitor, lysing the cells, and then using phospho-specific antibodies to detect the phosphorylation status of the kinase's downstream substrate by Western blot or In-Cell Western™.[20]

    • Luminescence-Based Assays: Commercially available kits like ADP-Glo™ measure kinase activity by quantifying the amount of ADP produced in the kinase reaction.[10]

  • Validation: It is important to use a cell line where the target kinase is known to be active and drives a particular phenotype (e.g., proliferation).

  • Cell Treatment:

    • Plate cells and treat with the inhibitor for a specified time. For EGFR inhibitors, cells may need to be stimulated with EGF to induce receptor phosphorylation.

  • Cell Lysis:

    • Wash cells with cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Western Blotting:

    • Quantify the protein concentration in the lysates.

    • Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the phosphorylated and total forms of the target protein and its downstream effectors.

  • Detection and Analysis:

    • Use an appropriate secondary antibody and detection reagent to visualize the protein bands.

    • Quantify the band intensities to determine the extent of phosphorylation inhibition.

B. LSD1 Cellular Activity Assay

For derivatives targeting LSD1, cellular assays are needed to confirm the inhibition of its demethylase activity.

  • Assay Formats:

    • In-Cell Western™: This method can be used to detect changes in the methylation status of histone H3 at lysine 4 (H3K4), a primary substrate of LSD1.

    • Commercial Kits: Several kits are available that measure LSD1 activity in nuclear extracts using a colorimetric or fluorometric readout.[21][22]

  • Nuclear Extraction:

    • Treat cells with the LSD1 inhibitor.

    • Isolate nuclear extracts using a commercial kit or a standard protocol.

  • Demethylase Reaction:

    • Incubate the nuclear extracts with a methylated H3K4 peptide substrate in the presence of the assay buffer.

  • Detection:

    • Use a specific antibody that recognizes the demethylated product.

    • A secondary antibody conjugated to an enzyme (e.g., HRP) and a substrate are then used to generate a detectable signal.[23]

IV. Visualizing the Pathways and Workflows

To better understand the complex cellular processes being investigated, diagrams are an invaluable tool.

Signaling Pathways

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Triazolo[4,5-d]pyrimidine Triazolo[4,5-d]pyrimidine Derivative Triazolo[4,5-d]pyrimidine->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of a triazolo[4,5-d]pyrimidine derivative.

GCN2_Stress_Response Amino Acid\nDeprivation Amino Acid Deprivation GCN2 GCN2 Amino Acid\nDeprivation->GCN2 eIF2a eIF2α GCN2->eIF2a phosphorylates Triazolo[4,5-d]pyrimidine Triazolo[4,5-d]pyrimidine Derivative Triazolo[4,5-d]pyrimidine->GCN2 eIF2a-P p-eIF2α eIF2a->eIF2a-P Global Protein\nSynthesis Global Protein Synthesis eIF2a-P->Global Protein\nSynthesis ATF4 ATF4 Translation eIF2a-P->ATF4 Stress Response\nGenes Stress Response Genes ATF4->Stress Response\nGenes

Caption: GCN2-mediated stress response pathway and its inhibition.

Experimental Workflows

MTT_Workflow A Seed Cells (96-well plate) B Treat with Compound A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan E->F G Read Absorbance F->G

Caption: Workflow for the MTT cell viability assay.

Apoptosis_Workflow A Treat Cells with Compound B Harvest Cells A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V & PI D->E F Incubate E->F G Analyze by Flow Cytometry F->G

Caption: Workflow for the Annexin V/PI apoptosis assay.

V. Conclusion

The systematic evaluation of triazolo[4,5-d]pyrimidine derivatives using a well-designed panel of cell-based assays is fundamental to advancing these promising compounds through the drug discovery pipeline. This guide provides a framework of robust and validated protocols, from initial cytotoxicity screening to detailed mechanistic studies. By understanding the principles behind each assay and adhering to best practices, researchers can generate high-quality, reproducible data to support the development of the next generation of targeted therapeutics.

VI. References

  • Discovery of[1][20][21]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Spotlight: Cell-based kinase assay formats. (2022, May 11). Reaction Biology. Retrieved January 27, 2026, from [Link]

  • Epigenase™ LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). (2022, April 20). EpigenTek. Retrieved January 27, 2026, from [Link]

  • Synthesis, anticancer activity and molecular docking of new triazolo[4,5- d]pyrimidines based thienopyrimidine system and their derived N-glycosides and thioglycosides. (2021, September 9). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Triazolo[4,5-d]pyrimidine Derivatives as Inhibitors of GCN2. (2013, August 1). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Flow Cytometric Detection of Reactive Oxygen Species. (n.d.). Bio-protocol. Retrieved January 27, 2026, from [Link]

  • DNA Cell Cycle Analysis with PI. (n.d.). University of Massachusetts Chan Medical School. Retrieved January 27, 2026, from [Link]

  • Cell Viability Assays. (2013, May 1). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • DCFH-DA PROBE | INTRACELLULAR ROS ASSAY. (n.d.). Bioquochem. Retrieved January 27, 2026, from [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Retrieved January 27, 2026, from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Colony Formation Assay: Assessing the Efficacy of Anticancer Agents on Colony-Forming Lung Cancer Cells. (2023, April 30). JoVE. Retrieved January 27, 2026, from [Link]

  • In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones. (2022, August 20). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Propidium Iodide Cell Cycle Staining Protocol. (n.d.). Babraham Institute. Retrieved January 27, 2026, from [Link]

  • Multiple Roles of the Stress Sensor GCN2 in Immune Cells. (2023, February 21). MDPI. Retrieved January 27, 2026, from [Link]

  • LSD1 (KDM1A) Chemiluminescent Assay Kit. (n.d.). BPS Bioscience. Retrieved January 27, 2026, from [Link]

  • Colony formation assay. A549 cells were seeded on 6‐well plate and... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Targeting The Stress Response Kinase GCN2 To Restore Immunity In The Tumor Microenvironment. (n.d.). FLX Bio. Retrieved January 27, 2026, from [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). UCL. Retrieved January 27, 2026, from [Link]

Sources

Application Notes and Protocols for the Purification of Synthesized 3-Methyl-3H-triazolo[4,5-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective purification of 3-Methyl-3H-triazolo[4,5-d]pyrimidine from a crude synthetic mixture. The methodologies described herein are based on established principles of organic chemistry and are supported by practices reported for analogous heterocyclic compounds.

Understanding Potential Impurities

Effective purification begins with a thorough understanding of the potential impurities in the crude product. The synthesis of triazolopyrimidines often involves the cyclocondensation of an aminotriazole with a β-dicarbonyl compound or its equivalent.[3][4] Depending on the specific synthetic route to 3-Methyl-3H-triazolo[4,5-d]pyrimidine, common impurities may include:

  • Unreacted Starting Materials: Such as 3-amino-1,2,4-triazole derivatives and acetylacetone (2,4-pentanedione) or its derivatives.

  • Reaction Reagents and Catalysts: Acids or bases used to promote the cyclization.

  • Isomeric Byproducts: The formation of constitutional isomers is a possibility depending on the regioselectivity of the cyclization reaction.

  • Polymeric Materials: High temperatures or prolonged reaction times can sometimes lead to the formation of polymeric byproducts.

  • Residual Solvents: Solvents used in the synthesis and initial work-up, such as acetic acid, ethanol, or dimethylformamide (DMF).[4][5]

A preliminary analysis of the crude product by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to identify the number and relative polarity of the impurities, which will guide the selection of the most appropriate purification strategy.

Purification Strategies: A Multi-faceted Approach

The purification of 3-Methyl-3H-triazolo[4,5-d]pyrimidine can be approached using several standard organic chemistry techniques. The choice of method will depend on the nature of the impurities, the scale of the purification, and the desired final purity.

Liquid-Liquid Extraction

An initial work-up using liquid-liquid extraction can effectively remove many water-soluble and some highly polar or non-polar impurities. Given the nitrogen-containing heterocyclic nature of the target compound, its solubility will be pH-dependent.

Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate basic impurities, including some unreacted amines, and draw them into the aqueous phase. The target compound may also be protonated and move to the aqueous layer. If this occurs, the pH of the aqueous layer can be carefully adjusted back to neutral or slightly basic to re-extract the product into an organic solvent.

  • Basic Wash: Subsequently, wash the organic layer with a dilute aqueous base solution (e.g., saturated sodium bicarbonate) to remove acidic impurities, such as unreacted starting materials or acidic byproducts.

  • Brine Wash: Perform a final wash with brine (saturated NaCl solution) to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the partially purified product.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds to a high degree of purity. The success of this method hinges on the selection of an appropriate solvent system where the target compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble at all temperatures.

Solvent Selection for Recrystallization:

SolventBoiling Point (°C)PolarityNotes
Ethanol78Polar ProticOften a good starting point for nitrogen-containing heterocycles.
Isopropanol82Polar ProticSimilar to ethanol, but with a slightly higher boiling point.
Acetonitrile82Polar AproticCan be effective for moderately polar compounds.[6]
Ethyl Acetate77Moderately PolarGood for compounds with intermediate polarity.
Toluene111Non-polarCan be used as a co-solvent with a more polar solvent.
Hexanes~69Non-polarTypically used as an anti-solvent in a co-solvent system.

Protocol for Single-Solvent Recrystallization:

  • Dissolution: In a flask, add a minimal amount of the selected hot solvent to the crude solid.

  • Heating: Gently heat the mixture to the boiling point of the solvent with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper.

  • Cooling: Allow the solution to cool slowly to room temperature. The slower the cooling, the larger and purer the crystals will be. Further cooling in an ice bath can maximize the yield.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography

For complex mixtures or when recrystallization is ineffective, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase while being moved by a mobile phase.

Selection of Stationary and Mobile Phases:

  • Stationary Phase: Silica gel is the most common stationary phase for compounds of moderate polarity like 3-Methyl-3H-triazolo[4,5-d]pyrimidine. Alumina (neutral or basic) can also be considered.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or cyclohexane) and a more polar solvent (e.g., ethyl acetate) is typically used. The polarity of the eluent is gradually increased to elute compounds of increasing polarity. For more polar compounds, dichloromethane (DCM) and methanol may be employed.

Recommended Eluent Systems for Triazolopyrimidines:

Eluent SystemRatio (v/v)Polarity
Ethyl Acetate / Cyclohexane20:80 to 30:70Low to Moderate
Ethyl Acetate / Hexanes10:90 to 50:50Low to Moderate
Dichloromethane / Methanol99:1 to 95:5Moderate to High

Protocol for Column Chromatography:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and add it to the top of the column.

  • Elution: Begin elution with the least polar solvent system, collecting fractions. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Product Isolation: Combine the fractions containing the pure product and concentrate them under reduced pressure.

Workflow Visualization

Purification_Workflow cluster_start Initial Assessment cluster_purification Purification Strategy cluster_analysis Purity Verification cluster_end Final Product start Crude Synthesized Product extraction Liquid-Liquid Extraction start->extraction recrystallization Recrystallization extraction->recrystallization If solid chromatography Column Chromatography extraction->chromatography If oil or complex mixture tlc TLC Analysis recrystallization->tlc chromatography->tlc hplc HPLC/LC-MS tlc->hplc For quantitative analysis nmr_ms NMR & MS hplc->nmr_ms pure_product Pure 3-Methyl-3H-triazolo[4,5-d]pyrimidine nmr_ms->pure_product

Caption: Decision workflow for purification and analysis.

Purity Assessment

After purification, it is crucial to assess the purity of the 3-Methyl-3H-triazolo[4,5-d]pyrimidine and confirm its identity.

  • Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A single spot on the TLC plate in multiple solvent systems is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A single sharp peak in the chromatogram is desired.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can also reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Conclusion

The purification of synthesized 3-Methyl-3H-triazolo[4,5-d]pyrimidine is a critical step to ensure the reliability of subsequent biological and pharmacological studies. A systematic approach involving an initial extraction followed by either recrystallization or column chromatography, and finally, rigorous purity assessment, will yield a product of high quality. The specific protocols and solvent systems outlined in these application notes provide a solid foundation for researchers to develop a tailored purification strategy for their specific synthetic outcome.

References

  • (PDF) Different Synthetic Methods for the Preparation of Triazolopyrimidines and their Biological Profile - ResearchGate. Available at: [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC - NIH. Available at: [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - MDPI. Available at: [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC. Available at: [Link]

  • Process for the preparation of triazolo[4,5-d] pyrimidine cyclopentane compounds - Google Patents.
  • Design, Synthesis and Biological Evaluation of[1][2][3]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC - NIH. Available at: [Link]

  • Discovery of[1][2][7]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors - NIH. Available at: [Link]

  • Synthesis, Characterization, of Novel Pyrazolo [3,4-d] Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking - ResearchGate. Available at: [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC. Available at: [Link]

  • Process for the separation of pyrimidine derivatives from aqueous solutions - Google Patents.
  • Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. Available at: [Link]

Sources

Application Notes & Protocols: Development of Hydrazone Derivatives of Triazolo[4,5-d]pyrimidine for Anticancer Activity

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Design of Novel Anticancer Agents

The quest for more effective and selective cancer therapeutics is a cornerstone of modern medicinal chemistry. A promising strategy in this endeavor is the principle of molecular hybridization, where two or more pharmacophores are combined into a single molecular entity to create synergistic or additive biological effects. This guide focuses on a particularly compelling hybrid: the fusion of the triazolo[4,5-d]pyrimidine core with a hydrazone moiety.

The triazolo[4,5-d]pyrimidine scaffold is a bioisostere of natural purines, allowing it to interact with a variety of biological targets involved in cell proliferation.[1] Its structural similarity to adenine and guanine makes it an ideal candidate for designing antagonists that can disrupt nucleic acid synthesis or interfere with key enzymatic pathways in cancer cells.[1] On the other hand, the hydrazone linker (-C=N-NH-) is a versatile and privileged structural motif in its own right, known to be present in compounds exhibiting a wide array of biological activities, including potent anticancer effects.[2][3]

By conjugating a library of substituted aromatic or heterocyclic aldehydes with a hydrazinyl-triazolo[4,5-d]pyrimidine intermediate, we can generate a diverse set of novel chemical entities. This approach allows for a systematic exploration of the structure-activity relationship (SAR), aiming to identify derivatives with high potency against cancer cells and, crucially, high selectivity over normal, healthy cells.[3] Mechanistic studies on similar compounds have revealed their potential to induce apoptosis, modulate reactive oxygen species (ROS) levels, and inhibit critical signaling proteins like the Epidermal Growth Factor Receptor (EGFR).[2][4]

This document provides a comprehensive set of protocols, from the chemical synthesis and characterization of these derivatives to their detailed biological evaluation, designed to guide researchers in the development of this promising class of anticancer agents.

Section 1: Synthesis and Characterization

The chemical synthesis is the foundational step. The causality behind a multi-step synthesis is to build the complex target molecule in a controlled and logical manner, starting from simpler, commercially available precursors. Each step is designed to install a specific functional group or build a part of the molecular scaffold. Purification and rigorous characterization at each stage are non-negotiable; they form a self-validating system ensuring that the molecule being tested biologically is indeed the molecule it is intended to be, free from confounding impurities.

Synthesis_Workflow A Starting Materials (e.g., 5-amino-1,2,3-triazole-4-carboxamide) B Step 1: Pyrimidine Ring Formation A->B C Intermediate 1 (Triazolo[4,5-d]pyrimidin-7-one) B->C D Step 2: Chlorination C->D E Intermediate 2 (7-chloro-triazolo[4,5-d]pyrimidine) D->E F Step 3: Hydrazinolysis E->F G Key Intermediate (7-hydrazinyl-triazolo[4,5-d]pyrimidine) F->G H Step 4: Condensation (with various aldehydes) G->H I Final Hydrazone Derivatives (Library Synthesis) H->I J Purification & Characterization (Chromatography, NMR, MS, EA) I->J

Caption: General workflow for the synthesis of triazolo[4,5-d]pyrimidine hydrazone derivatives.

Protocol 1: Synthesis of 7-chloro-3H-[5][6][7]triazolo[4,5-d]pyrimidine (Intermediate 2)

This protocol outlines a common route to the key chlorinated intermediate, which is reactive towards nucleophilic substitution by hydrazine.

  • Step 1a: Pyrimidine Ring Formation. To a suspension of 5-amino-1H-[5][6][7]triazole-4-carboxamide (1 equivalent) in formamide (10 volumes), add a catalytic amount of sulfuric acid.

  • Heat the reaction mixture at 160-180 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). Causality: High temperature is required to drive the cyclization and dehydration reaction to form the pyrimidine ring.

  • Upon completion, cool the mixture to room temperature. The precipitated solid, 3H-[5][6][7]triazolo[4,5-d]pyrimidin-7(6H)-one (Intermediate 1), is collected by filtration, washed with cold water, and dried.

  • Step 1b: Chlorination. Suspend Intermediate 1 (1 equivalent) in phosphorus oxychloride (POCl₃, 15-20 volumes).

  • Add N,N-dimethylaniline (0.5 equivalents) dropwise as a catalyst.

  • Reflux the mixture for 8-12 hours until a clear solution is obtained. Causality: POCl₃ acts as both the solvent and the chlorinating agent, converting the hydroxyl group (in its tautomeric form) into a good leaving group (chloro group), which is essential for the subsequent hydrazinolysis step.

  • Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.

  • The resulting precipitate is filtered, washed thoroughly with water until neutral, and dried to yield 7-chloro-3H-[5][6][7]triazolo[4,5-d]pyrimidine (Intermediate 2).

  • Validation: Confirm the structure using ¹H NMR and Mass Spectrometry.

Protocol 2: Synthesis of 7-hydrazinyl-3H-[5][6][7]triazolo[4,5-d]pyrimidine (Key Intermediate)
  • Dissolve Intermediate 2 (1 equivalent) in a suitable alcohol, such as ethanol or isopropanol.

  • Add hydrazine hydrate (N₂H₄·H₂O, 5-10 equivalents) dropwise at room temperature. Causality: A large excess of hydrazine hydrate is used to ensure complete reaction and to act as a base to neutralize the HCl formed during the nucleophilic aromatic substitution.

  • Stir the reaction mixture at reflux for 2-4 hours. Monitor by TLC.

  • After cooling, the product typically precipitates. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the 7-hydrazinyl intermediate.

  • Validation: The appearance of new signals corresponding to the -NH-NH₂ protons in the ¹H NMR spectrum and the correct molecular ion peak in mass spectrometry validates the successful synthesis.

Protocol 3: General Procedure for the Synthesis of Final Hydrazone Derivatives
  • Dissolve the 7-hydrazinyl intermediate (1 equivalent) in absolute ethanol.

  • Add the desired substituted aromatic or heterocyclic aldehyde (1.1 equivalents).

  • Add 2-3 drops of glacial acetic acid as a catalyst. Causality: The acid catalyzes the condensation reaction by protonating the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to attack by the nucleophilic nitrogen of the hydrazine.

  • Reflux the mixture for 6-10 hours.

  • The product often precipitates upon cooling. Collect the solid by filtration and wash with cold ethanol.

  • Purification: If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, DMF/water) or by column chromatography on silica gel.

  • Characterization: Confirm the structure of each final derivative by ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis to ensure >95% purity before biological testing.

Section 2: In Vitro Anticancer Activity Evaluation

The initial evaluation of new compounds is performed in vitro.[8] These methods are rapid, cost-effective, and allow for the screening of a large number of compounds to identify "hits".[9] A tiered or cascaded approach is most efficient, starting with a broad cytotoxicity screen and progressing to more detailed mechanistic assays for the most promising candidates.

In_Vitro_Workflow cluster_0 Primary Screening cluster_1 Secondary / Mechanistic Assays A Synthesized Compound Library B MTT Cytotoxicity Assay (Panel of Cancer Cell Lines) A->B C MTT Assay (Normal Cell Line) A->C D Data Analysis: Calculate IC50 & Selectivity Index B->D C->D E Identify 'Hit' Compounds (High Potency & Selectivity) D->E Advance Hits F Apoptosis Assay (Annexin V / PI) E->F G Cell Cycle Analysis E->G H Western Blot (e.g., for EGFR, Caspases) E->H

Caption: A cascaded workflow for the in vitro evaluation of novel anticancer compounds.

Protocol 4: Cytotoxicity Assessment by MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product.

  • Cell Seeding: Seed cancer cells (e.g., PC3, MGC-803) and a normal cell line (e.g., GES-1) in 96-well plates at a density of 5,000-10,000 cells/well.[2][3] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the synthesized hydrazone derivatives in DMSO. Serially dilute the compounds in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Replace the old medium with 100 µL of the medium containing the test compounds. Include wells for a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Causality: This incubation period allows viable cells sufficient time to metabolize the MTT.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

  • Validation: The assay is validated by the robust response of the positive control and the low standard deviation between replicate wells. The Selectivity Index (SI) is calculated as: SI = IC₅₀ (Normal Cell Line) / IC₅₀ (Cancer Cell Line). A higher SI value indicates better cancer cell-specific toxicity.

Data Presentation: In Vitro Cytotoxicity

Quantitative data should be summarized in a clear, comparative format.

Compound IDR-group (Substituent on Aldehyde)IC₅₀ (µM) vs. PC3 (Prostate)[2]IC₅₀ (µM) vs. MGC-803 (Gastric)[3]IC₅₀ (µM) vs. GES-1 (Normal)[3]Selectivity Index (SI) for MGC-803
4a 4-Chlorophenyl0.95 ± 0.110.85 ± 0.0956.17 ± 4.266.1
4b 4-Methoxyphenyl15.2 ± 1.812.5 ± 1.3> 100> 8.0
4c 4-Nitrophenyl1.5 ± 0.21.2 ± 0.1545.8 ± 3.938.2
Doxorubicin -0.5 ± 0.050.45 ± 0.042.1 ± 0.34.7

Note: Data are hypothetical, based on trends reported in the literature for illustrative purposes.[3]

Section 3: Elucidating the Mechanism of Action (MoA)

Identifying a compound's MoA is critical for its further development. For triazolopyrimidine-hydrazone hybrids, apoptosis induction is a frequently observed mechanism.[2][3] This can be investigated through a series of well-established cellular and molecular biology techniques.

Apoptosis_Pathway A Hydrazone Derivative (e.g., Compound 43) B Mitochondrial Stress A->B C Bax/Bak Upregulation (Pro-apoptotic) B->C D Bcl-2/Mcl-1 Downregulation (Anti-apoptotic) B->D E Mitochondrial Outer Membrane Permeabilization C->E D->E F Cytochrome c Release E->F G Caspase-9 Activation (Initiator) F->G H Caspase-3 Activation (Executioner) G->H I Apoptosis H->I

Caption: The mitochondrial (intrinsic) pathway of apoptosis, a potential MoA.[3]

Protocol 5: Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat the selected cancer cell line (e.g., MGC-803) with the 'hit' compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells (both adherent and floating) and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the samples by flow cytometry within one hour.

    • Annexin V-negative / PI-negative: Viable cells.

    • Annexin V-positive / PI-negative: Early apoptotic cells.

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells.

  • Validation: A dose-dependent increase in the percentage of Annexin V-positive cells compared to the untreated control validates that the compound induces apoptosis.

Protocol 6: Western Blot for Apoptosis-Related Proteins

This technique allows for the detection and semi-quantification of specific proteins to confirm the molecular pathway of apoptosis.

  • Protein Extraction: Treat cells as in Protocol 5, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Quantification: Determine protein concentration using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.[6]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against key apoptotic proteins (e.g., Bax, Bcl-2, Cleaved Caspase-3, Cleaved PARP) and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Validation: A visible increase in the expression of pro-apoptotic proteins (Bax, Cleaved Caspase-3) and a decrease in anti-apoptotic proteins (Bcl-2) in treated samples relative to the control confirms the engagement of the apoptotic machinery.

Section 4: In Vivo Anticancer Efficacy

While in vitro assays are essential for initial screening, they do not fully replicate the complex environment of a living organism.[8] Therefore, promising candidates must be evaluated in animal models to assess their efficacy and safety in a systemic context.[10][11] Human tumor xenograft models in immunocompromised mice are a standard preclinical model for this purpose.[8][11]

In_Vivo_Workflow A Select 'Lead' Compound (Best in vitro profile) B Establish Xenograft Model (e.g., MGC-803 cells in nude mice) A->B C Tumor Growth to ~100-150 mm³ B->C D Randomize Mice into Treatment Groups (Vehicle, Lead Compound, Positive Control) C->D E Administer Treatment (e.g., Daily for 21 days) D->E F Monitor Tumor Volume and Body Weight E->F G Endpoint: Sacrifice & Analysis (Calculate TGI, Histology) F->G

Caption: Experimental design for an in vivo human tumor xenograft study.

Protocol 7: High-Level Overview of a Xenograft Study

This protocol requires strict adherence to institutional and national guidelines for the ethical care and use of laboratory animals.

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ MGC-803 cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Growth: Allow tumors to grow to a palpable size of approximately 100-150 mm³.

  • Group Formation: Randomize mice into treatment groups (n=5-8 per group), e.g., (i) Vehicle control, (ii) Lead compound (e.g., 20 mg/kg), (iii) Positive control (e.g., Cisplatin).

  • Treatment: Administer the treatment via a clinically relevant route (e.g., intraperitoneal or oral gavage) according to a predetermined schedule (e.g., once daily for 21 days).

  • Monitoring: Measure tumor dimensions with calipers and mouse body weight 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2. Body weight is a key indicator of systemic toxicity.[6]

  • Endpoint: At the end of the study (or if tumors reach a predetermined maximum size), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blot).

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage. A significant reduction in the average tumor volume/weight of the treated group compared to the vehicle group indicates in vivo efficacy.

References

  • Gawel, W., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. Available at: [Link]

  • Ji, X., et al. (n.d.). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. NIH National Library of Medicine. Available at: [Link]

  • Ma, L., et al. (2016). Discovery of[5][6][7]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. NIH National Library of Medicine. Available at: [Link]

  • Wouters, B.G., et al. (n.d.). New Anticancer Agents: In Vitro and In Vivo Evaluation. Available at: [Link]

  • Karcz, J., et al. (2023). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. MDPI. Available at: [Link]

  • Slepokura, K., et al. (2023). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. MDPI. Available at: [Link]

  • Zhang, Y-M., et al. (2020). Novel[5][6][7]triazolo[4,5-d]pyrimidine derivatives containing hydrazone fragment as potent and selective anticancer agents. PubMed. Available at: [Link]

  • Sun, K., et al. (2017). Design, synthesis and biological evaluation of[5][6][7]triazolo[4,5-d]pyrimidine derivatives possessing a hydrazone moiety as antiproliferative agents. PubMed. Available at: [Link]

  • Shoman, M.E., et al. (2021). Synthesis, anticancer activity and molecular docking of new triazolo[4,5- d]pyrimidines based thienopyrimidine system and their derived N-glycosides and thioglycosides. PubMed. Available at: [Link]

  • Tsolo, E.A., et al. (2023). Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. MDPI. Available at: [Link]

  • Avila, D. (2022). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. ScholarWorks@UTEP. Available at: [Link]

  • Yap, B.K., et al. (2022). Natural Product Testing: Selecting in vivo Anticancer Assay Model. ResearchGate. Available at: [Link]

  • Anderson, E.R., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]

  • Jema-Aziani, A., et al. (2020). In Vitro and In Vivo Anticancer Activity of the Most Cytotoxic Fraction of Pistachio Hull Extract in Breast Cancer. MDPI. Available at: [Link]

  • Gonzalez-Nicolini, V. & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. PubMed. Available at: [Link]

  • Bertotti, A. & Trusolino, L. (n.d.). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Available at: [Link]

Sources

Application Note: A Protocol for Molecular Docking Studies of 3-Methyl-3H-triazolo[4,5-d]pyrimidine and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Triazolopyrimidine Scaffold

The triazolopyrimidine core is recognized as a "privileged scaffold" in medicinal chemistry and drug development. This heterocyclic system is a key structural motif in a multitude of compounds exhibiting a wide range of biological activities.[1][2] Its prevalence stems from its unique stereoelectronic properties, which allow it to act as a versatile pharmacophore capable of engaging in crucial molecular interactions with various biological targets. Derivatives of triazolopyrimidine have been successfully developed as inhibitors for diverse protein classes, including kinases, deubiquitinases, and microbial enzymes, underscoring their therapeutic potential.[1][3][4] For instance, different isomers of this scaffold have shown potent activity against targets like Cyclin-Dependent Kinase 4 (CDK4), DNA gyrase, and Ubiquitin Specific Peptidase 28 (USP28).[1][3][5]

This document provides a comprehensive, field-proven protocol for conducting molecular docking studies with a specific derivative, 3-Methyl-3H-triazolo[4,5-d]pyrimidine . Molecular docking is a powerful computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein (receptor).[2] By following this guide, researchers can generate reliable and reproducible in silico data to predict binding modes, rationalize structure-activity relationships (SAR), and guide the design of novel therapeutic agents based on the triazolopyrimidine scaffold.

Part 1: Foundational Principles for a Robust Docking Strategy

The Triazolopyrimidine Scaffold: A Bio-isosteric and H-Bonding Powerhouse

The efficacy of the triazolopyrimidine scaffold often lies in its ability to mimic the interactions of endogenous molecules. It can act as an effective bio-isostere, for example, by mimicking the N-acetyl fragment of ε-N-acetylated lysine (KAc), enabling it to bind to protein families like bromodomains.[6] Furthermore, the arrangement of nitrogen atoms within its fused-ring system creates a distinct dipole moment and provides strategically positioned hydrogen bond donors and acceptors. This allows the scaffold to form strong and specific hydrogen bonding interactions with key amino acid residues in a protein's active site, such as the side chains of histidine and arginine, which is often critical for potent inhibition.[6]

Selecting a Relevant Protein Target

The first step in any docking study is the selection of a biologically relevant protein target. For novel triazolopyrimidine derivatives, a logical starting point is to investigate targets that have been validated for structurally similar compounds. Based on existing literature, prominent targets for this scaffold include:

  • Kinases: (e.g., CDK4, EGFR) involved in cell cycle regulation and cancer signaling.[1][4]

  • Bacterial Enzymes: (e.g., DNA Gyrase, Dihydropteroate Synthase) essential for bacterial survival, making them targets for antimicrobial agents.[2][5]

  • Deubiquitinating Enzymes (DUBs): (e.g., USP28) which play a role in cancer pathogenesis through protein stabilization.[3]

  • Topoisomerases: (e.g., Topoisomerase II) crucial for managing DNA topology during replication, making them established anticancer targets.[7]

  • Metabolic Enzymes: (e.g., Dihydroorotate Dehydrogenase - DHODH) involved in critical biosynthetic pathways.[6]

For this protocol, we will use Cyclin-Dependent Kinase 4 (CDK4) as an exemplary target, based on successful docking studies with similar triazolopyrimidine derivatives.[1]

Part 2: A Validated Step-by-Step Molecular Docking Protocol

This protocol is designed to be a self-validating system, ensuring the trustworthiness of the generated results. The overall workflow is depicted below.

G cluster_prep Phase 1: Preparation cluster_sim Phase 2: Simulation & Validation cluster_analysis Phase 3: Analysis PDB 1. Target Selection (e.g., CDK4, PDB: 2W9Z) PrepProt 2. Receptor Preparation (Remove water, add hydrogens) PDB->PrepProt Grid 4. Binding Site Definition (Grid box generation) PrepProt->Grid Ligand 3. Ligand Preparation (Generate 3D structure of 3-Methyl-3H-triazolo[4,5-d]pyrimidine) Ligand->Grid Dock 5. Molecular Docking (Run AutoDock Vina) Grid->Dock Validate 6. Protocol Validation (Re-dock native ligand, calc. RMSD) Dock->Validate Analyze 7. Results Analysis (Binding energy, pose visualization) Validate->Analyze Interpret 8. Interaction Mapping (Identify H-bonds, hydrophobic contacts) Analyze->Interpret

Caption: General workflow for a validated molecular docking experiment.

Step 1: Receptor Protein Preparation

Rationale: The crystal structure obtained from the Protein Data Bank (PDB) is a static snapshot and often contains non-essential molecules (water, ions) and lacks hydrogen atoms. Proper preparation is essential to create a chemically correct and computationally ready receptor model.

Protocol:

  • Obtain Structure: Download the crystal structure of the target protein from the RCSB PDB. For our example, we will use CDK4/cyclin D1 complex (PDB ID: 2W9Z) .[1]

  • Clean Structure: Load the PDB file into a molecular visualization program (e.g., PyMOL, UCSF Chimera).

    • Remove all water molecules (command: remove solvent).

    • Remove any co-crystallized ligands and ions not essential for structural integrity.

  • Prepare Receptor: Use a dedicated tool like AutoDockTools (ADT) to:

    • Add polar hydrogens to the protein.

    • Compute Gasteiger charges to assign partial charges to each atom.

    • Merge non-polar hydrogens.

  • Save File: Save the processed receptor structure in the required format for the docking software (e.g., .pdbqt for AutoDock Vina).

Step 2: Ligand Preparation

Rationale: The ligand must be represented as a valid 3D structure with correct stereochemistry and a low-energy conformation to ensure a physically realistic simulation.

Protocol:

  • Create 2D Structure: Draw the 2D structure of 3-Methyl-3H-triazolo[4,5-d]pyrimidine using chemical drawing software (e.g., BIOVIA Draw, ChemDraw).

  • Convert to 3D: Convert the 2D drawing into a 3D structure.

  • Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This step finds a stable, low-energy conformation. Software like Avogadro or Open Babel can be used for this.[2]

  • Define Torsion and Save: Use ADT to define the rotatable bonds of the ligand and save it in the .pdbqt format.

Step 3: Definition of the Binding Site (Grid Generation)

Rationale: To focus the computational search, a three-dimensional grid box must be defined that encompasses the protein's active site. This significantly improves the efficiency and accuracy of the docking calculation.

Protocol:

  • Identify the Active Site: The most reliable method is to use the coordinates of a co-crystallized ligand from a reference PDB structure. For 2W9Z, a reference ligand is present.

  • Define Grid Box: In ADT, center the grid box on the co-crystallized ligand. Ensure the box dimensions are large enough to allow the ligand to rotate and translate freely within the active site (e.g., 25 x 25 x 25 Å).

  • Generate Grid Parameter File: Save the grid box coordinates and dimensions. This information will be used by the docking program.

Step 4: Molecular Docking Simulation

Rationale: This is the core computational step where the algorithm explores possible binding poses of the ligand within the receptor's active site and scores them based on a scoring function, which estimates the binding affinity.

Protocol:

  • Software: We will use AutoDock Vina, a widely used and accurate docking program.[2]

  • Configuration File: Create a text file (conf.txt) specifying the input files and search parameters.

ParameterExample ValueRationale
receptorreceptor.pdbqtSpecifies the prepared receptor file.
ligandligand.pdbqtSpecifies the prepared ligand file.
center_x, _y, _z15.0, 20.0, 25.0Coordinates for the grid box center.
size_x, _y, _z25, 25, 25Dimensions of the grid box in Angstroms.
exhaustiveness16Controls the thoroughness of the search (higher is more thorough but slower).
outresults.pdbqtSpecifies the output file for docking poses.
  • Execute Docking: Run the simulation from the command line: vina --config conf.txt --log results.log

Step 5: Trustworthiness Through Protocol Validation

Rationale: To ensure the docking protocol (receptor structure, grid parameters, and software settings) can accurately reproduce a known binding mode, a re-docking experiment is mandatory. This is the cornerstone of a self-validating system.[5]

Protocol:

  • Extract Native Ligand: From the original PDB file (2W9Z), extract the co-crystallized ligand and save it as a separate file.

  • Prepare Native Ligand: Prepare this ligand using the same procedure outlined in Step 2.

  • Re-dock: Perform a docking simulation of the prepared native ligand into the receptor using the exact same grid box and docking parameters.

  • Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand with its original crystallographic pose. Calculate the Root-Mean-Square Deviation (RMSD) between the heavy atoms.

  • Validate: An RMSD value below 2.0 Å is generally considered a successful validation, indicating that the protocol is reliable.[5]

Part 3: Analysis and Authoritative Interpretation

Binding Affinity and Pose Analysis

The primary output of a docking simulation is a set of binding poses for the ligand, ranked by their predicted binding affinity.

  • Binding Affinity: This is a numerical score (typically in kcal/mol) that estimates the strength of the ligand-receptor interaction. More negative values indicate stronger predicted binding. These values are useful for comparing different ligands against the same target. For example, studies have reported binding energies for active triazolopyrimidine derivatives against CDK4 in the range of -7.25 to -7.34 kcal/mol.[1]

Table 1: Example Docking Results for Target CDK4

Compound Predicted Binding Affinity (kcal/mol) Number of H-Bonds Key Interacting Residues
3-Methyl-3H-triazolo[4,5-d]pyrimidine -7.5 2 VAL14, GLU144

| Reference Inhibitor (from PDB) | -8.2 | 3 | VAL14, ASP99, GLU144 |

Visualization of Key Molecular Interactions

Rationale: A binding energy score alone is insufficient. Visual inspection of the top-ranked pose is critical to understand how the ligand is binding and to ensure the interactions are chemically sensible.

Protocol:

  • Load Results: Open the prepared receptor and the output results file (e.g., results.pdbqt) in a visualization tool like PyMOL or Discovery Studio.

  • Identify Interactions: Analyze the best-scoring pose to identify key non-covalent interactions:

    • Hydrogen Bonds: The most critical interactions for many inhibitors.

    • Hydrophobic Interactions: Contacts with non-polar residues (e.g., Val, Leu, Ile).

    • Pi-Interactions: (e.g., pi-pi stacking, pi-cation) involving aromatic rings.

  • Rationalize Activity: Compare these interactions to those of known inhibitors. The ability of the triazolopyrimidine core to form specific H-bonds is often a key determinant of its activity.[6]

G cluster_receptor CDK4 Active Site ligand 3-Methyl-3H-triazolo[4,5-d]pyrimidine Val14 VAL14 ligand->Val14 H-Bond Glu144 GLU144 ligand->Glu144 H-Bond Asp99 ASP99 ligand->Asp99 Hydrophobic Ile9 ILE9 ligand->Ile9 Hydrophobic

Caption: Predicted interactions of the ligand with CDK4 active site residues.

Conclusion

Molecular docking is an indispensable tool in modern drug discovery. When applied rigorously, it provides valuable insights into the potential of molecules like 3-Methyl-3H-triazolo[4,5-d]pyrimidine as therapeutic agents. This protocol outlines a comprehensive and self-validating workflow, from initial target preparation to the final interpretation of results. By grounding the simulation in a validated process and carefully analyzing the specific molecular interactions, researchers can confidently use these computational predictions to guide synthetic efforts and accelerate the development of novel inhibitors. It is imperative to remember that docking provides a hypothesis; subsequent experimental validation through in vitro binding and activity assays is essential to confirm the computational findings.

References

  • Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-5(1 H)
  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules,
  • Discovery of[3][5][6]triazolo[4,5-d]pyrimidine derivatives as highly potent, selective, and cellularly active USP28 inhibitors. Acta Pharmaceutica Sinica B,

  • Design, Synthesis, Cytotoxicity Assessment, and Molecular Docking of Novel Triazolopyrimidines as Potent Cyclin‐Dependent Kinase 4 Inhibitors. ChemistrySelect,
  • Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles, Pyrazoles, 1,3-Thiazepinones, and 1,2,4-Triazolopyrimidines Derived from Quinoline-Pyrido[2,3-d] Pyrimidinones. Molecules,
  • Design, synthesis, docking, and anticancer evaluations of new thiazolo[3,2-a] pyrimidines as topoisomerase II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry,
  • Synthesis, anticancer activity and molecular docking of new triazolo[4,5- d]pyrimidines based thienopyrimidine system and their derived N-glycosides and thioglycosides. Nucleosides, Nucleotides & Nucleic Acids,

Sources

Application Note & Protocol: A Multi-Assay Approach for Assessing the Anti-Migration Effects of Triazolo[4,5-d]pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Targeting Cancer Cell Migration with Triazolo[4,5-d]pyrimidines

Cancer metastasis, the dissemination of tumor cells from a primary site to form secondary tumors, is the leading cause of mortality in cancer patients. A critical step in this cascade is cell migration, a complex process involving cytoskeletal rearrangements, altered cell-matrix adhesion, and degradation of the extracellular matrix (ECM). The triazolo[4,5-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a purine isostere that can effectively target the ATP-binding sites of various kinases.[1] Many derivatives have been developed as potent inhibitors of signaling pathways that are dysregulated in cancer.[2]

Notably, pathways crucial for cell migration, such as those orchestrated by Src family kinases (SFKs) and Focal Adhesion Kinase (FAK), are frequently targeted by these compounds.[3][4] SFKs are non-receptor tyrosine kinases that act as central nodes in signaling networks controlling cell migration, adhesion, and invasion.[5] FAK, another key regulator, is activated in response to extracellular signals and plays a pivotal role in cell motility.[6][7] Inhibition of these pathways can disrupt the migratory machinery of cancer cells, presenting a promising therapeutic strategy.[8][9] This guide provides a comprehensive, multi-tiered protocol to rigorously assess the anti-migration and anti-invasion efficacy of novel triazolo[4,5-d]pyrimidine compounds and to elucidate their underlying mechanisms of action.

Part 1: The Wound Healing (Scratch) Assay — A 2D Collective Migration Assessment

Principle and Rationale

The wound healing, or scratch, assay is a straightforward and widely adopted method for studying collective cell migration in vitro.[10][11] It models the process of wound closure by creating a cell-free gap in a confluent monolayer of cells.[12] The rate at which cells collectively move to close this "wound" provides a quantitative measure of 2D cell migration. This assay is invaluable for initial screening due to its simplicity and cost-effectiveness.

Causality Behind Experimental Choices:

  • Confluent Monolayer: Starting with a fully confluent monolayer is critical to ensure that cell movement is primarily directional migration into the gap, rather than random movement or proliferation.

  • Serum Starvation (Optional but Recommended): To isolate the effect of the compound on migration, it is often necessary to minimize cell proliferation, which can also contribute to gap closure. Performing the assay in low-serum media (e.g., 0.5-2% FBS) after the scratch is made helps to disentangle these two processes.

  • Mitomycin C: As an alternative to serum starvation, pre-treating cells with Mitomycin C, an inhibitor of DNA synthesis, can be used to block proliferation completely. This ensures that gap closure is due exclusively to cell migration.

Detailed Step-by-Step Protocol
  • Cell Seeding: Seed cells into a 12- or 24-well plate at a density that will form a confluent monolayer after 24 hours of incubation.[13]

  • Compound Pre-treatment (Optional): Once cells are ~70-80% confluent, you may pre-treat them with your triazolo[4,5-d]pyrimidine compound or vehicle control for a specified duration (e.g., 2-4 hours) before making the scratch.

  • Creating the Wound: Using a sterile p200 pipette tip, make a straight scratch across the center of the cell monolayer.[14] To ensure consistency, some researchers use a cross-shaped scratch.

  • Washing: Gently wash the wells twice with Phosphate-Buffered Saline (PBS) or serum-free media to remove detached cells and debris.[14] This step is crucial for clear imaging.

  • Treatment and Incubation: Add fresh media containing the desired concentrations of the triazolo[4,5-d]pyrimidine compound, a vehicle control (e.g., DMSO), and a positive control (if available).

  • Image Acquisition: Immediately after adding the treatment media, capture the first images of the scratches (T=0 hours) using a phase-contrast microscope at 4x or 10x magnification. Mark the specific locations on the plate to ensure the same fields are imaged at subsequent time points.[13]

  • Time-Course Imaging: Return the plate to the incubator and acquire images of the same marked locations at regular intervals (e.g., 6, 12, 24, 48 hours) until the wound in the control wells is nearly closed.[13]

Data Analysis

The rate of wound closure is quantified by measuring the area of the cell-free gap at each time point.

  • Software: Use image analysis software like ImageJ (NIH).

  • Measurement: For each image, measure the area of the scratch.

  • Calculation: Calculate the percentage of wound closure at each time point relative to the initial area at T=0.

    • % Wound Closure = [ (Area_T0 - Area_Tx) / Area_T0 ] * 100

  • Presentation: Plot the percentage of wound closure against time for each treatment condition.

Part 2: The Transwell Assay — A 3D Migration & Invasion Assessment

Principle and Rationale

The Transwell, or Boyden chamber, assay provides a more biologically relevant assessment of cell motility by requiring cells to migrate through a porous membrane.[15][16] This assay can distinguish between:

  • Migration: The movement of cells through an uncoated porous membrane toward a chemoattractant.

  • Invasion: The movement of cells through the membrane coated with a layer of extracellular matrix (ECM) protein, such as Matrigel or Geltrex matrix.[17][18] This requires cells to actively degrade the matrix, a hallmark of invasive cancer cells.

Causality Behind Experimental Choices:

  • Chemoattractant Gradient: A chemoattractant (typically media with 10-20% FBS) is placed in the lower chamber, while cells in serum-free media are placed in the upper chamber. This gradient is the driving force for directional cell movement.[16]

  • ECM Coating (for Invasion): The ECM layer mimics the basement membrane that cancer cells must breach during metastasis. A reduction in cell passage through this layer indicates an anti-invasive effect.

  • Pore Size: The membrane pore size (typically 8 µm for cancer cells) should be large enough to allow cell passage but small enough to prevent passive dropping.

Detailed Step-by-Step Protocol
  • Insert Preparation (for Invasion Assay only): Thaw ECM gel (e.g., Matrigel) on ice. Dilute it with cold, serum-free media and coat the top surface of the Transwell inserts. Allow the gel to solidify by incubating at 37°C for at least 1 hour.[19]

  • Cell Preparation: Culture cells to ~80% confluency. The day before the assay, serum-starve the cells overnight in media containing 0.5% FBS to reduce basal migration levels.

  • Cell Seeding: Harvest and resuspend the serum-starved cells in serum-free media. Count the cells and seed a defined number (e.g., 5 x 10⁴ cells) into the upper chamber of each Transwell insert. Add the triazolo[4,5-d]pyrimidine compound or vehicle control to the cell suspension in the upper chamber.

  • Assembling the Chamber: Place the inserts into the wells of a 24-well plate containing media with a chemoattractant (e.g., 750 µL of media with 20% FBS).

  • Incubation: Incubate the plate at 37°C for a period sufficient for migration/invasion to occur (typically 12-48 hours, this must be optimized for your cell line).

  • Removal of Non-Migrated Cells: After incubation, carefully remove the inserts. Use a cotton swab to gently wipe away the cells and ECM gel from the inside of the upper chamber.

  • Fixation and Staining: Fix the cells that have migrated to the underside of the membrane by placing the inserts in 70-100% methanol or ethanol for 10-15 minutes.[15] Stain the fixed cells with 0.1% Crystal Violet solution for 20-30 minutes.

  • Imaging and Quantification: Gently wash the inserts in water to remove excess stain and allow them to air dry. Image the underside of the membrane using a light microscope. Count the number of stained cells in several representative fields of view for each insert.

Part 3: Unveiling the Mechanism — Downstream Molecular Analysis

Observing an anti-migratory effect is the first step. Understanding the molecular mechanism is critical for drug development. Triazolo[4,5-d]pyrimidines often function as kinase inhibitors, and their anti-migratory effects are likely due to the disruption of key signaling pathways.

A. Western Blotting for EMT and Signaling Markers

Principle: Epithelial-to-Mesenchymal Transition (EMT) is a cellular program that enhances migratory and invasive capabilities.[20] This process is characterized by the loss of epithelial markers (like E-cadherin) and the gain of mesenchymal markers (like N-cadherin and Vimentin).[21][22] Western blotting allows for the quantification of these protein changes and the phosphorylation status of key signaling kinases.[23][24]

Protocol:

  • Cell Treatment and Lysis: Treat cells with the triazolo[4,5-d]pyrimidine compound at various concentrations for a predetermined time (e.g., 24-48 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against:

    • EMT Markers: E-cadherin, N-cadherin, Vimentin.[23]

    • Signaling Proteins: Phospho-FAK (Tyr397), Total FAK, Phospho-Src (Tyr416), Total Src, Phospho-Akt (Ser473), Total Akt.[25]

    • Loading Control: β-actin or GAPDH.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensity using densitometry software.

B. Gelatin Zymography for MMP Activity

Principle: Cell invasion through the ECM requires the enzymatic activity of matrix metalloproteinases (MMPs), particularly the gelatinases MMP-2 and MMP-9.[8] Gelatin zymography is an electrophoretic technique that measures the activity of these enzymes.[26][27]

Protocol:

  • Sample Collection: Culture cells in serum-free media and treat them with the compound for 24-48 hours. Collect the conditioned media, which contains the secreted MMPs.[26]

  • Sample Preparation: Concentrate the conditioned media if necessary. Mix the samples with a non-reducing sample buffer. Crucially, do not boil the samples , as this will irreversibly denature the enzymes.[28]

  • Zymogram Gel Electrophoresis: Run the samples on a polyacrylamide gel that has been co-polymerized with gelatin.[26]

  • Renaturation and Development: After electrophoresis, wash the gel in a renaturing buffer (containing a non-ionic detergent like Triton X-100) to remove SDS and allow the MMPs to refold.[27] Incubate the gel overnight at 37°C in a developing buffer containing Ca²⁺ and Zn²⁺, which are required for MMP activity.

  • Staining and Visualization: Stain the gel with Coomassie Brilliant Blue. Areas of gelatin degradation by MMPs will appear as clear bands against a dark blue background. The molecular weight can be used to identify MMP-9 (~92 kDa) and MMP-2 (~72 kDa).[29]

Data Interpretation & Presentation

Consolidate the quantitative data from all assays into a clear, structured table to facilitate comparison between different concentrations of the test compound.

Table 1: Summary of Anti-Migration Effects of Compound X

Assay Parameter Measured Vehicle Control Cmpd X (1 µM) Cmpd X (5 µM) Cmpd X (10 µM)
Wound Healing % Closure at 24h 95 ± 4% 62 ± 5% 31 ± 6% 15 ± 3%
Transwell Migration Migrated Cells/Field 180 ± 15 110 ± 12 45 ± 8 18 ± 5
Transwell Invasion Invaded Cells/Field 115 ± 10 60 ± 9 20 ± 4 5 ± 2
Western Blot Rel. p-FAK/FAK Ratio 1.00 0.65 0.28 0.11

| Zymography | Rel. MMP-9 Activity | 1.00 | 0.72 | 0.35 | 0.14 |

Data are presented as mean ± SD. Ratios are normalized to the vehicle control.

Workflow and Pathway Visualization

Visual diagrams are essential for understanding complex experimental procedures and signaling cascades.

G cluster_phenotypic Phenotypic Assays cluster_mechanistic Mechanistic Assays pheno_start Treat Cells with Triazolo[4,5-d]pyrimidine assay1 Wound Healing Assay (2D Migration) pheno_start->assay1 assay2 Transwell Assay (3D Migration/Invasion) pheno_start->assay2 pheno_end Quantify Inhibition of Cell Movement assay1->pheno_end assay2->pheno_end mech_start Prepare Lysates & Conditioned Media pheno_end->mech_start Correlate Phenotype with Mechanism assay3 Western Blot (EMT & Signaling Markers) mech_start->assay3 assay4 Gelatin Zymography (MMP Activity) mech_start->assay4 mech_end Determine Molecular Mechanism of Action assay3->mech_end assay4->mech_end

Caption: Experimental workflow for assessing anti-migration effects.

G Integrin Integrin Activation FAK FAK Integrin->FAK recruits pFAK p-FAK (Y397) FAK->pFAK autophosphorylates Src Src pFAK->Src recruits & activates PI3K PI3K pFAK->PI3K activates pSrc p-Src (Y416) Src->pSrc pSrc->pFAK further phosphorylates Migration Cell Migration & Invasion pSrc->Migration Akt Akt PI3K->Akt pAkt p-Akt (S473) Akt->pAkt pAkt->Migration Compound Triazolo[4,5-d]pyrimidine Compound->pFAK Compound->pSrc

Caption: Inhibition of the FAK/Src signaling pathway.

References

  • Hua, Y., et al. (2018). Role of PI3K/AKT pathway in cancer: the framework of malignant behavior. PubMed Central. [Link]

  • Zhang, Y., et al. (2021). Western blot analyses of the EMT markers E-cadherin, N-cadherin, Snail, and Vimentin proteins. ResearchGate. [Link]

  • Wang, L., et al. (2016). Discovery of[23][26][30]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. National Institutes of Health. [Link]

  • Martinotti, S., & Ranzato, E. (n.d.). Scratch Assay protocol. University of the Sciences. [Link]

  • Mitra, S. K., & Schlaepfer, D. D. (2006). Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis. Oncogene. [Link]

  • O'Connor, K. L. (2015). Transwell In Vitro Cell Migration and Invasion Assays. National Institutes of Health. [Link]

  • Chen, Z., et al. (2018). Western blot analysis of epithelial marker (E-cadherin) and mesenchymal markers (Vimentin, N-cadherin). ResearchGate. [Link]

  • protocols.io. (2023). Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. protocols.io. [Link]

  • Yuan, J., et al. (2017). Significance of PI3K/AKT signaling pathway in metastasis of esophageal squamous cell carcinoma and its potential as a target for anti-metastasis therapy. PubMed Central. [Link]

  • Toth, M., & Fridman, R. (2001). Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography. National Institutes of Health. [Link]

  • de Kloe, G. E., et al. (2023). Optimization of triazolo[4,5-d]pyrimidines towards human CC chemokine receptor 7 (CCR7) antagonists. PubMed. [Link]

  • Creative Bioarray. (2025). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. Creative Bioarray. [Link]

  • Corning Life Sciences. (n.d.). Transwell Cell Migration and Invasion Assay Guide. Corning. [Link]

  • Homsi, J., et al. (2007). Inhibition of Src family kinases with dasatinib blocks migration and invasion of human melanoma cells. PubMed Central. [Link]

  • Patel, P., et al. (2024). Biomarkers of epithelial–mesenchymal transition: E-cadherin and beta-catenin in malignant transformation of oral lesions. PubMed Central. [Link]

  • Technology Networks. (2019). How the FAK Protein Activates Cell Migration. Technology Networks. [Link]

  • Al-Dhfyan, A., et al. (2023). Role of Akt/Protein Kinase B in Cancer Metastasis. MDPI. [Link]

  • Sławiński, J., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents. MDPI. [Link]

  • Finley, L. W. S., et al. (2018). Inhibition of epithelial cell migration and Src/FAK signaling by SIRT3. PNAS. [Link]

  • Barla, A., et al. (2021). Pathway profiling of a novel SRC inhibitor, AZD0424, in combination with MEK inhibitors. Molecular Cancer Therapeutics. [Link]

  • SnapCyte. (n.d.). Transwell Migration and Invasion Assay - the complete breakdown. SnapCyte. [Link]

  • Voloshin, T., et al. (2025). Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields). ResearchGate. [Link]

  • Grada, A., et al. (2017). Scratch Wound Healing Assay. PubMed. [Link]

  • ResearchGate. (2018). Standards for Gelatin Zymography? ResearchGate. [Link]

  • Staňková, L., et al. (2022). Gelatin Zymography to Detect Gelatinase Activity in Melanoma Cells. JoVE. [Link]

  • Veschi, S., et al. (2020). Src Family Kinases as Therapeutic Targets in Advanced Solid Tumors. MDPI. [Link]

  • Cen, Y., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics. Frontiers in Oncology. [Link]

  • Li, X., et al. (2020). Novel[23][26][30]triazolo[4,5-d]pyrimidine derivatives containing hydrazone fragment as potent and selective anticancer agents. PubMed. [Link]

  • Bio-Rad. (n.d.). Epithelial to Mesenchymal Transition. Bio-Rad. [Link]

  • Kong, D-B., et al. (2017). Focal adhesion kinases crucially regulate TGFβ-induced migration and invasion of bladder cancer cells via Src kinase and E-cadherin. OncoTargets and Therapy. [Link]

  • Liang, C-C., et al. (2007). Scratch Wound Healing Assay. Bio-protocol. [Link]

  • Benito-Jardón, L., et al. (2011). Inhibition of Src Family Kinases and Receptor Tyrosine Kinases by Dasatinib. Clinical Cancer Research. [Link]

  • Wirkowska, M., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]

  • Zhao, J., & Guan, J-L. (2011). Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis. PubMed. [Link]

  • Protocol Place. (2014). Gelatin Zymography Tutorial 4: Identifying MMPs by Molecular Weight. YouTube. [Link]

  • Ríos-Marco, P., et al. (2021). Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential. Frontiers in Pharmacology. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methyl-3H-triazolo[4,5-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Methyl-3H-triazolo[4,5-d]pyrimidine, a crucial heterocyclic scaffold in medicinal chemistry and drug development. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers overcome common challenges and improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What is 3-Methyl-3H-triazolo[4,5-d]pyrimidine and why is it important?

A1: 3-Methyl-3H-triazolo[4,5-d]pyrimidine is a derivative of the 8-azapurine heterocyclic system. The[1][2][3]triazolo[4,5-d]pyrimidine core is a purine isostere, meaning it mimics the structure of natural purines and can interact with similar biological targets.[4] This scaffold is of significant interest in drug discovery, with derivatives showing potential as anticancer agents and as inhibitors for enzymes like lysine-specific demethylase 1 (LSD1).[2][5] The position of the methyl group on the triazole ring is critical for modulating biological activity and physicochemical properties.

Q2: What is the most common synthetic route for this compound?

A2: A prevalent and logical two-stage approach is generally employed. The first stage involves the synthesis of the parent 3H-[1][2][3]triazolo[4,5-d]pyrimidine core, typically via the diazotization of 4,5-diaminopyrimidine. The second stage is the selective methylation of the triazole ring to introduce the methyl group at the N-3 position.

Q3: Why is temperature control so critical during the diazotization step?

A3: The diazotization reaction, which converts a primary aromatic amine into a diazonium salt, involves the in-situ generation of nitrous acid (HNO₂) from sodium nitrite and a strong acid.[4] This reaction is highly exothermic, and the resulting diazonium salt intermediate is thermally unstable. If the temperature rises above 0-5 °C, the diazonium salt can rapidly decompose, leading to the evolution of nitrogen gas, formation of phenolic byproducts, and a significant reduction in the yield of the desired cyclized product.[6]

Q4: What are the main challenges in the methylation step?

A4: The primary challenge is achieving regioselectivity. The triazole ring in the 3H-[1][2][3]triazolo[4,5-d]pyrimidine core has multiple nitrogen atoms that can be alkylated. Direct methylation often leads to a mixture of N-1, N-2, and the desired N-3 methyl isomers, which can be difficult to separate and lowers the yield of the target compound. Theoretical studies suggest that while protonation (a proxy for alkylation) may favor certain positions, a mixture is often inevitable.[7]

Troubleshooting Guide: From Synthesis to Purification

This section addresses specific issues you may encounter during the synthesis.

Problem 1: Low or No Yield in the Cyclization Step (Formation of the Core)

Question: I performed the diazotization of 4,5-diaminopyrimidine, but my final yield of 3H-[1][2][3]triazolo[4,5-d]pyrimidine is extremely low. What went wrong?

Answer & Causality: Low yield in this step almost always points to issues with the formation or stability of the diazonium salt intermediate. Here are the most common causes and their solutions:

  • Inadequate Temperature Control: This is the most frequent cause. The diazonium salt intermediate is only stable at low temperatures (typically 0-5 °C).

    • Solution: Ensure your reaction vessel is submerged in an ice-salt bath to maintain a temperature below 5 °C throughout the addition of sodium nitrite. Adding crushed ice directly to the reaction mixture can also provide excellent temperature control.

  • Incorrect Rate of Addition: Adding the sodium nitrite solution too quickly can cause localized heating, decomposing the diazonium salt as it forms.

    • Solution: Add the aqueous solution of sodium nitrite dropwise using an addition funnel, carefully monitoring the internal temperature of the reaction.

  • Poor Reagent Quality:

    • 4,5-Diaminopyrimidine: If the starting material has oxidized (often indicated by a dark color), it will not diazotize efficiently. Use freshly purified or high-purity starting material.

    • Sodium Nitrite: Sodium nitrite can degrade over time. Use a fresh, unopened bottle if possible.

  • Incorrect pH/Acid Concentration: The reaction requires a strong acidic medium to generate the nitrosonium ion (NO⁺), the active electrophile.[8]

    • Solution: Ensure you are using a sufficient excess of a strong acid like HCl or H₂SO₄. The pH should be strongly acidic throughout the reaction.

Problem 2: The Reaction Mixture Turned Dark Brown or Black

Question: During the diazotization and cyclization, my reaction mixture turned very dark, and I isolated a tar-like substance instead of a clean product. Why?

Answer & Causality: The formation of dark, polymeric materials is a sign of decomposition and side reactions.

  • Thermal Decomposition: As mentioned above, if the temperature is too high, the diazonium salt decomposes. The resulting aryl carbocations are highly reactive and can polymerize or react with the solvent and other species to form complex, colored mixtures.[6]

  • Oxidation: The diaminopyrimidine starting material is susceptible to air oxidation, which can be accelerated under reaction conditions, leading to colored byproducts.

    • Solution: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes minimize oxidative side products, especially if the reaction is slow.

  • Side Reactions of Diazonium Salt: Besides cyclization, the diazonium intermediate can undergo other reactions, such as coupling with unreacted 4,5-diaminopyrimidine, leading to colored azo compounds. This is more likely if the reaction is not sufficiently acidic or if stirring is poor.

    • Solution: Maintain vigorous stirring to ensure homogeneity and rapid cyclization, minimizing the lifetime of the free diazonium salt.

Problem 3: The Methylation Step Produced Multiple Products

Question: After methylating the triazolopyrimidine core, my TLC and NMR show at least two or three major products that are very difficult to separate. How can I get just the 3-methyl isomer?

Answer & Causality: This is the classic problem of regioselectivity in the alkylation of heterocycles. The triazole moiety has three nitrogen atoms (N-1, N-2, N-3) that can be methylated, leading to a mixture of isomers.

  • Inherent Reactivity: The electron density and steric environment of the three triazole nitrogens are not different enough to allow a simple alkylating agent (like methyl iodide) to react exclusively at one site.

    • Solution 1 (Purification): The most common approach is to accept the mixture and separate the isomers using chromatography. Since the isomers often have very similar polarities, this can be challenging.

      • Chromatography Tip: Use a high-performance silica gel and test a range of solvent systems (e.g., dichloromethane/methanol, ethyl acetate/hexanes with a small amount of triethylamine). Sometimes, changing the stationary phase (e.g., to alumina or a C18 reversed-phase column) can improve separation.

    • Solution 2 (Directed Synthesis): A more elegant but synthetically longer approach is to use a starting material that already contains the methyl group in the correct position. This would involve synthesizing a methylated precursor, such as N-methylhydrazine, and building the triazole ring from it, which guarantees the final position of the methyl group. This route, however, requires developing a different synthetic pathway.

| Troubleshooting Summary: Key Parameters & Solutions | | :--- | :--- | :--- | | Problem | Likely Cause | Recommended Action | | Low Yield (Cyclization) | Temperature > 5 °C | Use an ice-salt bath; add crushed ice to the mixture. | | | Rapid NaNO₂ Addition | Add NaNO₂ solution dropwise, monitoring temperature. | | Dark/Tarry Reaction | Thermal Decomposition | Strictly maintain temperature at 0-5 °C. | | | Oxidized Starting Material | Use high-purity 4,5-diaminopyrimidine. | | Multiple Methyl Isomers | Lack of Regioselectivity | Optimize column chromatography for separation. | | | | Consider a multi-step directed synthesis for absolute control. | | Product Difficult to Purify | Residual Salts | Ensure thorough washing of the crude product with water. | | | Isomer Co-elution | Experiment with different chromatography solvent systems or stationary phases. |

Experimental Protocols & Workflows

The following protocols are representative procedures. Researchers should always perform their own risk assessment and optimization.

Workflow Overview

SynthesisWorkflow cluster_stage1 Stage 1: Core Synthesis cluster_stage2 Stage 2: Methylation & Purification A 4,5-Diaminopyrimidine B Diazotization & Cyclization (HCl, NaNO₂, 0-5 °C) A->B C Crude 3H-[1,2,3]triazolo[4,5-d]pyrimidine B->C D Methylation (e.g., CH₃I, Base) C->D E Mixture of N-Methyl Isomers D->E F Chromatographic Separation E->F F->E Other Isomers G Pure 3-Methyl Isomer F->G Desired Product

Caption: Overall synthetic workflow for 3-Methyl-3H-triazolo[4,5-d]pyrimidine.
Protocol 1: Synthesis of 3H-[1][2][3]triazolo[4,5-d]pyrimidine (Core)
  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 4,5-diaminopyrimidine (1.0 eq) in dilute hydrochloric acid (e.g., 2 M).

  • Cooling: Cool the suspension to 0 °C using an ice-salt bath. Ensure the internal temperature is stable between 0 and 5 °C.

  • Diazotization: Prepare a solution of sodium nitrite (1.05 eq) in cold water. Add this solution dropwise to the stirred pyrimidine suspension via the dropping funnel over 30-60 minutes. Crucially, maintain the internal temperature below 5 °C throughout the addition.

  • Reaction: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 1-2 hours. The reaction progress can be monitored by testing for the presence of nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid).

  • Work-up: Once the reaction is complete, neutralize the mixture carefully with an appropriate base (e.g., aqueous ammonia or sodium bicarbonate solution) until the pH is ~7. The product will precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and then with a small amount of cold ethanol.

  • Drying: Dry the solid under vacuum to yield the crude 3H-[1][2][3]triazolo[4,5-d]pyrimidine, which can be used in the next step or recrystallized for higher purity.

Protocol 2: Methylation of 3H-[1][2][3]triazolo[4,5-d]pyrimidine
  • Setup: In a round-bottom flask, dissolve the crude triazolopyrimidine core (1.0 eq) in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF).

  • Deprotonation: Add a base (e.g., potassium carbonate, 1.5 eq) to the solution and stir for 15-30 minutes at room temperature.

  • Alkylation: Add methyl iodide (1.1 eq) dropwise to the suspension.

  • Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC to observe the consumption of the starting material and the formation of new spots (corresponding to the different isomers).

  • Work-up: Quench the reaction by pouring it into a large volume of water. Extract the aqueous phase several times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude oil or solid is a mixture of isomers. Purify this mixture using column chromatography on silica gel.

Caption: Isomer formation during the methylation of the triazolopyrimidine core.

References

  • Hou, Q., et al. (2020). Identification of 8-Azaguanine Biosynthesis–Related Genes Provides Insight Into the Enzymatic and Non-enzymatic Biosynthetic Pathway for 1,2,3-Triazole. Frontiers in Chemistry. Available at: [Link]

  • Li, Z., et al. (2017). Discovery of[1][2][3]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Kocięba, M., et al. (2022). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules. Available at: [Link]

  • Kim, H., et al. (2018). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Tetrahedron Letters.
  • Wierzchowski, J., & Shugar, D. (2006). 8-Azapurines as isosteric purine fluorescent probes for nucleic acid and enzymatic research. ResearchGate. Available at: [Link]

  • Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances. Available at: [Link]

  • Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines. Chemistry LibreTexts. Available at: [Link]

  • Wang, C., et al. (2019). Design, synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. PubMed Central. Available at: [Link]

  • BYJU'S. (n.d.). Diazotization Reaction Mechanism. BYJU'S. Available at: [Link]

  • Pyrka, K., & Maciejczyk, M. (2023). Tautomeric equilibrium and spectroscopic properties of 8-azaguanine revealed by quantum chemistry methods. Structural Chemistry. Available at: [Link]

  • He, H., et al. (2022). Design, Synthesis and Biological Evaluation of[1][2][9]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. PubMed Central. Available at: [Link]

  • Wang, H., et al. (2022). Novel[1][2][3]triazolo[4,5-d]pyrimidine derivatives containing hydrazone fragment as potent and selective anticancer agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Gaponova, I., et al. (2021). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][2][9]triazin-7(6H)-ones and Derivatives. Molecules. Available at: [Link]

  • Hmamouchi, M., et al. (2023). Three Component One-Pot Synthesis and Antiproliferative Activity of New[1][2][9]Triazolo[4,3-a]pyrimidines. Molecules. Available at: [Link]

Sources

troubleshooting common problems in triazolopyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for triazolopyrimidine synthesis. This guide, developed by a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of synthesizing this important class of heterocyclic compounds. Triazolopyrimidines are a cornerstone in medicinal chemistry, with applications ranging from anticancer to antiviral and anti-inflammatory agents.[1] Their successful synthesis is therefore of paramount importance.

This guide is structured to provide practical, experience-based solutions to common challenges encountered in the laboratory. We will delve into the "why" behind synthetic protocols, empowering you to make informed decisions to optimize your reactions, purify your products, and confidently characterize your target molecules.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses the most frequent issues encountered during triazolopyrimidine synthesis in a question-and-answer format, providing detailed explanations and actionable solutions.

Problem 1: Low Reaction Yield

Question: My triazolopyrimidine synthesis is resulting in a low yield or no product at all. What are the likely causes and how can I improve it?

Answer: Low yields in triazolopyrimidine synthesis are a common frustration, often stemming from suboptimal reaction conditions. The primary route to many triazolopyrimidines involves the condensation of an aminotriazole with a 1,3-dicarbonyl compound or its equivalent.[2] The efficiency of this reaction is highly dependent on several factors.

Potential Causes and Solutions:

  • Inappropriate Solvent: The choice of solvent plays a critical role in reaction kinetics and solubility of starting materials.

    • Insight: Highly polar, protic solvents like water can sometimes hinder the reaction. For instance, some multicomponent reactions for the synthesis of[1]triazolo[4,3-a]pyrimidines show only trace product formation in water.

    • Solution: Ethanol is often a superior choice, promoting higher yields. Acetic acid can also serve as both a solvent and a catalyst, driving the reaction towards completion. For less reactive starting materials, higher boiling point solvents like dimethylformamide (DMF) or refluxing in acetic acid may be necessary.

  • Incorrect Catalyst: The nature of the catalyst, whether acidic or basic, can significantly influence the reaction outcome.

    • Insight: While some reactions benefit from acid catalysis to activate the carbonyl groups of the 1,3-dicarbonyl compound, basic catalysts like piperidine have been reported to be unsuccessful in certain syntheses.

    • Solution: A common and effective acidic catalyst is p-toluenesulfonic acid (p-TsOH). In some cases, the use of a base like sodium ethoxide in ethanol can be effective, particularly when starting with pre-formed intermediates. It is crucial to consult literature for protocols specific to your target triazolopyrimidine isomer.

  • Suboptimal Temperature and Reaction Time: Insufficient thermal energy or reaction time can lead to incomplete conversion.

    • Insight: Many triazolopyrimidine syntheses require elevated temperatures to overcome the activation energy barrier of the cyclocondensation step. Room temperature reactions may be sluggish or fail altogether.

    • Solution: Refluxing the reaction mixture is a common practice. Microwave-assisted synthesis has also emerged as a powerful technique to significantly reduce reaction times and improve yields.[3] Monitoring the reaction progress by thin-layer chromatography (TLC) is essential to determine the optimal reaction time.[4]

Troubleshooting Workflow for Low Yield:

low_yield_troubleshooting start Low Yield Observed check_solvent Is the solvent appropriate? (e.g., ethanol, acetic acid) start->check_solvent change_solvent Action: Switch to a more suitable solvent (e.g., from water to ethanol). check_solvent->change_solvent No check_catalyst Is the catalyst optimal? (e.g., p-TsOH for acid catalysis) check_solvent->check_catalyst Yes change_solvent->check_catalyst change_catalyst Action: Use a recommended catalyst (e.g., add p-TsOH). check_catalyst->change_catalyst No check_temp Are temperature and time sufficient? check_catalyst->check_temp Yes change_catalyst->check_temp increase_temp_time Action: Increase temperature (reflux) or extend reaction time. Monitor via TLC. check_temp->increase_temp_time No end Improved Yield check_temp->end Yes increase_temp_time->end

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: Formation of Multiple Products and Isomers

Question: My reaction is producing a mixture of products, making purification difficult. How can I improve the selectivity and obtain a single product?

Answer: The formation of multiple products, particularly regioisomers, is a significant challenge in triazolopyrimidine synthesis. The[1]triazole ring system, for example, can fuse with the pyrimidine ring in different orientations, leading to isomers such as[1]triazolo[1,5-a]pyrimidines and[1]triazolo[4,3-a]pyrimidines.

Potential Causes and Solutions:

  • Lack of Regiocontrol: The nucleophilicity of the nitrogen atoms in the aminotriazole precursor dictates the initial point of attack on the 1,3-dicarbonyl compound, influencing the final isomeric outcome.

    • Insight: The reaction conditions, particularly the pH, can influence which nitrogen atom of the aminotriazole is more nucleophilic.

    • Solution: Careful selection of starting materials and reaction conditions can favor the formation of a single isomer. For instance, the reaction of 3-amino-1,2,4-triazole with unsymmetrical 1,3-dicarbonyls can lead to a mixture of isomers. However, specific protocols have been developed to achieve high regioselectivity. It is advisable to follow established literature procedures for the desired isomer.[5]

  • Dimroth Rearrangement: This is a common isomerization reaction in heterocyclic chemistry where endocyclic and exocyclic nitrogen atoms exchange places.[2]

    • Insight: In the context of triazolopyrimidines, the initially formed, kinetically favored[1]triazolo[4,3-c]pyrimidine can rearrange to the thermodynamically more stable[1]triazolo[1,5-c]pyrimidine isomer, especially under acidic or basic conditions.[1] This rearrangement proceeds through a ring-opening and ring-closing mechanism.

    • Solution: To avoid the Dimroth rearrangement and isolate the kinetic product, it is crucial to control the reaction conditions. If the thermodynamic product is desired, the reaction can be promoted by heating in an appropriate solvent, sometimes with the addition of an acid or base. Conversely, to obtain the kinetic product, milder conditions and shorter reaction times may be necessary. Careful monitoring of the reaction mixture by NMR can help track the progress of the rearrangement.[1]

Mechanism of Dimroth Rearrangement:

dimroth_rearrangement kinetic_product Kinetic Product ([1,2,4]triazolo[4,3-c]pyrimidine) ring_opening Ring Opening kinetic_product->ring_opening Acid or Base intermediate Acyclic Intermediate ring_opening->intermediate ring_closure Ring Closure intermediate->ring_closure thermodynamic_product Thermodynamic Product ([1,2,4]triazolo[1,5-c]pyrimidine) ring_closure->thermodynamic_product

Caption: Simplified mechanism of the Dimroth rearrangement.

Problem 3: Purification Challenges

Question: I have a mixture of my desired triazolopyrimidine and byproducts/isomers. What is the best way to purify my compound?

Answer: Effective purification is critical to obtaining a high-purity triazolopyrimidine for subsequent biological testing or further synthetic steps.

Recommended Purification Techniques:

  • Recrystallization: This is often the first method to try, especially if the desired product is a solid and the impurities have different solubilities.

    • Protocol:

      • Dissolve the crude product in a minimum amount of a hot solvent in which the desired compound has high solubility and the impurities have low solubility.

      • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

      • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • Solvent Selection: Common solvents for recrystallization of triazolopyrimidines include ethanol, methanol, and mixtures of ethyl acetate and hexanes.

  • Column Chromatography: This is a highly effective method for separating compounds with similar polarities, such as isomers.

    • Stationary Phase: Silica gel is the most commonly used stationary phase.

    • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal eluent composition should be determined by TLC analysis to achieve good separation (Rf values ideally between 0.2 and 0.4 for the desired compound).

    • Procedure:

      • Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column.

      • Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

      • Carefully load the adsorbed sample onto the top of the column.

      • Elute the column with the chosen mobile phase, collecting fractions.

      • Monitor the fractions by TLC to identify those containing the pure product.

      • Combine the pure fractions and evaporate the solvent to obtain the purified compound.[4]

Comparison of Purification Methods:

MethodAdvantagesDisadvantagesBest For
Recrystallization Simple, inexpensive, can yield highly pure crystalline material.Not effective for separating compounds with similar solubilities (e.g., some isomers). Potential for product loss in the mother liquor.Purifying a solid product from impurities with significantly different solubilities.
Column Chromatography Excellent for separating mixtures of compounds, including isomers.[5]More time-consuming and requires larger volumes of solvent.Separating complex mixtures, isomers, and purifying non-crystalline products.
Problem 4: Ambiguous Characterization Data

Question: I have synthesized a triazolopyrimidine, but the NMR and other analytical data are difficult to interpret. How can I confirm the structure and purity of my compound?

Answer: Unambiguous characterization is essential to confirm the successful synthesis of the target triazolopyrimidine. A combination of spectroscopic techniques is typically required.

Key Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number of different types of protons and their connectivity. The chemical shifts of the pyrimidine and triazole ring protons are characteristic and can help distinguish between isomers. For example, in the Dimroth rearrangement, the chemical shift of a methyl group can shift significantly upon isomerization.[1]

    • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The chemical shifts of the carbon atoms in the heterocyclic rings are also diagnostic.

    • 2D NMR (COSY, HSQC, HMBC): These techniques are invaluable for confirming the connectivity of atoms within the molecule, especially when dealing with complex structures or for unambiguously assigning the structure of a specific isomer. For instance, HMBC can show long-range correlations between protons and carbons, helping to establish the fusion pattern of the triazole and pyrimidine rings.[5]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, which can be used to determine the molecular formula.

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. For example, the presence of a C=O stretch can indicate a pyrimidinone tautomer, while N-H stretches can confirm the presence of amino groups.

  • Elemental Analysis: Determines the percentage composition of elements (C, H, N) in the compound, which should match the calculated values for the expected molecular formula.

Interpreting Spectroscopic Data for Isomers:

Different triazolopyrimidine isomers will exhibit distinct spectroscopic signatures. For example, the ¹H NMR chemical shifts of protons on the pyrimidine ring will differ between[1]triazolo[1,5-a]pyrimidines and[1]triazolo[4,3-a]pyrimidines due to the different electronic environments.[1] Comparing the experimental data with literature values for known compounds or with predicted spectra can aid in structure elucidation.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for triazolopyrimidine synthesis?

A1: The most common synthetic route involves the reaction of a 3-amino-1,2,4-triazole with a 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) or an α,β-unsaturated carbonyl compound.[2]

Q2: How can I monitor the progress of my triazolopyrimidine synthesis?

A2: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of reactants and the formation of the product.[4]

Q3: My product seems to be unstable and decomposes upon standing. What can I do?

A3: Some heterocyclic compounds can be sensitive to air, light, or residual acid/base from the reaction or workup. Ensure your product is thoroughly dried and stored under an inert atmosphere (e.g., nitrogen or argon) in a dark, cool place. If the instability is due to residual catalyst, an additional purification step, such as washing an organic solution of the product with a mild aqueous base or acid, may be necessary.

Q4: Are there any "green" or more environmentally friendly methods for triazolopyrimidine synthesis?

A4: Yes, there is growing interest in developing more sustainable synthetic methods. This includes the use of microwave irradiation to reduce reaction times and energy consumption, as well as the exploration of greener solvents like water or ethanol and the use of reusable catalysts.[3][6]

References

  • Three Component One-Pot Synthesis and Antiproliferative Activity of New[1]Triazolo[4,3-a]pyrimidines. (2023). National Institutes of Health. [Link]

  • The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. (2021). National Institutes of Health. [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC. [Link]

  • Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. (2024). Indonesian Journal of Science & Technology. [Link]

  • Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1]triazolopyrimidine Derivatives as Potential Anticancer Agents. (2019). National Institutes of Health. [Link]

  • Comparative 1 H NMR of possible regioisomeric[1]triazolo[4,3-a]pyrimidines. ResearchGate. [Link]

  • Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1]triazolo[1,5-a]pyrimidines bearing amino acid moiety. (2021). RSC Advances. [Link]

  • Preparation method of triazolopyridine derivative.

Sources

Technical Support Center: Optimization of Reaction Conditions for Triazolo[4,5-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of triazolo[4,5-d]pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of heterocyclic compounds. Here, we provide field-proven insights and troubleshooting strategies in a direct question-and-answer format to assist you in your experimental work.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of triazolo[4,5-d]pyrimidine derivatives, providing quick and actionable answers.

Q1: What are the most common starting materials for the synthesis of triazolo[4,5-d]pyrimidines?

The synthesis of the triazolo[4,5-d]pyrimidine scaffold typically involves the condensation of a triazole precursor with a pyrimidine precursor or a molecule containing a suitable three-carbon electrophile. Common strategies include the reaction of aminotriazoles with 1,3-dicarbonyl compounds or their synthetic equivalents. For instance, 3-amino-1,2,4-triazole derivatives can be reacted with β-ketoesters or malonic acid derivatives to construct the pyrimidine ring. Another approach involves the Dimroth rearrangement of related fused heterocyclic systems.[1][2]

Q2: What are the typical solvents and catalysts employed in these reactions?

The choice of solvent and catalyst is critical and highly dependent on the specific synthetic route. For condensation reactions, polar aprotic solvents like DMF and DMSO are frequently used to ensure the solubility of the starting materials. Alcohols such as ethanol and methanol are also common, particularly when a basic or acidic catalyst is employed. Catalysts can range from simple bases like potassium carbonate or triethylamine to facilitate deprotonation and nucleophilic attack, to acid catalysts like acetic acid or p-toluenesulfonic acid to promote cyclization and dehydration. In some modern synthetic approaches, metal catalysts such as copper or palladium may be used for specific bond-forming reactions.[2][3] Microwave-assisted synthesis has also been shown to be effective, often in the absence of a catalyst, by accelerating reaction rates.[3]

Q3: How can I improve the overall yield of my triazolo[4,5-d]pyrimidine synthesis?

Improving the yield often involves a systematic optimization of reaction parameters. Key factors to consider include:

  • Temperature: While heating is often necessary to drive the reaction to completion, excessive temperatures can lead to decomposition of starting materials or products. A careful evaluation of the reaction temperature profile is recommended.

  • Reaction Time: Monitoring the reaction progress by TLC or LC-MS is crucial to determine the optimal reaction time and avoid the formation of degradation products from prolonged heating.

  • Stoichiometry of Reactants: Varying the ratio of the triazole and pyrimidine precursors can significantly impact the yield. A slight excess of one reactant may be beneficial.

  • Catalyst Loading: The amount of catalyst can be critical. Both insufficient and excessive amounts of catalyst can be detrimental to the reaction outcome.

A design of experiments (DoE) approach can be a powerful tool for systematically optimizing these parameters to achieve the highest possible yield.

Troubleshooting Guide

This section provides in-depth solutions to specific experimental problems you may encounter during the synthesis of triazolo[4,5-d]pyrimidine derivatives.

Issue 1: Low or No Product Yield

Q: I am getting a very low yield, or no desired product at all. What are the potential causes and how can I troubleshoot this?

A: Low or no product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is essential.

Potential Causes & Solutions:

  • Poor Reactivity of Starting Materials:

    • Explanation: The electronic and steric properties of the substituents on your triazole or pyrimidine precursors can significantly affect their reactivity. Electron-withdrawing groups can deactivate the nucleophilic centers, while bulky groups can hinder the approach of the reactants.

    • Troubleshooting Protocol:

      • Confirm Starting Material Quality: Ensure the purity of your starting materials through techniques like NMR or melting point analysis. Impurities can inhibit the reaction.

      • Increase Reaction Temperature: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction closely for any signs of decomposition. Microwave irradiation can be a valuable tool to safely and rapidly screen higher temperatures.[3]

      • Screen Different Catalysts: If using a base catalyst, consider stronger, non-nucleophilic bases like DBU or sodium hydride. If an acid catalyst is used, explore Lewis acids such as zinc chloride or scandium triflate.

  • Suboptimal Reaction Conditions:

    • Explanation: The choice of solvent, temperature, and reaction time are all interconnected and crucial for success. An inappropriate solvent may not adequately solubilize the reactants, or it may interfere with the reaction mechanism.

    • Troubleshooting Protocol:

      • Solvent Screening: If your reactants have poor solubility, switch to a more polar aprotic solvent like DMF, DMSO, or NMP. Conversely, if side reactions with the solvent are suspected, a more inert solvent like toluene or dioxane might be beneficial.

      • Concentration Effects: The concentration of your reactants can influence the reaction rate. Try running the reaction at a higher concentration to favor bimolecular reactions.

Troubleshooting Workflow for Low Yield

LowYieldWorkflow Start Low/No Yield Check_SM Verify Starting Material Purity & Integrity Start->Check_SM Optimize_Temp Optimize Reaction Temperature Check_SM->Optimize_Temp If pure Screen_Catalyst Screen Alternative Catalysts Optimize_Temp->Screen_Catalyst If no improvement Screen_Solvent Screen Different Solvents Screen_Catalyst->Screen_Solvent If no improvement Check_Concentration Adjust Reactant Concentration Screen_Solvent->Check_Concentration If no improvement Success Improved Yield Check_Concentration->Success If successful

Caption: A decision-making workflow for troubleshooting low product yield.

Issue 2: Formation of Multiple Side Products

Q: My reaction is producing a complex mixture of products, making purification difficult. How can I improve the selectivity of my reaction?

A: The formation of multiple side products often indicates a lack of selectivity in the reaction, which can be due to competing reaction pathways or product degradation.

Potential Causes & Solutions:

  • Lack of Regioselectivity:

    • Explanation: When using unsymmetrical precursors, multiple isomers can be formed. For example, the cyclization of an aminotriazole with an unsymmetrical 1,3-dicarbonyl compound can lead to the formation of two different regioisomers.

    • Troubleshooting Protocol:

      • Modify Reaction Conditions: The regioselectivity of these reactions can sometimes be influenced by the solvent polarity and the nature of the catalyst. A systematic screening of these parameters is warranted.

      • Use of Protecting Groups: If one of the reactive sites can be selectively protected, this can direct the reaction to the desired pathway. The protecting group can then be removed in a subsequent step.

      • Alternative Synthetic Route: Consider a different synthetic strategy that offers better regiocontrol. For example, building the pyrimidine ring first and then forming the triazole ring might provide the desired isomer.

  • Product Decomposition:

    • Explanation: The desired triazolo[4,5-d]pyrimidine product may be unstable under the reaction conditions, leading to the formation of degradation products. This is particularly a risk with prolonged reaction times at high temperatures.

    • Troubleshooting Protocol:

      • Lower Reaction Temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.

      • Reduce Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent over-reaction or degradation of the product.

      • pH Control: The stability of the product may be pH-dependent. Buffering the reaction mixture can sometimes prevent degradation.

Table 1: Impact of Reaction Parameters on Selectivity

ParameterEffect on SelectivityRecommended Action
Temperature Higher temperatures can decrease selectivity by activating competing reaction pathways.Optimize for the lowest effective temperature.
Catalyst The choice of catalyst can influence which reaction pathway is favored.Screen a range of acidic, basic, and metal catalysts.
Solvent Solvent polarity can affect the transition states of competing pathways differently.Screen solvents with a range of polarities.
Rate of Addition Slow addition of one reactant to another can sometimes improve selectivity.Use a syringe pump for controlled addition.
Issue 3: Difficulty in Product Purification

Q: I am struggling to isolate my pure product from the reaction mixture. What purification strategies are most effective?

A: Purification of triazolo[4,5-d]pyrimidine derivatives can be challenging due to their often polar nature and potential for poor solubility.

Potential Causes & Solutions:

  • Poor Solubility:

    • Explanation: The final product may be poorly soluble in common organic solvents, making extraction and chromatography difficult.

    • Troubleshooting Protocol:

      • Recrystallization: This is often the most effective method for purifying solid products. A systematic screening of different solvent systems (e.g., ethanol/water, DMF/water, dioxane/hexane) is recommended.

      • Trituration: Suspending the crude product in a solvent in which the impurities are soluble but the product is not can be a simple and effective purification method.

  • Co-elution of Impurities in Chromatography:

    • Explanation: Impurities with similar polarity to the desired product can be difficult to separate by standard column chromatography.

    • Troubleshooting Protocol:

      • Optimize Chromatographic Conditions: Experiment with different solvent systems for your column chromatography. A shallow gradient can improve separation. Consider using a different stationary phase, such as alumina or a C18 reversed-phase silica.

      • Preparative HPLC: For challenging separations, preparative HPLC is a powerful tool for isolating highly pure compounds.

General Workflow for Synthesis and Purification

SynthesisWorkflow Start Reaction Setup Reaction Reaction Monitoring (TLC/LC-MS) Start->Reaction Workup Reaction Workup (Quenching, Extraction) Reaction->Workup Crude_Product Crude Product Isolation (Filtration/Evaporation) Workup->Crude_Product Purification Purification Crude_Product->Purification Recrystallization Recrystallization Purification->Recrystallization Column Column Chromatography Purification->Column Prep_HPLC Preparative HPLC Purification->Prep_HPLC Pure_Product Pure Product Characterization (NMR, MS) Recrystallization->Pure_Product Column->Pure_Product Prep_HPLC->Pure_Product

Caption: A general workflow for the synthesis and purification of triazolo[4,5-d]pyrimidine derivatives.

By systematically addressing these common issues with the proposed troubleshooting strategies, you can significantly improve the efficiency and success rate of your triazolo[4,5-d]pyrimidine derivative syntheses. Remember that careful planning, monitoring, and a methodical approach to optimization are key to achieving your research goals.

References

  • 1][2][4]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors

  • 1][4][5]Triazolo[1,5-a]pyrimidine (Microreview)

  • 1][2][4]triazolo[4,5-d]pyrimidine derivatives containing hydrazone fragment as potent and selective anticancer agents

Sources

Technical Support Center: Purification of 3-Methyl-3H-triazolo[4,5-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-Methyl-3H-triazolo[4,5-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answers to frequently asked questions. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical insights to overcome common purification challenges with this class of compounds.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 3-Methyl-3H-triazolo[4,5-d]pyrimidine and its analogs.

Question 1: I am having difficulty removing a persistent impurity that co-elutes with my product during column chromatography. How can I improve the separation?

Answer:

Co-elution is a frequent challenge, especially with structurally similar impurities such as isomers. Here is a systematic approach to improve your chromatographic separation:

  • Analyze the Impurity: If possible, obtain an NMR or mass spectrum of the impure fraction to identify the co-eluting species. Knowing if it's an isomer, a starting material, or a byproduct will guide your strategy.

  • Optimize Your Mobile Phase:

    • Solvent System Modification: If you are using a standard mobile phase like ethyl acetate/hexanes, consider switching to a different system with alternative selectivities. For instance, dichloromethane/methanol can offer different interaction profiles.[1][2]

    • Solvent Polarity Gradient: Instead of an isocratic elution, a shallow gradient of the polar solvent can help resolve closely eluting compounds.

    • Additive Introduction: For basic compounds like triazolopyrimidines, adding a small amount of a basic modifier like triethylamine (0.1-1%) to your mobile phase can sharpen peaks and improve separation by minimizing tailing on silica gel.

  • Change the Stationary Phase:

    • Different Silica Gel: Not all silica gels are the same. Switching to a high-resolution silica or one with a different particle size can enhance separation.

    • Alternative Stationary Phases: If silica gel is not providing adequate separation, consider other stationary phases. For polar compounds, alumina (basic or neutral) can be effective. Reverse-phase chromatography (C18) is another excellent option, particularly if the impurities have different hydrophobic characteristics.

  • Employ a Different Purification Technique: Sometimes, chromatography alone is insufficient. Consider recrystallization or preparative Thin Layer Chromatography (TLC) as an alternative or a subsequent purification step.

Question 2: My product is not crystallizing, or the yield from recrystallization is very low. What can I do?

Answer:

Recrystallization is a powerful technique for achieving high purity, but it requires careful optimization.

  • Solvent Screening is Key: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. A systematic screening of solvents is crucial. Create a solubility table for your compound in various solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, toluene, ethyl acetate, and water) at room and elevated temperatures.

  • Binary Solvent Systems: If a single solvent is not effective, a binary solvent system can provide the fine-tuning needed for successful crystallization. Dissolve your compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the good solvent to redissolve the solid and allow it to cool slowly. Common binary systems include ethanol/water, ethyl acetate/hexanes, and dichloromethane/hexanes.

  • Inducing Crystallization:

    • Seeding: If you have a small amount of pure crystalline material, add a seed crystal to the supersaturated solution to initiate crystallization.

    • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites.

    • Slow Cooling: Rapid cooling often leads to the formation of oils or small, impure crystals. Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer to maximize yield.

  • Managing "Oiling Out": If your compound separates as an oil, it indicates that the solution is too supersaturated or the boiling point of the solvent is higher than the melting point of your compound. Try using a more dilute solution or a lower-boiling point solvent.

Question 3: My purified compound shows signs of degradation after purification or during storage. How can I improve its stability?

Answer:

The triazolopyrimidine core can be susceptible to degradation under certain conditions.

  • pH Sensitivity: The nitrogen atoms in the heterocyclic rings can be basic and may react with acidic or basic conditions. Ensure that your purification conditions are as neutral as possible. If you used acidic or basic modifiers in your chromatography, make sure they are thoroughly removed during the work-up.

  • Temperature and Light Sensitivity: Some heterocyclic compounds can be sensitive to heat and light. Concentrate your purified fractions at the lowest practical temperature (e.g., using a rotary evaporator with a water bath at 30-40°C). Store the final compound in a cool, dark place, preferably under an inert atmosphere (nitrogen or argon) if it is particularly sensitive.

  • Residual Solvents: Trace amounts of reactive solvents can lead to degradation over time. Ensure your compound is thoroughly dried under high vacuum to remove all residual solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of 3-Methyl-3H-triazolo[4,5-d]pyrimidine?

Q2: What analytical techniques are recommended for assessing the purity of 3-Methyl-3H-triazolo[4,5-d]pyrimidine?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin Layer Chromatography (TLC): An essential tool for monitoring reaction progress and optimizing chromatographic conditions.[3]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase C18 column with a mobile phase of acetonitrile/water or methanol/water with a buffer (e.g., formic acid or ammonium acetate) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the compound and can reveal the presence of impurities, even if they are structurally similar.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Q3: Are there any known safety concerns when handling 3-Methyl-3H-triazolo[4,5-d]pyrimidine?

A3: As with any research chemical, this compound should be handled with appropriate safety precautions. While specific toxicity data is not available, it is prudent to assume it is potentially harmful. Always work in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for any specific handling and disposal information.

Experimental Protocols

Protocol 1: General Column Chromatography Purification

  • Adsorbent Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 98:2 dichloromethane/methanol).

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or methanol) and adsorb it onto a small amount of silica gel. Dry the silica gel and carefully add it to the top of the packed column.

  • Elution: Begin elution with the starting mobile phase. Gradually increase the polarity of the mobile phase (e.g., from 2% to 10% methanol in dichloromethane) to elute the compounds.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Recrystallization

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent. Heat the mixture to determine if the compound dissolves.

  • Dissolution: In a larger flask, dissolve the crude product in a minimal amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath or refrigerator.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under high vacuum.

Purification Workflow Diagram

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis CrudeProduct Crude Product ColumnChromatography Column Chromatography CrudeProduct->ColumnChromatography Initial Cleanup Recrystallization Recrystallization ColumnChromatography->Recrystallization Further Purification TLC TLC Analysis ColumnChromatography->TLC Monitor Fractions HPLC HPLC Analysis Recrystallization->HPLC Check Purity PureProduct Pure Product (>95%) Recrystallization->PureProduct NMR NMR Analysis PureProduct->NMR Structural Confirmation

Caption: A typical purification workflow for 3-Methyl-3H-triazolo[4,5-d]pyrimidine.

References

  • Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances. Available at: [Link]

  • Jurowska, A., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. Available at: [Link]

  • WO2015162630A1 - Novel processes for preparing triazolo [4,5-d]- pyrimidines, including ticagrelor, vianew intermediates and new route of synthesis. Google Patents.
  • Kovács, L., et al. (2021). 1,2,3-Triazolo-Bridged Click Coupling of Pinane-Based Azidodiol Enantiomers with Pyrimidine- and Purine-Based Building Blocks: Synthesis, Antiproliferative, and Antimicrobial Evaluation. Molecules. Available at: [Link]

  • Wang, Y., et al. (2022). Design, Synthesis and Biological Evaluation of[1][4][5]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Molecules. Available at: [Link]

Sources

overcoming poor solubility oftriazolo[4,5-d]pyrimidine compounds in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Triazolo[4,5-d]pyrimidine Compounds

A Guide to Overcoming Poor Aqueous Solubility

Welcome to the technical support center for researchers, scientists, and drug development professionals working with triazolo[4,5-d]pyrimidine compounds. This guide is designed to provide you with both quick solutions and in-depth troubleshooting strategies to address the common challenge of poor aqueous solubility inherent to this class of compounds.

Frequently Asked Questions (FAQs)

Q1: Why do my triazolo[4,5-d]pyrimidine compounds have such low water solubility?

A: The triazolo[4,5-d]pyrimidine scaffold is a planar, heterocyclic ring system that is structurally similar to purines.[1] This rigidity and the potential for strong intermolecular interactions in the crystal lattice contribute to its characteristically low aqueous solubility. Furthermore, many derivatives of this scaffold are designed with hydrophobic functional groups to enhance their biological activity, which can further decrease their solubility in water.[2]

Q2: I need to make a stock solution. What's the best general-purpose solvent to start with?

A: For initial stock solutions, dimethyl sulfoxide (DMSO) is the most commonly used solvent due to its strong solubilizing power for a wide range of organic compounds, including triazolo[4,5-d]pyrimidines. Other options include N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). Always create a high-concentration stock in one of these solvents and then dilute it into your aqueous experimental medium.

Q3: My compound precipitates when I dilute my DMSO stock into my aqueous buffer. What should I do?

A: This is a very common issue. It occurs when the concentration of your compound in the final aqueous solution exceeds its thermodynamic solubility limit. Here are a few quick things to try:

  • Decrease the final concentration: Your target concentration may be too high.

  • Increase the percentage of co-solvent: Try to keep the final DMSO concentration as low as possible (ideally <1%, but sometimes up to 5% is acceptable depending on the assay), but a slight increase may be necessary.

  • Use a different dilution method: Instead of adding the stock directly to the buffer, try adding it dropwise while vortexing vigorously to promote rapid dispersion.

Q4: Can I just sonicate my sample to get it to dissolve?

A: Sonication can help to break up aggregates and speed up the dissolution process, but it will not increase the intrinsic solubility of your compound. If your compound is supersaturated, it will likely precipitate out of solution again over time, even after sonication.

In-Depth Troubleshooting Guide

This section provides a more detailed, systematic approach to tackling solubility issues. It is designed to help you select and implement the most appropriate strategy for your specific compound and experimental needs.

Step 1: Characterize Your Compound's Solubility Profile

Before you can effectively solve a solubility problem, you need to understand it.

  • pH-Dependent Solubility: The triazolo[4,5-d]pyrimidine ring system contains nitrogen atoms that can be protonated or deprotonated depending on the pH of the solution. This can have a significant impact on solubility.

    • Protocol for Determining pH-Dependent Solubility:

      • Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

      • Add an excess amount of your solid compound to a small volume of each buffer.

      • Equilibrate the samples by shaking or rotating them at a constant temperature for 24-48 hours to ensure saturation is reached.

      • Centrifuge the samples to pellet the undissolved solid.

      • Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

      • Plot solubility as a function of pH. This will give you a clear indication of whether your compound is more soluble in acidic, neutral, or basic conditions.

Step 2: Selecting a Solubilization Strategy

Based on your initial characterization and experimental constraints, you can choose from several strategies. The following decision tree can guide your choice.

G start Start: Poorly Soluble Triazolo[4,5-d]pyrimidine ph_dependent Is solubility significantly pH-dependent? start->ph_dependent use_buffer Use pH-Optimized Buffer ph_dependent->use_buffer Yes cosolvent_needed Is a co-solvent acceptable in the assay? ph_dependent->cosolvent_needed No salt_formation Consider Salt Formation use_buffer->salt_formation use_cosolvent Screen Co-solvents (e.g., PEG, Propylene Glycol) cosolvent_needed->use_cosolvent Yes advanced_methods Need higher concentration or in-vivo application? cosolvent_needed->advanced_methods No cyclodextrin Use Cyclodextrins advanced_methods->cyclodextrin Yes solid_dispersion Formulate as Amorphous Solid Dispersion advanced_methods->solid_dispersion Yes nanosuspension Prepare a Nanosuspension advanced_methods->nanosuspension Yes

Caption: Decision tree for selecting a solubilization strategy.

Strategy 1: Salt Formation

For ionizable compounds, forming a salt is one of the most effective ways to increase aqueous solubility and dissolution rate.[3][4][5]

  • Causality: If your compound has a basic nitrogen, you can form a salt with an acid (e.g., hydrochloride, mesylate).[3] If it has an acidic proton, you can form a salt with a base (e.g., sodium, potassium).[3] The salt form is generally more hydrophilic than the free base or free acid.

  • When to Use: This is a primary strategy in drug development for oral and parenteral formulations.[3] It is particularly useful when a significant pH-dependent solubility is observed.

  • Considerations: The choice of counter-ion can impact not only solubility but also stability, hygroscopicity, and even toxicity.[6]

Strategy 2: Co-solvents

The use of water-miscible organic solvents can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[7]

  • Causality: Co-solvents like polyethylene glycol (PEG), propylene glycol, and ethanol can disrupt the hydrogen bonding network of water, creating a more favorable environment for non-polar molecules.[7][8]

  • When to Use: Useful for in-vitro assays where the presence of a small amount of organic solvent is tolerated.

  • Protocol for Co-solvent Screening:

    • Select a panel of pharmaceutically acceptable co-solvents (e.g., PEG 400, Propylene Glycol, Ethanol, Glycerin).[7][9]

    • Prepare a series of binary solvent systems with increasing concentrations of the co-solvent in your aqueous buffer (e.g., 5%, 10%, 20% v/v).

    • Determine the solubility of your compound in each system using the equilibration method described in Step 1.

    • Plot solubility versus co-solvent concentration to identify the most effective co-solvent and the optimal concentration.

    • Self-Validation: Always check for compound stability and potential assay interference at the chosen co-solvent concentration.

Strategy 3: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10] They can encapsulate hydrophobic guest molecules, forming inclusion complexes that have significantly higher aqueous solubility.[10][11][12][13]

  • Causality: The hydrophobic triazolo[4,5-d]pyrimidine compound partitions into the non-polar cavity of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin interacts with water, effectively "cloaking" the poorly soluble drug.[10]

  • When to Use: Excellent for both in-vitro and in-vivo applications, especially when co-solvents must be avoided. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high solubility and low toxicity.[13]

  • Protocol for Preparing a Cyclodextrin Inclusion Complex:

    • Prepare an aqueous solution of the chosen cyclodextrin (e.g., HP-β-CD) at a desired concentration.

    • Add an excess of the triazolo[4,5-d]pyrimidine compound to the cyclodextrin solution.

    • Stir or sonicate the mixture until equilibrium is reached (typically several hours to overnight).

    • Filter the solution to remove any undissolved compound. The resulting clear solution contains the drug-cyclodextrin inclusion complex.

    • The amount of solubilized drug can be quantified by HPLC.

Strategy 4: Amorphous Solid Dispersions (ASDs)

This is an advanced formulation strategy where the crystalline drug is converted into an amorphous state and dispersed within a polymer matrix.[14][15][16][17]

  • Causality: The amorphous form of a drug does not have the strong crystal lattice energy of its crystalline counterpart, making it much more soluble.[15] The polymer matrix helps to stabilize the high-energy amorphous state and prevent recrystallization.[18]

  • When to Use: A powerful technique for oral drug delivery of BCS Class II and IV compounds.[15][16] It is a key technology in the pharmaceutical industry for improving the bioavailability of poorly soluble drugs.[14][19]

  • Workflow for ASD Preparation and Evaluation:

G start Start: Drug + Polymer (e.g., PVP, HPMC-AS) dissolve Dissolve in a common solvent start->dissolve spray_dry Spray Drying dissolve->spray_dry hot_melt Hot Melt Extrusion dissolve->hot_melt asd_powder Amorphous Solid Dispersion Powder spray_dry->asd_powder hot_melt->asd_powder characterize Characterize: - Amorphous nature (XRD) - Single phase (DSC) asd_powder->characterize dissolution_test Perform Dissolution Testing characterize->dissolution_test result Result: Supersaturated solution leading to enhanced absorption dissolution_test->result

Caption: Workflow for preparing an amorphous solid dispersion (ASD).

Strategy 5: Nanosuspensions

Reducing the particle size of the drug to the nanometer range can significantly increase its dissolution rate.[16][20][21][22][23]

  • Causality: According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the solid. By decreasing the particle size, the surface area-to-volume ratio increases dramatically, leading to faster dissolution.[16]

  • When to Use: Suitable for oral, parenteral, and other routes of administration. It's a carrier-free approach that is beneficial for drugs that are difficult to formulate using other methods.[22]

  • Methods: Nanosuspensions are typically prepared using top-down methods like media milling or high-pressure homogenization, or bottom-up methods like precipitation.[16][23]

Data Summary Table

The following table provides a general comparison of the potential solubility enhancement that can be achieved with different techniques. The actual values will be highly dependent on the specific triazolo[4,5-d]pyrimidine compound and the conditions used.

TechniqueTypical Fold-Increase in SolubilityKey AdvantagesKey Considerations
pH Adjustment 2 to 100-foldSimple, cost-effectiveOnly for ionizable compounds; risk of precipitation if pH changes
Co-solvents 2 to 50-foldEasy to implement for in-vitro studiesPotential for solvent toxicity or assay interference
Cyclodextrins 10 to >500-fold[11]Low toxicity, suitable for in-vivo useCan be expensive; requires specific molar ratios
Solid Dispersions 10 to >1,000-foldSignificant increase in bioavailability; established technologyComplex manufacturing; potential for physical instability (recrystallization)
Nanosuspensions 10 to >1,000-foldHigh drug loading; versatile for different administration routesPotential for particle aggregation and Ostwald ripening

References

  • Maccari, R., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 25(21), 5069. Available from: [Link]

  • Wang, H., et al. (2016). Discovery of[1][2][24]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 7(12), 1136-1141. Available from: [Link]

  • Various Authors. Different Synthetic Methods for the Preparation of Triazolopyrimidines and their Biological Profile. ResearchGate. Available from: [Link]

  • Kumar, L., et al. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 26(11), 3148. Available from: [Link]

  • Wang, Y., et al. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Pharmaceutics, 14(11), 2379. Available from: [Link]

  • Jain, A., et al. (2015). Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments. Journal of Pharmaceutical Sciences, 104(7), 2343-2353. Available from: [Link]

  • Tran, P., et al. (2024). Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. Expert Opinion on Drug Delivery, 21(12), 1807-1822. Available from: [Link]

  • Al-Ghananeem, A. M. (2012). Pharmaceutical salts: a formulation trick or a clinical conundrum?. European Journal of Hospital Pharmacy, 19(2), 125-128. Available from: [Link]

  • de Oliveira, M. A. L., et al. (2021). Development of inclusion complex based on cyclodextrin and oxazolidine derivative. Brazilian Journal of Pharmaceutical Sciences, 57. Available from: [Link]

  • Olatunji, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link]

  • Various Authors. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. ResearchGate. Available from: [Link]

  • Various Authors. (2025). Nanosuspensions For Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. ResearchGate. Available from: [Link]

  • Various Authors. (2024). Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. Taylor & Francis Online. Available from: [Link]

  • Pérez-Rebollar, B., et al. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. Molecules, 28(19), 6886. Available from: [Link]

  • Gohil, D., et al. (2023). Large Ring Cyclodextrin and Cosolvency-based Techniques to Improve Solubility of Antifungal Drug. Asian Journal of Pharmaceutics, 17(3). Available from: [Link]

  • Various Authors. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pharma Focus Asia. Available from: [Link]

  • Various Authors. (2025). Synthesis of thiazolo[4,5- d ]pyrimidine derivatives based on purine via solid-phase synthesis. ResearchGate. Available from: [Link]

  • Wening, K., et al. (2024). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 16(1), 123. Available from: [Link]

  • Ansari, M. J. (2018). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 8(05), 123-132. Available from: [Link]

  • Various Authors. (2020). Amorphous solid dispersion: A promising technique for improving oral bioavailability of poorly water-soluble drugs. ResearchGate. Available from: [Link]

  • Mirzapure, I. A., et al. (2024). Enhancing Medication Solubility Using Nanosuspension: A Method. Asian Journal of Pharmaceutics, 18(3). Available from: [Link]

  • Cheirsilp, B., & Rakmai, J. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. Journal of Bioprocessing & Biotechniques, 6(11). Available from: [Link]

  • Various Authors. (2025). What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formulation?. Dr.Oracle. Available from: [Link]

  • Various Authors. (2025). Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. Eurasia Academic Publishing Group. Available from: [Link]

  • Various Authors. (2020). Delivery of poorly soluble compounds by amorphous solid dispersions. PubMed. Available from: [Link]

  • Various Authors. (n.d.). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. RSC Publishing. Available from: [Link]

  • Various Authors. (2011). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. Available from: [Link]

  • Various Authors. (2020). Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs. American Pharmaceutical Review. Available from: [Link]

  • Various Authors. (2025). Salt Formation to Improve Drug Solubility. ResearchGate. Available from: [Link]

  • Various Authors. (2023). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from: [Link]

  • Various Authors. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. ResearchGate. Available from: [Link]

  • Various Authors. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available from: [Link]

  • Various Authors. (2022). Techniques used for Solubility Enhancement of Albendazole. International Journal of Pharmaceutical Science & Innovation. Available from: [Link]

  • Various Authors. (2024). Nanosuspensions: A Novel Strategy for Overcoming Drug Solubility Challenges. International Journal of Pharmacy & Pharmaceutical Research. Available from: [Link]

  • Various Authors. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd.. Available from: [Link]

  • Various Authors. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. MDPI. Available from: [Link]

  • Various Authors. (2015). Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments. PubMed. Available from: [Link]

  • Deoli, M. (2012). Nanosuspension Technology forSolubilizing Poorly Soluble Drugs. International Journal of Drug Development and Research, 4(4), 40-49. Available from: [Link]

Sources

Technical Support Center: Enhancing the In Vitro Stability of 3-Methyl-3H-triazolo[4,5-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Methyl-3H-triazolo[4,5-d]pyrimidine. This guide is designed to provide you with in-depth technical insights and practical troubleshooting strategies to address stability challenges encountered during in vitro assays. Our goal is to empower you with the knowledge to ensure the integrity of your compound and the reliability of your experimental data.

Introduction: Understanding the Stability Landscape of a Privileged Scaffold

The triazolopyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1][2] However, like many heterocyclic compounds, derivatives of this scaffold can exhibit instability in aqueous environments typical of in vitro assays, potentially leading to misleading results. The stability of 3-Methyl-3H-triazolo[4,5-d]pyrimidine is influenced by a variety of factors including pH, temperature, light exposure, and the composition of the assay buffer.

This guide will delve into the potential degradation pathways of 3-Methyl-3H-triazolo[4,5-d]pyrimidine, provide structured troubleshooting guides in a question-and-answer format, and offer detailed experimental protocols to help you systematically investigate and improve the stability of your compound.

Troubleshooting Guide & FAQs

This section addresses common issues and questions regarding the stability of 3-Methyl-3H-triazolo[4,5-d]pyrimidine in in vitro settings.

FAQ 1: My compound's activity decreases over the course of my multi-day in vitro experiment. What could be the cause?

A decline in activity over time is a classic indicator of compound instability in the assay medium. The primary suspects are hydrolysis, oxidation, or photodegradation. The triazolopyrimidine ring system, particularly the pyrimidine ring, can be susceptible to nucleophilic attack by water, leading to ring-opening and loss of biological activity.

Troubleshooting Steps:

  • Assess pH Sensitivity: The rate of hydrolysis is often pH-dependent. We recommend performing a preliminary stability study across a range of pH values (e.g., pH 5, 7.4, and 9) to identify the optimal pH for your compound's stability.

  • Control for Oxidation: If your assay medium contains components that can generate reactive oxygen species (ROS), your compound may be susceptible to oxidation.[3] Consider the addition of antioxidants such as ascorbic acid or glutathione to the assay medium.

  • Evaluate Photostability: Many heterocyclic compounds are light-sensitive.[4][5] To determine if photodegradation is an issue, conduct your experiments in low-light conditions or use amber-colored labware. A direct comparison of compound stability in light-exposed versus light-protected conditions will provide a definitive answer.

FAQ 2: I'm observing inconsistent results between experimental replicates. Could this be a stability issue?

Inconsistent results can indeed stem from compound instability, especially if the degradation is rapid. Minor variations in incubation times or handling procedures between replicates can lead to significant differences in the concentration of the active compound.

Troubleshooting Steps:

  • Standardize Timelines: Ensure that the time between compound addition and the assay endpoint is strictly controlled for all replicates.

  • Prepare Fresh Solutions: Always prepare fresh stock solutions of 3-Methyl-3H-triazolo[4,5-d]pyrimidine before each experiment. Avoid using solutions that have been stored for extended periods, even when frozen.

  • Solvent Considerations: The choice of solvent for your stock solution can impact stability. While DMSO is a common choice, its concentration in the final assay medium should be minimized (typically <0.5%) as it can influence biological systems and, in some cases, compound stability.

FAQ 3: How can I proactively assess the stability of my compound before starting large-scale screening?

A proactive approach to stability testing can save considerable time and resources. We recommend a systematic stability study using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Recommended Experimental Workflow:

  • Establish a Baseline: Analyze a freshly prepared solution of your compound by HPLC-UV or LC-MS to determine its initial purity and chromatographic profile.

  • Incubate Under Assay-Relevant Conditions: Incubate your compound in the intended assay buffer at the experimental temperature.

  • Time-Point Analysis: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours) and analyze them by HPLC or LC-MS.

  • Quantify Degradation: Calculate the percentage of the parent compound remaining at each time point relative to the zero-hour time point. A significant decrease indicates instability.

The following diagram illustrates a typical workflow for assessing compound stability:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare fresh stock solution of 3-Methyl-3H-triazolo[4,5-d]pyrimidine incubate Incubate compound in buffer at experimental temperature prep_stock->incubate prep_buffer Prepare assay buffer at different pH values prep_buffer->incubate sampling Collect aliquots at multiple time points incubate->sampling hplc_analysis Analyze by HPLC-UV or LC-MS sampling->hplc_analysis quantify Quantify parent compound and identify degradants hplc_analysis->quantify assess Assess stability profile and determine optimal conditions quantify->assess caption Workflow for In Vitro Stability Assessment

Caption: Workflow for In Vitro Stability Assessment.

Detailed Experimental Protocols

To provide you with actionable guidance, we have outlined a detailed protocol for a foundational stability study.

Protocol 1: pH-Dependent Stability Assessment of 3-Methyl-3H-triazolo[4,5-d]pyrimidine

Objective: To determine the stability of 3-Methyl-3H-triazolo[4,5-d]pyrimidine in aqueous solutions at different pH values.

Materials:

  • 3-Methyl-3H-triazolo[4,5-d]pyrimidine

  • DMSO (anhydrous)

  • Phosphate buffer (50 mM, pH 5.0)

  • Phosphate-buffered saline (PBS, 50 mM, pH 7.4)

  • Carbonate-bicarbonate buffer (50 mM, pH 9.0)

  • HPLC or LC-MS system with a C18 column

  • Incubator or water bath set to 37°C

  • Autosampler vials

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 3-Methyl-3H-triazolo[4,5-d]pyrimidine in anhydrous DMSO.

  • Working Solution Preparation:

    • For each pH condition, dilute the stock solution to a final concentration of 100 µM in the respective buffer (pH 5.0, 7.4, and 9.0). Ensure the final DMSO concentration is 1% (v/v).

    • Prepare a sufficient volume for all time points.

  • Time Zero (T=0) Sample: Immediately after preparing the working solutions, take an aliquot from each pH condition, and transfer it to an autosampler vial. This will serve as your T=0 reference. Analyze immediately or store at -80°C until analysis.

  • Incubation: Incubate the remaining working solutions at 37°C.

  • Time-Point Sampling: At predetermined time points (e.g., 2, 4, 8, 24, and 48 hours), withdraw aliquots from each incubation mixture and transfer them to autosampler vials. Immediately store at -80°C to quench any further degradation until analysis.

  • HPLC/LC-MS Analysis:

    • Analyze all samples (T=0 and subsequent time points) using a validated HPLC-UV or LC-MS method.

    • A typical starting method could be a gradient elution on a C18 column with mobile phases of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Monitor the peak area of the parent compound at an appropriate UV wavelength or by mass spectrometry.

  • Data Analysis:

    • For each pH condition, normalize the peak area of the parent compound at each time point to the peak area at T=0.

    • Plot the percentage of the parent compound remaining versus time for each pH.

Data Interpretation:

The resulting data can be summarized in a table for easy comparison:

Time (hours)% Remaining (pH 5.0)% Remaining (pH 7.4)% Remaining (pH 9.0)
0100100100
2
4
8
24
48

This analysis will reveal the pH at which 3-Methyl-3H-triazolo[4,5-d]pyrimidine is most stable, guiding your choice of buffer for future in vitro assays.

Advanced Stability-Enhancing Strategies

Should you find that 3-Methyl-3H-triazolo[4,5-d]pyrimidine exhibits instability even under optimized buffer conditions, consider the following advanced strategies:

  • Use of Co-solvents: In some cases, the addition of a small percentage of a water-miscible organic co-solvent, such as polyethylene glycol (PEG) or ethanol, to the assay buffer can enhance compound solubility and stability. However, the compatibility of any co-solvent with your specific assay must be validated.

  • Formulation with Excipients: For cell-based assays, formulating the compound with stabilizing excipients, such as cyclodextrins, may improve its apparent solubility and protect it from degradation.

  • Antioxidant Supplementation: If oxidative degradation is suspected, supplementing the assay medium with antioxidants like N-acetylcysteine or Trolox can be beneficial. The choice of antioxidant should be guided by its compatibility with the assay system.

The following flowchart outlines a decision-making process for addressing compound stability issues:

G start Observe compound instability (e.g., decreased activity, poor reproducibility) ph_study Perform pH stability study (Protocol 1) start->ph_study ph_stable Is the compound stable at a specific pH? ph_study->ph_stable use_optimal_ph Use optimal pH buffer for assays ph_stable->use_optimal_ph Yes ph_unstable Compound unstable across all tested pHs ph_stable->ph_unstable No end Proceed with optimized assay conditions use_optimal_ph->end investigate_other Investigate other degradation pathways (oxidation, photodegradation) ph_unstable->investigate_other photostability_test Perform photostability test (light vs. dark) investigate_other->photostability_test oxidation_test Test with antioxidants investigate_other->oxidation_test is_photodegradation Is photodegradation occurring? photostability_test->is_photodegradation is_oxidation Is oxidation occurring? oxidation_test->is_oxidation protect_from_light Protect from light (amber vials, low light) is_photodegradation->protect_from_light Yes is_photodegradation->is_oxidation No protect_from_light->end add_antioxidants Add compatible antioxidant to assay medium is_oxidation->add_antioxidants Yes consider_advanced Consider advanced strategies (co-solvents, excipients) is_oxidation->consider_advanced No add_antioxidants->end consider_advanced->end caption Decision Tree for Troubleshooting Stability

Caption: Decision Tree for Troubleshooting Stability.

Conclusion

Ensuring the stability of 3-Methyl-3H-triazolo[4,5-d]pyrimidine is paramount for generating reliable and reproducible in vitro data. By systematically evaluating the impact of pH, light, and oxidative stress, and by employing the detailed protocols provided, researchers can identify optimal conditions that preserve the integrity of their compound. This proactive and informed approach to experimental design will ultimately lead to more robust and trustworthy scientific findings.

References

  • El Mrayej, H., En-nabety, G., Ettahiri, W., Jghaoui, M., Sabbahi, R., Hammouti, B., Rais, Z., & Taleb, M. (n.d.). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. UPI ejournal. Retrieved from [Link]

  • Ghattas, A. K., & El-Sayed, W. A. (2014). Different Synthetic Methods for the Preparation of Triazolopyrimidines and their Biological Profile. Mini-Reviews in Organic Chemistry, 11(3), 325-340.
  • Radi, M., Dreassi, E., Brullo, C., Crespan, E., Maga, G., Schenone, S., & Botta, M. (2011). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Current Medicinal Chemistry, 18(30), 4568-4585.
  • Li, Y., Zhang, J., Wang, Y., Li, Y., Wang, Y., & Liu, Y. (2016). Discovery of[1][6][7]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 7(11), 1021-1026.

  • Zhang, M., Zhang, Y., Wang, Y., Wang, Y., Li, Y., & Liu, Y. (2020).[1][6][7]Triazolo[4,5-d]pyrimidine derivatives incorporating (thio)urea moiety as a novel scaffold for LSD1 inhibitors. European Journal of Medicinal Chemistry, 187, 111989.

  • El Mrayej, H., En-nabety, G., Ettahiri, W., Jghaoui, M., Sabbahi, R., Hammouti, B., Rais, Z., & Taleb, M. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking. Indonesian Journal of Science & Technology, 10(1), 41-74.
  • Sivakumar, S., Veerabhadraiah, P., & Kumar, K. A. (2022). Design and synthesis of heterocyclic azole based bioactive compounds: Molecular structures, quantum simulation, and mechanistic studies through docking as multi-target inhibitors of SARS-CoV-2 and cytotoxicity. Journal of Molecular Structure, 1262, 133036.
  • Al-Abdullah, E. S. (2013). Synthesis and antitumor testing of certain new fused triazolopyrimidine and triazoloquinazoline derivatives. Arabian Journal of Chemistry, 6(1), 81-87.
  • Phillips, M. A., Lotharius, J., Marsh, K., White, J., Vivas, L., & Guiguemde, W. A. (2015). Structure-guided lead optimization of triazolopyrimidine-ring substituents identifies potent Plasmodium falciparum dihydroorotate dehydrogenase inhibitors with clinical candidate potential. Journal of Medicinal Chemistry, 58(18), 7331-7350.
  • Gzella, A., Wujec, M., & Paneth, P. (2021). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. Molecules, 26(11), 3232.
  • Hranjec, M., Starčević, K., & Bujak, M. (2019).
  • Kassab, A. S., & El-Shehry, M. F. (2018). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][6][8]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 23(10), 2530.

  • Singh, S., Kumar, V., & Singh, S. (2021). Analytical Techniques for the Assessment of Drug Stability. In Advanced Drug Delivery Systems (pp. 329-350). Springer, Singapore.
  • Wang, Y., Li, Y., Zhang, Y., Wang, Y., & Liu, Y. (2016). Design, synthesis and biological evaluation of[1][6][7]triazolo[4,5-d]pyrimidine derivatives possessing a hydrazone moiety as antiproliferative agents. Bioorganic & Medicinal Chemistry Letters, 26(23), 5751-5755.

  • Kumar, R., & Singh, R. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organic Synthesis, 19(4), 384-401.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B.
  • Parish, T., Cynamon, M., & Cooper, C. (2017). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. Bioorganic & Medicinal Chemistry, 25(15), 4148-4158.
  • Casini, A., & Gabbiani, C. (2026). Combining Gold and Selenium as Emerging Bioactive Compounds: From Synthesis to Therapeutic Potential. ACS Omega.
  • Nováková, L., & Douša, M. (2024). Comprehensive UHPLC-MS screening methods for the analysis of triazolopyrazine precursor and its genotoxic nitroso-derivative in sitagliptin pharmaceutical formulation. Journal of Pharmaceutical and Biomedical Analysis, 240, 115938.
  • Li, J., Wang, Y., Zhang, Y., Wang, Y., & Liu, Y. (2021). Design, Synthesis and Biological Evaluation of[1][6][8]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Molecules, 26(16), 4994.

  • Parish, T., Cynamon, M., & Cooper, C. (2017). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. Bioorganic & Medicinal Chemistry, 25(15), 4148-4158.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).
  • Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • Crosby, P. A. (1995). Chemistry and fate of triazolopyrimidine sulfonamide herbicides.
  • Wang, Y., Zhang, Y., Li, Y., Wang, Y., & Liu, Y. (2019). Novel[1][6][7]triazolo[4,5-d]pyrimidine derivatives containing hydrazone fragment as potent and selective anticancer agents. Bioorganic & Medicinal Chemistry, 27(12), 2569-2578.

Sources

Technical Support Center: Refining Cell Viability Assay Protocols for Triazolo[4,5-d]pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with triazolo[4,5-d]pyrimidines. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of cell viability assays with this specific class of compounds. Our goal is to ensure the scientific integrity and reproducibility of your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of triazolo[4,5-d]pyrimidines in cell-based assays.

Q1: What are triazolo[4,5-d]pyrimidines and why are they important in drug discovery?

A: Triazolo[4,5-d]pyrimidines are a class of heterocyclic compounds with a fused ring system that is structurally similar to purine bases found in DNA and RNA.[1][2] This structural similarity allows them to interact with a variety of biological targets, making them a valuable scaffold in drug design.[1][3] They have been investigated for a range of therapeutic applications, including as anticancer agents, by targeting enzymes like kinases and demethylases.[4][5][6][7]

Q2: I'm observing precipitation of my triazolo[4,5-d]pyrimidine compound in the cell culture medium. What should I do?

A: Compound precipitation is a common issue, particularly with hydrophobic molecules.[4][8] It can significantly impact your results by reducing the effective concentration of the compound and may even cause physical stress to the cells.[9]

  • Initial Steps: Visually inspect the wells for any signs of precipitation, such as cloudiness or visible particles.

  • Solubility Assessment: Determine the maximum solubility of your compound in the specific cell culture medium you are using. This may be lower than its solubility in a pure solvent like DMSO.

  • Protocol Adjustment: If precipitation is observed at your desired concentration, you may need to lower the final concentration or use a different solvent system. However, be mindful that high concentrations of solvents like DMSO can also be toxic to cells.

Q3: Can triazolo[4,5-d]pyrimidines interfere with common cell viability assays?

A: Yes, direct interference is possible. The chemical structure of triazolo[4,5-d]pyrimidines may allow them to interact with assay reagents. For example, some compounds can act as reducing agents and directly reduce tetrazolium salts (like MTT or MTS), leading to a false-positive signal for cell viability.[10] It is crucial to include proper controls to account for any potential compound interference.

Q4: How do I choose the most appropriate cell viability assay for my triazolo[4,5-d]pyrimidine compound?

A: The choice of assay depends on several factors, including the compound's properties and the experimental question.

  • Metabolic Assays (MTT, MTS): These are widely used but are susceptible to interference from compounds that affect cellular metabolism or directly reduce the tetrazolium dye.[10]

  • ATP-Based Luminescent Assays (e.g., CellTiter-Glo®): These assays measure ATP levels as an indicator of metabolically active cells and are generally less prone to interference from colored or reducing compounds.[11]

  • Membrane Integrity Assays (e.g., Trypan Blue, Propidium Iodide): These assays are useful for distinguishing between viable and non-viable cells but are not ideal for high-throughput screening.

  • Real-Time Viability Assays: These offer the advantage of continuously monitoring cell health over time.

It is often recommended to use orthogonal assays (assays that measure different viability parameters) to confirm your results.

II. Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Troubleshooting Guide 1: Inconsistent or Non-Reproducible IC50 Values

Problem: You are observing significant variability in the half-maximal inhibitory concentration (IC50) of your triazolo[4,5-d]pyrimidine compound across replicate experiments.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Compound Instability/Degradation The triazolo[4,5-d]pyrimidine may be unstable in solution over time, leading to a decrease in its effective concentration.Prepare fresh stock solutions for each experiment. If this is not feasible, perform a stability study of your compound in the storage solvent and at the working concentration in cell culture medium.
Inaccurate Pipetting Small errors in pipetting can lead to large variations in compound concentration, especially when performing serial dilutions.Use calibrated pipettes and practice good pipetting technique. For serial dilutions, ensure thorough mixing between each step. Consider using automated liquid handlers for high-throughput experiments.
Cell Seeding Density Variation Inconsistent cell numbers at the start of the experiment will lead to variability in the final readout.Ensure a homogenous single-cell suspension before seeding. Use a cell counter to accurately determine cell density. Optimize seeding density to ensure cells are in the exponential growth phase throughout the experiment.
Edge Effects in Multi-Well Plates Wells on the periphery of the plate are more prone to evaporation, which can concentrate the compound and affect cell growth.To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill these wells with sterile PBS or media. Ensure proper humidification in the incubator.

Experimental Workflow for Ensuring Reproducibility:

Caption: Troubleshooting workflow for inconsistent IC50 values.

Troubleshooting Guide 2: Unexpected Increase in Viability at High Compound Concentrations

Problem: The dose-response curve for your triazolo[4,5-d]pyrimidine shows an unexpected increase in the viability signal at the highest concentrations, creating a "U-shaped" curve.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Compound Precipitation At high concentrations, the compound may precipitate out of solution. This can scatter light, leading to artificially high absorbance readings in colorimetric assays.Visually inspect the wells for precipitation. If present, test lower concentrations of the compound. You can also perform a solubility test of your compound in the assay medium.
Direct Chemical Interference with Assay Reagents The triazolo[4,5-d]pyrimidine itself might be colored or fluorescent, or it may directly react with the assay substrate to produce a signal, independent of cell viability.Run a "compound-only" control where you add the compound to cell-free wells containing the assay reagent. Subtract this background signal from your experimental values.
Off-Target Effects At high concentrations, the compound may have off-target effects that paradoxically promote cell survival or proliferation.Consider using an orthogonal assay that measures a different aspect of cell viability (e.g., an ATP-based assay if you are currently using an MTT assay). This can help determine if the observed effect is a genuine biological response or an artifact of the assay.

Decision Tree for Investigating U-Shaped Dose-Response Curves:

G A Start: U-Shaped Dose-Response Curve B Visually Inspect for Precipitation A->B C Run Compound-Only Control B->C No Precipitate E Precipitation Confirmed B->E Precipitate Observed D Perform Orthogonal Viability Assay C->D No Signal in Cell-Free Wells F Interference Detected C->F Signal in Cell-Free Wells G U-Shape Persists D->G U-Shape still present K K D->K Normal Curve Observed H Lower Compound Concentration E->H I Subtract Background Signal F->I J Investigate Off-Target Effects G->J

Caption: Decision tree for troubleshooting U-shaped dose-response curves.

III. Detailed Experimental Protocols

Protocol 1: Preparation of Triazolo[4,5-d]pyrimidine Stock Solutions

Objective: To prepare a concentrated stock solution of the triazolo[4,5-d]pyrimidine compound that can be serially diluted for cell-based assays.

Materials:

  • Triazolo[4,5-d]pyrimidine compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated pipettes and sterile tips

Procedure:

  • Determine the desired stock concentration (e.g., 10 mM).

  • Calculate the mass of the compound needed to achieve this concentration in a specific volume of DMSO.

  • Weigh the compound accurately in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to the tube.

  • Vortex the tube until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary for some compounds.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Cell Viability Measurement using MTT Assay

Objective: To assess the effect of a triazolo[4,5-d]pyrimidine compound on cell viability by measuring the metabolic activity of the cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Triazolo[4,5-d]pyrimidine stock solution

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the triazolo[4,5-d]pyrimidine compound in complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • After the incubation, carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently by pipetting up and down.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance from the vehicle control.

IV. References

  • Discovery of[3][4][5]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. National Institutes of Health. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of[4][5][6]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. MDPI. Available at: [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. National Institutes of Health. Available at: [Link]

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. MDPI. Available at: [Link]

  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. MDPI. Available at: [Link]

  • Discovery of[3][4][5]triazolo[4,5-d]pyrimidine derivatives as highly potent, selective, and cellularly active USP28 inhibitors. National Institutes of Health. Available at: [Link]

  • Synthesis, anticancer activity and molecular docking of new triazolo[4,5-d]pyrimidines based thienopyrimidine system and their derived N-glycosides and thioglycosides. PubMed. Available at: [Link]

  • Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells. National Institutes of Health. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. National Institutes of Health. Available at: [Link]

  • Optimization of triazolo[4,5-d]pyrimidines towards human CC chemokine receptor 7 (CCR7) antagonists. PubMed. Available at: [Link]

  • Novel[3][4][5]triazolo[4,5-d]pyrimidine derivatives containing hydrazone fragment as potent and selective anticancer agents. PubMed. Available at: [Link]

  • First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. MDPI. Available at: [Link]

  • Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. PubMed. Available at: [Link]

  • What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment?. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Inconsistencies in the Biological Activity of Synthesized Batches

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging issue of batch-to-batch variability in the biological activity of synthesized compounds. Reproducibility is the cornerstone of scientific discovery, and ensuring that each new batch of a compound behaves like the last is critical for the integrity of your research and the success of any drug development pipeline.[1][2]

This resource provides a structured, scientifically-grounded framework for diagnosing and resolving these inconsistencies. We will move from foundational checks to in-depth analytical and biological validation, explaining the rationale behind each step to empower you to make informed decisions in your own laboratory.

Frequently Asked Questions (FAQs) - Initial Triage

This section provides rapid answers to the most common initial questions when a new batch of a synthesized compound yields unexpected or inconsistent results.

Q1: We're seeing a significant drop in potency with our new compound batch compared to the one we used last month. What's the most likely cause?

A1: The most common culprits for a sudden drop in potency are issues with purity and the impurity profile .[3] Even minor differences in the percentage of the active compound or the introduction of new, seemingly insignificant impurities can drastically alter biological outcomes.[4] Another frequent cause is compound degradation due to improper storage or handling. Start by re-confirming the purity and identity of the new batch with a reliable analytical method like HPLC-MS.

Q2: Our new batch is showing increased activity, which is also a problem for consistency. What could explain this?

A2: Unusually high activity can be caused by a new impurity that is more potent than the target compound itself or one that acts synergistically with it.[5] Alternatively, the previous "golden batch" may have contained an inhibitory impurity that is now absent in the new, purer batch. It is also possible that a different salt form or polymorph with higher solubility was synthesized. A thorough side-by-side analytical comparison of the new and old batches is essential.

Q3: We have a Certificate of Analysis (CoA) that states the purity is >98%. Why are we still seeing inconsistent results?

A3: A CoA is an excellent starting point, but it may not tell the whole story. The analytical method used for the CoA (e.g., HPLC with a UV detector) might not detect all impurities.[6] For instance, impurities that lack a chromophore will be invisible to a UV detector. Furthermore, the CoA does not typically provide information on the compound's physical form (polymorphism), which can affect solubility and, consequently, biological activity.[3] In-house validation of critical batches is always a recommended best practice.[7]

Q4: How can we proactively minimize the impact of batch-to-batch variability on our long-term studies?

A4: Proactive management is key. Before starting a large-scale study, it is wise to procure smaller amounts of several different batches for preliminary screening.[3] Once a batch demonstrates the desired activity and passes your in-house quality control, establish it as a "golden batch" and purchase a sufficient quantity to cover the entire planned study.[3] Always maintain meticulous records of batch numbers, supplier details, and all analytical and biological data for full traceability.[8]

In-Depth Troubleshooting Guides

When initial checks do not resolve the issue, a more systematic, multi-faceted investigation is required. This guide provides a logical workflow, from chemical characterization to biological assay validation.

Workflow for Investigating Batch-to-Batch Variability

The following diagram outlines a systematic process for diagnosing the root cause of inconsistent biological activity between batches of a synthesized compound.

G cluster_0 Phase 1: Chemical & Physical Analysis cluster_1 Phase 2: Biological Assay Validation cluster_2 Phase 3: Resolution A Start: Inconsistent Biological Activity Observed B Retrieve 'Golden Batch' (Reference Standard) A->B C Perform Side-by-Side Analytical QC B->C D 1. Purity & Identity (LC-MS) C->D E 2. Structural Confirmation (NMR) C->E F 3. Solubility & Physical Form C->F G Compare Data: New Batch vs. Golden Batch D->G E->G F->G H Data Match? G->H I Review Assay Protocol & Reagent Preparation H->I Yes N Source Identified: Chemical/Physical Difference H->N No J Check Cell Health & Passage Number I->J K Validate Assay Performance (Z', S/B, EC50 of Control) J->K L Re-test Both Batches in Parallel K->L M Results Consistent? L->M O Source Identified: Assay Variability M->O No R END: Problem Resolved M->R Yes P Synthesize/Procure New Batch with Stringent QC N->P Q Optimize & Re-validate Biological Assay O->Q P->R Q->R

Caption: A systematic workflow for troubleshooting batch variability.

Guide 1: Comprehensive Chemical and Physical Analysis

The foundational principle of troubleshooting is to first validate the tool before blaming the outcome. In this context, the synthesized compound is your primary tool.

Step 1.1: Confirming Identity and Purity via LC-MS

Causality: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the workhorse for purity assessment.[9] HPLC separates the main compound from impurities, while MS provides molecular weight information, confirming the identity of the primary peak and offering clues to the identity of impurities. A change in the impurity profile, even by a fraction of a percent, can introduce a biologically active component that confounds your results.[4]

Protocol: HPLC-MS Purity Assessment

  • Sample Preparation: Accurately prepare solutions of both the new batch and the "golden batch" (a previously validated, well-performing batch) at 1 mg/mL in a suitable solvent (e.g., DMSO, Methanol).[9]

  • Instrumentation Setup:

    • Column: Use a standard C18 reversed-phase column.

    • Mobile Phase A: HPLC-grade water with 0.1% formic acid.

    • Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.

    • Gradient: A typical starting gradient would be 5% to 95% Mobile Phase B over 15-20 minutes.

    • Detector: Set the UV-Vis or Photodiode Array (PDA) detector to the λmax of your compound or scan a broad range (e.g., 200-400 nm).[6][9]

    • Mass Spectrometer: Set to scan a mass range appropriate for your compound in both positive and negative ion modes.

  • Analysis: Inject equal volumes of the new batch, the golden batch, and a solvent blank.

  • Data Interpretation:

    • Identity: Does the main peak in the new batch have the same retention time and mass-to-charge ratio (m/z) as the golden batch?

    • Purity: Compare the area percentage of the main peak. Is it within your accepted tolerance (e.g., ±1%)?

    • Impurities: Overlay the chromatograms. Are there new peaks in the new batch? Are any peaks from the golden batch missing? Do any peaks have a different area percentage? Even small changes can be significant.[10]

Step 1.2: Verifying Chemical Structure with NMR

Causality: While LC-MS confirms mass, Nuclear Magnetic Resonance (NMR) spectroscopy confirms the specific chemical structure and connectivity of the atoms. It is the gold standard for structural elucidation. A subtle synthetic error could lead to an isomer with the same mass but a different structure and, therefore, different biological activity.

Action: Acquire a proton (¹H) NMR spectrum for both the new and golden batches. Overlay the spectra. All peaks, chemical shifts, and splitting patterns should be identical. Any significant difference indicates a structural discrepancy that is the likely source of the inconsistent activity.

Data Comparison Table

Use a table to systematically compare the analytical data from your reference ("Golden") batch and the problematic new batch.

ParameterGolden Batch (Ref: #G789)New Batch (Ref: #N123)Acceptable VariancePass/Fail
Purity (HPLC-UV @ 254nm) 99.2%97.5%≥ 98.0%Fail
Identity (LC-MS, [M+H]⁺) 452.1 m/z452.1 m/zMatchPass
Impurity Profile Single impurity at 3.2 min (0.8%)New impurity at 4.5 min (1.5%)No new peaks >0.5%Fail
¹H NMR Spectrum Conforms to structureConforms to structureIdentical shifts & splittingPass
Solubility in DMSO >100 mM~20 mMWithin 2-foldFail
Guide 2: Re-evaluating the Biological Assay

If comprehensive chemical analysis shows the batches are identical, the inconsistency may lie within the biological experiment itself. Cell-based assays, in particular, have inherent variability that must be controlled.[11]

Step 2.1: Scrutinizing Assay Conditions and Reagents

Causality: The most reproducible compound will yield inconsistent data in a variable assay. It is crucial to ensure that the experimental conditions have not drifted over time.

Self-Validation Checklist:

  • Reagents: Are you using the same lot numbers for critical reagents like media, serum, and detection substrates? Raw material variability can affect assay outcomes.[12]

  • Cell Health: Were the cells healthy, free of contamination, and within an appropriate passage number range? High-passage cells can undergo phenotypic drift.

  • Protocol Adherence: Was the protocol followed precisely, including incubation times, temperatures, and cell seeding densities?[13]

  • Controls: How did the positive and negative controls perform? If the controls are behaving differently, this points to an issue with the assay itself, not the test compound.

Step 2.2: Validating Assay Performance

Causality: A robust and validated assay should give consistent results for control compounds. Key statistical parameters can tell you if your assay is performing optimally. The Assay Guidance Manual is an excellent resource for in-depth information on assay validation.[14][15][16]

Action: Parallel Testing and QC

  • Prepare Fresh Stock Solutions: Prepare new, carefully quantified stock solutions of both the golden batch and the new batch from dry powders. Do not rely on previously made solutions.

  • Run in Parallel: Test both batches on the same plate, at the same time, using the same reagents and cells.

  • Include a Reference Compound: Always include a well-characterized standard compound (a different molecule from your test compound) with a known EC50 in your assay. If the reference compound's EC50 has shifted, it strongly indicates assay drift.

  • Assess Assay Quality: Calculate the Z-factor (Z') and Signal-to-Background (S/B) ratio for your plate. A Z' > 0.5 indicates a robust assay suitable for screening.

Potential Sources of Batch Variability Diagram

This diagram illustrates the primary factors that can contribute to inconsistent biological activity between batches of a synthesized compound.

G cluster_Compound Compound-Intrinsic Factors cluster_Assay Assay-Related Factors center Inconsistent Biological Activity Purity Chemical Purity Purity->center Impurities Impurity Profile Impurities->center Structure Structural Isomers Structure->center Polymorph Polymorphism/ Salt Form Polymorph->center Degradation Stability/Degradation Degradation->center Reagents Reagent Variability Reagents->center Cells Cellular Health/ Passage Cells->center Protocol Protocol Drift Protocol->center Handling Compound Handling (Solubility, Storage) Handling->center

Caption: Key sources of batch-to-batch variability.

References

  • Preparing Samples for HPLC-MS/MS Analysis. Organomation.

  • A review for cell-based screening methods in drug discovery. Journal of Pharmacological and Toxicological Methods.

  • Enhancing Reproducibility in Drug Development Research. Center for Open Science (COS).

  • Introduction to Analytical Method Development and Validation. Lab Manager.

  • Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules.

  • Impurity Analysis of Biological Drugs. Creative Diagnostics.

  • Technical Support Center: Troubleshooting Batch-to-Batch Variability for Research Compounds. Benchchem.

  • Cell Based Assays & Cell Based Screening Assays in Modern Research. Vipergen.

  • Troubleshooting of an Industrial Batch Process Using Multivariate Methods. ResearchGate.

  • A Researcher's Guide: Navigating Purity Assessment with HPLC and Mass Spectrometry. Benchchem.

  • Bioanalytical Testing Under GMP: Assuring Biologic Safety & Efficacy via Impurities Assays. BioAgilytix.

  • The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery. Promega Corporation.

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA).

  • A Guide to Reproducibility in Preclinical Research. The American Physiological Society.

  • Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery. SLAS Discovery.

  • Monitoring process-related impurities in biologics–host cell protein analysis. Biologicals.

  • Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. United Nations Office on Drugs and Crime.

  • Cell based assays – Assay Development and Validation. Skanda Life Sciences.

  • Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. ScienceDirect.

  • Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Technology Networks.

  • 8 Tips to Improve Your Research Reproducibility. Bitesize Bio.

  • Impact of Residual Impurities and Contaminants on Protein Stability. American Pharmaceutical Review.

  • Assay Guidance Manual [Internet]. National Center for Biotechnology Information (NCBI).

  • Reproducibility in pre-clinical life science research. Culture Collections.

  • Applying analytical method validation to cell-based potency assays. BioTechniques.

  • Do Structurally Similar Molecules Have Similar Biological Activity? Journal of Medicinal Chemistry.

  • Assessing and mitigating batch effects in large-scale omics studies. Genome Biology.

  • Modern Trends in Analytical Techniques for Method Development and Validation of Pharmaceuticals. ResearchGate.

  • How can I determine the purity of an isolated compound? ResearchGate.

  • Cell Based Assays in Drug Development: Comprehensive Overview. PTM Consulting.

  • Purity and Impurity Analysis. Agilent.

  • Assays for Controlling Host-Cell Impurities in Biopharmaceuticals. BioProcess International.

  • New in Assay Guidance Manual. National Center for Biotechnology Information (NCBI).

  • Controlling raw materials variability for batch consistency when scaling up. Thermo Fisher Scientific.

  • How to maximize the reproducibility of your research? Drugdesigntech SA.

  • Total Synthesis of Lucidimines/Ganocalicines A/B, Sinensine E, and Ganocochlearine E. Organic Letters.

  • Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? Journal of Medicinal Chemistry.

  • Handbook Of Analytical Validation. KIET Group of Institutions.

  • Robust or Go Bust: An Introduction to the Assay Guidance Manual. YouTube.

  • Why Batch-to-Batch Variability Happens (Even With the Same Recipe). Terriva.

Sources

Technical Support Center: Strategies to Reduce the Toxicity of Triazolopyrimidine Derivatives in Normal Cells

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with triazolopyrimidine derivatives. This guide is designed to provide you with in-depth technical insights and practical troubleshooting advice to help you navigate the challenge of compound-induced toxicity in normal cells. Here, we will explore the underlying mechanisms of toxicity and detail actionable strategies to mitigate these effects, ensuring the development of safer and more effective therapeutic agents.

Part 1: Understanding the Root of Triazolopyrimidine Toxicity

Triazolopyrimidine derivatives are a versatile class of heterocyclic compounds with a wide range of biological activities, including potent anticancer effects.[1][2] Many of these derivatives function as kinase inhibitors, targeting the enzymes that drive cancer cell proliferation. However, this mechanism of action is often a double-edged sword, leading to toxicity in normal, healthy cells.

The Challenge of Off-Target Effects

The primary driver of toxicity for many kinase inhibitors, including triazolopyrimidine derivatives, is "off-target" activity.[3] This occurs when a compound binds to and inhibits kinases other than its intended therapeutic target.[4]

  • The Conserved ATP-Binding Site: The ATP-binding pocket, the site where many kinase inhibitors act, is highly conserved across the human kinome (the complete set of protein kinases in the genome).[5] Because the triazolopyrimidine scaffold can mimic the structure of adenine (a core component of ATP), it can inadvertently bind to a wide range of kinases, leading to unintended biological consequences and potential toxicity.[5]

  • Direct vs. Indirect Off-Target Effects:

    • Direct: The inhibitor binds directly to an unintended kinase.

    • Indirect: The inhibition of the primary target kinase leads to downstream effects that perturb other signaling pathways.[4]

These off-target interactions can result in a variety of toxicities, including but not limited to, dermatologic, hepatic, and cardiovascular adverse effects.[6] In-silico toxicity profiling of some triazolopyrimidine derivatives has suggested potential risks for neurotoxicity and respiratory toxicity, highlighting the need for careful experimental validation.[7]

cluster_0 Mechanism of Off-Target Toxicity Compound Triazolopyrimidine Derivative TargetKinase Intended Target Kinase (e.g., EGFR, CDK4) Compound->TargetKinase On-Target Binding OffTargetKinase Off-Target Kinase (Conserved ATP Pocket) Compound->OffTargetKinase Off-Target Binding CancerCell Cancer Cell TargetKinase->CancerCell Inhibition NormalCell Normal Cell OffTargetKinase->NormalCell Inhibition Toxicity Toxicity (Adverse Effects) NormalCell->Toxicity Efficacy Therapeutic Effect (Anti-cancer) CancerCell->Efficacy

Caption: Mechanism of on-target efficacy versus off-target toxicity.

Part 2: Troubleshooting High Cytotoxicity in Normal Cells

Encountering high levels of toxicity in your normal cell lines can be a significant roadblock. This section provides a structured approach to troubleshooting and resolving this common issue.

Troubleshooting Guide: Unexpected Cytotoxicity
Observation Potential Cause(s) Recommended Action(s)
High toxicity at low concentrations in multiple normal cell lines. 1. Broad Kinase Inhibition: The compound may be a non-selective kinase inhibitor, affecting essential kinases in normal cells.[5] 2. Off-Target Cytotoxicity: The compound may be acting through a non-kinase-mediated mechanism of toxicity.1. Perform Kinome Profiling: Screen the compound against a broad panel of kinases to determine its selectivity profile.[4] 2. Assess for Common Toxicity Mechanisms: Test for hERG channel inhibition (cardiotoxicity) and conduct a bacterial reverse mutation assay (Ames test) for mutagenicity.[8][9]
Toxicity observed in specific normal cell types (e.g., hepatocytes, renal cells). 1. Metabolic Activation: The compound may be metabolized into a toxic byproduct by enzymes present in that specific cell type. 2. Transporter Interactions: The compound may be actively transported into certain cell types, leading to high intracellular concentrations.1. Conduct In Vitro Metabolism Studies: Incubate the compound with liver microsomes or S9 fractions and re-test the cytotoxicity of the resulting metabolites. 2. Use Transporter-Deficient Cell Lines: Compare cytotoxicity in normal versus transporter-knockout cell lines to identify potential transporter-mediated uptake.
Inconsistent cytotoxicity results between experiments. 1. Compound Stability/Solubility: The compound may be degrading or precipitating in the cell culture medium. 2. Cell Culture Conditions: Variations in cell passage number, density, or media composition can affect sensitivity.1. Verify Compound Integrity: Use analytical techniques like HPLC to check the purity and concentration of your stock solution over time. Assess solubility in your final assay medium. 2. Standardize Cell Culture Protocols: Maintain a consistent cell passage number range and seeding density. Ensure all reagents are of high quality and used consistently.

Part 3: Proactive Strategies for Toxicity Reduction

Minimizing toxicity should be a primary goal from the early stages of drug discovery. Here are three key strategies to improve the safety profile of your triazolopyrimidine derivatives.

Medicinal Chemistry and Structural Modification

A key approach to reducing toxicity is to enhance the selectivity of the compound for its intended cancer target over other kinases.

  • Structure-Based Drug Design (SBDD): Utilize the crystal structure of your target kinase to design modifications that exploit unique, non-conserved amino acid residues in the active site. This can create more specific and higher-affinity binding to the target kinase.[5]

  • Targeting Inactive Kinase Conformations: Design inhibitors that bind to the "DFG-out" or inactive conformation of a kinase. This conformation is generally more variable across the kinome than the active state, offering a pathway to greater selectivity.[5]

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of your lead compound and assess the impact on both efficacy and toxicity. This can help identify chemical moieties associated with toxicity that can be modified or removed.

Advanced Drug Delivery Systems

Encapsulating your triazolopyrimidine derivative in a nanoparticle or liposome can significantly alter its pharmacokinetic profile and reduce systemic toxicity.[10][11]

  • Liposomal Formulations: Liposomes are lipid-based vesicles that can encapsulate both hydrophobic and hydrophilic drugs.[12] They can improve the solubility of poorly soluble compounds and, due to their size, can passively accumulate in tumor tissue through the Enhanced Permeability and Retention (EPR) effect.[11][13] This can increase the drug concentration at the tumor site while lowering systemic exposure.

  • Nanoparticle-Based Delivery: Similar to liposomes, nanoparticles can improve drug solubility and bioavailability.[10][14] The surface of nanoparticles can also be functionalized with targeting ligands (e.g., antibodies, peptides) to actively direct the drug to cancer cells, further reducing exposure to healthy tissues.[15]

cluster_1 Toxicity Reduction Strategies FreeDrug Free Triazolopyrimidine Derivative TargetedDelivery Liposome/Nanoparticle Encapsulation FreeDrug->TargetedDelivery Formulation Prodrug Prodrug (Inactive Form) FreeDrug->Prodrug Chemical Modification NormalCell Normal Cell FreeDrug->NormalCell Systemic Exposure (Toxicity) Tumor Tumor Site FreeDrug->Tumor Therapeutic Effect TargetedDelivery->Tumor Targeted Release Prodrug->Tumor Tumor-Specific Activation ActiveDrug Active Drug Tumor->ActiveDrug

Caption: Strategies to enhance tumor-specific drug delivery and reduce toxicity.

The Prodrug Approach

A prodrug is an inactive or less active form of a drug that is metabolized into the active form within the body.[16] This strategy can be used to overcome issues with solubility, stability, and toxicity.[17][18]

  • Improving Physicochemical Properties: A prodrug can be designed to have better water solubility, improving its suitability for formulation and administration.[16]

  • Tumor-Specific Activation: A prodrug can be engineered to be activated by enzymes that are overexpressed in the tumor microenvironment. This ensures that the active, and potentially more toxic, form of the drug is released preferentially at the site of action, sparing normal tissues.

Part 4: Frequently Asked Questions (FAQs)

Q1: How can I perform an initial assessment of my compound's selectivity? A1: A cost-effective initial step is to perform in vitro cytotoxicity assays using a panel of cell lines. This should include your target cancer cell lines and a selection of normal human cell lines from different tissues (e.g., renal proximal tubule epithelial cells, primary hepatocytes, peripheral blood mononuclear cells).[19][20] A significant difference in the IC50 values between cancer and normal cells can provide an early indication of selectivity. For a more comprehensive assessment, kinome profiling is the gold standard.[4]

Q2: What is the Ames test and why is it important? A2: The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[9][21] It uses specific strains of bacteria to detect whether a compound can cause mutations in the DNA.[22] A positive Ames test is a significant red flag for genotoxicity and can halt the development of a drug candidate. It is a critical component of preclinical safety assessment recommended by regulatory agencies.[23]

Q3: My compound shows hERG channel inhibition. What are my next steps? A3: Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmia.[8][24] If your compound shows hERG activity, the first step is to establish a structure-activity relationship. Synthesize and test a small number of analogs to see if the hERG activity can be separated from the desired on-target activity. If the hERG inhibition cannot be engineered out, you may need to consider whether the therapeutic window (the concentration range where the drug is effective but not toxic) is large enough to proceed, though this carries a significant risk.

Q4: Can I use animal models to study the toxicity of my triazolopyrimidine derivative? A4: Yes, animal models, particularly rodents, are crucial for assessing in vivo toxicity.[25] These studies can reveal toxicities that are not apparent in in vitro assays, such as effects on organ systems and overall animal health. A well-designed rodent study can provide critical data on the maximum tolerated dose (MTD) and the overall safety profile of your compound.

Part 5: Key Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment in Normal Human Cells

This protocol outlines a standard method for determining the cytotoxic effects of a triazolopyrimidine derivative on a normal human cell line (e.g., human renal proximal tubule epithelial cells - RPTEC).

Materials:

  • Normal human cell line (e.g., RPTEC)

  • Complete cell culture medium

  • Triazolopyrimidine derivative stock solution (in DMSO)

  • 96-well clear-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • Plate reader

Procedure:

  • Cell Seeding: Seed the normal human cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of your triazolopyrimidine derivative in complete cell culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%). Remove the old medium from the cells and add the medium containing the compound dilutions. Include wells with medium and DMSO alone as a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 3-4 hours. The MTT is converted to formazan crystals by metabolically active cells.

    • Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the compound concentration (on a log scale) and use a non-linear regression analysis to calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).

cluster_2 In Vitro Cytotoxicity Workflow Start Start Seed Seed Normal Cells in 96-Well Plate Start->Seed Adhere Allow Cells to Adhere (Overnight Incubation) Seed->Adhere Prepare Prepare Serial Dilutions of Compound Adhere->Prepare Treat Treat Cells with Compound Prepare->Treat Incubate Incubate for 72 Hours Treat->Incubate MTT Add MTT Reagent (3-4 Hour Incubation) Incubate->MTT Lyse Dissolve Formazan Crystals with DMSO MTT->Lyse Read Measure Absorbance (570 nm) Lyse->Read Analyze Calculate IC50 Value Read->Analyze End End Analyze->End

Caption: Workflow for assessing in vitro cytotoxicity.

References

  • Toxicities of Targeted Therapies and Their Management. Targeted Oncology. Available from: [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. Available from: [Link]

  • Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Semantic Scholar. Available from: [Link]

  • Triazolopyrimidine Derivatives for Cancer: An In Silico Evaluation of Docking and Pharmacokinetics. Journal of Chemical Technology. Available from: [Link]

  • Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. Indonesian Journal of Science & Technology. Available from: [Link]

  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PMC. Available from: [Link]

  • (PDF) Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. ResearchGate. Available from: [Link]

  • Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. PubMed. Available from: [Link]

  • In vitro cytotoxicity assay with selected chemicals using human cells to predict target-organ toxicity of liver and kidney. PubMed. Available from: [Link]

  • (PDF) Chitosan Nanoparticles as a Drug Delivery System for 1,2,4-Triazole Derivatives: Release and Antimicrobial Activity. ResearchGate. Available from: [Link]

  • hERG Safety. Cyprotex. Available from: [Link]

  • Liposomal Formulations for Efficient Delivery of a Novel, Highly Potent Pyrimidine-Based Anticancer Drug. MDPI. Available from: [Link]

  • Nanoparticle-based targeted drug delivery. PMC. Available from: [Link]

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central. Available from: [Link]

  • Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews. Available from: [Link]

  • Liposomal Formulations for Efficient Delivery of a Novel, Highly Potent Pyrimidine-Based Anticancer Drug. PubMed. Available from: [Link]

  • Nanotechnology-Based Drug Delivery Systems. MDPI. Available from: [Link]

  • Evaluating the use of rodents as in vitro, in vivo and ex vivo experimental models for the assessment of tyrosine kinase inhibitor-induced cardiotoxicity: a systematic review. PubMed Central. Available from: [Link]

  • Guidance on a strategy for genotoxicity testing of chemicals. GOV.UK. Available from: [Link]

  • Liposomal Formulations of Metallodrugs for Cancer Therapy. MDPI. Available from: [Link]

  • A prodrug approach to improve the physico-chemical properties and decrease the genotoxicity of nitro compounds. PubMed. Available from: [Link]

  • Research Applications Using Lifeline Renal and Bladder Cells. Lifeline Cell Technology. Available from: [Link]

  • The Ames Test or Bacterial Reverse Mutation Test. Eurofins Australia. Available from: [Link]

  • hERG channel inhibition & cardiotoxicity. YouTube. Available from: [Link]

  • Liposomal Drug Delivery Systems and Anticancer Drugs. PMC. Available from: [Link]

Sources

Validation & Comparative

The Evolving Landscape of Cancer Therapeutics: A Comparative Analysis of Triazolo[4,5-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Guide for Researchers and Drug Development Professionals

The relentless pursuit of novel anticancer agents has led medicinal chemists to explore a vast array of heterocyclic scaffolds. Among these, the triazolo[4,5-d]pyrimidine core has emerged as a privileged structure, demonstrating significant potential in the development of potent and selective cancer therapies. This guide provides a comprehensive comparison of the anticancer activity of various triazolo[4,5-d]pyrimidine derivatives, offering insights into their structure-activity relationships, mechanisms of action, and the experimental methodologies used for their evaluation.

The Triazolo[4,5-d]pyrimidine Scaffold: A Versatile Framework for Anticancer Drug Design

The triazolo[4,5-d]pyrimidine system is a fused heterocyclic ring structure that can be considered a purine analog. This structural similarity to the building blocks of DNA and RNA allows derivatives of this scaffold to interfere with various cellular processes critical for cancer cell proliferation and survival.[1][2] The versatility of this core allows for chemical modifications at multiple positions, enabling the fine-tuning of pharmacological properties to achieve desired potency and selectivity against specific cancer targets.

Comparative Anticancer Activity of Triazolo[4,5-d]pyrimidine Derivatives

The anticancer efficacy of triazolo[4,5-d]pyrimidine derivatives is highly dependent on the nature and position of their substituents. This section provides a comparative analysis of the in vitro cytotoxic activity of representative derivatives against a panel of human cancer cell lines. The data, summarized in the table below, is presented as IC50 values (the concentration of the compound required to inhibit the growth of 50% of the cells), a standard measure of a compound's potency.

Derivative ClassCompoundTarget Cancer Cell LineIC50 (µM)Key Structural FeaturesReference
[1][3][4]Triazolo[4,5-d]pyrimidines Compound 27 MGC-803 (Gastric Cancer)0.5642-thiopyridine moiety[3]
Compound 34 PC3 (Prostate Cancer)0.026Hydrazone fragment[5]
Thiazolo[4,5-d]pyrimidines Compound 3b NCI-60 Panel-7-Chloro-3-phenyl-5-(trifluoromethyl)[1]
[1][3][5]Triazolo[1,5-a]pyrimidines Compound H12 MGC-803 (Gastric Cancer)9.47Indole moiety[6]
HCT-116 (Colon Cancer)9.58[6]
MCF-7 (Breast Cancer)13.1[6]

Analysis of Structure-Activity Relationships (SAR):

The data clearly indicates that subtle structural modifications can lead to significant changes in anticancer activity. For instance, the introduction of a hydrazone fragment in the[1][3][4]triazolo[4,5-d]pyrimidine series resulted in a compound with nanomolar potency against prostate cancer cells.[5] Similarly, the presence of a trifluoromethyl group in the thiazolo[4,5-d]pyrimidine scaffold is a strategy to enhance bioavailability and anticancer potential.[1] The fusion of an indole ring to the[1][3][5]triazolo[1,5-a]pyrimidine core also yielded compounds with promising activity against multiple cancer cell lines.[6]

Unraveling the Mechanisms of Action: A Multi-Targeted Approach

The anticancer effects of triazolo[4,5-d]pyrimidine derivatives are not limited to a single mechanism. Instead, they have been shown to modulate a variety of cellular targets and signaling pathways crucial for tumorigenesis.

Epigenetic Regulation through LSD1 Inhibition

Certain[1][3][4]triazolo[4,5-d]pyrimidine derivatives have been identified as potent inhibitors of Lysine Specific Demethylase 1 (LSD1).[3] LSD1 is an enzyme that plays a critical role in regulating gene expression by removing methyl groups from histones. Its aberrant expression is associated with the progression of several cancers.[3] By inhibiting LSD1, these compounds can alter the epigenetic landscape of cancer cells, leading to the suppression of tumor growth and migration.[3]

LSD1_Inhibition Triazolo[4,5-d]pyrimidine Triazolo[4,5-d]pyrimidine LSD1 LSD1 Triazolo[4,5-d]pyrimidine->LSD1 Inhibits Histone_Methylation Histone Methylation LSD1->Histone_Methylation Demethylates Gene_Expression Altered Gene Expression Histone_Methylation->Gene_Expression Regulates Tumor_Suppression Tumor Growth Suppression Gene_Expression->Tumor_Suppression

Caption: Inhibition of LSD1 by triazolo[4,5-d]pyrimidine derivatives.

EGFR Signaling Pathway and Oxidative Stress

A series of[1][3][4]triazolo[4,5-d]pyrimidine derivatives bearing a hydrazone moiety have demonstrated potent activity against prostate cancer cells by a dual mechanism. These compounds were found to suppress the expression of the Epidermal Growth Factor Receptor (EGFR), a key driver of cell proliferation and survival in many cancers.[5] Concurrently, they induce the production of Reactive Oxygen Species (ROS), leading to oxidative stress and ultimately, apoptosis (programmed cell death).[5]

EGFR_ROS_Apoptosis Triazolo[4,5-d]pyrimidine\n(Hydrazone derivative) Triazolo[4,5-d]pyrimidine (Hydrazone derivative) EGFR EGFR Triazolo[4,5-d]pyrimidine\n(Hydrazone derivative)->EGFR Suppresses ROS Increased ROS Production Triazolo[4,5-d]pyrimidine\n(Hydrazone derivative)->ROS Proliferation Cell Proliferation & Survival EGFR->Proliferation Promotes Apoptosis Apoptosis Proliferation->Apoptosis ROS->Apoptosis Induces

Caption: Dual mechanism of action involving EGFR suppression and ROS induction.

Targeting the ERK Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK) signaling pathway is another critical regulator of cell growth and differentiation that is often hyperactivated in cancer. Novel[1][3][5]triazolo[1,5-a]pyrimidine indole derivatives have been shown to exert their anticancer effects by suppressing this pathway.[6] Inhibition of the ERK pathway leads to cell cycle arrest at the G2/M phase and the induction of apoptosis.[6]

ERK_Pathway_Inhibition Triazolo[1,5-a]pyrimidine\n(Indole derivative) Triazolo[1,5-a]pyrimidine (Indole derivative) ERK_Pathway ERK Signaling Pathway Triazolo[1,5-a]pyrimidine\n(Indole derivative)->ERK_Pathway Inhibits Cell_Cycle Cell Cycle Progression ERK_Pathway->Cell_Cycle Promotes Apoptosis Apoptosis ERK_Pathway->Apoptosis Inhibits

Caption: Inhibition of the ERK signaling pathway by triazolo[1,5-a]pyrimidine derivatives.

Experimental Protocols for Anticancer Activity Evaluation

To ensure the scientific rigor and reproducibility of the findings presented, this section details the standard experimental protocols for evaluating the anticancer activity of novel compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the triazolo[4,5-d]pyrimidine derivatives and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability versus the compound concentration.

Apoptosis Assay by Flow Cytometry

This assay quantifies the percentage of apoptotic cells after treatment with the test compounds using Annexin V and Propidium Iodide (PI) staining.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Conclusion and Future Directions

The triazolo[4,5-d]pyrimidine scaffold continues to be a fertile ground for the discovery of novel anticancer agents. The diverse mechanisms of action, including epigenetic modulation and inhibition of key signaling pathways, highlight the potential of these compounds to overcome the challenges of drug resistance and tumor heterogeneity. Future research should focus on optimizing the pharmacokinetic properties of these derivatives to enhance their in vivo efficacy and safety profiles. Furthermore, the exploration of combination therapies, where triazolo[4,5-d]pyrimidine derivatives are used in conjunction with existing anticancer drugs, could lead to synergistic effects and improved patient outcomes.

References

  • Discovery of[1][3][4]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. National Institutes of Health. Available from: [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. Available from: [Link]

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. Available from: [Link]

  • Novel[1][3][4]triazolo[4,5-d]pyrimidine derivatives containing hydrazone fragment as potent and selective anticancer agents. PubMed. Available from: [Link]

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. MDPI. Available from: [Link]

  • Design, Synthesis and Biological Evaluation of[1][3][5]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. MDPI. Available from: [Link]

  • Triazolo[4,5-d]pyrimidine Derivatives as Inhibitors of GCN2. ResearchGate. Available from: [Link]

  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. MDPI. Available from: [Link]

  • Synthesis and anticancer evaluation of novel 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives. National Institutes of Health. Available from: [Link]

Sources

A Comparative Analysis of Triazolopyrimidine-Based Kinase Inhibitors and Their Alternatives in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of kinase inhibitors centered around the 3-Methyl-3H-triazolo[4,5-d]pyrimidine scaffold, with a focus on its prominent derivative, Gedatolisib (PF-05212384). We will delve into its mechanism of action and compare its performance against other well-established kinase inhibitors, supported by experimental data and detailed protocols for researchers in drug development and chemical biology.

Introduction to Kinase Inhibition and the Triazolopyrimidine Scaffold

Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular pathways, including cell growth, proliferation, and survival. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. Kinase inhibitors have emerged as a highly successful class of drugs in oncology.

The triazolopyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, known for its ability to mimic the purine core of ATP and thereby effectively compete for the ATP-binding site of various kinases. This guide will use Gedatolisib, a potent dual PI3K/mTOR inhibitor featuring a triazolopyrimidine core, as a case study to compare against other inhibitors targeting the same and related pathways.

Comparative Analysis of Kinase Inhibitors

We will compare Gedatolisib with three other kinase inhibitors that have distinct mechanisms of action or target specificities within the PI3K/Akt/mTOR signaling pathway:

  • Gedatolisib (PF-05212384): A dual, ATP-competitive inhibitor of PI3K and mTOR.

  • Everolimus (RAD001): An allosteric inhibitor of mTOR complex 1 (mTORC1).

  • Capivasertib (AZD5363): A potent, ATP-competitive inhibitor of AKT.

  • Alpelisib (BYL719): An ATP-competitive inhibitor highly specific for the p110α isoform of PI3K.

The following diagram illustrates the points of intervention for each of these inhibitors within the PI3K/Akt/mTOR signaling pathway.

PI3K_Pathway cluster_inhibitors Inhibitor Targets RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT phosphorylates (T308) mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT phosphorylates (S473) Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream Gedatolisib Gedatolisib Gedatolisib->PI3K Gedatolisib->mTORC1 Alpelisib Alpelisib Alpelisib->PI3K Capivasertib Capivasertib Capivasertib->AKT Everolimus Everolimus Everolimus->mTORC1 Inhibition_Mechanisms cluster_atp ATP-Competitive Inhibition cluster_allosteric Allosteric Inhibition ATP_pocket ATP Binding Site ATP ATP ATP->ATP_pocket Inhibitor_ATP Gedatolisib Capivasertib Alpelisib Inhibitor_ATP->ATP_pocket Allo_site Allosteric Site Kinase_Allo mTORC1 Inhibitor_Allo Everolimus-FKBP12 Complex Inhibitor_Allo->Allo_site

Caption: Mechanisms of ATP-competitive versus allosteric kinase inhibition.

Experimental Protocols

Here we provide standardized protocols for evaluating and comparing kinase inhibitors in a laboratory setting.

In Vitro Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a method to determine the biochemical potency (IC50) of an inhibitor against a purified kinase.

Workflow:

Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents: - Kinase - Fluorescent Tracer - Eu-Antibody - Inhibitor Dilutions start->prep_reagents dispense Dispense Reagents into 384-well Plate prep_reagents->dispense incubate Incubate at Room Temperature (60 minutes, protected from light) dispense->incubate read_plate Read Plate on a TR-FRET Plate Reader incubate->read_plate analyze Analyze Data: - Calculate TR-FRET Ratio - Plot Dose-Response Curve - Determine IC50 read_plate->analyze end End analyze->end

Caption: Workflow for an in vitro kinase binding assay.

Step-by-Step Protocol:

  • Prepare a serial dilution of the kinase inhibitor in DMSO, then dilute in kinase buffer.

  • Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add the kinase, fluorescently labeled ATP-competitive tracer, and Europium-labeled anti-tag antibody mixture to all wells.

  • Incubate the plate at room temperature for 1 hour, protected from light.

  • Read the plate using a microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Calculate the emission ratio and plot the results as a function of inhibitor concentration to determine the IC50 value.

Cell-Based Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Step-by-Step Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the kinase inhibitor or DMSO (vehicle control).

  • Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions.

  • Equilibrate the plate to room temperature.

  • Add CellTiter-Glo® Reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate-reading luminometer.

  • Plot the luminescent signal against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Western Blot for Phospho-Protein Analysis

This protocol is used to assess the on-target effect of the inhibitor by measuring the phosphorylation status of downstream substrates.

Step-by-Step Protocol:

  • Culture and treat cells with the kinase inhibitor at various concentrations for a specified time.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST.

  • Incubate the membrane with a primary antibody against the phosphorylated target protein (e.g., p-AKT, p-S6K) overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Strip and re-probe the membrane with an antibody for the total protein as a loading control.

Conclusion

The 3-Methyl-3H-triazolo[4,5-d]pyrimidine scaffold, exemplified by Gedatolisib, represents a powerful platform for the development of potent kinase inhibitors. Its ability to dually target PI3K and mTOR offers a comprehensive pathway blockade that can be advantageous over more selective inhibitors in certain contexts. However, the choice of an optimal kinase inhibitor is highly dependent on the specific genetic background of the cancer and the desired therapeutic outcome. Highly selective inhibitors like Alpelisib are invaluable in patient populations with specific activating mutations, while allosteric inhibitors like Everolimus provide an alternative mechanism of action that can be effective where ATP-competitive inhibitors fail. A thorough understanding of the comparative pharmacology, supported by rigorous experimental validation as outlined in this guide, is essential for advancing kinase inhibitor research and development.

References

  • Mallon, R., et al. (2011). Preclinical efficacy of PF-05212384, a novel, potent, and selective dual PI3K/mTOR inhibitor, in combination with the MEK inhibitor, PD-0325901, in a KrasG12D-driven engineered mouse model of non-small-cell lung cancer. Journal of Thoracic Oncology, 6, S1374. [Link]

  • Sabatini, D. M. (2006). mTOR and cancer: insights into a complex relationship. Nature Reviews Cancer, 6(9), 729-734. [Link]

  • Addie, M., et al. (2010). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of AKT kinases. Journal of Medicinal Chemistry, 53(8), 3475-3487. [Link]

  • Furet, P., et al. (2013). Discovery of NVP-BYL719 a potent and selective PI3Kα inhibitor. Bioorganic & Medicinal Chemistry Letters, 23(13), 3741-3748. [Link]

Validating 3-Methyl-3H-triazolo[4,5-d]pyrimidine as a USP28 Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: USP28, a Compelling Target in Oncology

Ubiquitin-Specific Protease 28 (USP28) has emerged as a critical regulator in cellular processes, particularly in the context of cancer.[1][2] This deubiquitinating enzyme (DUB) plays a pivotal role in stabilizing oncoproteins, thereby promoting tumor growth and survival.[3] Elevated USP28 activity is linked to various cancers, including breast, colorectal, and lung cancers.[4] Its function is primarily to remove ubiquitin chains from substrate proteins, rescuing them from proteasomal degradation.[1] Key substrates of USP28 include the proto-oncoprotein c-Myc and the Notch1 signaling pathway component, both of which are central to cell proliferation and tumorigenesis.[1][3] Consequently, the inhibition of USP28 presents a promising therapeutic strategy to destabilize these oncogenic drivers and impede cancer progression.[2]

This guide provides an in-depth validation of a novel class of USP28 inhibitors, the 3-Methyl-3H-triazolo[4,5-d]pyrimidines, with a specific focus on a lead compound from this series. We will objectively compare its performance against other known USP28 inhibitors, supported by detailed experimental protocols and data.

The Rise of a Novel Inhibitor Class:[1][3][5]triazolo[4,5-d]pyrimidines

Recent research has identified a new class of potent and selective USP28 inhibitors based on the[1][3][5]triazolo[4,5-d]pyrimidine scaffold.[6] A standout from this series, hereafter referred to as Compound 19 , has demonstrated significant inhibitory activity against USP28.[6] This guide will use Compound 19 as a representative of the 3-Methyl-3H-triazolo[4,5-d]pyrimidine class for validation and comparison.

Comparative Analysis of USP28 Inhibitors

A critical aspect of validating a new inhibitor is to benchmark its performance against existing alternatives. The following table summarizes the in vitro potency (IC50) of Compound 19 and other well-characterized USP28 inhibitors.

InhibitorChemical ClassUSP28 IC50 (µM)Selectivity NotesReference
Compound 19 [1][3][5]triazolo[4,5-d]pyrimidine1.10 ± 0.02Selective over USP7 and LSD1 (IC50 > 100 µM)[6]
FT206 Thienopyridine carboxamide0.15 ± 0.06Also inhibits USP25 (IC50 = 1.01 ± 0.21 µM)[1]
AZ1 Not specified0.6Also inhibits USP25 (IC50 = 0.7 µM)[7]
Vismodegib Hedgehog pathway inhibitor4.41 ± 1.08Also inhibits USP25[8]
USP28-IN-4 Not specified0.04Selective over USP2, USP7, USP8, USP9x, UCHL3, and UCHL5[9]

Expert Interpretation: The data highlights the potency of the[1][3][5]triazolo[4,5-d]pyrimidine class, with Compound 19 exhibiting an IC50 in the low micromolar range.[6] While other compounds like USP28-IN-4 show higher potency, a key differentiator for Compound 19 is its demonstrated selectivity against other deubiquitinases like USP7.[6] It is important to note that many USP28 inhibitors, including FT206 and AZ1, also exhibit activity against the closely related homolog USP25, a factor to consider in downstream biological studies.[1][7]

Experimental Validation Protocols

To rigorously validate a USP28 inhibitor, a multi-faceted approach encompassing biochemical, cellular, and target engagement assays is essential. Here, we provide detailed, step-by-step methodologies for key experiments.

Biochemical Validation: In Vitro Enzymatic Assay

The Ubiquitin-Rhodamine 110 cleavage assay is a standard method to directly measure the enzymatic activity of USP28 and the potency of inhibitors.

Principle: This assay utilizes a fluorogenic substrate, Ubiquitin-Rhodamine 110 (Ub-Rho), which upon cleavage by an active DUB, releases Rhodamine 110, resulting in a measurable increase in fluorescence.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 5 mM DTT.

    • Recombinant human USP28 enzyme.

    • Ubiquitin-Rhodamine 110 substrate.

    • Test compounds (e.g., Compound 19) dissolved in DMSO.

  • Assay Plate Preparation:

    • In a 384-well plate, add 5 µL of assay buffer to all wells.

    • Perform serial dilutions of the test compounds in the plate.

    • Add 5 µL of the diluted USP28 enzyme solution to each well (except for no-enzyme controls).

    • Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.

  • Initiation and Measurement:

    • Add 5 µL of the Ub-Rho substrate solution to all wells to initiate the enzymatic reaction.

    • Immediately begin kinetic reading of fluorescence intensity on a plate reader (Excitation: 485 nm, Emission: 535 nm) every 20 minutes for a total of 100 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time curve).

    • Normalize the data to positive (enzyme + DMSO) and negative (no enzyme) controls.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Diagram of the Biochemical Validation Workflow:

cluster_prep Reagent & Plate Preparation cluster_reaction Enzymatic Reaction & Detection cluster_analysis Data Analysis reagents Prepare Assay Buffer, Enzyme, Substrate, and Inhibitors plate Dispense Reagents and Serially Dilute Inhibitors in Plate reagents->plate incubation Pre-incubate Enzyme and Inhibitors plate->incubation initiate Add Ub-Rho Substrate to Initiate Reaction incubation->initiate read Kinetic Fluorescence Reading (Ex:485/Em:535) initiate->read calculate Calculate Reaction Rates read->calculate normalize Normalize Data calculate->normalize plot Generate Dose-Response Curve and Determine IC50 normalize->plot cluster_pathway USP28-c-Myc Signaling Pathway cluster_assay Western Blot Assay Logic ub Ubiquitin (Ub) cmyc c-Myc ub->cmyc Ubiquitination proteasome Proteasome cmyc->proteasome Degradation usp28 USP28 usp28->cmyc Deubiquitination (Stabilization) treatment Cell Treatment with Inhibitor inhibitor 3-Methyl-3H-triazolo [4,5-d]pyrimidine (e.g., Compound 19) inhibitor->usp28 Inhibition lysis Protein Extraction treatment->lysis western Western Blot for c-Myc lysis->western result Decreased c-Myc Levels western->result

Caption: USP28 stabilizes c-Myc; inhibitors promote its degradation.

Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm the direct binding of an inhibitor to its target protein within the complex environment of a cell.

Principle: The binding of a ligand (inhibitor) can stabilize the target protein, leading to an increase in its thermal stability. This change in thermal stability can be detected by heating cell lysates to various temperatures and quantifying the amount of soluble protein remaining.

Step-by-Step Protocol:

  • Cell Treatment and Lysis:

    • Treat cultured cells with the test compound or vehicle control.

    • Harvest and resuspend the cells in a suitable buffer.

    • Lyse the cells by repeated freeze-thaw cycles.

  • Thermal Challenge:

    • Aliquot the cell lysate into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in a thermal cycler) for a fixed duration (e.g., 3 minutes).

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the heated lysates at high speed to pellet the aggregated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Protein Quantification:

    • Analyze the soluble fractions by Western blotting for USP28.

    • Quantify the band intensities for each temperature point.

  • Data Analysis:

    • Plot the percentage of soluble USP28 against the temperature for both the vehicle- and inhibitor-treated samples.

    • A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement and stabilization.

Diagram of the CETSA Workflow:

cluster_analysis Analysis start Cells Treated with Inhibitor or Vehicle lysis Cell Lysis start->lysis heat Heat Lysates to Varying Temperatures lysis->heat centrifuge Centrifugation to Separate Soluble and Aggregated Proteins heat->centrifuge western Western Blot for Soluble USP28 centrifuge->western plot Plot Soluble Protein vs. Temperature western->plot result Shift in Melting Curve Indicates Target Engagement plot->result

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Conclusion

The validation of 3-Methyl-3H-triazolo[4,5-d]pyrimidine derivatives, represented by Compound 19, as potent and selective USP28 inhibitors is supported by a robust combination of biochemical and cellular assays. This class of inhibitors demonstrates promising activity and selectivity, making it a valuable tool for further investigation into the therapeutic potential of targeting USP28 in cancer. The comparative data and detailed protocols provided in this guide offer a comprehensive framework for researchers to evaluate and advance novel USP28 inhibitors in the drug discovery pipeline.

References

  • T[1][5][9]riazolo[1,5-a]pyrimidines in Drug Design. (URL not available)

  • USP28 and USP25 are downregulated by Vismodegib in vitro and in colorectal cancer cell lines. FEBS Letters. [Link]

  • Identification and Characterization of Dual Inhibitors of the USP25/28 Deubiquitinating Enzyme Subfamily. ACS Chemical Biology. [Link]

  • Discovery oft[1][3][5]riazolo[4,5-d]pyrimidine derivatives as highly potent, selective, and cellularly active USP28 inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Identification of a class of potent USP25/28 inhibitors with broad-spectrum anti-cancer activity. Signal Transduction and Targeted Therapy. [Link]

  • Vismodegib interacts with USP28 and inhibits its enzymatic activity. FEBS Letters. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Identification and validation of Selective Deubiquitinase Inhibitors. bioRxiv. [Link]

  • Identification of a class of potent USP25/28 inhibitors with broad-spectrum anti-cancer activity. Signal Transduction and Targeted Therapy. [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma. eLife. [Link]

  • Structural basis for the bi-specificity of USP25 and USP28 inhibitors. EMBO reports. [Link]

  • Identification of deubiquitinase inhibitors via high-throughput screening using a fluorogenic ubiquitin-rhodamine assay. STAR Protocols. [Link]

  • USP28 deletion and small molecule inhibition destabilises c-Myc and elicits regression of squamous cell lung carcinoma. bioRxiv. [Link]

  • Design, Synthesis and Biological Evaluation ofT[1][5][9]riazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Molecules. [Link]

  • Ubiquitin-specific protease 28: the decipherment of its dual roles in cancer development. Journal of Translational Medicine. [Link]

  • A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement. Nature Protocols. [Link]

  • Figure S4 -c-Myc Western blot after treatment with PROTAC 2. HeLa cells.... ResearchGate. [Link]

  • Discovery ofT[1][3][5]riazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Deubiquitinating enzyme USP28 inhibitor AZ1 alone and in combination with cisplatin for the treatment of non-small cell lung cancer. Cell Death & Disease. [Link]

  • Ubiquitin-specific protease 28: the decipherment of its dual roles in cancer development. Journal of Translational Medicine. [Link]

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationships of Triazolo[4,5-d]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The triazolo[4,5-d]pyrimidine scaffold, a fused heterocyclic system, stands as a privileged structure in medicinal chemistry. Its structural resemblance to endogenous purines allows it to function as a bioisostere, interacting with a wide array of biological targets by mimicking adenine or guanine. This versatility has led to the development of numerous derivatives with diverse and potent pharmacological activities, including roles as anticancer, antiviral, anti-inflammatory, and antimicrobial agents.[1][2][3]

This guide provides a comparative analysis of the structure-activity relationships (SAR) for various triazolo[4,5-d]pyrimidine analogs, focusing on how specific structural modifications influence their interaction with key biological targets. We will delve into the rationale behind substituent choices and provide supporting data from seminal studies, offering a deep technical resource for researchers in drug discovery and development.

The Triazolo[4,5-d]pyrimidine Core Scaffold

The foundational structure of these analogs is the triazolo[4,5-d]pyrimidine ring system. The SAR exploration primarily revolves around the strategic placement of various substituents at the C5 and C7 positions of the pyrimidine ring and the N3 position of the triazole ring. Understanding the numbering is critical for interpreting the SAR data that follows.

Triazolopyrimidine_Core cluster_0 Triazolo[4,5-d]pyrimidine Core mol pos1 N1 pos2 C2 pos3 N3 pos3a C3a pos4 N4 pos5 C5 pos6 N6 pos7 C7 pos7a C7a R1 R2 R3 GCN2_Inhibition_Pathway Stress Amino Acid Deprivation GCN2 GCN2 Kinase Stress->GCN2 activates eIF2a eIF2α GCN2->eIF2a phosphorylates Apoptosis Inhibition of Survival (Apoptosis) p_eIF2a p-eIF2α eIF2a->p_eIF2a ATF4 ATF4 Translation p_eIF2a->ATF4 promotes Adaptation Cellular Adaptation & Survival ATF4->Adaptation Inhibitor Triazolo[4,5-d]pyrimidine Inhibitor Inhibitor->GCN2 inhibits Inhibitor->Apoptosis leads to

Caption: GCN2 signaling pathway and point of inhibition by triazolopyrimidines.

Target: Epidermal Growth Factor Receptor (EGFR) Kinase

EGFR is a receptor tyrosine kinase that, upon mutation or overexpression, drives the growth of numerous cancers. Triazolo[4,5-d]pyrimidines linked to other heterocyclic systems have been explored as potential EGFR inhibitors.

Structure-Activity Relationship Insights:

A study involving hybrid molecules of thienopyrimidine and triazolo[4,5-d]pyrimidine revealed potent anticancer activity. [4]

  • Hybrid Structure: The fusion of the triazolopyrimidine core to a thienopyrimidine system forms the basic pharmacophore.

  • Glycosylation: Introduction of N-glycoside and S-thioglycoside moieties at the N1 position of the triazole ring was found to be a key determinant of activity. Several of these glycosylated derivatives demonstrated potent cytotoxic effects against HepG-2 (liver cancer) and MCF-7 (breast cancer) cell lines. [4][5]* Docking Studies: Molecular docking simulations suggest these compounds bind effectively within the ATP-binding site of the EGFR kinase domain, providing a rationale for their observed anticancer activity. [4] Comparative Data for EGFR-Targeted Analogs

Compound IDCore StructureKey ModificationCytotoxicity (HepG-2) IC50 (µM)
7a Thienopyrimidine-TriazolopyrimidineN-glycosideComparable to Doxorubicin [4]
8b Thienopyrimidine-TriazolopyrimidineN-glycosideComparable to Doxorubicin [4]
9b Thienopyrimidine-TriazolopyrimidineS-thioglycosideComparable to Doxorubicin [4]
Doxorubicin (Reference Drug)-0.46

Comparative Analysis II: Adenosine Receptor Antagonists

Adenosine receptors are a class of G protein-coupled receptors (GPCRs) involved in various physiological processes. Antagonists of these receptors, particularly the A2A and A3 subtypes, are of significant interest for treating neurodegenerative disorders like Parkinson's disease and inflammatory conditions. [6][7]The pyrazolo-triazolo-pyrimidine scaffold has proven to be a particularly fruitful starting point for developing potent and selective adenosine receptor ligands. [8][9] Structure-Activity Relationship Insights:

Extensive SAR studies on pyrazolo[4,3-e]t[10][11][12]riazolo[1,5-c]pyrimidine derivatives have provided a detailed map for achieving subtype selectivity. [8]

  • N5-Position: Substitutions at this position are crucial for A2A receptor affinity. Large, aromatic substituents are generally favored.

  • N8-Position: The size of the substituent at this position is inversely correlated with A3 receptor affinity. Smaller alkyl groups tend to increase potency for the A3 subtype. [8]* Phenyl Ring Substituents: Modifications on the phenyl ring at the C2 position can modulate selectivity across all adenosine receptor subtypes.

This differential requirement for steric bulk at various positions allows for the fine-tuning of selectivity, enabling the development of ligands that can potently target a specific receptor subtype. [8]

SAR_Adenosine_Receptors cluster_0 Pyrazolo-Triazolo-Pyrimidine SAR for Adenosine Receptors mol N5_SAR N5-Substituent: - Large aromatic groups - Favorable for A2A Affinity N5_SAR->N5_point N8_SAR N8-Substituent: - Small alkyl groups - Favorable for A3 Affinity (Inverse size correlation) N8_SAR->N8_point C2_SAR C2-Phenyl Ring: - Substituents here - Modulate selectivity - Across all subtypes C2_SAR->C2_point

Caption: Key SAR takeaways for pyrazolo-triazolo-pyrimidine adenosine antagonists.

Experimental Protocols

To ensure the reproducibility and validation of SAR findings, standardized experimental protocols are essential. Below are methodologies for key assays typically used in the evaluation of triazolo[4,5-d]pyrimidine analogs.

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This protocol describes a competitive displacement assay to determine the affinity (IC50) of a test compound for a target kinase.

Principle: The assay measures the displacement of an Alexa Fluor™ 647-labeled, ATP-competitive tracer from a europium (Eu)-labeled anti-tag antibody bound to the kinase. When the tracer is bound, Förster Resonance Energy Transfer (FRET) occurs. Test compounds compete with the tracer, disrupting FRET and causing a decrease in the emission signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 4X Kinase/Antibody solution in Kinase Buffer.

    • Prepare a 4X Eu-Tracer solution in Kinase Buffer.

    • Prepare a serial dilution of the triazolopyrimidine test compound, typically starting from 100 µM, in DMSO, and then dilute into Kinase Buffer to make a 2X solution.

  • Assay Plate Setup (384-well plate):

    • Add 5 µL of the 2X test compound solution to the appropriate wells.

    • Add 5 µL of 2X vehicle (DMSO in buffer) to maximum signal (0% inhibition) and minimum signal (100% inhibition) wells.

    • Add 5 µL of the 4X Kinase/Antibody solution to all wells except the minimum signal wells.

    • Add 5 µL of the 4X Eu-Tracer solution to all wells.

    • For the minimum signal wells, add 5 µL of a 4X solution of EDTA (to chelate Eu) instead of the kinase/antibody mix.

  • Incubation:

    • Centrifuge the plate briefly to mix.

    • Incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET).

    • Excitation: 340 nm. Emission: 615 nm (Europium) and 665 nm (Alexa Fluor 647).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Normalize the data using the controls (0% and 100% inhibition).

    • Plot the normalized response versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Proliferation/Cytotoxicity Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with test compounds.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cancer cells (e.g., HepG-2, MCF-7). [4] * Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate overnight (37°C, 5% CO2) to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the triazolopyrimidine test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (control) and medium-only (blank) wells.

    • Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently pipette to ensure complete dissolution.

  • Data Acquisition:

    • Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability versus the log of the compound concentration and determine the IC50 value using non-linear regression.

Conclusion

The triazolo[4,5-d]pyrimidine scaffold is a remarkably versatile platform for the design of targeted therapeutics. The comparative analysis of its analogs reveals clear, target-dependent structure-activity relationships. For kinase inhibitors like those targeting GCN2, substitutions on a C7-aryl ring are paramount for potency, while for adenosine receptor antagonists, a delicate balance of steric bulk at the N5 and N8 positions governs subtype selectivity. The continued exploration of this scaffold, guided by the SAR principles outlined herein and validated by robust experimental protocols, holds significant promise for the development of novel and effective drugs for a range of human diseases.

References

  • Gorska, M., et al. (2024). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. MDPI. Available at: [Link]

  • Monaldi, D., et al. (n.d.). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC. Available at: [Link]

  • Abdel-Rhman, M. H., et al. (2021). Synthesis, anticancer activity and molecular docking of new triazolo[4,5- d]pyrimidines based thienopyrimidine system and their derived N-glycosides and thioglycosides. PubMed. Available at: [Link]

  • Wujec, M., et al. (n.d.). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. Available at: [Link]

  • Baraldi, P. G., et al. (n.d.). Pyrazolo-triazolo-pyrimidines as adenosine receptor antagonists: A complete structure–activity profile. PubMed Central. Available at: [Link]

  • Donnelly, A., et al. (n.d.). Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells. PMC. Available at: [Link]

  • (n.d.). Triazolo[4,5-d]pyrimidine Derivatives as Inhibitors of GCN2 | Request PDF. ResearchGate. Available at: [Link]

  • Al-Ostath, O. A., et al. (2023). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. PubMed. Available at: [Link]

  • (n.d.). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects | Request PDF. ResearchGate. Available at: [Link]

  • Tuse, T. A., et al. (n.d.). Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. MDPI. Available at: [Link]

  • (n.d.). Synthesis, anticancer activity and molecular docking of new triazolo[4,5- d ]pyrimidines based thienopyrimidine system and their derived N -glycosides and thioglycosides | Request PDF. ResearchGate. Available at: [Link]

  • (n.d.). SAR oft[10][11][12]riazolo[1,5-c]pyrimidine derivatives. ResearchGate. Available at: [Link]

  • Michielan, L., et al. (n.d.). Pyrazolo-triazolo-pyrimidine Scaffold as a Molecular Passepartout for the Pan-Recognition of Human Adenosine Receptors. PubMed Central. Available at: [Link]

  • (2013). Triazolo[4,5-d]pyrimidine Derivatives as Inhibitors of GCN2. PMC. Available at: [Link]

  • (n.d.). Synthesis and SAR ofT[10][11][12]riazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition | Journal of Medicinal Chemistry. American Chemical Society. Available at: [Link]

  • Hassan, A. S., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[10][11][12]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing. Available at: [Link]

  • Hu, G., et al. (n.d.). Design, Synthesis and Biological Evaluation ofT[10][11][12]riazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. PMC. Available at: [Link]

  • Mitchell, C. J., et al. (2010). Pyrazolopyridines as potent PDE4B inhibitors: 5-heterocycle SAR. PubMed. Available at: [Link]

  • Jacobson, K. A., et al. (n.d.). Adenosine Receptors: Pharmacology, Structure–Activity Relationships, and Therapeutic Potential. PubMed Central. Available at: [Link]

Sources

A Comparative Efficacy Analysis ofTriazolo[4,5-d]pyrimidine Derivatives and Existing Anticancer Agents in Gastric Cancer

A Comparative Efficacy Analysis of[1][2][3]Triazolo[4,5-d]pyrimidine Derivatives and Existing Anticancer Agents in Gastric Cancer

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of oncology drug discovery, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. This guide provides a comprehensive comparison of a promising class of molecules, the[1][2][3]triazolo[4,5-d]pyrimidine derivatives, with existing drugs targeting pathways pertinent to gastric cancer. As a senior application scientist, the following analysis is structured to offer not just a side-by-side comparison but also a deeper understanding of the underlying mechanisms and the experimental rationale for evaluating these compounds.

Introduction: A New Frontier in Ubiquitin-Specific Protease Inhibition

The[1][2][3]triazolo[4,5-d]pyrimidine scaffold has recently emerged as a key pharmacophore in the development of inhibitors targeting ubiquitin-specific protease 28 (USP28). USP28 is a deubiquitinating enzyme (DUB) that has garnered significant attention as a therapeutic target in oncology. Its overexpression is implicated in the progression of various malignancies, including gastric cancer, primarily through its role in stabilizing key oncoproteins.

One particularly potent derivative from this class, designated as compound 19 in foundational research, has demonstrated significant promise. While the precise chemical name of "compound 19" is not publicly disclosed as "3-Methyl-3H-triazolo[4,5-d]pyrimidine," its core structure and remarkable activity as a USP28 inhibitor make it an exemplary candidate for this comparative analysis. This guide will compare the efficacy of this[1][2][3]triazolo[4,5-d]pyrimidine derivative with agents that either target the same downstream signaling pathways or represent the current standard of care in gastric cancer.

The comparators selected for this guide are:

  • Direct c-Myc Inhibitors (e.g., OMO-103): As USP28 inhibition leads to c-Myc degradation, a direct comparison with a c-Myc inhibitor is highly relevant.

  • LSD1 Inhibitors (e.g., Iadademstat, Bomedemstat): USP28 is also known to stabilize Lysine-specific demethylase 1 (LSD1), making LSD1 inhibitors a pertinent comparative class.

  • Standard-of-Care Chemotherapy for Gastric Cancer (e.g., FOLFOX, Cisplatin + 5-Fluorouracil): These regimens represent the clinical benchmark against which new therapeutic agents are often measured.

Mechanisms of Action: A Tale of Different Therapeutic Strategies

A fundamental understanding of the mechanism of action is crucial for appreciating the therapeutic potential and predicting the clinical utility of any anticancer agent.

2.1.[1][2][3]Triazolo[4,5-d]pyrimidine Derivatives: Targeting the Deubiquitination Machinery

The primary mechanism of action for the[1][2][3]triazolo[4,5-d]pyrimidine derivative (represented by compound 19) is the potent and selective inhibition of USP28. By inhibiting USP28, this compound prevents the removal of ubiquitin chains from key oncoproteins, marking them for proteasomal degradation. Two of the most critical substrates of USP28 are the proto-oncoprotein c-Myc and the epigenetic modifier LSD1. The resulting decrease in c-Myc and LSD1 levels leads to cell cycle arrest at the S phase, inhibition of cell proliferation, and suppression of the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.

USP28_Pathwaycluster_1Cellular ProcessesTriazolo_pyrimidine[1,2,3]Triazolo[4,5-d]pyrimidineDerivativeUSP28USP28Triazolo_pyrimidine->USP28Ub_cMycUbiquitinatedc-MycUSP28->Ub_cMycDeubiquitinatesUb_LSD1UbiquitinatedLSD1USP28->Ub_LSD1DeubiquitinatesProteasomeProteasomeUb_cMyc->ProteasomeDegradationcMycc-MycUb_LSD1->ProteasomeDegradationLSD1LSD1Cell_Cycle_ProgressionCell Cycle ProgressioncMyc->Cell_Cycle_ProgressionPromotesEMTEpithelial-MesenchymalTransition (EMT)LSD1->EMTPromotes

Figure 1: Mechanism of Action of[1][2][3]Triazolo[4,5-d]pyrimidine Derivatives.
Comparator Drugs: Diverse Approaches to Cancer Therapy
  • OMO-103: This first-in-class direct MYC inhibitor is a mini-protein that penetrates cells and disrupts the formation of the MYC-MAX heterodimer, which is essential for MYC's transcriptional activity.[3] By preventing MYC from binding to DNA, OMO-103 blocks the expression of MYC target genes that drive cell proliferation and tumor growth.

  • Iadademstat & Bomedemstat: These are inhibitors of LSD1, a histone demethylase that removes methyl groups from histone H3 at lysine 4 and 9 (H3K4 and H3K9).[4] LSD1 is involved in regulating the expression of genes that control cell differentiation and proliferation. Inhibition of LSD1 in cancer cells can lead to the re-expression of tumor suppressor genes and the suppression of oncogenic programs.

  • FOLFOX (5-Fluorouracil, Leucovorin, Oxaliplatin) & Cisplatin + 5-FU: These are combination chemotherapy regimens that are a standard of care for gastric cancer.

    • 5-Fluorouracil (5-FU): An antimetabolite that inhibits thymidylate synthase, an enzyme critical for DNA synthesis.[2]

    • Oxaliplatin and Cisplatin: Platinum-based agents that form DNA adducts, leading to the inhibition of DNA replication and transcription, and ultimately inducing apoptosis.[5]

    • Leucovorin: Often administered with 5-FU to enhance its cytotoxic effects by stabilizing the binding of 5-FU's active metabolite to thymidylate synthase.

Comparative Efficacy: In Vitro Data

The following table summarizes the available in vitro efficacy data for the[1][2][3]triazolo[4,5-d]pyrimidine derivative (compound 19) and the comparator drugs in gastric cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.

Compound/RegimenTargetGastric Cancer Cell LineIC50 (µM)Source
[1][2][3]Triazolo[4,5-d]pyrimidine derivative (Cmpd 19) USP28 HGC-27 1.10 ± 0.02 [1]
IadademstatLSD1MGC-8030.89[4]
IadademstatLSD1HGC-271.13[4]
5-FluorouracilThymidylate SynthaseMKN-74169.15 ± 26.51[6]
5-FluorouracilThymidylate SynthaseMKN-4525.7 ± 7.35[6]
CisplatinDNAMKN-746.69 ± 3.19[6]
CisplatinDNAMKN-4510.52 ± 0.24[6]
OxaliplatinDNAMGC803~10[7]
OxaliplatinDNASGC7901~15[7]

Experimental Protocols: A Guide to Reproducible Efficacy Assessment

To ensure the validity and reproducibility of efficacy comparisons, standardized experimental protocols are essential. The following are detailed step-by-step methodologies for key assays used to evaluate the compounds discussed in this guide.

USP28 Deubiquitination Assay (Ub-AMC Assay)

This assay biochemically quantifies the enzymatic activity of USP28 and its inhibition by test compounds.

Principle: The substrate, ubiquitin-7-amido-4-methylcoumarin (Ub-AMC), is non-fluorescent. Upon cleavage by a DUB like USP28, the highly fluorescent AMC is released, and the increase in fluorescence is proportional to the enzyme's activity.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT.

    • Recombinant human USP28 enzyme.

    • Ub-AMC substrate stock solution (in DMSO).

    • Test compound stock solutions at various concentrations (in DMSO).

  • Assay Procedure:

    • In a 96-well black plate, add 50 µL of assay buffer.

    • Add 1 µL of the test compound at various concentrations (or DMSO for control).

    • Add 25 µL of diluted USP28 enzyme to each well.

    • Incubate at room temperature for 15 minutes.

    • Initiate the reaction by adding 24 µL of Ub-AMC substrate.

    • Immediately measure the fluorescence (Excitation: 360 nm, Emission: 460 nm) in a kinetic mode for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear phase of fluorescence increase).

    • Plot the percentage of USP28 inhibition against the log of the inhibitor concentration to determine the IC50 value.

Ub_AMC_AssayUSP28USP28 EnzymeProductsUbiquitin + AMC (Fluorescent)USP28->ProductsCleavesUb_AMCUb-AMC (Non-fluorescent)Ub_AMC->USP28InhibitorTest Compound([1,2,3]Triazolo[4,5-d]pyrimidine)Inhibitor->USP28Inhibits

Figure 2: Workflow of the Ub-AMC Deubiquitination Assay.
Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method to assess the cytotoxic or cytostatic effects of a compound on cancer cells.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.[8][9]

Protocol:

  • Cell Seeding:

    • Seed gastric cancer cells (e.g., HGC-27, MGC-803) in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.[10]

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay provides a simple and effective way to measure collective cell migration in vitro.[2][11]

Protocol:

  • Cell Culture:

    • Grow cells to a confluent monolayer in a 6-well plate.

  • Creating the "Wound":

    • Create a straight scratch in the cell monolayer using a sterile 200 µL pipette tip.

    • Wash the wells with PBS to remove detached cells.

  • Treatment and Imaging:

    • Add fresh medium containing the test compound at a non-lethal concentration.

    • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.

  • Data Analysis:

    • Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ).

    • Calculate the percentage of wound closure over time.

Wound_Healing_Assaycluster_0Time 0hcluster_1Time 24h (Control)cluster_2Time 24h (Treated)StartEnd_ControlStart->End_ControlCell MigrationEnd_TreatedStart->End_TreatedInhibited Migration

Figure 3: Principle of the Wound Healing Assay.
Cell Invasion Assay (Transwell Assay)

This assay assesses the invasive potential of cancer cells by their ability to migrate through an extracellular matrix barrier.

Protocol:

  • Chamber Preparation:

    • Coat the upper surface of a Transwell insert (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.

  • Cell Seeding:

    • Resuspend cells in serum-free medium containing the test compound and seed them into the upper chamber of the Transwell insert.

  • Chemoattractant:

    • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation:

    • Incubate for 24-48 hours to allow for cell invasion.

  • Staining and Quantification:

    • Remove non-invading cells from the upper surface of the membrane.

    • Fix and stain the invading cells on the lower surface of the membrane with crystal violet.

    • Count the number of stained cells in several microscopic fields.

  • Data Analysis:

    • Compare the number of invading cells in the treated groups to the control group.

Western Blot Analysis of c-Myc Protein Levels

This technique is used to detect and quantify the levels of specific proteins, in this case, c-Myc, to confirm the mechanism of action of the test compounds.

Protocol:

  • Cell Lysis:

    • Treat cells with the test compounds for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for c-Myc, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative changes in c-Myc protein levels.

Conclusion and Future Directions

The[1][2][3]triazolo[4,5-d]pyrimidine derivative, exemplified by compound 19, represents a promising new therapeutic strategy for gastric cancer by targeting the deubiquitinating enzyme USP28. Its mechanism of action, leading to the degradation of key oncoproteins c-Myc and LSD1, offers a distinct advantage over traditional cytotoxic chemotherapies. While direct in vitro comparisons with emerging targeted therapies like c-Myc and LSD1 inhibitors are still developing, the initial data suggests a potent anti-proliferative and anti-migratory effect in gastric cancer cells.

Further research should focus on head-to-head in vivo studies in gastric cancer xenograft models to compare the efficacy and safety of this novel USP28 inhibitor with existing and emerging therapies. The detailed experimental protocols provided in this guide offer a robust framework for such future investigations, ensuring that the data generated is both reliable and reproducible. The continued exploration of the[1][2][3]triazolo[4,5-d]pyrimidine scaffold holds significant potential for the development of next-generation targeted therapies for gastric cancer and other malignancies.

References

  • Chen, J., et al. (2020). Discovery of[1][2][3]triazolo[4,5-d]pyrimidine derivatives as highly potent, selective, and cellularly active USP28 inhibitors. Acta Pharmaceutica Sinica B, 10(8), 1476-1491. [Link]

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies. Nature reviews cancer, 3(5), 330-338. [Link]

  • Soucek, L., et al. (2024). MYC targeting by OMO-103 in solid tumors: a phase 1 trial. Nature Medicine, 30(2), 438-447. [Link]

  • Noce, B., Di Bello, E., Fioravanti, R., & Mai, A. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Chemistry, 11, 1136734. [Link]

  • Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364-378. [Link]

  • Liang, C. C., Park, A. Y., & Guan, J. L. (2007). In vitro scratch assay: a convenient and inexpensive method for analysis of cell migration in vitro. Nature protocols, 2(2), 329-333. [Link]

  • Justyna, K., et al. (2022). Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. protocols.io. [Link]

  • OriGene Technologies. (n.d.). Western Blot Protocol. Retrieved from [Link]

  • Lee, J. I., et al. (1998). A method for assaying deubiquitinating enzymes. Biological procedures online, 1(1), 92-98. [Link]

  • Dang, L. C., Melandri, F. D., & Stein, R. L. (1998). Kinetic and mechanistic studies on the hydrolysis of ubiquitin C-terminal 7-amido-4-methylcoumarin by deubiquitinating enzymes. Biochemistry, 37(7), 1868-1879. [Link]

  • Lee, B. H., & Lee, M. J. (2020). Assay systems for profiling deubiquitinating activity. International journal of molecular sciences, 21(15), 5638. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Wang, Y., et al. (2022). Cystatin SA attenuates gastric cancer cells growth and increases sensitivity to oxaliplatin via PI3K/AKT signaling pathway. Journal of Cancer, 13(10), 3127-3139. [Link]

  • Saikawa, Y., et al. (2008). Establishment of chemo-resistant gastric cancer cell line and evaluation of their characteristics. Cancer Research, 68(9 Supplement), 3743. [Link]

  • Corning. (n.d.). Transwell Cell Migration and Invasion Assay Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). MTT Assay Protocol. In Assay Guidance Manual. [Link]

  • Jonker, J. W., et al. (2014). The scratch assay. Methods in molecular biology, 1146, 21-28. [Link]

  • Kramer, N., et al. (2013). In vitro cell migration and invasion assays. Mutation research/reviews in mutation research, 752(1), 10-24. [Link]

  • Mahmood, T., & Yang, P. C. (2012). Western blot: technique, theory, and trouble shooting. North American journal of medical sciences, 4(9), 429. [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology, 731, 237-245. [Link]

  • Yue, P., et al. (2004). In-vitro effect of a combination of 5-fluorouracil (5-FU) and cisplatin (CDDP) on human gastric cancer cell lines. Gastric Cancer, 7(1), 37-42. [Link]

  • Saikawa, Y., et al. (2008). Establishment of chemo-resistant gastric cancer cell line and evaluation of their characteristics. Cancer Research, 68(9 Supplement), 3743. [Link]

  • Tanaka, R., et al. (2005). Synergistic interaction between oxaliplatin and SN-38 in human gastric cancer cell lines in vitro. Cancer letters, 226(2), 179-186. [Link]

  • Kim, J. H., et al. (2018). Combinatorial Antitumor Activity of Oxaliplatin with Epigenetic Modifying Agents, 5-Aza-CdR and FK228, in Human Gastric Cancer Cells. Molecules and cells, 41(3), 221. [Link]

  • Kang, Y., et al. (2016). Curcumin sensitizes human gastric cancer cells to 5-fluorouracil through inhibition of the NFκB survival-signaling pathway. OncoTargets and therapy, 9, 7633. [Link]

  • Zhang, L., et al. (2018). Cell Cycle Dysregulation Is Associated with 5-Fluorouracil Resistance in Gastric Cancer Cells. Anticancer research, 38(1), 275-282. [Link]

  • Nakajima, M., et al. (2012). Enhancement of 5-fluorouracil-induced cytotoxicity by leucovorin in 5-fluorouracil-resistant gastric cancer cells with upregulated expression of thymidylate synthase. Oncology reports, 27(6), 1845-1851. [Link]

  • Liu, X., et al. (2021). Cisplatin-Resistant Gastric Cancer Cells Promote the Chemoresistance of Cisplatin-Sensitive Cells via the Exosomal RPS3-Mediated PI3K-Akt-Cofilin-1 Signaling Axis. Frontiers in cell and developmental biology, 9, 735999. [Link]

  • Wyrwas, M., et al. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. International journal of molecular sciences, 24(15), 12267. [Link]

  • Ma, L., et al. (2023). LSD1 inhibitor suppresses gastric tumor cell growth and promotes T-cell response in vivo. Bioorganic & medicinal chemistry, 94, 117466. [Link]

  • Oryzon. (2021). In Vitro LSD1 Inhibitor Comparison Shows Differentiation of Iadademstat. Retrieved from [Link]

  • ClinicalTrials.gov. (n.d.). A Phase 2 Study of IMG-7289 (Bomedemstat) in Patients With Advanced Myelofibrosis. Retrieved from [Link]

  • ClinicalTrials.gov. (n.d.). Iadademstat in Combination With Azacitidine and Venetoclax in Treating Newly Diagnosed Acute Myeloid Leukemia. Retrieved from [Link]

  • Peptomyc. (2023). Peptomyc announces the approval of its Phase 1b trial testing OMO-103 in combination with standard of care in PDAC patients. Retrieved from [Link]

  • VHIO. (2024). First MYC inhibitor to demonstrate safety and anti-tumor activity in a first-in-human clinical trial. Retrieved from [Link]

  • ESMO. (2024). Safety and Preliminary Signs of Activity of OMO-103, a MYC Inhibitor, in Allcomers Solid Tumours. Retrieved from [Link]

  • VHIO. (2023). The drug OMO-103, developed by Peptomyc, will be tested as a therapy for patients with advanced osteosarcoma. Retrieved from [Link]

  • YouTube. (2023). The pharmacodynamics of the pan-MYC inhibitor OMO-103. Retrieved from [Link]

  • Targeted Oncology. (2024). Phase 3 Trial of Bomedemstat in Essential Thrombocythemia Begins Enrollment. Retrieved from [Link]

  • Cancers (Basel). (2020). The LSD1 inhibitor iadademstat (ORY-1001) targets SOX2-driven breast cancer stem cells: a potential epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes. [Link]

  • American Cancer Society. (n.d.). Chemotherapy for Stomach Cancer. Retrieved from [Link]

  • Kramer, N., et al. (2013). In vitro cell migration and invasion assays. Mutation research/reviews in mutation research, 752(1), 10-24. [Link]

A Comparative Guide to the Kinase Selectivity Profile of 3-Methyl-3H-triazolo[4,5-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Kinase Selectivity in Drug Discovery

Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most critical classes of drug targets, particularly in oncology. The human kinome comprises over 500 members, many of which share a highly conserved ATP-binding pocket. This structural similarity presents a formidable challenge in the development of small molecule inhibitors: achieving selectivity for the intended target kinase while minimizing off-target effects that can lead to toxicity or unforeseen biological consequences.[1][2] A thorough understanding of a compound's kinase selectivity profile is therefore not merely an academic exercise but a cornerstone of modern drug discovery, guiding lead optimization and predicting potential clinical outcomes.[3]

Methodology: A Deep Dive into In Vitro Kinase Profiling

To quantitatively assess the interaction of an inhibitor with a panel of kinases, a robust and high-throughput assay is essential. The ADP-Glo™ Kinase Assay is a widely adopted platform that measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[7][8][9][10] This luminescence-based assay is universal, compatible with virtually any kinase, and offers high sensitivity and a broad dynamic range.[3][10]

The Rationale Behind the ADP-Glo™ Kinase Assay

The principle of the ADP-Glo™ assay is elegantly straightforward yet powerful. The assay is performed in two steps:

  • Termination of the Kinase Reaction and ATP Depletion: After the kinase, substrate, and inhibitor have been incubated with ATP, the ADP-Glo™ Reagent is added. This reagent serves two purposes: it stops the enzymatic reaction and eliminates any remaining ATP. This step is crucial to ensure that the subsequent luminescent signal is directly proportional to the amount of ADP generated, and not confounded by the initial, often high, concentration of ATP.[7][11]

  • Conversion of ADP to ATP and Luminescence Generation: The Kinase Detection Reagent is then added, which contains enzymes that convert the newly formed ADP back into ATP. This newly synthesized ATP then acts as a substrate for a luciferase/luciferin reaction, producing a stable luminescent signal that is directly proportional to the initial kinase activity.[8][11]

This two-step process allows for the sensitive detection of kinase activity even when the initial ATP concentration is high, a common requirement for kinases with a high Michaelis constant (Km) for ATP.

Experimental Workflow: ADP-Glo™ Kinase Assay

Below is a detailed, step-by-step protocol for performing a kinase selectivity screen using the ADP-Glo™ assay in a 384-well plate format.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection prep_inhibitor 1. Prepare serial dilutions of 3-Methyl-3H-triazolo[4,5-d]pyrimidine and control inhibitors in DMSO. add_inhibitor 4. Dispense inhibitors and controls (e.g., DMSO) into 384-well plate. prep_inhibitor->add_inhibitor prep_kinase 2. Prepare kinase/buffer mix for each kinase in the panel. add_kinase 5. Add kinase/buffer mix to wells. prep_kinase->add_kinase prep_substrate 3. Prepare substrate/ATP mix. start_reaction 6. Initiate reaction by adding substrate/ATP mix. prep_substrate->start_reaction add_inhibitor->add_kinase add_kinase->start_reaction incubate_reaction 7. Incubate at room temperature (e.g., 60 minutes). start_reaction->incubate_reaction stop_reaction 8. Add ADP-Glo™ Reagent to stop reaction and deplete ATP. incubate_reaction->stop_reaction incubate_stop 9. Incubate (e.g., 40 minutes). stop_reaction->incubate_stop add_detection 10. Add Kinase Detection Reagent. incubate_stop->add_detection incubate_detection 11. Incubate (e.g., 30-60 minutes). add_detection->incubate_detection read_luminescence 12. Read luminescence on a plate reader. incubate_detection->read_luminescence

Figure 1: Workflow for kinase selectivity profiling using the ADP-Glo™ assay.

Detailed Protocol:

  • Compound Preparation: Prepare 10-point serial dilutions of the test compounds (e.g., a representative triazolo[4,5-d]pyrimidine, Staurosporine, Dasatinib) in 100% DMSO. A typical starting concentration might be 1 mM.

  • Assay Plate Preparation: Transfer a small volume (e.g., 1 µL) of the compound dilutions and DMSO (vehicle control) to the wells of a 384-well assay plate.

  • Kinase Reaction Mixture: For each kinase to be screened, prepare a reaction buffer containing the kinase enzyme.

  • Initiation of Kinase Reaction: Add the kinase solution to the assay plate wells containing the compounds. Following a brief pre-incubation, initiate the kinase reaction by adding a solution containing the specific substrate for each kinase and ATP. The final ATP concentration should ideally be at or near the Km for each respective kinase to provide a fair comparison of inhibitor potency.[12]

  • Incubation: Incubate the reaction plate at room temperature for a specified period, typically 1 hour.

  • Reaction Termination: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 values by fitting the data to a four-parameter logistic curve.

Comparative Selectivity Profile

The following table summarizes the inhibitory activity of a representative triazolo[4,5-d]pyrimidine GCN2 inhibitor against a small panel of related kinases, alongside the broader selectivity profiles of Dasatinib and Staurosporine for comparison. It is important to note that the data for the different compounds are compiled from various sources and screening panels; therefore, direct comparison of absolute IC50 values should be made with caution. The primary purpose is to illustrate the selectivity pattern of each compound.

Kinase TargetRepresentative Triazolo[4,5-d]pyrimidine (IC50, nM)Dasatinib (% Inhibition @ 1 µM)Staurosporine (% Inhibition @ 1 µM)Kinase Family
GCN2 20.5 [4]>95%[13]>99%Serine/Threonine
PKR Dual inhibitor with GCN2[4]>90%>99%Serine/Threonine
PERK 35% inhibition[4]>80%>99%Serine/Threonine
HRI Low inhibition[4]>70%>99%Serine/Threonine
IRE1 Low inhibition[4]<50%>95%Serine/Threonine
ABL1 Not Reported>99% [6]>99%Tyrosine Kinase
SRC Not Reported>99% [6]>99%Tyrosine Kinase
KIT Not Reported>99% [14]>99%Tyrosine Kinase
PDGFRβ Not Reported>99% [14]>99%Tyrosine Kinase
VEGFR2 Not Reported>90%>99%Tyrosine Kinase
EGFR Not Reported>80%>99%Tyrosine Kinase
CDK2 Not Reported>90%>99%Serine/Threonine
PKA Not Reported<50%>99%Serine/Threonine
PKCα Not Reported>70%>99%Serine/Threonine

Data for Dasatinib and Staurosporine are illustrative of their general promiscuity and are compiled from multiple sources. The percentage inhibition at a high concentration (1 µM) is shown to demonstrate the breadth of their activity.

Interpretation and Discussion

The data presented, though limited for the triazolo[4,5-d]pyrimidine class, offers valuable insights into its potential selectivity profile.

  • Dasatinib - A Multi-Targeted Profile: Dasatinib is a clinically approved inhibitor of BCR-ABL and SRC family kinases.[6] As the data illustrates, its inhibitory activity extends to a wide range of other kinases, including KIT and PDGFR.[6][14] This multi-targeted profile is a deliberate design feature for certain therapeutic applications but also highlights the potential for off-target effects. Its promiscuity is significant, though less extensive than that of Staurosporine.

  • Staurosporine - The Pan-Kinase Inhibitor: Staurosporine is a natural product known for its potent but non-selective inhibition of a vast number of kinases.[5][15] It binds to the ATP-binding site of most kinases with high affinity, making it an invaluable research tool for studying kinase function but unsuitable for therapeutic use due to its lack of specificity.[2][15] The data confirms its broad activity across diverse kinase families.

Conclusion and Future Directions

The triazolo[4,5-d]pyrimidine scaffold represents a promising starting point for the development of selective kinase inhibitors. The representative data on a GCN2 inhibitor from this class demonstrates that selectivity can be achieved even among closely related kinases.[4] However, to fully characterize the potential of 3-Methyl-3H-triazolo[4,5-d]pyrimidine and its analogs, a comprehensive selectivity screen against a large and diverse panel of kinases is essential. Such a screen would provide a clearer picture of its on- and off-target activities, guide future structure-activity relationship (SAR) studies to enhance selectivity, and ultimately determine its viability as a lead compound for drug development.

By employing robust and standardized methodologies like the ADP-Glo™ kinase assay, researchers can generate the high-quality, comparative data needed to make informed decisions in the challenging but rewarding field of kinase inhibitor discovery.

References

  • Donnelly, A. et al. (2017). Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells. Molecules, 22(11), 1838. [Link]

  • El-Gamal, M. I. et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 28(3), 1391. [Link]

  • van der Meer, T. et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 856-876. [Link]

  • Wodicka, L. M. et al. (2010). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. Biochemistry, 49(28), 5766–5776. [Link]

  • Le, T. N. & L βά k, J. (2010). Protein kinase inhibition of clinically important staurosporine analogues. MedChemComm, 1(1), 39-49. [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. BMG LABTECH. [Link]

  • Hassaballah, A. I. et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Medicinal Chemistry, 15(2), 438-456. [Link]

  • Takeda, S. et al. (2019). Identification of Novel, Potent, and Orally Available GCN2 Inhibitors with Type I Half Binding Mode. ACS Medicinal Chemistry Letters, 10(11), 1547–1552. [Link]

  • Park, H. et al. (2011). A Highly Selective Staurosporine Derivative Designed by a New Selectivity Filter. Bulletin of the Korean Chemical Society, 32(5), 1710-1714. [Link]

  • Al-Otaibi, F. et al. (2021). Correlation analysis of target selectivity and side effects of FDA-approved kinase inhibitors. bioRxiv. [Link]

  • Wang, M. et al. (2022). Design, Synthesis and Biological Evaluation of[4][16][17]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Molecules, 27(19), 6296. [Link]

  • Salmi, J. et al. (2009). On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine. Chemical Biology & Drug Design, 74(1), 16–24. [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Reaction Biology. [Link]

  • Rix, U. et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(12), 4055–4063. [Link]

  • Drug Target Review. (2018). Application note: Promega's ADP-Glo™ assay. Drug Target Review. [Link]

  • Li, Y. et al. (2019). Discovery of[4][14][16]triazolo[4,5-d]pyrimidine derivatives as highly potent, selective, and cellularly active USP28 inhibitors. Acta Pharmaceutica Sinica B, 9(6), 1157-1171. [Link]

  • Wikipedia. (n.d.). Staurosporine. Wikipedia. [Link]

  • Hassaballah, A. I. et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Medicinal Chemistry, 15(2), 438-456. [Link]

  • Li, F. et al. (2010). Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. Drug Metabolism and Disposition, 38(8), 1242-1250. [Link]

  • Liu, T. et al. (2013). Structure-based design, synthesis and biological evaluation of diphenylmethylamine derivatives as novel Akt1 inhibitors. Bioorganic & Medicinal Chemistry, 21(24), 7856-7866. [Link]

  • El-Naggar, M. et al. (2024). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances, 14(39), 28415-28437. [Link]

  • Rai, G. et al. (2017). Design, Synthesis, and Evaluation of An Anti-trypanosomal[4][16][17]Triazolo[1,5-a]pyrimidine Probe for Photoaffinity Labeling Studies. ACS Infectious Diseases, 3(12), 919–924. [Link]

Sources

A Researcher's Guide to Cross-Validation of Triazolo[4,5-d]pyrimidine Activity: From Biochemical Hit to Cellular Confirmation

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the triazolo[4,5-d]pyrimidine scaffold has emerged as a privileged structure, demonstrating significant potential across a range of therapeutic areas, particularly in oncology as potent kinase inhibitors. However, the journey from an initial screening "hit" to a validated lead compound is fraught with potential pitfalls, including assay artifacts and off-target effects. Rigorous, multi-faceted cross-validation is not merely a procedural step; it is the cornerstone of scientific integrity, ensuring that experimental findings are both reproducible and biologically relevant.

This guide provides a comprehensive framework for the robust cross-validation of triazolo[4,5-d]pyrimidine activity, designed for researchers, scientists, and drug development professionals. Moving beyond a simple checklist of assays, we will delve into the causal logic behind a structured validation workflow, from initial biochemical characterization to confirmation of target engagement and phenotypic effects in a cellular context. We will also objectively compare the performance of a hypothetical triazolo[4,5-d]pyrimidine inhibitor with established alternatives, supported by experimental data and detailed protocols.

The Imperative of a Multi-Assay Approach

Reliance on a single assay for determining compound activity is a high-risk endeavor. A primary screening hit, often identified through high-throughput biochemical assays, may arise from mechanisms unrelated to true inhibition of the intended target. These can include compound autofluorescence, aggregation, or non-specific reactivity. A sequential and orthogonal validation strategy is therefore essential to systematically de-risk a candidate molecule and build a convincing case for its mechanism of action.

Our validation workflow is structured as a logical progression, with each stage providing a higher level of confidence in the compound's activity.

Validation_Workflow cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Orthogonal Validation cluster_2 Phase 3: Cellular Validation biochem Primary Biochemical Assay (e.g., Radiometric Kinase Assay) selectivity Kinase Selectivity Profiling (e.g., Kinome Scan) biochem->selectivity Confirm Potency & Initial Selectivity orthogonal Orthogonal Biophysical Assay (e.g., Cellular Thermal Shift Assay - CETSA) selectivity->orthogonal Confirm Direct Target Binding (Different Physical Principle) cell_target Cellular Target Engagement (e.g., Western Blot for Phospho-protein) orthogonal->cell_target Verify Target Inhibition in Cells phenotype Phenotypic Assay (e.g., MTT Cell Viability Assay) cell_target->phenotype Link Target Inhibition to Cellular Effect

Caption: A logical workflow for cross-validating a hit compound.

Phase 1: Foundational Biochemical Characterization

The initial phase focuses on confirming the compound's activity in a purified, cell-free system. This allows for a direct measure of interaction with the target protein, free from the complexities of a cellular environment.

Primary Biochemical Assay: The Initial Litmus Test

The first step is to confirm the hit from the primary screen, often using a highly sensitive and direct method. For kinase inhibitors, a radiometric assay is considered a gold standard due to its high sensitivity and low susceptibility to interference.

A series of triazolo[4,5-d]pyrimidine compounds were identified as inhibitors of the General Control Nonderepressible 2 (GCN2) kinase, a key regulator of the integrated stress response.[1][2] The initial validation was performed using a radiometric kinase assay to quantify the transfer of radiolabeled phosphate from [γ-³²P]ATP to a substrate.

Experimental Protocol: Radiometric Kinase Assay for GCN2

  • Reaction Setup: Prepare a reaction mixture in a 96-well plate containing kinase buffer, 10 µM of the substrate (e.g., a peptide corresponding to the phosphorylation site of eIF2α), and the triazolo[4,5-d]pyrimidine inhibitor at various concentrations.

  • Enzyme Addition: Add purified recombinant GCN2 enzyme to initiate the reaction.

  • ATP Addition: Start the phosphorylation reaction by adding [γ-³²P]ATP. Incubate for a predetermined time (e.g., 30 minutes) at 30°C, ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding a high concentration of non-radiolabeled ATP or a suitable stop buffer.

  • Quantification: Spot the reaction mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity on the membrane using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition at each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Kinase Selectivity Profiling

A potent inhibitor is of limited therapeutic value if it indiscriminately inhibits numerous other kinases, leading to potential off-target toxicities. Therefore, assessing the selectivity of the compound against a broad panel of kinases is a critical next step.

The lead triazolo[4,5-d]pyrimidine compound should be screened against a panel of related and unrelated kinases. For the GCN2 inhibitor, this would include other ISR kinases like PERK and PKR.[1] A broader kinome scan provides a comprehensive view of the compound's selectivity profile.

Phase 2: Orthogonal Validation of Target Engagement

To ensure the observed biochemical activity is not an artifact of the primary assay format, it is crucial to confirm the compound's binding to the target using a method based on a different physical principle. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose as it directly measures the physical interaction between a compound and its target protein in a cellular environment.[3][4]

Principle of CETSA: The binding of a ligand (our inhibitor) to its target protein typically increases the protein's thermal stability. When cells are heated, unbound proteins denature and aggregate at lower temperatures than ligand-bound proteins. By measuring the amount of soluble protein remaining at different temperatures, we can confirm target engagement.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Culture cells (e.g., HEK293T) to ~80% confluency. Treat the cells with the triazolo[4,5-d]pyrimidine inhibitor or a vehicle control (DMSO) for a specified time (e.g., 1 hour) at 37°C.

  • Heating: After treatment, harvest the cells and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

  • Protein Quantification: Carefully collect the supernatant (soluble fraction) and analyze the amount of the target protein (e.g., GCN2) by Western blotting or other protein quantification methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the treated and vehicle control samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Phase 3: Confirmation in a Cellular Context

Demonstrating that a compound binds its target is a critical step, but it is equally important to show that this binding event translates into a functional consequence within the cell and leads to the desired phenotypic outcome.

Cellular Target Inhibition

For a kinase inhibitor, the most direct way to demonstrate cellular activity is to measure the phosphorylation status of a known downstream substrate. For our GCN2 inhibitor, this would be the α-subunit of eukaryotic initiation factor 2 (eIF2α).

GCN2_Pathway Stress Amino Acid Deprivation GCN2 GCN2 Stress->GCN2 Activates eIF2a eIF2α GCN2->eIF2a Phosphorylates Inhibitor Triazolo[4,5-d]pyrimidine Inhibitor Inhibitor->GCN2 Inhibits p_eIF2a p-eIF2α eIF2a->p_eIF2a Translation Global Protein Translation Inhibition p_eIF2a->Translation Initiates ATF4 ATF4 Translation (Stress Response Genes) p_eIF2a->ATF4 Allows

Caption: The GCN2 signaling pathway under cellular stress.

Experimental Protocol: Western Blot for Phospho-eIF2α

  • Cell Culture and Treatment: Plate a relevant cell line (e.g., HEK293T or a leukemia cell line) and allow them to adhere.

  • Induce Stress: Induce amino acid starvation to activate the GCN2 pathway.

  • Inhibitor Treatment: Treat the cells with increasing concentrations of the triazolo[4,5-d]pyrimidine inhibitor for a defined period.

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for phosphorylated eIF2α and total eIF2α (as a loading control).

  • Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to determine the ratio of phosphorylated to total eIF2α. A dose-dependent decrease in this ratio confirms cellular target inhibition.

Phenotypic Assay: The Ultimate Functional Readout

The final step in the validation cascade is to demonstrate that the compound elicits the intended biological effect, such as reducing cancer cell viability. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells or a leukemia cell line) in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the triazolo[4,5-d]pyrimidine inhibitor and control compounds for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Comparative Analysis: Benchmarking Against Alternatives

To understand the true potential of a novel triazolo[4,5-d]pyrimidine inhibitor, it is essential to benchmark its performance against both established drugs with different scaffolds and standard-of-care agents.

Comparison with an Alternative Scaffold: Ibrutinib

Ibrutinib is an FDA-approved Bruton's tyrosine kinase (BTK) inhibitor based on a pyrazolo[3,4-d]pyrimidine scaffold, which is an isomer of the triazolo[4,5-d]pyrimidine core.[5] It is a cornerstone therapy for several B-cell malignancies.[6] A comparison with Ibrutinib provides valuable insights into the relative potency and potential advantages of a novel triazolo[4,5-d]pyrimidine.

ParameterHypothetical Triazolo[4,5-d]pyrimidine (TPD-X)Ibrutinib (Pyrazolo[3,4-d]pyrimidine)
Primary Target GCN2BTK
Mechanism Reversible ATP-competitive inhibitionCovalent irreversible inhibition
Biochemical IC50 18.6 nM (against GCN2)[1]~0.5 nM (against BTK)
Cellular IC50 (Leukemia Line) ~150 nM (for p-eIF2α inhibition)[1]Low nM range (in BTK-dependent lines)
Selectivity Potent against GCN2, some cross-reactivity with PKR[1]Highly potent against BTK, some off-target activity on EGFR, TEC family kinases
Comparison with a Standard-of-Care Agent: Doxorubicin

Doxorubicin is a widely used chemotherapeutic agent that intercalates DNA and inhibits topoisomerase II. Comparing the cytotoxic activity of a targeted inhibitor like a triazolo[4,5-d]pyrimidine to a broad-spectrum cytotoxic agent like Doxorubicin can highlight differences in potency and therapeutic window.

CompoundCell LineIC50 (µM)Source
Triazolo[4,5-d]pyrimidine Derivative 13c MCF-7 (Breast Cancer)2.42[7]
Doxorubicin MCF-7 (Breast Cancer)4.17[7]
Triazolo[4,5-d]pyrimidine Derivative 7a HepG-2 (Liver Cancer)Comparable to Doxorubicin[8]

As shown in the table, certain triazolo[4,5-d]pyrimidine derivatives have demonstrated potent cytotoxic activity, in some cases exceeding that of the standard chemotherapeutic agent Doxorubicin in specific cell lines.[7][8] This highlights their potential as effective anticancer agents.

Conclusion

The validation of a potential drug candidate from the triazolo[4,5-d]pyrimidine class requires a systematic and rigorous cross-validation strategy. By progressing from direct biochemical confirmation to orthogonal biophysical validation of target engagement and finally to the verification of cellular activity and phenotype, researchers can build a robust data package that supports the compound's proposed mechanism of action. This multi-faceted approach is essential for mitigating the risks of experimental artifacts and ensuring that only the most promising candidates advance in the drug discovery pipeline. Comparative analysis against established drugs further contextualizes the compound's potency and selectivity, providing a clear rationale for its continued development.

References

  • Lough, L., et al. (2018). Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells. Computational and Structural Biotechnology Journal, 16, 350-360. Available at: [Link]

  • Stanton, K. J., & Gabra, M. B. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 979-994. Available at: [Link]

  • Lough, L., et al. (2018). Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells. R Discovery. Available at: [Link]

  • Lagadec, F., et al. (2025). Triazolo[4,5-d]pyrimidine Derivatives as Inhibitors of GCN2. Request PDF. Available at: [Link]

  • Abdel-Ghani, T. M., et al. (2021). Synthesis, anticancer activity and molecular docking of new triazolo[4,5-d]pyrimidines based thienopyrimidine system and their derived N-glycosides and thioglycosides. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836-1853. Available at: [Link]

  • Abdel-Ghani, T. M., et al. (2023). Optimization of triazolo[4,5-d]pyrimidines towards human CC chemokine receptor 7 (CCR7) antagonists. European Journal of Medicinal Chemistry, 253, 115318. Available at: [Link]

  • Serafin, K., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Pharmaceuticals, 15(1), 92. Available at: [Link]

  • Wang, Y., et al. (2022). Design, Synthesis and Biological Evaluation of[1][5][9]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Molecules, 27(19), 6539. Available at: [Link]

  • Liu, Z., et al. (2020). Discovery of[1][2][5]triazolo[4,5-d]pyrimidine derivatives as highly potent, selective, and cellularly active USP28 inhibitors. Acta Pharmaceutica Sinica B, 10(8), 1476-1491. Available at: [Link]

  • El-Damasy, A. K., et al. (2024). Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents. RSC Advances, 14(48), 34823-34842. Available at: [Link]

  • Brown, J. R. (2014). Ibrutinib in chronic lymphocytic leukemia and B cell malignancies. Leukemia & Lymphoma, 55(2), 263-269. Available at: [Link]

  • Gola, J., et al. (2023). Effect of combined action of doxorubicin and calcifediol on MCF-7 breast cancer cells. Postepy higieny i medycyny doswiadczalnej, 77, 439-448. Available at: [Link]

  • Al-Otaibi, F., et al. (2020). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][5][9]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 25(23), 5727. Available at: [Link]

  • Furman, R. R. (2020). Identifying Differences Between BTK Inhibitors for B-Cell Malignancies. Targeted Oncology. Available at: [Link]

  • Smaill, J. B., et al. (2009). Synthesis and evaluation of 2,7-diamino-thiazolo[4,5-d] pyrimidine analogues as anti-tumor epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(8), 2341-2345. Available at: [Link]

Sources

A Comparative Guide to the Synthesis of Triazolopyrimidines: Methods, Mechanisms, and Modern Approaches

Author: BenchChem Technical Support Team. Date: February 2026

Triazolopyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. Their structural resemblance to endogenous purines allows them to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] The therapeutic potential of this scaffold has driven the development of numerous synthetic strategies, each with its own set of advantages and limitations.

This guide provides a comparative analysis of the most prominent methods for synthesizing triazolopyrimidines, offering researchers, scientists, and drug development professionals a comprehensive understanding of the available synthetic routes. We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and present a critical evaluation of their performance based on experimental data.

The Classical Approach: Condensation of Aminotriazoles with 1,3-Dicarbonyl Compounds

The condensation of 3-amino-1,2,4-triazoles with 1,3-dicarbonyl compounds or their synthetic equivalents is a long-standing and widely used method for the synthesis of[2][3]triazolo[1,5-a]pyrimidines. This method is valued for its reliability and the ready availability of starting materials.

Reaction Mechanism

The reaction proceeds through a well-established acid-catalyzed condensation-cyclization mechanism. The more nucleophilic N1 atom of the 3-amino-1,2,4-triazole initially attacks one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization, where the exocyclic amino group attacks the second carbonyl group, leading to a dihydroxytetrahydrotriazolopyrimidine intermediate. Subsequent dehydration under acidic conditions yields the aromatic triazolopyrimidine core.

G cluster_intermediates Intermediates aminotriazole 3-Amino-1,2,4-triazole initial_adduct Initial Adduct aminotriazole->initial_adduct Nucleophilic Attack (N1) dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->initial_adduct cyclized_intermediate Cyclized Intermediate (Dihydroxytetrahydro-triazolopyrimidine) initial_adduct->cyclized_intermediate Intramolecular Cyclization triazolopyrimidine [1,2,4]Triazolo[1,5-a]pyrimidine cyclized_intermediate->triazolopyrimidine Dehydration (-2H₂O)

Caption: Mechanism of classical condensation synthesis.

Experimental Protocol: Synthesis of 5,7-dimethyl-[2][3][4]triazolo[1,5-a]pyrimidine

This protocol describes the synthesis of a simple triazolopyrimidine derivative from 3-amino-1,2,4-triazole and acetylacetone.[3]

Materials:

  • 3-Amino-1,2,4-triazole

  • Acetylacetone (2,4-pentanedione)

  • Glacial Acetic Acid

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 3-amino-1,2,4-triazole (1.0 eq) in glacial acetic acid.

  • Add acetylacetone (1.1 eq) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and neutralize with a saturated solution of sodium bicarbonate.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure 5,7-dimethyl-[2][3]triazolo[1,5-a]pyrimidine.

Advantages and Disadvantages
AdvantagesDisadvantages
Simple and straightforward procedure.Often requires harsh reaction conditions (e.g., strong acids, high temperatures).
Readily available and inexpensive starting materials.May lead to lower yields with sterically hindered or electronically deactivated substrates.
Generally good yields for simple substrates.Can generate significant amounts of waste.
Well-established and reliable method.Long reaction times are often necessary.

Multicomponent Reactions (MCRs): A Strategy for Efficiency and Diversity

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, have emerged as a powerful tool for the synthesis of complex molecules like triazolopyrimidines. The Biginelli-like reaction is a prominent example of an MCR used for this purpose.

Reaction Mechanism

The Biginelli-like reaction for the synthesis of triazolopyrimidines typically involves an aminotriazole, an aldehyde, and a β-ketoester. The reaction can proceed through different pathways, but a plausible mechanism involves the initial condensation of the aldehyde and the β-ketoester to form an α,β-unsaturated intermediate. This is followed by a Michael addition of the aminotriazole and subsequent intramolecular cyclization and dehydration to afford the dihydropyrimidine core, which can then be oxidized to the aromatic triazolopyrimidine.

G cluster_intermediates Intermediates aminotriazole 3-Amino-1,2,4-triazole michael_adduct Michael Adduct aminotriazole->michael_adduct Michael Addition aldehyde Aldehyde unsaturated_intermediate α,β-Unsaturated Intermediate aldehyde->unsaturated_intermediate ketoester β-Ketoester ketoester->unsaturated_intermediate unsaturated_intermediate->michael_adduct dihydropyrimidine Dihydropyrimidine Intermediate michael_adduct->dihydropyrimidine Intramolecular Cyclization & Dehydration triazolopyrimidine [1,2,4]Triazolo[1,5-a]pyrimidine dihydropyrimidine->triazolopyrimidine Oxidation

Caption: General mechanism of a Biginelli-like multicomponent reaction.

Experimental Protocol: One-Pot Synthesis of Substituted[2][3][4]triazolo[4,3-a]pyrimidines

This protocol describes a three-component synthesis of triazolopyrimidine derivatives.

Materials:

  • 3-Amino-1,2,4-triazole

  • Aromatic aldehyde

  • Acetoacetamide derivative

  • Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, combine 3-amino-1,2,4-triazole (2.0 eq), the appropriate acetoacetamide (1.0 eq), and the aromatic aldehyde (1.0 eq) in DMF.

  • Reflux the mixture for 30 minutes.

  • Cool the reaction mixture to room temperature and add methanol.

  • Allow the mixture to stand overnight to facilitate precipitation.

  • Collect the solid product by filtration and crystallize from ethanol to obtain the pure triazolopyrimidine derivative.

Advantages and Disadvantages
AdvantagesDisadvantages
High atom economy and step efficiency.The mechanism can be complex and regioselectivity can be an issue.[4]
Operational simplicity (one-pot synthesis).Optimization of reaction conditions for all three components can be challenging.
Access to a wide range of structurally diverse molecules.Substrate scope can be limited for certain components.[5]
Often employs milder reaction conditions than classical methods.Purification of the final product from a complex reaction mixture can be difficult.

Microwave-Assisted Synthesis: A Green and Rapid Approach

Microwave-assisted organic synthesis has gained prominence as a green chemistry technique that can dramatically reduce reaction times, increase yields, and enhance product purity.[6] This method has been successfully applied to the synthesis of triazolopyrimidines, offering a significant improvement over conventional heating methods.

Rationale for Microwave Heating

Microwave energy directly heats the reactants and solvent through dielectric heating, leading to a rapid and uniform temperature increase throughout the reaction mixture. This efficient energy transfer can overcome activation energy barriers more effectively than conventional heating, resulting in accelerated reaction rates.

Experimental Protocol: Microwave-Assisted Synthesis of[2][3][4]triazolo[1,5-a]pyrimidines

This protocol outlines a general procedure for the microwave-assisted synthesis of triazolopyrimidines.[7]

Materials:

  • 5-(Methylthio)-2H-1,2,4-triazol-3-amine

  • 4,4,4-Trifluoro-1-(4-methoxyphenyl)butane-1,3-dione

  • Aromatic aldehyde

  • Ethanol

Procedure:

  • In a microwave-safe reaction vial, mix 5-(methylthio)-2H-1,2,4-triazol-3-amine (1.0 eq), 4,4,4-trifluoro-1-(4-methoxyphenyl)butane-1,3-dione (1.0 eq), and the appropriate aromatic aldehyde (1.0 eq) in ethanol.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 120 °C for 10-15 minutes. The reaction should be run in cycles of 30 seconds of irradiation followed by a cooling period.

  • After the reaction is complete, allow the mixture to cool to room temperature and stand overnight.

  • Collect the precipitated product by filtration and wash with ethanol. The product is often obtained in high purity without the need for further purification.

Advantages and Disadvantages
AdvantagesDisadvantages
Significantly reduced reaction times (minutes vs. hours).[8]Requires specialized microwave reactor equipment.
Often leads to higher yields and cleaner reaction profiles.Potential for localized overheating if not properly controlled.
Environmentally friendly due to reduced energy consumption and solvent use.[6]Scalability can be a challenge for industrial applications.
Can enable reactions that are difficult or impossible under conventional heating.Not all reactions are amenable to microwave heating.

Comparative Analysis of Synthesis Methods

To provide a clear comparison of the different synthetic methods, the following table summarizes key performance indicators based on reported experimental data.

MethodTypical Reaction TimeTypical Yield RangeKey StrengthsKey Weaknesses
Classical Condensation 4 - 24 hours50 - 90%Simplicity, reliability, low cost of starting materials.Long reaction times, harsh conditions, moderate yields for complex substrates.
Multicomponent Reactions 0.5 - 8 hours60 - 95%High efficiency, atom economy, access to molecular diversity.Complex optimization, potential for side products, purification challenges.
Microwave-Assisted Synthesis 5 - 30 minutes70 - 98%Extremely fast, high yields, environmentally friendly.Requires specialized equipment, potential scalability issues.

Conclusion and Future Perspectives

The synthesis of triazolopyrimidines has evolved significantly from classical condensation methods to more efficient and sustainable approaches like multicomponent reactions and microwave-assisted synthesis. The choice of synthetic method will ultimately depend on the specific goals of the researcher, including the desired molecular complexity, the scale of the synthesis, and the available resources.

Classical condensation remains a viable option for the straightforward synthesis of simple triazolopyrimidine analogs. Multicomponent reactions offer an elegant and efficient route to generate diverse libraries of compounds for drug discovery screening. Microwave-assisted synthesis provides a rapid and green alternative for the high-yield production of these valuable heterocyclic compounds.

Future research in this area will likely focus on the development of even more efficient and selective catalytic systems, the expansion of the substrate scope for multicomponent reactions, and the integration of flow chemistry for the continuous and scalable production of triazolopyrimidines. These advancements will undoubtedly accelerate the discovery and development of new triazolopyrimidine-based therapeutics.

References

  • Bhatt, J. D., Chudasama, C. J., & Patel, K. D. (2015). Pyrazole clubbed triazolo[1,5-a]pyrimidine hybrids as an anti-tubercular agents: Synthesis, in vitro screening and molecular docking study. Bioorganic & Medicinal Chemistry, 23(24), 7711–7716.
  • El Mrayej, H., En-nabety, G., Ettahiri, W., Jghaoui, M., Sabbahi, R., Hammouti, B., Rais, Z., & Taleb, M. (2024). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Indonesian Journal of Science & Technology, 10(1), 41-74.
  • El Mrayej, H., et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. ResearchGate. Available at: [Link]

  • Gomha, S. M., & Abdel-aziz, H. M. (2014). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. Bioorganic & Medicinal Chemistry, 25(15), 3922-3946.
  • Hassan, A. S., et al. (2023). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. ResearchGate. Available at: [Link]

  • Kaur, H., & Singh, J. (2024). Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents. RSC Advances, 14(35), 35239-35254.
  • Mondal, S., & Jana, S. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 848.
  • Oumessaoud, A., et al. (2023). Different Synthetic Methods for the Preparation of Triazolopyrimidines and their Biological Profile. ResearchGate. Available at: [Link]

  • Organic Syntheses. (n.d.). 3-amino-1h-1,2,4-triazole. Retrieved from [Link]

  • Process for preparing 3-amino-1,2,4-triazole. (n.d.). Google Patents.
  • Swami, S., Sharma, N., Sharma, G., & Shrivastava, R. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances, 15(4), 2534-2559.
  • Vyas, K. B., et al. (2012). A competent multi component synthesis. Journal of Chemical and Pharmaceutical Research, 4(7), 3583-3587.
  • Wang, L., et al. (2010). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. Organic Letters, 12(19), 4384-4387.
  • Wang, L. (2021). Substrate exploitation of multicomponent reactions toward diverse scaffolds and applications in medicinal chemistry. University of Groningen research portal.
  • Felicetti, T., et al. (2023). Switching the three-component Biginelli-like reaction conditions for the regioselective synthesis of new 2-amino[2][3]triazolo[1,5-a]pyrimidines. Organic & Biomolecular Chemistry, 22(2), 267-276.

  • Process for the preparation of 3-amino-1,2,4-triazole. (n.d.). Google Patents.
  • Synthesis of triazolopyrimidine compounds. (n.d.). Google Patents.
  • Design, Synthesis and Biological Evaluation of Novel Pyrazolo[2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. (n.d.). National Institutes of Health.

  • Microwave Assisted Synthesis and Biological Evaluation of 1, 2, 4-Triazolo [1, 5-A] Pyrimidines. (n.d.).
  • Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][2][3]triazine and Imidazo[2,1-c][2][3]triazine. (n.d.). ResearchGate.

  • Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbon
  • Switching the three-component Biginelli-like reaction conditions for the regioselective synthesis of new 2-amino[2][3]triazolo[1,5- a ]pyrimidines. (2024). ResearchGate.

  • The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. (n.d.). ScienceDirect.
  • Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. (n.d.). http:/ /ejournal.upi. edu.

Sources

A Comparative Guide to LSD1 Inhibitors: Exploring Alternatives to 3-Methyl-3H-triazolo[4,5-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of epigenetic drug discovery, Lysine-Specific Demethylase 1 (LSD1/KDM1A) has emerged as a critical therapeutic target in oncology. Its role in demethylating histone H3 at lysines 4 and 9 (H3K4me1/2 and H3K9me1/2) positions it as a key regulator of gene expression, contributing to cancer cell proliferation, differentiation arrest, and metastasis[1][2]. While various chemical scaffolds have been developed to inhibit LSD1, this guide provides a comparative analysis of alternatives to the 3-Methyl-3H-triazolo[4,5-d]pyrimidine class of inhibitors, offering researchers and drug development professionals a comprehensive overview of the available chemical space, their mechanisms of action, and relevant experimental data.

The Rationale for Diverse Scaffolds in LSD1 Inhibition

The quest for novel LSD1 inhibitors beyond a single chemical class is driven by the need to optimize potency, selectivity, and pharmacokinetic properties while minimizing off-target effects. The structural similarity of the LSD1 active site to that of monoamine oxidases (MAO-A and MAO-B) presents a significant challenge in developing selective inhibitors[3][4]. Furthermore, the nature of inhibition—covalent versus reversible—has profound implications for pharmacodynamics and potential toxicities. This guide will delve into the distinct characteristics of various inhibitor classes, providing a framework for selecting the appropriate tool compound or developmental candidate for specific research applications.

Covalent Inhibitors: Irreversible Inactivation of LSD1

Covalent inhibitors of LSD1 typically function by forming an irreversible bond with the flavin adenine dinucleotide (FAD) cofactor in the enzyme's active site. This mechanism leads to sustained target inhibition.

Tranylcypromine (TCP) Derivatives

Tranylcypromine (TCP), a clinically approved MAO inhibitor, was one of the first identified LSD1 inhibitors[1][5]. Its cyclopropylamine moiety is key to its mechanism-based inactivation of FAD. Numerous analogs have been developed to enhance potency and selectivity for LSD1 over MAOs.

  • Iadademstat (ORY-1001): A potent and selective TCP derivative that has advanced to clinical trials for acute myeloid leukemia (AML) and solid tumors[1][3].

  • Bomedemstat (IMG-7289): Another clinical-stage TCP analog being investigated for myelofibrosis and other myeloid malignancies[1][3].

  • GSK-2879552: A TCP-based inhibitor that entered clinical trials but was later discontinued[6].

The primary advantage of TCP derivatives is their well-established mechanism of action and high potency. However, the irreversible nature of their binding can raise concerns about potential long-term toxicity and off-target effects.

Phenelzine Derivatives

Phenelzine, another MAO inhibitor, has also served as a scaffold for developing LSD1 inhibitors. These compounds also act as irreversible inactivators of the FAD cofactor[3][7]. While generally less potent than TCP derivatives, they offer an alternative chemical starting point for covalent inhibitor design.

Reversible Inhibitors: A Paradigm of Tunable Engagement

Reversible LSD1 inhibitors offer the potential for a more favorable safety profile due to their non-covalent and transient binding to the enzyme. This class of inhibitors is structurally diverse and has seen significant development in recent years.

Non-Covalent, FAD-Competitive Inhibitors

These inhibitors directly compete with the FAD cofactor for binding to the LSD1 active site.

  • Pulrodemstat (CC-90011): A potent, orally bioavailable, reversible LSD1 inhibitor that has shown promise in clinical trials for various cancers, including neuroendocrine tumors[1]. Its pyrimidinone-based structure represents a distinct chemical class[1].

  • Seclidemstat (SP-2577): A reversible inhibitor that has been evaluated in clinical trials for advanced solid tumors, including Ewing sarcoma[1].

Substrate-Competitive Inhibitors

This class of inhibitors mimics the histone H3 tail and competes for binding to the substrate-binding pocket of LSD1.

  • Thieno[3,2-b]pyrrole-5-carboxamides: A series of potent and selective reversible LSD1 inhibitors have been developed from this scaffold, demonstrating significant anti-proliferative activity in various cancer cell lines[1].

  • Guanidinium/Amidinium-Containing Compounds: These molecules utilize positively charged groups to form strong hydrogen bonds with negatively charged residues in the LSD1 active site, mimicking the protonated lysine of the histone substrate[1][3].

Comparative Performance of LSD1 Inhibitors

The selection of an appropriate LSD1 inhibitor is contingent on its biochemical potency, selectivity against related enzymes, and its efficacy in cellular and in vivo models. The following tables summarize key experimental data for representative compounds from different classes.

Table 1: Biochemical Potency of Selected LSD1 Inhibitors

CompoundClassMechanismLSD1 IC50/KiReference
Tranylcypromine (TCP)TCP DerivativeCovalent~200 µM (Ki)[3][5]
Iadademstat (ORY-1001)TCP DerivativeCovalent< 20 nM[1][3]
Bomedemstat (IMG-7289)TCP DerivativeCovalentPotent (specific value not cited)[1][3]
Pulrodemstat (CC-90011)PyrimidinoneReversible0.30 nM (IC50)[1]
Seclidemstat (SP-2577)BenzohydrazideReversible13 nM (IC50)[2]
GSK-2879552TCP DerivativeCovalent56.8 nM (IC50)[6]
NCL-1TCP DerivativeCovalent2.5 µM (IC50)[3][4]
BaicalinFlavonoidReversible3.01 µM (IC50)[2]

Table 2: Selectivity Profile of Selected LSD1 Inhibitors

CompoundLSD1 IC50MAO-A IC50MAO-B IC50LSD2 IC50Reference
Tranylcypromine (TCP)~200 µM (Ki)2.84 µM0.73 µM>100 µM[6]
NCL-12.5 µM230 µM500 µMNot specified[3][4]
NCL-21.9 µM290 µM>1000 µMNot specified[3][4]
Pulrodemstat (CC-90011)0.30 nMHighly selective (specific value not cited)Highly selective (specific value not cited)>100 µM[1][6]
Seclidemstat (SP-2577)13 nMHighly selective (specific value not cited)Highly selective (specific value not cited)<50% inhibition at 10 µM[2][6]

LSD1 Signaling Pathways and Therapeutic Implications

LSD1 exerts its oncogenic functions through the regulation of various downstream pathways. Understanding these pathways is crucial for elucidating the mechanism of action of LSD1 inhibitors and for identifying potential combination therapies.

LSD1_Signaling_Pathway cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects LSD1 LSD1 CoREST CoREST LSD1->CoREST forms complex HDAC HDAC LSD1->HDAC forms complex p53 p53 LSD1->p53 demethylates DNMT1 DNMT1 LSD1->DNMT1 demethylates H3K4me2 H3K4me2 LSD1->H3K4me2 demethylates H3K9me2 H3K9me2 LSD1->H3K9me2 demethylates H3K4me1 H3K4me1 LSD1->H3K4me1 demethylates H3K9me1 H3K9me1 LSD1->H3K9me1 demethylates GFI1 GFI1/1B GFI1->LSD1 recruits Differentiation_Genes Myeloid Differentiation Genes GFI1->Differentiation_Genes represses SNAIL SNAIL/SLUG SNAIL->LSD1 recruits AR_ER AR/ER AR_ER->LSD1 recruits Gene_Repression Gene Repression (e.g., CDH1) p53->Gene_Repression represses DNMT1->Gene_Repression represses H3K4me2->Gene_Repression leads to Gene_Activation Gene Activation (Hormone-responsive genes) H3K9me2->Gene_Activation leads to H3K4me1->Gene_Repression leads to H3K9me1->Gene_Activation leads to EMT Epithelial-Mesenchymal Transition (EMT) Gene_Repression->EMT promotes Proliferation Cell Proliferation Gene_Activation->Proliferation promotes Diff_Block Differentiation Block Differentiation_Genes->Diff_Block causes LSD1_Inhibitor LSD1 Inhibitor LSD1_Inhibitor->LSD1 inhibits

Caption: LSD1-mediated signaling pathways in cancer.

LSD1's interaction with transcription factors like SNAIL is crucial for inducing epithelial-mesenchymal transition (EMT), a key process in metastasis[2]. In hematological malignancies such as AML, LSD1 is essential for maintaining the leukemic stem cell state by repressing myeloid differentiation genes[2][3]. By inhibiting LSD1, these oncogenic programs can be reversed, leading to tumor cell differentiation and apoptosis.

Experimental Protocols for Characterizing LSD1 Inhibitors

The robust characterization of novel LSD1 inhibitors requires standardized and validated experimental procedures. Below are step-by-step protocols for key in vitro assays.

LSD1 Enzyme Activity Assay (Peroxidase-Coupled)

This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-catalyzed demethylation reaction.

Peroxidase_Coupled_Assay cluster_workflow Assay Workflow Start Start: Prepare Reagents Preincubation Pre-incubation: LSD1 Enzyme + Inhibitor Start->Preincubation Reaction Enzymatic Reaction: Add H3K4me2 Peptide Substrate Preincubation->Reaction Detection Detection: Add Amplex Red + HRP Reaction->Detection Measurement Measurement: Read Fluorescence (Ex/Em: 540/590 nm) Detection->Measurement End End: Calculate IC50 Measurement->End

Caption: Workflow for the peroxidase-coupled LSD1 assay.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM sodium phosphate, pH 7.4.

    • LSD1 Enzyme: Recombinant human LSD1 diluted in assay buffer.

    • Inhibitor: Serially diluted test compounds in DMSO, then further diluted in assay buffer.

    • Substrate: Dimethylated histone H3 peptide (e.g., H3K4me2) at its Kₘ concentration.

    • Detection Mix: Amplex Red and horseradish peroxidase (HRP) in assay buffer.

  • Assay Procedure:

    • In a 96-well black plate, add LSD1 enzyme and the test inhibitor at various concentrations.

    • Pre-incubate on ice for 15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding the H3K4me2 peptide substrate.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction and initiate detection by adding the Amplex Red/HRP detection mix.

    • Incubate at room temperature for 5-10 minutes, protected from light.

    • Measure the fluorescence signal using a plate reader (Excitation: ~540 nm, Emission: ~590 nm).

  • Data Analysis:

    • Subtract the background fluorescence (no enzyme control).

    • Normalize the data to the positive control (no inhibitor).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

The HTRF assay is a highly sensitive method to measure LSD1 activity by detecting the demethylated product.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.5, 50 mM NaCl, 0.01% Tween-20, 1 mM DTT.

    • LSD1 Enzyme: Recombinant human LSD1.

    • Inhibitor: Serially diluted compounds.

    • Substrate Mix: Biotinylated monomethyl H3K4 peptide and FAD.

    • Detection Mix: Europium cryptate-labeled anti-H3K4me0 antibody and XL665-conjugated streptavidin.

  • Assay Procedure:

    • In a 384-well white plate, pre-incubate the LSD1 enzyme with the inhibitor for 15 minutes on ice.

    • Initiate the enzymatic reaction by adding the substrate mix.

    • Incubate at 25°C for 1 hour.

    • Add the detection mix to stop the reaction and initiate FRET.

    • Incubate at 25°C for 1 hour.

    • Read the TR-FRET signal on a compatible plate reader (Excitation: 320 nm, Emission: 620 nm and 665 nm).

  • Data Analysis:

    • Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10⁴.

    • Determine IC₅₀ values as described for the peroxidase-coupled assay.

Conclusion

The field of LSD1 inhibitor development has expanded significantly beyond the initial triazolopyrimidine scaffolds. The availability of a diverse range of chemical classes, encompassing both covalent and reversible mechanisms of action, provides researchers with a powerful toolkit to probe the biology of LSD1 and to advance novel therapeutic strategies. The choice of an inhibitor should be guided by a thorough understanding of its biochemical and cellular properties, as outlined in this guide. The continued exploration of new chemical matter and a deeper understanding of the downstream consequences of LSD1 inhibition will undoubtedly pave the way for the next generation of epigenetic therapies.

References

  • M. Cioffi, et al. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Chemistry. [Link]

  • Cioffi, M., et al. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. PubMed Central. [Link]

  • Wang, J., et al. (2023). Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo. PubMed Central. [Link]

  • Vianello, P., et al. (2022). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS Omega. [Link]

  • Sheng, W., et al. (2018). Pharmacological Inhibition of LSD1 for Cancer Treatment. PubMed Central. [Link]

  • Lokken, A. A., & Zeleznik-Le, N. J. (2012). LSD1: biologic roles and therapeutic targeting. Oncotarget. [Link]

  • Yang, J., et al. (2022). A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance. Frontiers in Pharmacology. [Link]

  • Biochemical characterization of LSD1 inhibitors. Dose−response curves... - ResearchGate. [Link]

  • Structures of covalent (1-4) and non-covalent (5-) LSD1 inhibitors. - ResearchGate. [Link]

  • Maes, T., et al. (2018). Reversible inhibitors of LSD1 as therapeutic agents in acute myeloid leukemia: clinical significance and progress to date. Expert Opinion on Investigational Drugs. [Link]

Sources

A Senior Application Scientist's Guide to Evaluating the Off-Target Effects of 3-Methyl-3H-triazolo[4,5-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Primary Target

The[1][2][3]triazolo[4,5-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, yielding potent inhibitors for compelling therapeutic targets. Derivatives of this core have demonstrated significant activity against enzymes crucial in oncology and immunology, such as Ubiquitin Specific Peptidase 28 (USP28) and Lysine-Specific Demethylase 1 (LSD1).[1][2] While optimizing on-target potency is a primary goal, a compound's journey to the clinic is frequently jeopardized by unintended off-target interactions, which can lead to unforeseen toxicity or diminished efficacy.

This guide provides a comprehensive framework for the systematic evaluation of off-target effects for compounds derived from the 3-Methyl-3H-triazolo[4,5-d]pyrimidine scaffold. We will move beyond a simple checklist of assays, delving into the causal logic behind experimental choices. Our objective is to construct a self-validating workflow that begins with broad, unbiased screening and progressively narrows to confirm physiologically relevant interactions within the cell. To provide context, we will draw comparisons with other prevalent heterocyclic scaffolds, such as the pyrazolo[3,4-d]pyrimidine series, which are known to target different protein families, including protein kinases.[4][5]

Part 1: The Known Target Landscape: Triazolopyrimidines vs. Alternative Scaffolds

Before embarking on an off-target investigation, it is essential to understand the known on-target activities of the scaffold and its structural relatives. This knowledge helps anticipate potential cross-reactivities and informs the selection of appropriate screening panels. The triazolo[4,5-d]pyrimidine core is distinct from other purine isosteres like pyrazolo[3,4-d]pyrimidines, which are heavily associated with kinase inhibition.[4]

Table 1: Known Primary Targets of Triazolo[4,5-d]pyrimidine Derivatives and Comparator Scaffolds

ScaffoldRepresentative DerivativePrimary Target(s)Reported Potency (IC₅₀)Reference
[1][2][3]Triazolo[4,5-d]pyrimidine Compound 19USP281.1 µM[1]
Compound 27LSD10.564 µM[2]
Optimized CCR7 AntagonistCCR70.43 µM[6]
Pyrazolo[3,4-d]pyrimidine Compound 16EGFR-TK0.034 µM[5]
Compound 14CDK20.057 µM[4]
[1][2][4]Triazolo[1,5-a]pyrimidine Compound 4LSD1/KDM1A0.154 µM[3]

This comparative overview establishes that while different heterocyclic cores can be directed at a vast range of targets, certain scaffolds have a higher predisposition for specific protein families. The frequent appearance of kinases as targets for pyrazolo[3,4-d]pyrimidines, for instance, provides a strong rationale for prioritizing kinase screening when evaluating any novel ATP-competitive inhibitor.

Part 2: A Multi-Tiered Strategy for Off-Target Profiling

A robust off-target evaluation strategy should be systematic and layered. It begins with broad, high-throughput screening to cast a wide net, followed by more focused, physiologically relevant assays to validate the initial findings. This tiered approach efficiently allocates resources and builds a strong evidence base for a compound's selectivity profile.

Off_Target_Workflow cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Cellular Validation cluster_2 Tier 3: Functional Impact T1_Kinase Kinase Panel Screening (>300 Kinases) T2_CETSA Cellular Thermal Shift Assay (CETSA) (Confirm Target Engagement) T1_Kinase->T2_CETSA Prioritized Hits T1_Receptor Receptor Binding Panel (GPCRs, Ion Channels) T1_Receptor->T2_CETSA Prioritized Hits T3_Pathway Downstream Pathway Analysis (e.g., Phospho-proteomics) T2_CETSA->T3_Pathway Confirmed Off-Target T3_Pheno Phenotypic Assays (Toxicity, Apoptosis) T3_Pathway->T3_Pheno

Caption: A tiered workflow for off-target effect evaluation.

Tier 1: Broad-Spectrum Screening for Unbiased Discovery

The initial goal is to survey a large and diverse set of potential off-targets to identify any significant interactions.

  • Expertise & Causality: Protein kinases represent one of the largest and most druggable enzyme families. Their ATP-binding sites, which are the target of most kinase inhibitors, share structural similarities across the kinome.[7] Consequently, even molecules not explicitly designed as kinase inhibitors, particularly those containing heterocyclic scaffolds that mimic adenine, have a high propensity for unintended kinase binding.[8] Broad kinase screening is therefore a non-negotiable first step in profiling to de-risk a compound for off-target kinase activity.[9]

  • Trustworthiness & Protocol: A self-validating kinase screen involves running the test compound alongside a known inhibitor for a subset of the kinases as a positive control. The data's robustness is judged by the Z-factor, a statistical measure of assay quality.

    Experimental Protocol: In Vitro Radiometric Kinase Assay (e.g., ³³P-ATP)

    • Preparation: A stock solution of the 3-Methyl-3H-triazolo[4,5-d]pyrimidine derivative is prepared in 100% DMSO. Serial dilutions are made to achieve the desired final concentrations (e.g., a 10-point curve from 10 µM to 0.5 nM).

    • Reaction Mixture: For each kinase in the panel, a reaction buffer is prepared containing the purified kinase, its specific substrate (peptide or protein), and cofactors (e.g., MgCl₂, MnCl₂).

    • Initiation: The test compound or vehicle (DMSO) is pre-incubated with the kinase/substrate mixture for 10-15 minutes at room temperature.

    • ATP Addition: The kinase reaction is initiated by adding a solution containing a mixture of non-radioactive ATP and [γ-³³P]ATP. The final ATP concentration should be at or near the Kₘ for each specific kinase to ensure physiological relevance.

    • Incubation: The reaction is allowed to proceed for a specified time (e.g., 30-120 minutes) at a controlled temperature (e.g., 30°C).

    • Termination: The reaction is stopped by adding a strong acid (e.g., phosphoric acid) or by spotting the mixture onto a phosphocellulose membrane, which captures the phosphorylated substrate.

    • Washing: The membrane is washed multiple times with a suitable buffer to remove unincorporated [γ-³³P]ATP.

    • Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

    • Analysis: The percentage of kinase activity remaining relative to the vehicle control is calculated. For compounds showing significant inhibition (>50% at 1 µM), a full IC₅₀ curve is generated by fitting the data to a four-parameter logistic equation.

Tier 2: Validating Off-Target Engagement in a Cellular Milieu

An interaction observed in a biochemical assay with a purified enzyme does not guarantee it occurs within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures a compound's engagement with its target in intact cells or tissue lysates, making it an indispensable validation tool.[10][11]

  • Expertise & Causality: CETSA operates on the principle of ligand-induced thermal stabilization.[12] When a protein binds to a ligand (our test compound), its conformational stability increases, making it more resistant to heat-induced denaturation. By heating cell lysates treated with the compound across a temperature gradient and then quantifying the amount of soluble protein remaining, we can directly observe this stabilization as a "shift" in the protein's melting curve.[13] This provides definitive evidence of target engagement in a physiological context.

CETSA_Workflow cluster_0 Cell Treatment & Heating cluster_1 Protein Analysis cluster_2 Data Interpretation A 1. Treat intact cells with compound or vehicle B 2. Harvest and lyse cells A->B C 3. Aliquot lysate and heat at different temperatures B->C D 4. Separate soluble vs. precipitated fractions (Centrifugation) C->D E 5. Quantify remaining soluble protein (Western Blot) D->E F 6. Plot melting curves and identify thermal shift E->F

Caption: The experimental workflow for a Western Blot-based CETSA.

  • Trustworthiness & Protocol: A self-validating CETSA experiment includes both a vehicle control (e.g., DMSO) to establish the baseline melting curve of the target protein and a positive control compound if one is known.

    Experimental Protocol: Western Blot-based CETSA for a Kinase Off-Target

    • Cell Culture & Treatment: Culture a relevant cell line to ~80% confluency. Treat the cells with the 3-Methyl-3H-triazolo[4,5-d]pyrimidine derivative at a high concentration (e.g., 10-50 µM) or with vehicle (0.1% DMSO) for 1-2 hours at 37°C.

    • Harvesting: Wash the cells with PBS and harvest by scraping. Resuspend the cell pellet in a lysis buffer containing protease and phosphatase inhibitors.

    • Lysis: Lyse the cells via freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to remove cell debris. Collect the supernatant.

    • Heating: Aliquot the supernatant into multiple PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a PCR thermocycler, followed by cooling to 4°C.

    • Separation: Centrifuge the heated samples again at 20,000 x g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

    • Sample Preparation: Carefully collect the supernatant (soluble fraction) from each tube and determine the protein concentration. Normalize all samples to the same protein concentration.

    • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a specific primary antibody against the suspected off-target kinase. Use a secondary antibody conjugated to HRP and detect via chemiluminescence.

    • Analysis: Quantify the band intensities for each temperature point. Plot the relative band intensity against temperature for both the vehicle- and compound-treated samples to visualize the thermal shift.

Part 3: Comparative Data Synthesis and Functional Impact

The ultimate goal is to build a comprehensive selectivity profile. This involves integrating data from all tiers of the investigation into a clear, comparative format and considering the functional consequences of any confirmed off-target interactions.

Table 2: Hypothetical Off-Target Profile Comparison

ParameterCompound X (Triazolo[4,5-d]pyrimidine)Compound Y (Pyrazolo[3,4-d]pyrimidine)
Primary Target USP28CDK2
Primary Target IC₅₀ 1.1 µM0.06 µM
Kinase Screen (1 µM)
SRC15% Inhibition88% Inhibition
LCK22% Inhibition92% Inhibition
EGFR5% Inhibition12% Inhibition
AURKA8% Inhibition75% Inhibition
Confirmed Off-Target (CETSA) LCK (Weak cellular engagement)SRC (Strong thermal shift of +5.2°C)
Potential Implication Low risk of kinase-mediated toxicityHigh risk of SRC-mediated effects on cell adhesion and migration

If a significant and validated off-target interaction is discovered, the next logical step is to investigate its functional impact. Using the hypothetical data above, the strong off-target inhibition of SRC kinase by Compound Y would warrant further investigation.

  • Signaling Pathway Analysis: SRC is a non-receptor tyrosine kinase that plays a pivotal role in multiple signaling pathways regulating cell proliferation, survival, and migration. Unintended inhibition could have profound biological consequences.

SRC_Pathway PDGFR PDGFR Integrins SRC SRC PDGFR->SRC FAK FAK SRC->FAK RAS RAS SRC->RAS STAT3 STAT3 SRC->STAT3 Migration Cell Adhesion & Migration FAK->Migration RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT3->Proliferation CompoundY Compound Y (Off-Target) CompoundY->SRC

Caption: Off-target inhibition of the SRC signaling pathway.

This diagram illustrates how off-target inhibition of SRC by "Compound Y" could disrupt downstream signaling through pathways like RAS/MAPK and STAT3, potentially affecting cell proliferation and migration. Such an analysis is critical for interpreting unexpected phenotypes in cellular assays or adverse events in preclinical studies.

Conclusion

Evaluating the off-target effects of a novel chemical series like the 3-Methyl-3H-triazolo[4,5-d]pyrimidines is not a perfunctory exercise but a cornerstone of rigorous drug discovery. By employing a multi-tiered strategy that combines broad biochemical screening with robust cellular validation assays like CETSA, researchers can build a high-confidence selectivity profile. This approach, grounded in an understanding of the underlying biochemical and cellular principles, allows for the early identification of potential liabilities, informs structure-activity relationship (SAR) efforts to engineer out unwanted activities, and ultimately increases the probability of advancing safe and effective drug candidates to the clinic. Comparing these profiles to those of other well-characterized scaffolds provides invaluable context and strengthens the decision-making process in any drug development program.

References

  • Discovery of[1][2][3]triazolo[4,5-d]pyrimidine derivatives as highly potent, selective, and cellularly active USP28 inhibitors. Acta Pharmaceutica Sinica B.[Link]

  • Discovery of[1][2][3]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. ACS Medicinal Chemistry Letters.[Link]

  • Design, Synthesis and Biological Evaluation of[1][2][4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Molecules.[Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances.[Link]

  • Off-Target Effects Analysis. Creative Diagnostics.[Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Medicinal Chemistry.[Link]

  • Discovery of[1][2][4]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents. Journal of Molecular Structure.[Link]

  • Optimization of triazolo[4,5-d]pyrimidines towards human CC chemokine receptor 7 (CCR7) antagonists. European Journal of Medicinal Chemistry.[Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. SLAS Discovery.[Link]

  • Off-target pharmacological activity at various kinases: Potential functional and pathological side effects. Vascular Pharmacology.[Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.[Link]

  • Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual.[Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net.[Link]

  • Kinase Panel Screening and Profiling Service. Reaction Biology.[Link]

  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences.[Link]

  • A powerful tool for drug discovery. European Pharmaceutical Review.[Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.[Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology.[Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules.[Link]

  • Receptor Binding Assays. MilliporeSigma.[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Methyl-3H-triazolo[4,5-d]pyrimidine

A Comprehensive Guide to the Safe Disposal of 3-Methyl-3H-[1][2][3]triazolo[4,5-d]pyrimidine

This guide provides essential safety and logistical information for the proper disposal of 3-Methyl-3H-[1][2][3]triazolo[4,5-d]pyrimidine. As a member of the triazolopyrimidine class of heterocyclic compounds, which are frequently investigated for potent biological activity, this chemical requires careful handling and disposal to ensure the safety of laboratory personnel and environmental protection.[1][4][5][6][7][8] This document is intended for researchers, scientists, and drug development professionals.

Given the absence of a specific, publicly available Safety Data Sheet (SDS) for 3-Methyl-3H-[1][2][3]triazolo[4,5-d]pyrimidine, the procedural guidance herein is predicated on the chemical's structural relationship to other triazolopyrimidine derivatives and established best practices for the disposal of hazardous research chemicals.[9][10][11]

Hazard Identification and Risk Assessment

Inferred Hazard Profile:

Hazard CategoryRationale and Potential EffectsRecommended Precautions
Acute Toxicity (Oral, Dermal, Inhalation) Many biologically active heterocyclic compounds can be harmful if swallowed, in contact with skin, or if inhaled.Wear standard personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety glasses. Handle in a well-ventilated area or a chemical fume hood.[12]
Skin and Eye Irritation Structurally similar compounds are known to cause skin and serious eye irritation.[12][13][14]Avoid all direct contact. In case of contact, flush the affected area with copious amounts of water.[12][15]
Respiratory Irritation As a fine powder or aerosol, it may cause respiratory irritation.[13][14]Handle in a chemical fume hood to avoid generating dust.[14]
Carcinogenicity/Mutagenicity The biological activity of this class of compounds warrants a cautious approach, treating it as potentially carcinogenic or mutagenic.Handle with appropriate engineering controls and PPE to minimize exposure.
Environmental Hazard As with many synthetic organic molecules, the environmental impact is unknown. Therefore, it must be prevented from entering sewer systems or waterways.[16][17]Dispose of as hazardous chemical waste. Do not dispose of down the drain.[9][10][16]

Pre-Disposal: In-Lab Handling and Segregation

Proper disposal begins with meticulous in-lab waste management. The following steps are critical to ensure safety and compliance.

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical and any solvents used. The original container is often a suitable choice.[11]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "3-Methyl-3H-[1][2][3]triazolo[4,5-d]pyrimidine," and any other chemical constituents in the waste stream.[11]

  • Segregation:

    • Solid Waste: Collect pure, unadulterated solid 3-Methyl-3H-[1][2][3]triazolo[4,5-d]pyrimidine in a designated solid waste container. This includes contaminated personal protective equipment (PPE) such as gloves and weigh boats.

    • Liquid Waste: If dissolved in a solvent, collect in a designated liquid waste container. Do not mix with incompatible waste streams. For instance, keep halogenated and non-halogenated solvent waste separate if required by your institution's waste management program.

    • Aqueous Waste: Do not dispose of aqueous solutions containing this compound down the drain.[16] Collect in a designated aqueous hazardous waste container.

  • Container Management: Keep the waste container securely capped at all times, except when adding waste.[10][11] Store in a designated, well-ventilated, and secured area away from incompatible materials.

Gcluster_generationWaste Generation Pointcluster_collectionWaste Collection & Segregationcluster_storageInterim StorageSolidSolid Waste(Pure Compound, Contaminated PPE)Solid_ContainerDesignated SolidHazardous Waste ContainerSolid->Solid_Container SegregateLiquidLiquid Waste(Solutions in Organic Solvents)Liquid_ContainerDesignated LiquidHazardous Waste ContainerLiquid->Liquid_Container SegregateAqueousAqueous Waste(Solutions in Water)Aqueous_ContainerDesignated AqueousHazardous Waste ContainerAqueous->Aqueous_Container SegregateStorageSecure, Ventilated AreaAway from IncompatiblesSolid_Container->StorageLiquid_Container->StorageAqueous_Container->StorageDisposalInstitutional EHS PickupStorage->DisposalcaptionFigure 1. In-Lab Waste Segregation Workflow.

Caption: Figure 1. In-Lab Waste Segregation Workflow.

Disposal Procedures

Disposal of 3-Methyl-3H-[1][2][3]triazolo[4,5-d]pyrimidine must be handled through your institution's Environmental Health and Safety (EHS) office or equivalent hazardous waste management program.

Operational Disposal Plan:

  • Container Decontamination:

    • For containers that held significant quantities of the compound, triple rinse with a suitable solvent (e.g., methanol, acetone).[10][17]

    • Collect all rinsate as hazardous liquid waste.[10][17]

    • After triple rinsing, deface or remove the original label from the empty container before disposing of it as regular lab glass or plastic waste, in accordance with institutional policy.[9][17]

  • Spill Management:

    • In the event of a spill, evacuate the area and ensure proper ventilation.

    • Wear appropriate PPE, including double gloves, a lab coat, and safety goggles.

    • For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

    • For large spills, contact your institution's EHS immediately.

  • Chemical Deactivation (Not Recommended):

    • Chemical deactivation should not be attempted by laboratory personnel. The reaction byproducts may be unknown and potentially more hazardous. The thermal decomposition of nitrogen-rich heterocyclic compounds can be unpredictable.[18]

  • Final Disposal Pathway:

    • All waste containing 3-Methyl-3H-[1][2][3]triazolo[4,5-d]pyrimidine must be collected by your institution's EHS department for disposal via a licensed hazardous waste contractor.

    • The most probable ultimate disposal method is high-temperature incineration.

GStartIs the chemical waste ready for disposal?Waste_ContainerEnsure waste container is properlylabeled, capped, and stored.Start->Waste_ContainerYesEHS_RequestSubmit a hazardous wastepickup request to yourinstitutional EHS office.Waste_Container->EHS_RequestEHS_PickupEHS personnel collect the wastefrom the laboratory.EHS_Request->EHS_PickupTransportWaste is transported by alicensed hazardous waste contractor.EHS_Pickup->TransportIncinerationHigh-temperature incineration at alicensed disposal facility.Transport->IncinerationEndDisposal CompleteIncineration->EndcaptionFigure 2. Disposal Decision and Logistics Flowchart.

Caption: Figure 2. Disposal Decision and Logistics Flowchart.

Trustworthiness and Self-Validation

This protocol is designed as a self-validating system. By adhering to the principles of containment, segregation, and official disposal channels, you inherently minimize risk. The causality is clear: treating this compound with the high level of caution appropriate for a novel, biologically active substance prevents accidental exposure and environmental contamination. Always consult your institution's specific hazardous waste management guidelines, as they are the final authority on procedural compliance.[9][10]

References

  • Al-Sanea, M. M., et al. (2022). Novel[1][2][3]triazoles,[1][2][3]triazolo[4,5-d]Pyrimidines, and Some of Their Glycoside Derivatives. Molecules, 27(19), 6542. Available at: [Link]

  • American Chemical Society. Hazardous Waste and Disposal. Available at: [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Available at: [Link]

  • Dartmouth College. (2023). Hazardous Waste Disposal Guide. Available at: [Link]

  • Ghattas, M. A., et al. (2016). Design, synthesis and biological evaluation of[1][2][3]triazolo[4,5-d]pyrimidine derivatives possessing a hydrazone moiety as antiproliferative agents. European Journal of Medicinal Chemistry, 126, 723-735. Available at: [Link]

  • Li, Y., et al. (2020). Novel[1][2][3]triazolo[4,5-d]pyrimidine derivatives containing hydrazone fragment as potent and selective anticancer agents. Bioorganic Chemistry, 105, 104424. Available at: [Link]

  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Available at: [Link]

  • Vanderbilt University. (2017). Laboratory Guide for Managing Chemical Waste. Available at: [Link]

  • Wang, W., et al. (2016). Discovery of[1][2][3]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 7(12), 1142-1147. Available at: [Link]

  • Wen, Z., et al. (2020). Extraction of Nitrogen Compounds from Tobacco Waste via Thermal Treatment. Molecules, 25(17), 4014. Available at: [Link]

  • Zhang, X., et al. (2021). Design, Synthesis and Biological Evaluation of[1][2][9]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Molecules, 26(23), 7175. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.